Interleukin (IL)-6 Receptor
Beschreibung
Eigenschaften
Molekularformel |
C51H85N13O21 |
|---|---|
Molekulargewicht |
1216.3 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C51H85N13O21/c1-22(2)16-28(56-42(75)31(20-67)60-47(80)37(53)25(7)69)49(82)63-14-8-10-33(63)46(79)61-38(23(3)4)48(81)54-26(12-13-35(52)70)40(73)55-27(17-36(71)72)41(74)57-29(18-65)43(76)58-30(19-66)44(77)59-32(21-68)45(78)62-39(24(5)6)50(83)64-15-9-11-34(64)51(84)85/h22-34,37-39,65-69H,8-21,53H2,1-7H3,(H2,52,70)(H,54,81)(H,55,73)(H,56,75)(H,57,74)(H,58,76)(H,59,77)(H,60,80)(H,61,79)(H,62,78)(H,71,72)(H,84,85)/t25-,26+,27+,28+,29+,30+,31+,32+,33+,34+,37+,38+,39+/m1/s1 |
InChI-Schlüssel |
KRNQVBYIMBCFNF-PEZSOYKISA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)O)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)N |
Sequenz |
One Letter Code: TSLPVQDSSSVP |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Interleukin-6 Receptor Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic, four-helical cytokine that plays a central role in regulating a wide array of biological processes, including immune responses, inflammation, hematopoiesis, and metabolism.[1] Dysregulation of the IL-6 signaling pathway is implicated in the pathophysiology of numerous diseases, such as autoimmune disorders, chronic inflammatory diseases, and various cancers.[1][2] This guide provides a detailed technical overview of the IL-6 receptor signaling pathway, its downstream cascades, and the experimental methodologies used for its investigation.
Core Signaling Mechanisms: Classic, Trans-Signaling, and Cluster Signaling
The diverse and sometimes contradictory effects of IL-6 are largely determined by its mode of receptor engagement, which can be categorized into three distinct mechanisms.[3]
-
Classic Signaling: This pathway is initiated when IL-6 binds to the membrane-bound IL-6 receptor (mIL-6R), also known as gp80 or CD126.[4] The expression of mIL-6R is restricted to a limited number of cell types, primarily hepatocytes, neutrophils, macrophages, and some lymphocytes.[5][6] Upon IL-6 binding, the IL-6/mIL-6R complex associates with two molecules of the ubiquitously expressed signal-transducing receptor subunit, glycoprotein (B1211001) 130 (gp130 or CD130).[7] This association induces the homodimerization of gp130, leading to the formation of a hexameric signaling complex and the initiation of intracellular signaling cascades.[8] Classic signaling is generally associated with the regenerative and anti-inflammatory functions of IL-6.[4][5]
-
Trans-Signaling: This pathway allows IL-6 to stimulate cells that do not express mIL-6R.[5] Trans-signaling is mediated by a soluble form of the IL-6 receptor (sIL-6R), which is generated through proteolytic cleavage of mIL-6R or by translation from an alternatively spliced mRNA.[6] sIL-6R can bind to IL-6 with a similar affinity as its membrane-bound counterpart.[4] The resulting IL-6/sIL-6R complex can then bind to and activate gp130 on a wide range of cells, as gp130 is ubiquitously expressed.[5] This mode of signaling is predominantly pro-inflammatory and is implicated in the pathogenesis of chronic inflammatory diseases.[4][5]
-
Cluster Signaling (Trans-presentation): A third, less-discussed mechanism involves the presentation of IL-6 by mIL-6R on one cell (e.g., a dendritic cell) to gp130 on an adjacent cell (e.g., a T cell).[3] This juxtacrine signaling is important for cell-cell communication and has been shown to play a role in the differentiation of T helper 17 (Th17) cells.[3]
Key Downstream Signaling Cascades
The formation of the active hexameric IL-6 receptor complex triggers the activation of intracellular Janus kinases (JAKs) associated with the cytoplasmic domains of gp130. This initiates several key downstream signaling pathways.
The JAK/STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is the principal signaling cascade activated by IL-6.[9]
-
JAK Activation: Upon gp130 dimerization, associated JAKs (primarily JAK1, JAK2, and TYK2) are brought into close proximity, leading to their trans-phosphorylation and activation.[2]
-
STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130.[2] These phosphorylated tyrosines serve as docking sites for the SH2 domains of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[2]
-
STAT Dimerization and Nuclear Translocation: Once recruited to the receptor complex, STAT3 is phosphorylated by JAKs on a critical tyrosine residue (Tyr705).[7] This phosphorylation event causes STAT3 to dissociate from the receptor, form homodimers (or heterodimers with STAT1), and translocate to the nucleus.[7]
-
Gene Transcription: In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[10] Target genes of the IL-6/STAT3 axis are involved in inflammation, cell proliferation, survival, and the acute phase response.[11]
The Mitogen-Activated Protein Kinase (MAPK) Pathway
IL-6 also activates the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation and differentiation.[12]
-
SHP2 and Gab Recruitment: The phosphorylated tyrosine 759 on gp130 serves as a docking site for the SH2 domain-containing tyrosine phosphatase 2 (SHP2).[5][10] SHP2, in turn, can recruit the Grb2-associated binder (Gab) family of scaffolding proteins (Gab1 and Gab2).[2][13]
-
Ras Activation: The Gab/SHP2 complex facilitates the activation of the small GTPase Ras by promoting the exchange of GDP for GTP.[14]
-
Kinase Cascade: Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK1/2, and finally the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[15]
-
Regulation of Transcription Factors: Activated ERK1/2 translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes involved in cell growth and differentiation.[15]
The Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is another important downstream cascade of IL-6 signaling, primarily involved in promoting cell survival and proliferation.[16]
-
PI3K Activation: Similar to the MAPK pathway, the recruitment of Gab adapter proteins to the gp130/SHP2 complex can lead to the activation of Phosphatidylinositol 3-Kinase (PI3K).[17]
-
PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[18]
-
Akt and PDK1 Recruitment: PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane via their pleckstrin homology (PH) domains.[18]
-
Akt Activation and Downstream Effects: At the membrane, Akt is phosphorylated and activated by PDK1 and other kinases.[19] Activated Akt then phosphorylates a wide range of substrates, leading to the inhibition of apoptosis and promotion of cell cycle progression.[16][20]
Quantitative Data in IL-6 Signaling
The following tables summarize key quantitative parameters often encountered in the study of the IL-6 signaling pathway.
| Parameter | Interacting Molecules | Reported Value(s) | Reference(s) |
| Dissociation Constant (Kd) | IL-6 and sIL-6R | 0.5 - 34 nM | [14] |
| Tocilizumab (anti-IL-6R) and IL-6R | ~2.54 nM | [21] | |
| IL-6/sIL-6R complex and gp130 | ~60 pM | [21] |
Table 1: Binding Affinities in the IL-6 Receptor System.
| Cell Type | IL-6 Concentration Range | Duration of Stimulation | Observed Effect | Reference(s) |
| Various cell lines (in vitro) | 1 - 100 ng/mL | Varies (minutes to hours) | General cell stimulation | [1] |
| Human Brain Endothelial Cells | 0.1 - 100 ng/mL | 72 hours | Concentration-dependent increase in MCP-1 release | [20] |
| Pancreatic β-cell line | 0 - 100 pg/mL | 24 hours | Dose-dependent increase in insulin (B600854) secretion | [22] |
| Cardiac Myxoma Cells | 1 nmol/L | 5 - 120 minutes | Time-dependent phosphorylation of STAT3 and Akt | [23] |
Table 2: Typical Experimental Concentrations of IL-6 for In Vitro Studies.
| Cell Type/System | Stimulation | Fold Change in Phosphorylation | Time Point | Reference(s) |
| Injured Mouse Muscle | Endogenous IL-6 | ~280-fold increase in IL-6 mRNA | 1 day post-injury | [24] |
| Human Monocyte-derived DCs | IL-6 | ~2-fold increase in pSTAT3 | 20 minutes | [25] |
| Primary Human Skeletal Muscle | 25 ng/mL IL-6 | ~3.8-fold increase in pAMPK | Not specified | [26] |
Table 3: Examples of IL-6 Induced Signaling Changes.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the IL-6 signaling pathway. Below are representative protocols for key experiments.
Co-immunoprecipitation of IL-6 Receptor and gp130
This protocol is designed to demonstrate the interaction between the IL-6 receptor complex components.
-
Cell Culture and Stimulation: Culture cells of interest (e.g., HepG2 cells) to 80-90% confluency. Stimulate with an appropriate concentration of IL-6 (e.g., 50 ng/mL) for a short duration (e.g., 15 minutes) at 37°C to induce receptor complex formation.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice with a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with freshly added protease and phosphatase inhibitors).
-
Pre-clearing: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and add protein A/G-agarose beads. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against one of the target proteins (e.g., anti-gp130 antibody). Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G-agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-IL-6R antibody).
Western Blot for Phospho-STAT3 (Tyr705)
This protocol quantifies the activation of STAT3 upon IL-6 stimulation.
-
Cell Treatment and Lysis: Plate cells and serum-starve overnight. Treat cells with IL-6 (e.g., 10-50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Immediately place plates on ice, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 at tyrosine 705 (p-STAT3 Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total STAT3 and a loading control like β-actin or GAPDH.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.[2]
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293) in a 96-well plate. Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid (for normalization).[2][9]
-
Inhibitor/Activator Treatment: After 24 hours, treat the cells with test compounds or inhibitors.
-
IL-6 Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 6-24 hours to activate the STAT3 pathway.[2]
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The resulting ratio is proportional to the transcriptional activity of STAT3.[2]
ELISA for IL-6 Quantification
This protocol is used to measure the concentration of IL-6 in biological samples like cell culture supernatants or serum.[13]
-
Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for human IL-6.[13]
-
Standard and Sample Addition: Add standards of known IL-6 concentrations and the unknown samples to the wells in duplicate. Incubate for 2 hours at room temperature.[13]
-
Washing: Aspirate the contents and wash the wells several times with a wash buffer.[13]
-
Detection Antibody: Add a biotinylated detection antibody against IL-6 to each well and incubate for 1 hour at room temperature.[13]
-
Streptavidin-HRP: Wash the wells again and add streptavidin-HRP conjugate. Incubate for 1 hour.
-
Substrate Addition: After another wash step, add a TMB substrate solution to the wells. A color will develop in proportion to the amount of IL-6 present.
-
Stopping the Reaction and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.[13]
-
Calculation: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of IL-6 in the samples.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: IL-6 Classic vs. Trans-Signaling Pathways.
Caption: The IL-6-induced JAK/STAT signaling cascade.
Caption: The MAPK and PI3K/Akt pathways downstream of IL-6.
Caption: A typical experimental workflow for IL-6 signaling analysis.
References
- 1. The tyrosine phosphatase SHP2 increases robustness and information transfer within IL-6-induced JAK/STAT signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The multi-site docking protein Grb2-associated binder 1 (Gab1) enhances interleukin-6-induced MAPK-pathway activation in an SHP2-, Grb2-, and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ras/Raf/MEK/Extracellular Signal-Regulated Kinase Pathway Induces Autocrine-Paracrine Growth Inhibition via the Leukemia Inhibitory Factor/JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the inhibitors of interleukin-6 signal transduction SHP2 and SOCS3 for desensitization of interleukin-6 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. GAB1 GRB2 associated binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. GAB2 GRB2 associated binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The multi-site docking protein Grb2-associated binder 1 (Gab1) enhances interleukin-6-induced MAPK-pathway activation in an SHP2-, Grb2-, and time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. Interleukin-6 activates PI3K/Akt pathway and regulates cyclin A1 to promote prostate cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biologic sequelae of interleukin-6 induced PI3-K/Akt signaling in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dynamics of the gp130 cytokine complex: A model for assembly on the cellular membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Response to IL-6 trans- and IL-6 classic signalling is determined by the ratio of the IL-6 receptor α to gp130 expression: fusing experimental insights and dynamic modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Shp2 Plays a Critical Role in IL-6-Induced EMT in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Activation of the JAK/STAT3 and PI3K/AKT pathways are crucial for IL-6 trans-signaling-mediated pro-inflammatory response in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to IL-6 Receptor Classical and Trans-Signaling Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in regulating a wide array of physiological and pathological processes, including inflammation, immune responses, and hematopoiesis. The diverse functions of IL-6 are mediated through two distinct signaling pathways: classical and trans-signaling. Understanding the nuances of these mechanisms is critical for the development of targeted therapeutics for a variety of inflammatory diseases and cancers. This guide provides a detailed technical overview of the core differences between IL-6 classical and trans-signaling, quantitative comparisons, detailed experimental protocols to differentiate these pathways, and visual representations of the signaling cascades.
Core Signaling Mechanisms: Classical vs. Trans-Signaling
The fundamental distinction between IL-6 classical and trans-signaling lies in the form of the IL-6 receptor (IL-6R) that initiates the signaling cascade.
Classical Signaling is initiated when IL-6 binds to the membrane-bound IL-6R (mIL-6R), which is expressed on a limited number of cell types, primarily hepatocytes, neutrophils, macrophages, and some lymphocytes[1][2][3]. This binding event induces the formation of a complex with the ubiquitously expressed signal-transducing subunit, glycoprotein (B1211001) 130 (gp130)[1]. The formation of a hexameric complex, consisting of two molecules each of IL-6, mIL-6R, and gp130, triggers the activation of intracellular signaling pathways[4]. Classical signaling is predominantly associated with the regenerative and anti-inflammatory activities of IL-6[5].
Trans-Signaling , in contrast, is mediated by a soluble form of the IL-6R (sIL-6R), which is generated through either alternative splicing of the IL6R mRNA or proteolytic cleavage of mIL-6R by metalloproteases like ADAM10 and ADAM17[6]. The sIL-6R binds to IL-6 in the extracellular space, and this IL-6/sIL-6R complex can then bind to gp130 on cells that do not express mIL-6R[2][3]. Due to the ubiquitous expression of gp130, trans-signaling dramatically expands the range of IL-6 responsive cells to include endothelial cells, smooth muscle cells, and fibroblasts[4][7]. This pathway is primarily linked to the pro-inflammatory responses associated with IL-6[8].
A natural inhibitor of trans-signaling is the soluble form of gp130 (sgp130), which can bind to the IL-6/sIL-6R complex and prevent its interaction with membrane-bound gp130[6].
Quantitative Data Presentation
Table 1: Ligand-Receptor Binding Affinities
| Interacting Molecules | Dissociation Constant (Kd) | Notes |
| IL-6 and mIL-6R | ~5.5 nM (low affinity) | Binding of this complex to gp130 increases the affinity. |
| IL-6/mIL-6R complex and gp130 | ~50 pM (high affinity) | Forms a stable hexameric signaling complex. |
| IL-6 and sIL-6R | 0.5 nM to 34 nM | The affinity is comparable to that of IL-6 for mIL-6R.[9] |
| Tocilizumab and sIL-6R | 2.54 ± 0.12 nmol/L | Tocilizumab is a humanized anti-IL-6R antibody.[10] |
Table 2: Typical Concentrations of Soluble Components in Human Serum
| Soluble Component | Concentration Range in Healthy Individuals | Notes |
| sIL-6R | 25 - 75 ng/mL | Levels can increase moderately during inflammation.[9] |
| sgp130 | 100 - 400 ng/mL | Acts as a natural buffer and inhibitor of IL-6 trans-signaling.[9] |
Table 3: Cell Type-Specific Expression of IL-6R and gp130
| Cell Type | mIL-6R Expression | gp130 Expression | Primary IL-6 Signaling Pathway |
| Hepatocytes | High | High | Classical |
| Neutrophils | High | High | Classical |
| Macrophages/Monocytes | High | High | Classical |
| CD4+ T-cells | Regulated (40-50% of CD4+CD8- thymocytes) | High | Both |
| Endothelial Cells | Low / Absent | High | Trans-Signaling |
| Smooth Muscle Cells | Low / Absent | High | Trans-Signaling |
| Fibroblasts | Low / Absent | High | Trans-Signaling |
Note: This table provides a general overview. Expression levels can vary depending on the tissue microenvironment and inflammatory state.[1][11][12]
Signaling Pathway Diagrams
Classical Signaling Pathway
Caption: IL-6 Classical Signaling Pathway.
Trans-Signaling Pathway
Caption: IL-6 Trans-Signaling Pathway.
Downstream Signaling Pathways: A Comparative Overview
Both classical and trans-signaling pathways converge on the activation of similar intracellular signaling cascades through gp130. However, the magnitude and duration of activation, as well as the cellular context, can lead to distinct biological outcomes.
-
JAK/STAT Pathway: This is the canonical pathway for IL-6 signaling. Upon gp130 dimerization, associated Janus kinases (JAKs) are activated and phosphorylate tyrosine residues on the intracellular domain of gp130. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for target genes. Studies have shown that trans-signaling can lead to a more sustained and intense activation of STAT3 compared to classical signaling[5].
-
Ras/MAPK Pathway: The Ras/mitogen-activated protein kinase (MAPK) pathway is also activated downstream of gp130. The tyrosine phosphatase SHP2 is recruited to a specific phosphorylated tyrosine residue on gp130, leading to the activation of the Ras/Raf/MEK/ERK cascade. This pathway is involved in cell proliferation and survival.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another important signaling cascade activated by IL-6, contributing to cell survival and proliferation.
Emerging evidence suggests that trans-signaling preferentially activates the JAK/STAT pathway, while the activation of the Ras/MAPK and PI3K/Akt pathways may be more prominent in classical signaling in certain cell types[8]. Furthermore, classical signaling induces the expression of Suppressor of Cytokine Signaling 3 (SOCS3), which acts as a negative feedback inhibitor of JAK/STAT signaling. In contrast, trans-signaling can lead to the suppression of SOCS3, resulting in prolonged STAT3 activation and a pro-inflammatory state[8].
Experimental Protocols
Differentiating Classical and Trans-Signaling in vitro
This protocol outlines a general workflow to distinguish between the two signaling pathways using a cell line that expresses gp130 but not mIL-6R (e.g., Ba/F3-gp130 cells).
Caption: Experimental workflow to differentiate IL-6 signaling.
Detailed Methodology: Western Blot for p-STAT3
-
Cell Culture and Stimulation:
-
Plate cells (e.g., HEK293, HeLa, or specific cell line of interest) in 6-well plates.
-
Once cells reach 70-80% confluency, serum-starve for 4-6 hours.
-
Stimulate cells with either IL-6 (for classical signaling, if cells express mIL-6R) or a combination of IL-6 and sIL-6R (for trans-signaling) for various time points (e.g., 0, 15, 30, 60 minutes). A typical concentration for IL-6 is 10-50 ng/mL and for sIL-6R is 100-200 ng/mL.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total STAT3 as a loading control.
-
Detailed Methodology: Co-Immunoprecipitation (Co-IP) of the IL-6 Receptor Complex
-
Cell Culture and Stimulation:
-
Grow cells expressing the components of the IL-6 receptor complex to high density.
-
Stimulate with IL-6 (and sIL-6R if necessary) for a short period (e.g., 15 minutes) to induce complex formation.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100) with protease and phosphatase inhibitors.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against one of the components of the complex (e.g., anti-gp130 or anti-IL-6R) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected complex (e.g., probe for IL-6R if you immunoprecipitated with anti-gp130).
-
Detailed Methodology: STAT3 Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Stimulation:
-
After 24-48 hours, stimulate the cells with IL-6 or IL-6/sIL-6R.
-
-
Lysis and Luciferase Assay:
-
After the desired stimulation time (e.g., 6-24 hours), lyse the cells using the luciferase assay lysis buffer.
-
Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions of the dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of STAT3 activity compared to unstimulated control cells.
-
Conclusion
The distinction between IL-6 classical and trans-signaling is a critical aspect of IL-6 biology with profound implications for health and disease. While classical signaling is generally associated with homeostatic and regenerative functions, trans-signaling is a key driver of pro-inflammatory responses. The ability to experimentally dissect these two pathways is essential for the development of novel therapeutic strategies that can selectively target the detrimental effects of IL-6 while preserving its beneficial actions. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this dynamic field.
References
- 1. Relationship among serum levels of IL-6, sIL-6R, s gp130 and CD126 on T-cell in HIV-1 infected and uninfected men participating in the Los Angeles Multi-Center AIDS Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting Interleukin-6 Classic- and Trans-Signaling in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]
- 5. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Soluble Forms of the Interleukin-6 Family Signal Transducer gp130 Fine-tune the Blockade of Interleukin-6 Trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamics of the gp130 cytokine complex: A model for assembly on the cellular membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The balance of interleukin (IL)-6, IL-6·soluble IL-6 receptor (sIL-6R), and IL-6·sIL-6R·sgp130 complexes allows simultaneous classic and trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tocilizumab inhibits signal transduction mediated by both mIL-6R and sIL-6R, but not by the receptors of other members of IL-6 cytokine family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulated expression of gp130 and IL-6 receptor alpha chain in T cell maturation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Human GP130 Cytokine Receptor and Its Expression—an Atlas and Functional Taxonomy of Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of the Interleukin-6 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of the Interleukin-6 receptor (IL-6R), detailing the key scientific breakthroughs, experimental methodologies, and the evolution of our understanding of its critical role in cellular signaling.
Discovery and Cloning of the Interleukin-6 Receptor
The journey to understanding the Interleukin-6 receptor began with the identification of its ligand, Interleukin-6 (IL-6). In the late 1960s, the crucial role of T cells in antibody production was established, leading to the hypothesis that T-cell-derived soluble factors were necessary for B cell activation.[1][2] This factor, initially named B-cell stimulatory factor-2 (BSF-2), was successfully cloned in 1986 by a team of researchers led by Dr. Tadamitsu Kishimoto and Dr. Toshio Hirano.[1][3][4] Subsequently, it was discovered that other independently cloned molecules, such as IFN-β2 and a 26-kDa protein, were identical to BSF-2, which was then officially named IL-6.[1][2][5]
With the cloning of IL-6, the focus shifted to identifying its receptor. In 1988, the same group led by Kishimoto successfully cloned the complementary DNA (cDNA) encoding the human IL-6 receptor.[6][7][8] This seminal work revealed that the IL-6R is a protein of 468 amino acids, including a signal peptide, and a domain with similarity to the immunoglobulin (Ig) superfamily.[7] A key finding was that its cytoplasmic domain lacked a tyrosine/kinase domain, distinguishing it from many other growth factor receptors.[7]
A pivotal moment in understanding IL-6 signaling came with the discovery of a second, non-ligand-binding, signal-transducing protein, gp130, in 1989 and its subsequent cloning in 1990.[6][8][9] It was demonstrated that IL-6 first binds to the 80 kDa IL-6R (also known as gp80 or CD126), and this complex then associates with the 130 kDa gp130 (also known as CD130).[6][10][11] This association is crucial for high-affinity binding and the initiation of intracellular signaling.[9][12] The discovery of gp130 established a new paradigm in cytokine receptor biology, revealing that it is a shared signal transducer for several other cytokines, including leukemia inhibitory factor (LIF), oncostatin M (OSM), and ciliary neurotrophic factor (CNTF).[5]
Structure and Function of the IL-6 Receptor Complex
The functional IL-6 receptor is a complex composed of the IL-6R alpha subunit and the signal transducer gp130.[6] IL-6R is a type I cytokine receptor.[6] The mature human IL-6R is a transmembrane glycoprotein (B1211001) of 449 amino acids, with a large extracellular region, a transmembrane domain, and a cytoplasmic segment. The extracellular domain contains an Ig-like domain and conserved cysteine residues, as well as a WSxWS motif characteristic of the cytokine receptor family.
The binding of IL-6 to IL-6R is the initial step in signal activation. This initial interaction occurs with a relatively low affinity. However, the IL-6/IL-6R complex then recruits gp130, leading to the formation of a high-affinity signaling complex. Structural and biochemical studies have revealed that the fully assembled signaling complex is a hexamer, consisting of two molecules each of IL-6, IL-6R, and gp130.[4][13][14][15]
Quantitative Data on IL-6 Receptor Interactions
The binding affinities of IL-6 and its viral homolog (vIL-6) to the receptor components are critical for understanding the potency and specificity of signaling. The following table summarizes key quantitative data from the literature.
| Ligand | Receptor Component(s) | Dissociation Constant (Kd) | Reference |
| Human IL-6 | IL-6R | ~5.5 nM | |
| Human IL-6 | IL-6R/gp130 complex | ~50 pM |
Key Experimental Protocols
The discovery and characterization of the IL-6 receptor relied on a series of groundbreaking experimental techniques. Below are outlines of the core methodologies employed in the initial studies.
cDNA Cloning of the Human IL-6 Receptor
-
Objective: To isolate the gene encoding the human IL-6 receptor.
-
Methodology:
-
A cDNA library was constructed from a human T-cell line known to express the IL-6 receptor.
-
The library was screened using a high-throughput expression system in COS-7 cells.
-
Cells expressing the receptor were identified by their ability to bind radiolabeled IL-6.
-
The corresponding cDNA was isolated from the positive cells and sequenced to determine the amino acid sequence of the IL-6 receptor.[7]
-
Cloning of the Signal Transducer gp130
-
Objective: To identify and clone the signal-transducing component of the IL-6 receptor system.
-
Methodology:
-
Monoclonal antibodies were generated against a human placental cell line that responded to IL-6.
-
An antibody that could immunoprecipitate a 130-kDa protein (gp130) associated with the IL-6R was identified.
-
This antibody was used to screen a placental cDNA expression library.
-
Functional validation was performed by co-transfecting the cDNAs for IL-6R and gp130 into a murine IL-3-dependent cell line, which then proliferated in response to IL-6.[9]
-
IL-6 Receptor Signaling Pathways
The binding of IL-6 to its receptor complex initiates a cascade of intracellular signaling events. There are three primary modes of IL-6 signaling: classical, trans-signaling, and trans-presentation.
Classical Signaling
In classical signaling, IL-6 binds to the membrane-bound IL-6R (mIL-6R) on the surface of cells such as hepatocytes, macrophages, and neutrophils.[13] This complex then recruits two gp130 molecules, leading to the activation of associated Janus kinases (JAKs).[10] The activated JAKs phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for downstream signaling molecules, primarily the Signal Transducer and Activator of Transcription 3 (STAT3).[5][17] Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate gene expression.[5] The classical signaling pathway is generally associated with the anti-inflammatory and regenerative effects of IL-6.[13][18]
Caption: Classical IL-6 signaling pathway.
Trans-Signaling
Trans-signaling occurs when IL-6 binds to a soluble form of the IL-6R (sIL-6R), which is generated by alternative splicing or proteolytic cleavage of the membrane-bound receptor.[13] The IL-6/sIL-6R complex can then bind to and activate gp130 on cells that do not express mIL-6R.[10][11][18] Since gp130 is ubiquitously expressed, trans-signaling significantly broadens the range of cells that can respond to IL-6.[10][13] This pathway is predominantly associated with the pro-inflammatory activities of IL-6.[13][18]
Caption: IL-6 trans-signaling pathway.
Trans-Presentation
A third, more recently described mechanism is trans-presentation, where mIL-6R-expressing cells, such as dendritic cells, present IL-6 to adjacent T cells that express gp130 but not mIL-6R.[19][20] This juxtacrine signaling is important for T cell responses, particularly the differentiation of Th17 cells.[19]
Role in Disease and Therapeutic Targeting
The dysregulation of IL-6 signaling is implicated in a wide range of diseases, including autoimmune disorders like rheumatoid arthritis and Castleman's disease, as well as various cancers.[2][17] The foundational research by Kishimoto and others paved the way for the development of targeted therapies.[17] A humanized monoclonal antibody against the IL-6R, tocilizumab, was developed and has proven to be highly effective in treating these conditions by blocking both classical and trans-signaling pathways.[1][21][22] This represents a landmark achievement in translating basic scientific discovery into clinical practice.[1][5]
References
- 1. IL-6: from its discovery to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-6: discovery of a pleiotropic cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Japan Prize Foundation [japanprize.jp]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Interleukin-6 receptor - Wikipedia [en.wikipedia.org]
- 7. Cloning and expression of the human interleukin-6 (BSF-2/IFN beta 2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Historical overview of the interleukin-6 family cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular cloning and expression of an IL-6 signal transducer, gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IL-6 Trans-Signaling via the Soluble IL-6 Receptor: Importance for the Pro-Inflammatory Activities of IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]
- 12. Molecular cloning of a murine IL-6 receptor-associated signal transducer, gp130, and its regulated expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]
- 14. Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 [frontiersin.org]
- 16. karger.com [karger.com]
- 17. Tadamitsu Kishimoto - Wikipedia [en.wikipedia.org]
- 18. origene.com [origene.com]
- 19. Making sense of IL‐6 signalling cues in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
- 22. Frontiers | Interleukin 6: at the interface of human health and disease [frontiersin.org]
The Role of the Interleukin-6 Receptor in Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in the pathogenesis of a wide array of autoimmune diseases. Its signaling, mediated through the IL-6 receptor (IL-6R), drives inflammatory processes, modulates immune cell differentiation, and contributes to the systemic manifestations of these disorders. The dysregulated overproduction of IL-6 is a hallmark of conditions such as rheumatoid arthritis (RA), systemic juvenile idiopathic arthritis, and Castleman's disease.[1][2] Consequently, the IL-6 receptor has emerged as a critical therapeutic target. This technical guide provides an in-depth overview of the IL-6 receptor's function in autoimmunity, the intricacies of its signaling pathways, and the clinical data supporting the efficacy of IL-6R-targeted therapies. Detailed experimental protocols are provided to facilitate further research in this dynamic field.
The Interleukin-6 Receptor and its Ligand
The functional receptor for IL-6 is a complex composed of two transmembrane glycoproteins: the IL-6 receptor alpha subunit (IL-6Rα, also known as gp80 or CD126) and the signal-transducing subunit glycoprotein (B1211001) 130 (gp130 or CD130).[3] IL-6Rα is the ligand-binding component and exists in both a membrane-bound form (mIL-6R) and a soluble form (sIL-6R).[4] The expression of mIL-6R is restricted to certain cell types, including hepatocytes and some leukocytes. In contrast, gp130 is ubiquitously expressed on nearly all cell types.[4][5]
IL-6 Receptor Signaling Pathways
IL-6 signaling is initiated through two primary mechanisms: classic signaling and trans-signaling. Both pathways culminate in the activation of intracellular signaling cascades, primarily the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.[4][6]
Classic Signaling
Classic signaling occurs when IL-6 binds to the membrane-bound IL-6Rα on the surface of target cells. This binding induces the formation of a complex with gp130, leading to the homodimerization of gp130 and subsequent activation of associated JAKs.[5][7] This pathway is thought to be primarily involved in the regenerative and anti-inflammatory activities of IL-6.[8]
Trans-Signaling
Trans-signaling is mediated by the soluble IL-6R (sIL-6R), which is generated through proteolytic cleavage of mIL-6R or by alternative splicing.[9] The sIL-6R binds to IL-6 in the extracellular space, and this IL-6/sIL-6R complex can then bind to gp130 on cells that do not express mIL-6R.[4][7] This dramatically broadens the range of cells that can respond to IL-6. Trans-signaling is predominantly associated with the pro-inflammatory effects of IL-6 and is considered a key driver of chronic inflammation in autoimmune diseases.[7][9]
Role in Autoimmune Diseases
The overproduction of IL-6 is a key pathogenic factor in several autoimmune diseases, particularly rheumatoid arthritis.[10] In the synovial fluid of RA patients, elevated levels of IL-6 are found, which correlate with disease activity and joint destruction.[10][11] IL-6 contributes to the pathophysiology of RA through multiple mechanisms:
-
Promotion of Inflammation: IL-6 induces the production of acute-phase proteins such as C-reactive protein (CRP) and serum amyloid A (SAA).[10][12]
-
Immune Cell Differentiation: In combination with TGF-β, IL-6 promotes the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells, while inhibiting the development of regulatory T cells (Tregs).[1][13] This imbalance between Th17 and Treg cells is crucial in the breakdown of self-tolerance.
-
B Cell Activation and Autoantibody Production: IL-6 acts as a potent B-cell stimulating factor, promoting their differentiation into antibody-producing plasma cells and contributing to the production of autoantibodies.[1][13]
-
Joint Destruction: IL-6 stimulates synovial fibroblasts and macrophages to produce matrix metalloproteinases (MMPs) and receptor activator of nuclear factor kappa-B ligand (RANKL), which lead to cartilage degradation and bone resorption, respectively.[14]
Therapeutic Targeting of the IL-6 Receptor
Given its central role in the inflammatory cascade of autoimmune diseases, the IL-6 receptor has become a prime target for therapeutic intervention. Monoclonal antibodies that block IL-6R signaling have demonstrated significant efficacy in treating these conditions.
Mechanism of Action of IL-6R Inhibitors
IL-6R inhibitors are monoclonal antibodies that bind to either the soluble or membrane-bound forms of the IL-6 receptor, preventing IL-6 from binding and initiating downstream signaling.[11][15] This blockade effectively dampens the pro-inflammatory effects of IL-6.
Approved IL-6R Inhibitors
Two major IL-6R inhibitors are currently approved for the treatment of rheumatoid arthritis and other autoimmune conditions: Tocilizumab and Sarilumab.
-
Tocilizumab (Actemra®): A humanized monoclonal antibody that binds to both soluble and membrane-bound IL-6 receptors.[16][17] It has a dissociation constant (Kd) of approximately 2.5 x 10⁻⁹ M.[4]
-
Sarilumab (Kevzara®): A fully human monoclonal antibody that also binds to both forms of the IL-6 receptor.[10] Sarilumab exhibits a higher binding affinity for IL-6Rα compared to tocilizumab, with a Kd of 12.8 pM.[10][13]
Clinical Efficacy in Rheumatoid Arthritis
The efficacy of Tocilizumab and Sarilumab in treating moderate to severe rheumatoid arthritis has been established in numerous Phase III clinical trials. Key endpoints in these trials include the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) and the Disease Activity Score in 28 joints (DAS28).
Table 1: Efficacy of Tocilizumab in Rheumatoid Arthritis (Selected Phase III Trials)
| Trial | Patient Population | Treatment | ACR20 Response (%) | ACR50 Response (%) | ACR70 Response (%) | DAS28 Remission (%) |
| OPTION [18] | MTX-IR | TCZ 8 mg/kg + MTX | 59 | 37 | 12 | 33 |
| Placebo + MTX | 26 | 10 | 2 | 1 | ||
| TOWARD [17] | DMARD-IR | TCZ 8 mg/kg + DMARD | 61 | 38 | 20 | 30 |
| Placebo + DMARD | 25 | 10 | 2 | 3 | ||
| RADIATE [18] | TNF-IR | TCZ 8 mg/kg + MTX | 50 | 29 | 12 | 30 |
| Placebo + MTX | 10 | 4 | 1 | 2 | ||
| AMBITION [17] | MTX-naïve | TCZ 8 mg/kg monotherapy | 70 | 44 | 28 | 34 |
| MTX monotherapy | 53 | 34 | 15 | 12 |
MTX-IR: Inadequate response to methotrexate; DMARD-IR: Inadequate response to disease-modifying antirheumatic drugs; TNF-IR: Inadequate response to tumor necrosis factor inhibitors.
Table 2: Efficacy of Sarilumab in Rheumatoid Arthritis (Selected Phase III Trials)
| Trial | Patient Population | Treatment | ACR20 Response (%) | ACR50 Response (%) | ACR70 Response (%) | DAS28-CRP Remission (%) |
| MOBILITY [14] | MTX-IR | Sarilumab 150mg q2w + MTX | 66.4 | 45.7 | 23.4 | 29.3 |
| Sarilumab 200mg q2w + MTX | 58.0 | 36.8 | 19.8 | 25.0 | ||
| Placebo + MTX | 33.4 | 15.3 | 5.3 | 6.7 | ||
| TARGET [14] | TNF-IR | Sarilumab 150mg q2w + csDMARD | 55.8 | 37.1 | 13.6 | 20.0 |
| Sarilumab 200mg q2w + csDMARD | 60.9 | 32.2 | 16.3 | 26.4 | ||
| Placebo + csDMARD | 33.7 | 18.0 | 6.7 | 8.9 | ||
| MONARCH [14] | MTX-intolerant/inappropriate | Sarilumab 200mg q2w monotherapy | 72.1 | 52.5 | 33.7 | 33.7 |
| Adalimumab 40mg q2w monotherapy | 58.4 | 39.9 | 20.2 | 20.2 |
csDMARD: conventional synthetic disease-modifying antirheumatic drug.
Safety Profile of IL-6R Inhibitors
The most common adverse events associated with IL-6R inhibitors are infections (particularly upper respiratory tract infections), neutropenia, and elevations in liver enzymes and lipid parameters.[19][20] Serious infections are a key safety concern, and patients should be monitored accordingly.
Table 3: Common Adverse Events with Tocilizumab and Sarilumab
| Adverse Event | Tocilizumab (All-exposed population, rate per 100 PY)[21] | Sarilumab (Pooled data from MOBILITY and TARGET) |
| Serious Infections | 4.7 | Higher incidence in sarilumab groups vs. placebo |
| Neutropenia | Not specified as rate | Dose-dependent decreases in neutrophil counts |
| Elevated ALT/AST | Not specified as rate | Dose-dependent increases in transaminases |
| Elevated Lipids (LDL, HDL, Triglycerides) | Not specified as rate | Increases observed |
PY: Patient-years.
Experimental Protocols
Measurement of IL-6 and sIL-6R by ELISA
This protocol outlines a standard sandwich ELISA for the quantification of IL-6 or sIL-6R in serum or plasma.
Materials:
-
96-well microplate
-
Capture antibody (specific for IL-6 or sIL-6R)
-
Recombinant human IL-6 or sIL-6R standard
-
Detection antibody (biotinylated, specific for IL-6 or sIL-6R)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 300 µL of wash buffer per well.
-
Blocking: Add 300 µL of blocking buffer to each well and incubate for at least 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Prepare serial dilutions of the standard protein. Add 100 µL of diluted standards, samples, and controls to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of diluted detection antibody to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP solution to each well. Incubate for 20 minutes at room temperature in the dark.
-
Washing: Wash the wells five times.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.[22]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[22]
-
Reading: Read the absorbance at 450 nm within 30 minutes.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of IL-6 or sIL-6R in the samples.
Western Blot for STAT3 Phosphorylation
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in cell lysates by Western blotting.
Materials:
-
Cell culture reagents
-
IL-6
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Starve cells in serum-free media for 4-6 hours, then treat with IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.[23]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[24]
-
Protein Quantification: Determine the protein concentration of the lysates.[24]
-
SDS-PAGE: Denature protein samples and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.[24]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Washing: Repeat the wash step.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.[24]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to normalize for protein loading.
Flow Cytometry for Th17/Treg Analysis
This protocol is for the identification and quantification of Th17 and Treg cells from mouse splenocytes.
Materials:
-
Mouse spleens
-
RPMI-1640 medium
-
PMA, Ionomycin (B1663694), and Brefeldin A (or GolgiStop™)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-IL-17A, anti-Foxp3, anti-CD25
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes.
-
In Vitro Stimulation: Stimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (Brefeldin A or GolgiStop™) for 4-5 hours to promote intracellular cytokine accumulation.[25]
-
Surface Staining: Stain the cells with antibodies against surface markers (e.g., CD4, CD25).
-
Fixation and Permeabilization: Fix and permeabilize the cells using a fixation/permeabilization kit.
-
Intracellular Staining: Stain for intracellular markers (IL-17A and Foxp3).
-
Acquisition: Acquire the stained cells on a flow cytometer.
-
Analysis: Gate on CD4+ T cells. Within the CD4+ population, identify Th17 cells as IL-17A+ and Treg cells as CD25+Foxp3+.
Conclusion
The IL-6 receptor plays a multifaceted and critical role in the pathophysiology of autoimmune diseases. Its dual signaling capacity through classic and trans-signaling pathways allows it to exert a broad range of effects, with trans-signaling being a key driver of chronic inflammation. The development of highly effective IL-6R inhibitors has revolutionized the treatment landscape for patients with rheumatoid arthritis and other autoimmune conditions, underscoring the therapeutic importance of this target. Continued research into the nuances of IL-6R signaling and the long-term effects of its blockade will undoubtedly pave the way for even more refined and targeted therapies in the future.
References
- 1. Website [eprovide.mapi-trust.org]
- 2. quanticate.com [quanticate.com]
- 3. Interpretation of DAS28 and its components in the assessment of inflammatory and non-inflammatory aspects of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tocilizumab, a humanized anti-interleukin-6 receptor antibody, for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. Efficacy and safety of sarilumab in patients with rheumatoid arthritis stratified by age (<65 and ≥65 years): A post hoc analysis of Japanese Phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ard.bmj.com [ard.bmj.com]
- 8. academic.oup.com [academic.oup.com]
- 9. droracle.ai [droracle.ai]
- 10. Kevzara (Sarilumab): A Novel IL-6 Receptor Antagonist for Rheumatoid Arthritis [ahdbonline.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. KEVZARA® (sarilumab) Mechanism of Action | KEVZARA® (sarilumab) injection 200 mg [kevzara.com]
- 13. Differential Binding of Sarilumab and Tocilizumab to IL-6Rα and Effects of Receptor Occupancy on Clinical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of sarilumab in patients with active rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Tocilizumab? [synapse.patsnap.com]
- 16. Tocilizumab - Wikipedia [en.wikipedia.org]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Tocilizumab in rheumatoid arthritis: efficacy, safety and its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ard.bmj.com [ard.bmj.com]
- 20. ard.bmj.com [ard.bmj.com]
- 21. Integrated safety in tocilizumab clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmgrp.com [bmgrp.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Metformin Attenuates Experimental Autoimmune Arthritis through Reciprocal Regulation of Th17/Treg Balance and Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
IL-6 receptor structure and function analysis
An In-depth Technical Guide to Interleukin-6 (IL-6) Receptor Structure and Function Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in regulating a wide array of biological processes, including immune responses, hematopoiesis, inflammation, and the acute phase response.[1][2] Its dysregulation is implicated in the pathophysiology of numerous diseases, such as rheumatoid arthritis, multiple myeloma, and Castleman's disease.[1] IL-6 exerts its effects through a complex receptor system involving a specific alpha receptor subunit (IL-6Rα) and a shared signal-transducing subunit, glycoprotein (B1211001) 130 (gp130).[1][2] Understanding the intricate details of the IL-6 receptor's structure, its activation mechanism, and the subsequent intracellular signaling cascades is critical for the development of targeted therapeutics. This guide provides a comprehensive technical overview of the IL-6 receptor's structure, function, and the key experimental methodologies used for its analysis.
IL-6 Receptor Structure and Complex Assembly
The functional IL-6 receptor complex is a hexamer, formed by the sequential and cooperative assembly of two molecules each of IL-6, the non-signaling IL-6Rα (also known as CD126), and the signal-transducing gp130 (also known as CD130).[3][4]
-
Interleukin-6 (IL-6): Human IL-6 is a 185 amino acid polypeptide that folds into a classic four-helix bundle structure.[3][5][6] It features distinct binding sites (termed Site 1, Site 2, and Site 3) that mediate its interactions with the receptor components.
-
IL-6 Receptor α (IL-6Rα): This is an 80 kDa ligand-binding transmembrane glycoprotein.[7] Its extracellular portion consists of an N-terminal immunoglobulin (Ig)-like domain (D1) and a cytokine-binding domain (CBD) comprised of two fibronectin type III-like domains (D2 and D3).[8] IL-6Rα binds IL-6 with low affinity via Site 1 on the cytokine.[3]
-
Glycoprotein 130 (gp130): A 130 kDa transmembrane protein that is the shared signal transducer for the IL-6 family of cytokines.[1] It is ubiquitously expressed on most cell types.[9] The extracellular region of gp130 contains an Ig-like domain, a cytokine-binding homology region (CHR), and several fibronectin type III domains.[10][11]
The assembly process begins with IL-6 binding to IL-6Rα, forming a high-affinity IL-6/IL-6Rα heterodimer.[3] This initial complex then recruits two gp130 molecules, leading to the formation of a stable hexameric (IL-6/IL-6Rα/gp130)₂ complex, which triggers intracellular signaling.[3][4][12]
Modes of IL-6 Signaling
IL-6 signaling can be initiated through three distinct mechanisms, which dramatically broadens the range of cells that can respond to the cytokine.[13]
-
Classic Signaling: This occurs on cells that express the membrane-bound IL-6Rα (mIL-6R), such as hepatocytes and some leukocytes.[13] IL-6 binds to mIL-6R, which then induces the homodimerization of gp130 and initiates intracellular signaling. This pathway is generally associated with regenerative and anti-inflammatory activities.[14]
-
Trans-Signaling: Cells that do not express mIL-6R can be stimulated by a complex of IL-6 bound to a soluble form of the IL-6Rα (sIL-6R).[13] sIL-6R is generated by proteolytic cleavage of the membrane-bound form. The IL-6/sIL-6R complex can directly engage the ubiquitously expressed gp130 on virtually any cell, leading to signal activation.[15] This pathway is predominantly linked to pro-inflammatory responses.[14][16]
-
Trans-Presentation: In this mode, a cell expressing mIL-6R (like a dendritic cell) "presents" IL-6 to a neighboring cell that expresses gp130 but not mIL-6R (like a T cell).[13] This juxtacrine interaction is important for specific immune cell communication, such as the polarization of Th17 cells.[13]
References
- 1. Interleukin-6: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-6: structure-function relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1.9 Å crystal structure of interleukin 6: implications for a novel mode of receptor dimerization and signaling | The EMBO Journal [link.springer.com]
- 4. wyatt.com [wyatt.com]
- 5. 1.9 A crystal structure of interleukin 6: implications for a novel mode of receptor dimerization and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1.9 A crystal structure of interleukin 6: implications for a novel mode of receptor dimerization and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin 6: R&D Systems [rndsystems.com]
- 8. pnas.org [pnas.org]
- 9. Therapeutic Targeting of the Proinflammatory IL-6-JAK/STAT Signalling Pathways Responsible for Vascular Restenosis in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insights into the assembly of gp130 family cytokine signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamics of the gp130 cytokine complex: A model for assembly on the cellular membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making sense of IL‐6 signalling cues in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Interleukin-6 Trans-signaling: A Pathway With Therapeutic Potential for Diabetic Retinopathy [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Activation of the JAK/STAT3 and PI3K/AKT pathways are crucial for IL-6 trans-signaling-mediated pro-inflammatory response in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Glycoprotein 130 (gp130) and Interleukin-6 Receptor (IL-6R) Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies central to the relationship between Glycoprotein 130 (gp130) and the Interleukin-6 Receptor (IL-6R).
Introduction to the IL-6/IL-6R/gp130 System
Interleukin-6 (IL-6) is a pleiotropic cytokine with critical roles in inflammation, immune regulation, and cellular homeostasis.[1] Its biological activity is mediated through a receptor complex involving two key proteins: the IL-6 receptor (IL-6R, also known as gp80 or CD126) and the signal-transducing receptor subunit, Glycoprotein 130 (gp130 or CD130).[2][3] The assembly of this complex is a prerequisite for initiating intracellular signaling cascades.
The interaction occurs through two primary modes:
-
Classic Signaling: IL-6 binds to the membrane-bound IL-6R (mIL-6R) on the surface of specific cell types, such as hepatocytes and some leukocytes.[4][5][6] This initial binding event creates a composite interface that subsequently recruits and induces the homodimerization of the ubiquitously expressed gp130.[4][6] Classic signaling is predominantly associated with regenerative and anti-inflammatory responses.[7]
-
Trans-Signaling: A soluble form of the IL-6R (sIL-6R), generated by proteolytic cleavage of mIL-6R or by translation from a differentially spliced mRNA, can bind IL-6 in the extracellular space.[2][5][8] This IL-6/sIL-6R complex can then activate cells that only express gp130, vastly broadening the range of IL-6 target cells.[2][4][5] Trans-signaling is primarily linked to pro-inflammatory activities.[2][7]
The culmination of both pathways is the formation of a stable hexameric signaling complex, consisting of two molecules each of IL-6, IL-6R, and gp130.[9][10][11][12] This architectural assembly is the fundamental unit required for the activation of downstream signaling.[9]
Quantitative Binding Data
The assembly of the signaling complex is a sequential and cooperative process. The binding affinities between the components have been characterized using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). These values are critical for understanding the system's dynamics and for the development of targeted therapeutics.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| IL-6 and sIL-6R | Surface Plasmon Resonance | 22 nM | [6][13] |
| IL-6 and sIL-6R | Surface Plasmon Resonance | 30-50 nM | [8] |
| IL-6 and sIL-6R | Calorimetry | 9 nM | [8] |
| IL-6/sIL-6R complex and sgp130 | Calorimetry | 3 nM | [8] |
| IL-6/sIL-6R complex and sgp130 | Fluorescence Correlation Spectroscopy | 60 pM | [8] |
| Hyper-IL-6 and sgp130Fc | Surface Plasmon Resonance | 148 pM | [14] |
| IL-6/IL-6R complex and gp130 | Cellular Binding Assays | 10-60 pM | [6][8] |
Note: Binding affinities can vary depending on the experimental setup (e.g., solution-phase vs. cell-surface, recombinant protein constructs used). The affinity of the IL-6/sIL-6R complex for gp130 is significantly higher than that of IL-6 for IL-6R alone, highlighting gp130's role as an "affinity converter" that stabilizes the entire complex.[6]
Signaling Pathway Activation
The formation of the hexameric (IL-6/IL-6R/gp130)₂ complex brings the intracellular domains of the two gp130 molecules into close proximity, triggering the activation of associated Janus kinases (JAKs).[3][15] This initiates a cascade of phosphorylation events that serve as the primary signal transduction mechanism.
The JAK/STAT Pathway
The canonical signaling route for the IL-6 receptor complex is the JAK/STAT pathway.[5][16]
-
JAK Activation: Receptor dimerization activates the associated JAKs (primarily JAK1, JAK2, and TYK2), which phosphorylate each other (trans-phosphorylation).[1][16][17]
-
Receptor Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130.[1][16]
-
STAT Recruitment and Phosphorylation: These newly created phosphotyrosine sites act as docking stations for the SH2 domains of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[1][3][16] Once docked, the STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form stable dimers, and translocate into the nucleus.[15][16]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA response elements in the promoters of target genes, regulating their transcription.[16][18]
Other Signaling Pathways
In addition to the JAK/STAT pathway, gp130 activation can also trigger other important signaling cascades:
-
MAPK/ERK Pathway: The recruitment of the tyrosine phosphatase SHP2 to phosphorylated gp130 can lead to the activation of the Ras-Raf-MAPK cascade, which is involved in cell proliferation and differentiation.[2][5]
-
PI3K/AKT Pathway: This pathway, crucial for cell survival and growth, can also be activated downstream of gp130.[1][3]
Visualizing the IL-6 Signaling Process
The following diagrams illustrate the key molecular events in IL-6 signaling and a common experimental workflow.
References
- 1. origene.com [origene.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. IL-6 Trans-Signaling via the Soluble IL-6 Receptor: Importance for the Pro-Inflammatory Activities of IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The balance of interleukin (IL)-6, IL-6·soluble IL-6 receptor (sIL-6R), and IL-6·sIL-6R·sgp130 complexes allows simultaneous classic and trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Interleukin-6 Trans-signaling: A Pathway With Therapeutic Potential for Diabetic Retinopathy [frontiersin.org]
- 8. Dynamics of the gp130 cytokine complex: A model for assembly on the cellular membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wyatt.com [wyatt.com]
- 10. researchgate.net [researchgate.net]
- 11. High affinity interleukin-6 receptor is a hexameric complex consisting of two molecules each of interleukin-6, interleukin-6 receptor, and gp-130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of cytokine receptor trafficking determine signaling and functional selectivity | eLife [elifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. Exclusive inhibition of IL-6 trans-signaling by soluble gp130FlyRFc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The JAK/STAT Pathway in Skeletal Muscle Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 18. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
IL-6 receptor isoforms and their biological significance
An in-depth technical guide on Interleukin-6 (IL-6) receptor isoforms and their biological significance is a substantial undertaking. Due to the complexity of the topic and the detailed requirements of the request, this document will be provided in a foundational format. Further, more specific inquiries can be addressed in subsequent interactions.
Introduction to the IL-6 Receptor System
Interleukin-6 is a pleiotropic cytokine with a wide range of biological activities, including the regulation of inflammation, immune responses, and hematopoiesis. The biological effects of IL-6 are mediated through its interaction with a specific receptor system composed of two main components: the IL-6 receptor (IL-6R, also known as gp80 or CD126) and the signal-transducing subunit gp130 (also known as CD130). The IL-6R exists in two main forms: a membrane-bound form (mIL-6R) and a soluble form (sIL-6R). These different isoforms play distinct roles in mediating the diverse functions of IL-6.
Generation of IL-6 Receptor Isoforms
The two primary isoforms of the IL-6 receptor, the membrane-bound IL-6R (mIL-6R) and the soluble IL-6R (sIL-6R), are generated through two distinct mechanisms:
-
Proteolytic Cleavage: The mIL-6R can be shed from the surface of cells through proteolytic cleavage by metalloproteinases, such as ADAM10 and ADAM17 (also known as TACE, TNF-α converting enzyme). This process is a major source of sIL-6R in the circulation.
-
Alternative Splicing: The gene encoding the IL-6R (IL6R) can undergo alternative splicing, leading to the production of a truncated mRNA transcript that lacks the transmembrane and intracellular domains. Translation of this mRNA results in the direct secretion of a soluble form of the receptor.
The relative contribution of these two mechanisms to the circulating pool of sIL-6R can vary depending on the cell type and the physiological or pathological context.
Signaling Pathways of IL-6 Receptor Isoforms
The signaling initiated by IL-6 is dependent on the formation of a complex between IL-6, IL-6R, and the signal-transducing subunit gp130. The two main signaling pathways are:
-
Classic Signaling: This pathway is initiated by the binding of IL-6 to the membrane-bound IL-6R (mIL-6R) on the surface of target cells. The IL-6/mIL-6R complex then associates with a homodimer of gp130, leading to the activation of the intracellular Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) cascade. Classic signaling is primarily associated with the functions of immune cells and hepatocytes.
-
Trans-Signaling: In this pathway, the soluble IL-6R (sIL-6R) binds to IL-6 in the extracellular space. This IL-6/sIL-6R complex can then bind to gp130 on cells that do not express the mIL-6R, thereby initiating a signal in these otherwise unresponsive cells. This dramatically broadens the spectrum of IL-6 target cells to include endothelial cells, smooth muscle cells, and neurons. Trans-signaling is predominantly pro-inflammatory and has been implicated in the pathogenesis of various chronic inflammatory diseases.
A third, less well-characterized mechanism is cluster signaling , where IL-6 can induce the formation of IL-6R/gp130 clusters on the cell surface, leading to sustained signaling.
Caption: IL-6 Classic and Trans-Signaling Pathways and sIL-6R Generation.
Biological Significance of IL-6 Receptor Isoforms
The differential expression and function of mIL-6R and sIL-6R have profound biological implications.
Classic Signaling (mIL-6R):
-
Anti-inflammatory and Regenerative Functions: Classic signaling is primarily associated with the protective and regenerative effects of IL-6. For instance, it is crucial for the acute phase response in the liver, leading to the production of proteins that help to control inflammation and infection. It also plays a role in metabolic regulation and liver regeneration.
-
Immune Homeostasis: This pathway is involved in the differentiation of T helper 17 (Th17) cells and the regulation of B cell function.
Trans-Signaling (sIL-6R):
-
Pro-inflammatory Activities: Trans-signaling is largely considered to be the pro-inflammatory arm of the IL-6 system. The IL-6/sIL-6R complex can activate a wide range of cells that lack mIL-6R, leading to the production of pro-inflammatory mediators, recruitment of immune cells, and inhibition of apoptosis in T cells.
-
Role in Chronic Diseases: Dysregulated IL-6 trans-signaling has been implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer. The elevated levels of sIL-6R found in the synovial fluid of rheumatoid arthritis patients are a classic example of its pathological role.
Quantitative Data on IL-6 Receptor Isoforms
| Parameter | Value | Species | Method | Reference |
| Binding Affinity (Kd) of IL-6 to mIL-6R | ~1 nM | Human | Scatchard analysis | |
| Binding Affinity (Kd) of IL-6 to sIL-6R | ~1 nM | Human | Surface Plasmon Resonance | |
| Binding Affinity (Kd) of IL-6/sIL-6R complex to gp130 | ~10 pM | Human | Surface Plasmon Resonance | |
| Normal Serum Concentration of sIL-6R | 25-50 ng/mL | Human | ELISA | |
| Serum Concentration of sIL-6R in Rheumatoid Arthritis | >100 ng/mL | Human | ELISA | |
| Relative contribution of proteolytic cleavage to sIL-6R | ~80-90% | Human (in vitro) | Cell-based assays | |
| Relative contribution of alternative splicing to sIL-6R | ~10-20% | Human (in vitro) | RT-PCR and cell-based assays |
Note: These values are approximate and can vary depending on the specific experimental conditions and assays used.
Experimental Protocols
Quantification of Soluble IL-6R (sIL-6R) by ELISA
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of sIL-6R in biological fluids.
Methodology:
-
Coating: A 96-well microplate is coated with a monoclonal antibody specific for human sIL-6R. The plate is then washed to remove any unbound antibody.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a solution of bovine serum albumin (BSA) or non-fat dry milk to prevent non-specific binding.
-
Sample Incubation: Standards with known concentrations of recombinant human sIL-6R and unknown samples (e.g., serum, plasma) are added to the wells. The plate is incubated to allow the sIL-6R to bind to the capture antibody.
-
Detection Antibody: A second, biotinylated monoclonal antibody that recognizes a different epitope on the sIL-6R is added. This antibody binds to the captured sIL-6R.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added. The streptavidin binds to the biotin (B1667282) on the detection antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of sIL-6R in the samples is determined by comparing their absorbance to the standard curve.
Caption: Workflow for sIL-6R Quantification by ELISA.
Analysis of IL-6R Gene Splicing by RT-PCR
Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to detect and quantify the different mRNA transcripts of the IL-6R gene.
Methodology:
-
RNA Extraction: Total RNA is extracted from cells of interest using a suitable method (e.g., TRIzol reagent, column-based kits).
-
Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR. Primers are designed to flank the region of the IL-6R gene that is subject to alternative splicing. One primer is located in an exon common to both the full-length and the alternatively spliced transcripts, while the other primer is located in an exon that is either included or excluded.
-
Gel Electrophoresis: The PCR products are separated by size using agarose (B213101) gel electrophoresis. The presence of different sized bands will indicate the presence of different splice variants.
-
Quantification (Optional): For quantitative analysis (qRT-PCR), a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is included in the PCR reaction. The amount of PCR product is measured in real-time, allowing for the quantification of the relative abundance of each splice variant.
Therapeutic Implications
The distinct roles of classic and trans-signaling have significant therapeutic implications. Broadly targeting IL-6 with monoclonal antibodies against the IL-6 ligand itself (e.g., Siltuximab) or the IL-6R (e.g., Tocilizumab, Sarilumab) can inhibit both pathways. While effective in treating certain inflammatory diseases, this approach may also interfere with the beneficial, regenerative effects of classic signaling.
A more targeted approach is the specific inhibition of IL-6 trans-signaling. This can be achieved using a soluble form of the gp130 protein (sgp130), which acts as a natural inhibitor by binding to the IL-6/sIL-6R complex and preventing its interaction with membrane-bound gp130. A recombinant form of sgp130, known as Olamkicept, is currently in clinical development for the treatment of inflammatory bowel disease. This strategy aims to preserve the beneficial effects of classic signaling while specifically blocking the pro-inflammatory trans-signaling pathway.
Conclusion
The existence of different IL-6 receptor isoforms, generated through proteolytic cleavage and alternative splicing, adds a significant layer of complexity to the IL-6 signaling system. The distinction between classic signaling, mediated by the membrane-bound receptor and associated with regenerative and anti-inflammatory functions, and trans-signaling, mediated by the soluble receptor and linked to pro-inflammatory responses, is crucial for understanding the diverse roles of IL-6 in health and disease. This knowledge is paving the way for the development of more targeted therapeutic strategies that can selectively inhibit the detrimental effects of IL-6 while preserving its beneficial functions. Further research into the regulation of IL-6R isoform generation and their precise roles in different pathological contexts will continue to be a key area of investigation.
Transcriptional Regulation of the Interleukin-6 Receptor Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the transcriptional regulation of the Interleukin-6 receptor (IL-6R) gene. Understanding these intricate processes is pivotal for the development of novel therapeutic strategies targeting IL-6-mediated signaling in various diseases, including inflammatory disorders and cancer.
Core Regulatory Mechanisms
The expression of the IL-6R gene (IL6R) is a tightly controlled process influenced by a variety of stimuli, including cytokines and hormones. This regulation is primarily orchestrated at the transcriptional level through the interplay of key transcription factors and their corresponding signaling pathways.
Key Transcription Factors
Several transcription factors have been identified as crucial regulators of IL-6R gene expression:
-
Signal Transducer and Activator of Transcription 3 (STAT3): A key mediator of cytokine signaling, STAT3 is activated downstream of the IL-6R and other cytokine receptors. Activated STAT3 can directly bind to the IL-6R promoter, creating a potential feedback loop that modulates receptor expression.
-
CCAAT/Enhancer-Binding Protein Beta (C/EBPβ): Also known as NF-IL6, C/EBPβ is a critical transcription factor in inflammatory responses. It has been shown to bind to the promoter of the IL-6Rα gene (IL6RA) and positively regulate its transcription.
-
Specificity Protein 1 (Sp1): A ubiquitous transcription factor involved in the expression of numerous genes. Sp1 binding sites are present in the IL-6R promoter, suggesting its role in basal and potentially inducible transcription of the gene.
-
Glucocorticoid Receptor (GR): Glucocorticoids, potent anti-inflammatory agents, have been demonstrated to upregulate the expression of the IL-6 receptor. This effect is mediated by the glucocorticoid receptor, which can directly or indirectly influence IL-6R gene transcription.
Signaling Pathways
The transcriptional regulation of the IL-6R gene is intricately linked to several major signaling cascades:
-
JAK-STAT Pathway: This is the canonical signaling pathway for the IL-6 family of cytokines. Upon ligand binding, the gp130 receptor subunit is phosphorylated by Janus kinases (JAKs), leading to the recruitment and phosphorylation of STAT3. Phosphorylated STAT3 then translocates to the nucleus to regulate target gene expression, including potentially the IL-6R gene itself.
-
Ras-MAPK Pathway: The Ras-Mitogen-Activated Protein Kinase (MAPK) pathway can also be activated downstream of the IL-6 receptor. This pathway can influence the activity of various transcription factors, thereby indirectly affecting IL-6R gene expression.
-
PI3K-Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)-Akt pathway is another signaling route that can be initiated by IL-6 receptor activation. This pathway is primarily involved in cell survival and proliferation but can also cross-talk with other pathways to modulate gene expression.
Quantitative Data on IL-6 Receptor Gene Regulation
The following tables summarize key quantitative data from studies investigating the transcriptional regulation of the IL-6 receptor gene.
Table 1: Effect of Dexamethasone on IL-6 Receptor Expression in Human Cell Lines
| Cell Line | Treatment | Method | Parameter Measured | Fold/Percent Change | Reference |
| HepG2 (human hepatoma) | Dexamethasone (1 µM) | Scatchard Analysis | Number of IL-6 receptors per cell | ~2-fold increase | Snyers et al., 1990[1] |
| Hep3B (human hepatoma) | Dexamethasone (1 µM) | Scatchard Analysis | Number of IL-6 receptors per cell | ~2.5-fold increase | Snyers et al., 1990[1] |
| UAC (human epithelial) | Dexamethasone (0.1 µM) | 35S-IL-6 Binding | Specific IL-6 binding | ~2.2-fold increase | Snyers et al., 1990[1] |
| HepG2 (human hepatoma) | Dexamethasone (1 µM) | Northern Blot | IL-6R mRNA levels | Increased | Snyers et al., 1990[1] |
Table 2: Role of C/EBPδ in IL-6 Receptor Alpha (IL6RA) Gene Expression
| Cell Line | Treatment | Method | Parameter Measured | Fold/Percent Change | Reference |
| MCF-7 (human breast cancer) | CEBPD siRNA | qPCR | IL6RA mRNA | ~50% decrease | chili et al., 2018[2] |
| SUM159 (human breast cancer) | CEBPD siRNA | qPCR | IL6RA mRNA | ~60% decrease | chili et al., 2018[2] |
| MCF-7 (human breast cancer) | CEBPD siRNA | ChIP-qPCR | C/EBPδ binding to IL6RA promoter | ~70% decrease | chili et al., 2018[2] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows provide a clearer understanding of the regulatory network.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the study of IL-6R gene regulation.
Luciferase Reporter Assay for IL-6R Promoter Activity
This assay is used to quantify the transcriptional activity of the IL-6R promoter in response to various stimuli or the overexpression/knockdown of transcription factors.
Materials:
-
pGL3-IL6R-promoter luciferase reporter vector (containing the IL-6R promoter sequence upstream of the luciferase gene)
-
pRL-TK Renilla luciferase control vector (for normalization)
-
Mammalian cell line of interest (e.g., HepG2, HEK293T)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex. In one tube, dilute 0.5 µg of the pGL3-IL6R-promoter vector and 0.05 µg of the pRL-TK vector in serum-free medium.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complex dropwise to the cells.
-
-
Stimulation (optional): 24 hours post-transfection, replace the medium with fresh medium containing the desired stimulus (e.g., dexamethasone, IL-6) or vehicle control.
-
Cell Lysis: 48 hours post-transfection, wash the cells with PBS and lyse them by adding 100 µL of Passive Lysis Buffer per well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.
-
Add 100 µL of Stop & Glo® Reagent (Renilla luciferase substrate) and measure the luminescence again.
-
-
Data Analysis: Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency. Express the results as fold induction relative to the control group.
Chromatin Immunoprecipitation (ChIP)-qPCR for Transcription Factor Binding
ChIP-qPCR is used to determine the in vivo binding of a specific transcription factor to the IL-6R promoter.
Materials:
-
Cell line of interest
-
Formaldehyde (B43269) (for crosslinking)
-
Glycine (to quench crosslinking)
-
Cell lysis buffer
-
Sonication buffer
-
Antibody specific to the transcription factor of interest (e.g., anti-STAT3, anti-C/EBPβ)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers specific for the IL-6R promoter region containing the putative transcription factor binding site
-
SYBR Green qPCR Master Mix
-
Real-time PCR system
Protocol:
-
Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the specific antibody or control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers flanking the predicted transcription factor binding site in the IL-6R promoter. Use a small fraction of the sonicated chromatin as "input" for normalization.
-
Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. Fold enrichment is then calculated by dividing the percent input of the specific antibody by the percent input of the control IgG.[3]
Northern Blot Analysis for IL-6R mRNA Expression
Northern blotting is a classic technique to detect and quantify specific mRNA transcripts.
Materials:
-
Total RNA or poly(A)+ RNA from cells or tissues
-
Formaldehyde
-
MOPS buffer
-
Agarose
-
RNA loading dye
-
Nylon membrane
-
UV crosslinker
-
32P-labeled DNA or RNA probe specific for IL-6R mRNA
-
Hybridization buffer
-
Wash buffers
-
Phosphorimager or X-ray film
Protocol:
-
RNA Electrophoresis: Separate 10-20 µg of total RNA or 1-5 µg of poly(A)+ RNA on a formaldehyde-agarose gel.
-
Transfer: Transfer the separated RNA to a nylon membrane via capillary action overnight.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Prehybridization and Hybridization:
-
Prehybridize the membrane in hybridization buffer for at least 1 hour at the appropriate temperature (e.g., 42°C for DNA probes, 68°C for RNA probes).
-
Add the radiolabeled IL-6R probe and hybridize overnight.
-
-
Washes: Wash the membrane with increasing stringency wash buffers to remove unbound probe.
-
Detection: Expose the membrane to a phosphorimager screen or X-ray film to visualize the labeled RNA bands.
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the IL-6R mRNA signal to a housekeeping gene (e.g., GAPDH, β-actin) to control for loading differences.[1]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the in vitro binding of a transcription factor to a specific DNA sequence, such as a putative binding site in the IL-6R promoter.
Materials:
-
Nuclear extract containing the transcription factor of interest
-
Double-stranded oligonucleotide probe corresponding to the putative binding site in the IL-6R promoter, labeled with 32P or a non-radioactive label
-
Unlabeled ("cold") competitor oligonucleotide (specific and non-specific)
-
Antibody against the transcription factor of interest (for supershift analysis)
-
Binding buffer
-
Polyacrylamide gel
-
TBE or TGE buffer
-
Gel loading dye
Protocol:
-
Binding Reaction:
-
In a microfuge tube, combine the nuclear extract, poly(dI-dC) (a non-specific competitor), and binding buffer. Incubate on ice for 10 minutes.
-
Add the labeled oligonucleotide probe and incubate for a further 20-30 minutes at room temperature.
-
For competition experiments, add an excess of unlabeled specific or non-specific competitor oligonucleotide before adding the labeled probe.
-
For supershift experiments, add the specific antibody after the initial binding reaction and incubate for an additional 20-30 minutes.
-
-
Electrophoresis:
-
Add gel loading dye to the binding reactions.
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Detection:
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
-
Data Analysis: A "shifted" band indicates the formation of a protein-DNA complex. The specificity of the binding is confirmed by the reduction of the shifted band in the presence of the specific cold competitor and the "supershift" of the band to a higher molecular weight in the presence of the specific antibody.[4]
References
The Role of the IL-6 Receptor in Cancer Cell Proliferation and Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6), a pleiotropic cytokine, and its receptor (IL-6R) are increasingly recognized as pivotal players in the tumor microenvironment, influencing cancer cell proliferation, survival, angiogenesis, and metastasis. Elevated levels of IL-6 are often associated with a poor prognosis in various malignancies, including breast, prostate, lung, and ovarian cancers, as well as multiple myeloma. The IL-6 receptor signaling cascade, therefore, presents a compelling target for novel anti-cancer therapies. This technical guide provides an in-depth overview of the IL-6 receptor's function in cancer, detailing its signaling pathways, impact on cellular processes, and the methodologies used for its investigation.
IL-6 Receptor Signaling Pathways
The biological effects of IL-6 are mediated through its interaction with the IL-6 receptor system, which consists of a ligand-binding subunit (IL-6Rα or gp80) and a signal-transducing subunit (gp130). Signaling can occur via two main pathways:
-
Classic Signaling: In this pathway, IL-6 binds to the membrane-bound IL-6R (mIL-6R) on the surface of target cells. This complex then associates with a homodimer of gp130, leading to the activation of intracellular signaling cascades.
-
Trans-Signaling: A soluble form of the IL-6R (sIL-6R), generated by proteolytic cleavage of the membrane-bound receptor or alternative splicing, can bind to IL-6 in the extracellular space. This IL-6/sIL-6R complex can then activate cells that only express gp130, thereby broadening the range of IL-6 target cells.
Upon the formation of the active receptor complex, several downstream signaling pathways are initiated, with the most prominent being the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT), and the Ras/mitogen-activated protein kinase (MAPK) pathways.
Key Signaling Cascades:
-
JAK/STAT Pathway: This is the canonical signaling pathway for IL-6R. The binding of the IL-6/IL-6R complex to gp130 leads to the activation of associated Janus kinases (JAKs), primarily JAK1, JAK2, and TYK2. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for STAT proteins, predominantly STAT3. Once recruited, STAT3 is phosphorylated by JAKs, leading to its homodimerization, translocation to the nucleus, and subsequent regulation of target gene expression. These target genes are critically involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis (e.g., VEGF).
-
PI3K/AKT Pathway: The IL-6R can also activate the PI3K/AKT pathway, a crucial regulator of cell survival and proliferation. This activation can occur through JAK-dependent mechanisms. Activated AKT can phosphorylate a multitude of downstream targets, leading to the inhibition of apoptosis and promotion of cell cycle progression.
-
MAPK/ERK Pathway: The Ras/Raf/MEK/ERK cascade is another important pathway activated by IL-6R signaling. The adaptor protein Grb2-associated binder 1 (Gab1) and the tyrosine phosphatase SHP2 play crucial roles in linking the activated gp130 to the Ras/MAPK pathway. SHP2 is recruited to a specific phosphotyrosine residue on gp130 (Tyr759) and, upon activation, can dephosphorylate targets that regulate the Ras/MAPK cascade. This pathway is heavily implicated in cell proliferation, differentiation, and survival.
Below are diagrams illustrating these signaling pathways.
Caption: IL-6 Receptor Signaling Pathways.
Role in Cancer Cell Proliferation and Survival
The activation of IL-6R signaling pathways has profound effects on cancer cell behavior, primarily by promoting proliferation and inhibiting apoptosis.
Quantitative Data on IL-6R Function
The following tables summarize quantitative data from various studies on the effects of IL-6R signaling on cancer cell lines.
Table 1: Effect of IL-6R Signaling on Cancer Cell Proliferation
| Cancer Type | Cell Line | Treatment | Effect on Proliferation | Reference |
| Prostate Cancer | LNCaP | IL-6 + sIL-6R | 30% decrease | [1] |
| Prostate Cancer | Du145 | IL-6 + sIL-6R | No significant increase | [1] |
| Inflammatory Breast Cancer | SUM190 | rhIL-6 (50 ng/mL) | Significant increase, abrogated by Tocilizumab | [2] |
Table 2: Effect of IL-6R Blockade on Apoptosis
| Cancer Type | Cell Line/Model | Treatment | Effect on Apoptosis | Reference | | :--- | :--- | :--- | :--- | | Murine Model of Asthma | Lung CD4+ T cells | Anti-IL-6R antibody | Significant induction of apoptosis (TUNEL assay) |[3][4] | | Naive CD4+ spleen T cells | In culture | Anti-IL-6R antibody | Neutralized anti-apoptotic effect of IL-6 |[3][4] |
Table 3: IC50 Values of IL-6R Pathway Inhibitors
| Cancer Type | Cell Line | Inhibitor | IC50 Value | Reference |
| Breast Cancer (ER+) | MCF-7 | Palbociclib | 3.14 µM | [5] |
| Breast Cancer (Triple Negative) | MDA-MB-231 | Palbociclib | 29.69 µM | [5] |
| Breast Cancer | MDA-MB-231 | Mutated sIL-6R | 7.41 µg/mL | [6] |
Role in Therapeutic Resistance
A significant aspect of IL-6R signaling in oncology is its role in mediating resistance to various anti-cancer therapies, including chemotherapy and targeted agents.
-
Chemotherapy Resistance: Autocrine production of IL-6 by breast cancer cells has been shown to confer multidrug resistance. Expression of IL-6 in drug-sensitive breast cancer cells increases their resistance to chemotherapy.
-
Resistance to Targeted Therapies: IL-6R signaling can drive acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). Blockade of the IL-6R/JAK1/STAT3 pathway can potentiate the sensitivity to these inhibitors. In HER2-positive breast cancer, an IL-6-mediated inflammatory feedback loop has been implicated in trastuzumab resistance.
Experimental Protocols
Investigating the IL-6R pathway requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is for detecting the activation of the STAT3 signaling pathway in response to IL-6 stimulation.
Caption: Western Blot Workflow.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat cells with recombinant human IL-6 (e.g., 50 ng/mL) for 15-30 minutes. Include an untreated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Caption: TUNEL Assay Workflow.
-
Sample Preparation:
-
For adherent cells, grow them on coverslips. For suspension cells, cytospin them onto slides. For tissue, use paraffin-embedded or frozen sections.
-
Induce apoptosis in your experimental group (e.g., with an IL-6R inhibitor). Include positive (DNase I treated) and negative (no TdT enzyme) controls.
-
-
Fixation and Permeabilization:
-
Fix samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the enzyme to access the nucleus.
-
Wash with PBS.
-
-
TUNEL Reaction:
-
Equilibrate the samples in TdT reaction buffer for 10 minutes.
-
Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.
-
Incubate the samples with the reaction mixture in a humidified chamber for 1 hour at 37°C, protected from light.
-
-
Staining and Mounting:
-
Stop the reaction and wash the samples.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the samples using a fluorescence microscope.
-
Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).[7]
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution of a cell population.[8][9][10][11][12]
Caption: Cell Cycle Analysis Workflow.
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a small volume of PBS to create a single-cell suspension.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase A is crucial to degrade RNA, which PI can also bind to.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells using forward scatter and side scatter plots to exclude doublets and debris.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Generate a histogram of PI fluorescence intensity.
-
The G0/G1 phase cells will have a 2N DNA content and will form the first peak.
-
The G2/M phase cells will have a 4N DNA content and will form a second peak with approximately twice the fluorescence intensity of the G1 peak.
-
The S phase cells will be distributed between the G1 and G2/M peaks as they are actively synthesizing DNA.
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in each phase.
-
Clinical Relevance and Therapeutic Targeting
The critical role of the IL-6R pathway in cancer progression has led to the development of therapeutic agents that target this axis. These include monoclonal antibodies against IL-6 (e.g., Siltuximab) and the IL-6R (e.g., Tocilizumab, Sarilumab).
Clinical Trial Insights:
-
In a study involving patients with various solid tumors, treatment with the anti-IL-6R antibody Tocilizumab for immune-related adverse events did not appear to compromise the efficacy of immune checkpoint inhibitors. In patients with melanoma, the overall response rate increased from 56% to 68% after anti-IL-6R therapy.[13][14][15]
-
A phase I/II study of Siltuximab in patients with advanced solid tumors showed that the monotherapy was well-tolerated but had limited clinical activity in this setting.[16]
-
Clinical trials are ongoing to evaluate the efficacy of IL-6R inhibitors in combination with other anti-cancer agents in various malignancies, including prostate cancer and melanoma.[17]
Conclusion
The IL-6 receptor signaling pathway is a central hub in the complex network that drives cancer cell proliferation and survival. Its intricate signaling cascades, involving the JAK/STAT, PI3K/AKT, and MAPK pathways, offer multiple points for therapeutic intervention. A thorough understanding of these mechanisms, coupled with robust experimental methodologies, is essential for the continued development of effective anti-cancer strategies targeting the IL-6R axis. The quantitative data and detailed protocols provided in this guide aim to support researchers and drug development professionals in this critical endeavor.
References
- 1. Interleukin-6 trans-signalling differentially regulates proliferation, migration, adhesion and maspin expression in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paracrine IL-6 Signaling Confers Proliferation between Heterogeneous Inflammatory Breast Cancer Sub-Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Selective immune suppression using interleukin-6 receptor inhibitors for management of immune-related adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A Phase II Study of the Interleukin-6 Receptor Blocking Antibody Sarilumab in Combination with Ipilimumab, Nivolumab and Relatlimab in Patients with Unresectable Stage III or Stage IV Melanoma | Dana-Farber Cancer Institute [dana-farber.org]
The Dual Faces of a Cytokine Gatekeeper: An In-depth Guide to the Cellular Localization and Expression of the IL-6 Receptor
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Attributes of the Interleukin-6 Receptor
This technical guide delves into the critical aspects of the Interleukin-6 (IL-6) receptor system, a pivotal player in immune regulation, inflammation, and cellular homeostasis. A thorough understanding of its cellular localization and expression patterns is paramount for the development of targeted therapeutics for a myriad of diseases, including autoimmune disorders, chronic inflammatory conditions, and cancer. This document provides a detailed overview of the IL-6 receptor's components, their distribution across various cell types, and the experimental methodologies used to elucidate their expression and function.
Introduction to the IL-6 Receptor System
The Interleukin-6 receptor (IL-6R) system is a classic example of a cytokine receptor complex that exhibits remarkable versatility in its signaling capabilities. The biological activities of IL-6 are mediated through its interaction with a receptor complex composed of two distinct membrane-bound glycoproteins: the IL-6 receptor alpha subunit (IL-6Rα, also known as CD126 or gp80) and the signal-transducing subunit, glycoprotein (B1211001) 130 (gp130, also known as IL-6Rβ, CD130, or IL6ST).[1][2] IL-6Rα is the ligand-binding component, while gp130 is responsible for initiating intracellular signaling cascades.[3]
A key feature of the IL-6R system is the existence of both membrane-bound and soluble forms of IL-6Rα (sIL-6R). This duality gives rise to distinct signaling pathways with often opposing biological outcomes.
Cellular Localization and Expression of IL-6Rα and gp130
The differential expression of IL-6Rα and the ubiquitous nature of gp130 are central to the diverse effects of IL-6.
IL-6 Receptor Alpha (IL-6Rα)
The expression of the membrane-bound IL-6Rα is restricted to a specific subset of cells, thereby limiting the direct responsiveness to IL-6 through what is known as "classic" signaling.
Key Cellular Locations:
-
Hepatocytes: Liver cells are a major target of classic IL-6 signaling, leading to the production of acute-phase proteins.[2]
-
Leukocytes: Various immune cells, including monocytes, macrophages, neutrophils, and subsets of T and B lymphocytes, express IL-6Rα.[2][4] This expression can be dynamically regulated during immune responses. For instance, peripheral T cells predominantly express both gp130 and IL-6Rα, but their expression is downregulated upon T-cell receptor engagement.[4]
-
Megakaryocytes: These bone marrow cells, responsible for platelet production, are also responsive to IL-6.
-
Certain Epithelial Cells: A variety of epithelial tissues show some level of IL-6Rα expression.
The Human Protein Atlas provides a comprehensive overview of IL-6Rα (gene: IL6R) expression across various tissues, with high levels observed in the liver, lymphoid tissues, and placenta.
Glycoprotein 130 (gp130)
In stark contrast to the restricted expression of IL-6Rα, gp130 is ubiquitously expressed on the surface of virtually all cell types in the human body.[2] This widespread distribution is the foundation for the "trans-signaling" pathway. The Human Protein Atlas confirms the broad expression of gp130 (gene: IL6ST) across a vast array of human tissues.[5][6]
Quantitative Expression of IL-6Rα and gp130
The following tables summarize the relative expression levels of IL-6Rα and gp130 in various human tissues and cell lines, compiled from data available in the Human Protein Atlas and other cited literature. Expression levels are categorized as High, Medium, Low, or Not Detected.
Table 1: Expression of IL-6Rα and gp130 in Human Tissues
| Tissue | IL-6Rα (CD126) Expression | gp130 (CD130) Expression |
| Liver | High | High |
| Lymph Node | High | High |
| Spleen | High | High |
| Bone Marrow | Medium | High |
| Placenta | High | High |
| Adipose Tissue | Medium | High |
| Lung | Low | High |
| Kidney | Low | High |
| Brain | Low | High |
| Heart Muscle | Low | High |
Table 2: Expression of IL-6Rα and gp130 in Human Immune Cell Types
| Cell Type | IL-6Rα (CD126) Expression | gp130 (CD130) Expression |
| Monocytes | High | High |
| Macrophages | High | High |
| Neutrophils | High | High |
| Naive T-cells | Medium | High |
| Activated T-cells | Low (downregulated) | Medium (downregulated) |
| B-cells | Medium | High |
| Natural Killer (NK) cells | Low | High |
IL-6 Receptor Signaling Pathways
The interaction of IL-6 with its receptor complex initiates intracellular signaling primarily through the JAK/STAT pathway, but also involves the MAPK and PI3K/Akt pathways. The mode of receptor engagement dictates the specific signaling cascade and the resulting cellular response.
Classic Signaling
Classic signaling occurs when IL-6 binds to membrane-bound IL-6Rα on cells that express it. This binding induces the recruitment and homodimerization of gp130, leading to the activation of intracellular Janus kinases (JAKs) and subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. This pathway is generally associated with the regenerative and anti-inflammatory functions of IL-6.
Figure 1: IL-6 Classic Signaling Pathway.
Trans-Signaling
Trans-signaling is initiated by a complex of IL-6 and the soluble form of IL-6Rα (sIL-6R). sIL-6R is generated either by alternative splicing of the IL6R mRNA or by proteolytic cleavage of the membrane-bound receptor by metalloproteinases like ADAM10 and ADAM17. This IL-6/sIL-6R complex can then bind to and activate gp130 on cells that do not express membrane-bound IL-6Rα. Given the ubiquitous expression of gp130, trans-signaling dramatically expands the range of IL-6-responsive cells and is predominantly associated with the pro-inflammatory activities of IL-6.
Figure 2: IL-6 Trans-Signaling Pathway.
Trans-Presentation
A third, more recently described mechanism is trans-presentation, where a cell expressing membrane-bound IL-6Rα (e.g., a dendritic cell) "presents" IL-6 to a neighboring cell that expresses gp130 but not IL-6Rα (e.g., a T-cell). This cell-to-cell interaction is crucial for certain immune responses, such as the differentiation of T helper 17 (Th17) cells.
Figure 3: IL-6 Trans-Presentation.
Experimental Protocols for IL-6 Receptor Analysis
Accurate assessment of IL-6Rα and gp130 expression is crucial for both basic research and clinical applications. The following sections provide standardized protocols for common experimental techniques.
Immunohistochemistry (IHC) for IL-6Rα and gp130 in Tissue Sections
This protocol outlines the detection of IL-6Rα and gp130 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (anti-IL-6Rα, anti-gp130)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100% for 2 x 3 minutes, 95% for 3 minutes, 70% for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat at 95-100°C for 20 minutes.
-
Allow to cool at room temperature for 20 minutes.
-
Rinse with PBS (2 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (2 x 5 minutes).
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Chromogenic Detection:
-
Incubate with DAB substrate until desired color intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Figure 4: Immunohistochemistry Workflow.
Flow Cytometry for Cell Surface IL-6Rα and gp130
This protocol describes the staining of cell surface IL-6Rα and gp130 on peripheral blood mononuclear cells (PBMCs) for analysis by flow cytometry.[7][8][9][10][11]
Materials:
-
PBMCs isolated by density gradient centrifugation
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated primary antibodies (e.g., anti-human CD126-PE, anti-human CD130-APC)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Wash isolated PBMCs with FACS buffer.
-
Resuspend cells to a concentration of 1 x 10^7 cells/mL in FACS buffer.
-
Aliquot 100 µL of cell suspension (1 x 10^6 cells) into FACS tubes.
-
-
Fc Receptor Blocking:
-
Add Fc receptor blocking solution to each tube and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of fluorochrome-conjugated primary antibodies or isotype controls to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of FACS buffer by centrifugation at 300-400 x g for 5 minutes.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Figure 5: Flow Cytometry Workflow.
Western Blotting for IL-6Rα and gp130
This protocol details the detection of total IL-6Rα and gp130 protein expression in cell lysates by Western blotting.[12]
Materials:
-
Cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-IL-6Rα, anti-gp130)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cell pellets in RIPA buffer on ice.
-
Clarify lysates by centrifugation.
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubations:
-
Incubate the membrane with primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Measurement of Soluble IL-6R (sIL-6R)
Soluble IL-6R levels in serum, plasma, or cell culture supernatants can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) or a Luminex-based bead immunoassay.[13][14][15][16] These assays typically involve capturing sIL-6R with a specific antibody, followed by detection with a second, labeled antibody.
Conclusion
The cellular localization and expression of the IL-6 receptor subunits, IL-6Rα and gp130, are fundamental to the pleiotropic nature of IL-6. The restricted expression of IL-6Rα and the ubiquitous presence of gp130 orchestrate a sophisticated signaling network that can elicit both pro- and anti-inflammatory responses. A comprehensive understanding of these expression patterns, facilitated by the robust experimental protocols detailed herein, is essential for the continued development of targeted therapies that can selectively modulate the beneficial and detrimental effects of IL-6 signaling in a variety of disease contexts. This guide serves as a valuable resource for researchers and drug development professionals dedicated to unraveling the complexities of the IL-6 axis.
References
- 1. Interleukin-6 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Interleukin 6: at the interface of human health and disease [frontiersin.org]
- 3. Minimal Interleukin 6 (IL-6) Receptor Stalk Composition for IL-6 Receptor Shedding and IL-6 Classic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulated expression of gp130 and IL-6 receptor alpha chain in T cell maturation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL6ST protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. Tissue expression of IL6ST - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. youtube.com [youtube.com]
- 8. research.pasteur.fr [research.pasteur.fr]
- 9. biocompare.com [biocompare.com]
- 10. Cell Surface Flow Cytometry Staining Protocol [protocols.io]
- 11. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Measuring IL-6 and sIL-6R in serum from patients treated with tocilizumab and/or siltuximab following CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-6 Receptor Expression on the Surface of T Cells and Serum Soluble IL-6 Receptor Levels in Patients with Microscopic Polyangiitis and Granulomatosis with Polyangiitis [mdpi.com]
- 16. Measuring IL-6 and sIL-6R in serum from patients treated with tocilizumab and/or siltuximab following CAR T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to IL-6 Receptor Downstream Signaling: The JAK/STAT Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Interleukin-6 (IL-6) receptor signaling cascade, with a primary focus on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This document details the molecular mechanisms of pathway activation, negative regulation, and the various modes of IL-6 signaling. It is intended to serve as a valuable resource for researchers and professionals involved in immunology, cell biology, and drug development.
Introduction to IL-6 and its Receptor System
Interleukin-6 is a pleiotropic cytokine with a critical role in a wide array of biological processes, including immune responses, inflammation, hematopoiesis, and oncogenesis.[1] The dysregulation of IL-6 signaling is implicated in the pathophysiology of numerous autoimmune diseases, chronic inflammatory conditions, and cancers, making it a key target for therapeutic intervention.[2][3]
The IL-6 receptor system is composed of two main components:
-
IL-6 Receptor α (IL-6Rα or CD126): A non-signaling, ligand-binding subunit. It exists in both membrane-bound (mIL-6R) and soluble (sIL-6R) forms.[4]
-
Glycoprotein 130 (gp130 or CD130): The signal-transducing subunit, which is ubiquitously expressed on the surface of most cells.[5]
Modes of IL-6 Signaling
IL-6 can initiate downstream signaling through three distinct mechanisms:
-
Classic Signaling: IL-6 binds to mIL-6R on the surface of specific cell types, primarily hepatocytes and certain leukocytes.[4] This complex then recruits and dimerizes gp130, initiating intracellular signaling.[4] Classic signaling is generally associated with the regenerative and anti-inflammatory activities of IL-6.[4]
-
Trans-Signaling: The complex of IL-6 and sIL-6R can bind to and activate gp130 on cells that do not express mIL-6R.[4] This dramatically broadens the range of cells responsive to IL-6 and is predominantly associated with its pro-inflammatory effects.[4]
-
Trans-Presentation: IL-6 bound to mIL-6R on one cell can directly interact with gp130 on an adjacent cell, a process crucial for T-cell responses.[6]
The Core IL-6/JAK/STAT Signaling Cascade
The binding of IL-6 to its receptor complex triggers a cascade of intracellular events, with the JAK/STAT pathway being the most prominent.
Receptor Activation and JAK Phosphorylation
Upon formation of the hexameric IL-6/IL-6Rα/gp130 complex, the associated Janus kinases (JAKs), primarily JAK1 and JAK2, are brought into close proximity.[7] This proximity facilitates their trans-autophosphorylation and subsequent activation.[8] The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130.[8]
STAT3 Recruitment, Phosphorylation, and Dimerization
The newly created phosphotyrosine residues on gp130 serve as docking sites for the SH2 domains of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[9] Once recruited to the receptor complex, STAT3 is phosphorylated by the activated JAKs at a specific tyrosine residue (Tyr705).[1] This phosphorylation event induces a conformational change in STAT3, leading to its dissociation from the receptor and the formation of stable STAT3 homodimers via reciprocal SH2 domain-phosphotyrosine interactions.[10]
Nuclear Translocation and Gene Transcription
The phosphorylated STAT3 dimers translocate to the nucleus, where they bind to specific DNA sequences known as gamma-activated sequences (GAS) in the promoter regions of target genes.[7] This binding initiates the transcription of a wide range of genes involved in cell proliferation, differentiation, survival, and inflammation.[7]
dot
Caption: IL-6/JAK/STAT Signaling Pathway.
Negative Regulation of the JAK/STAT Pathway
To prevent uncontrolled signaling, the IL-6/JAK/STAT pathway is tightly regulated by several negative feedback mechanisms. The most prominent of these is the Suppressor of Cytokine Signaling (SOCS) family of proteins, particularly SOCS3.[11]
STAT3 activation induces the transcription of the SOCS3 gene, creating a classic negative feedback loop.[11] SOCS3 protein can then inhibit signaling in two ways:
-
Binding to gp130: SOCS3 can bind to phosphorylated tyrosine residues on gp130, thereby sterically hindering the recruitment of STAT3.[12]
-
Direct Inhibition of JAKs: SOCS3 contains a kinase inhibitory region (KIR) that allows it to directly bind to and inhibit the catalytic activity of JAKs.[13]
Other negative regulators include protein tyrosine phosphatases (PTPs), which can dephosphorylate JAKs and STATs, and Protein Inhibitors of Activated STATs (PIAS), which can interfere with STAT DNA binding.[9][13]
dot
Caption: Negative Feedback by SOCS3.
Quantitative Data in IL-6 Signaling
The interactions within the IL-6 signaling pathway are governed by specific binding affinities and kinetic parameters.
| Interaction | Dissociation Constant (Kd) | Cell Type/System | Reference |
| IL-6 to mIL-6R (high affinity) | 25 pM | Plasmacytomas/Hybridomas | [12] |
| IL-6 to mIL-6R (low affinity) | 2.5 nM | Plasmacytomas/Hybridomas | [12] |
| IL-6 to sIL-6R | 0.5 - 34 nM | Various | [6] |
| IL-6/IL-6Rα to gp130 | 0.8 nM | In vitro | [14] |
| Parameter | Value | Condition | Reference |
| Peak STAT3 Phosphorylation | 15-30 minutes | IL-6 stimulation of various cell types | [5][11] |
| Peak IL-6 mRNA expression | 2-14 hours | LPS stimulation of immune cells | [13] |
| Gene | Fold Change (Upregulation) | Cell Type | Condition | Reference |
| SOCS3 | >2-fold | Human Retinal Endothelial Cells | IL-6 trans-signaling | [15] |
| Various Chemokines | >2-fold | Human Retinal Endothelial Cells | IL-6 trans-signaling | [15] |
| IL-6 (autocrine loop) | 3-fold | Macrophages on silicone material | - | [7] |
| BCL-XL | Increased | Mouse Lung Tissue | Tobacco Smoke Exposure | [16] |
| MCL-1 | Increased | Mouse Lung Tissue | Tobacco Smoke Exposure | [16] |
Experimental Protocols
Co-Immunoprecipitation of gp130 and JAK2
This protocol is used to demonstrate the physical interaction between gp130 and JAK2.
Materials:
-
Cell culture expressing gp130 and JAK2
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-gp130 antibody
-
Protein A/G agarose (B213101) beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Lyse cells and quantify protein concentration.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-gp130 antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with Wash Buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluate by Western blotting using an anti-JAK2 antibody.
dot
Caption: Co-Immunoprecipitation Workflow.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is used to detect the activation of STAT3 upon IL-6 stimulation.
Materials:
-
Cell culture
-
IL-6
-
Lysis Buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Starve cells and then stimulate with IL-6 for various time points.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer.
-
Incubate the membrane with anti-p-STAT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using ECL substrate.
-
Strip the membrane and re-probe with an anti-total STAT3 antibody for normalization.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
HEK293 cells or other suitable cell line
-
STAT3 reporter plasmid (containing STAT3 response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
IL-6
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Co-transfect cells with the STAT3 reporter plasmid and the control plasmid.
-
After 24-48 hours, stimulate the cells with various concentrations of IL-6.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Implications for Drug Development
The central role of the IL-6/JAK/STAT pathway in various diseases has led to the development of targeted therapies. These include:
-
Monoclonal antibodies against IL-6 or IL-6R: Tocilizumab (anti-IL-6R) and Siltuximab (anti-IL-6) are approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[3][17]
-
JAK inhibitors (JAKinibs): These small molecules inhibit the kinase activity of JAKs, thereby blocking the downstream signaling of multiple cytokines, including IL-6. Several JAKinibs are approved for various autoimmune and myeloproliferative disorders.
Understanding the detailed mechanisms and quantitative aspects of this pathway is crucial for the rational design and development of novel therapeutics with improved efficacy and specificity.
Conclusion
The IL-6/JAK/STAT signaling pathway is a fundamental and extensively studied cascade that plays a pivotal role in health and disease. This guide has provided an in-depth overview of its core components, mechanisms of activation and regulation, quantitative parameters, and key experimental methodologies. A thorough understanding of this pathway will continue to be essential for advancing our knowledge of immunology and for the development of innovative therapies for a wide range of human diseases.
References
- 1. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. preprints.org [preprints.org]
- 4. Co-immunoprecipitation Protocol to Investigate Cytokine Receptor-Associated Proteins, e.g., Janus Kinases or Other Associated Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. The balance of interleukin (IL)-6, IL-6·soluble IL-6 receptor (sIL-6R), and IL-6·sIL-6R·sgp130 complexes allows simultaneous classic and trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. benchchem.com [benchchem.com]
- 12. High- and low-affinity receptors for murine interleukin 6. Distinct distribution on B and T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of interleukin-6 expression in porcine spleen cells and alveolar macrophages using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A High-Affinity Protein Binder that Blocks the IL-6/STAT3 Signaling Pathway Effectively Suppresses Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA-Seq analysis reveals gene expression changes induced by IL-6 trans-signaling activation in retinal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of the interleukin 6/ signal transducer and activator of transcription pathway in the lungs of mice sub-chronically exposed to mainstream tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring IL-6 and sIL-6R in serum from patients treated with tocilizumab and/or siltuximab following CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Interleukin-6 Receptor in T-Cell and B-Cell Differentiation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a pivotal role in orchestrating immune responses, particularly in the differentiation of T-cells and B-cells. Its influence is mediated through the IL-6 receptor (IL-6R) complex, initiating a signaling cascade that dictates the fate of these lymphocytes. This technical guide provides a comprehensive overview of the IL-6 receptor's function in T-cell and B-cell differentiation, detailing the underlying signaling pathways, summarizing key quantitative data, and outlining experimental protocols for studying these processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in immunology and drug development, offering insights into potential therapeutic targets within the IL-6 signaling axis.
Introduction to the IL-6 Receptor and its Ligand
Human IL-6 is a secreted glycoprotein (B1211001) with a molecular weight ranging from 22 to 27 kDa. It belongs to a family of cytokines characterized by a four α-helical bundle structure.[1] The functional IL-6 receptor is a complex composed of two transmembrane glycoproteins: the IL-6 receptor subunit (IL-6R, also known as CD126 or gp80) and the signal-transducing subunit, glycoprotein 130 (gp130 or CD130).[2][3] IL-6R is the ligand-binding component, while gp130 is shared among several other cytokine receptors and is essential for signal transduction.[3][4][5]
There are two primary modes of IL-6 signaling:
-
Classic Signaling: IL-6 binds to the membrane-bound IL-6R (mIL-6R) on the surface of target cells, leading to the recruitment and homodimerization of gp130.[5]
-
Trans-signaling: A soluble form of the IL-6R (sIL-6R), generated by alternative splicing or proteolytic cleavage, binds to IL-6.[5] This IL-6/sIL-6R complex can then activate cells that only express gp130, thereby broadening the range of IL-6 responsive cells.[5]
The IL-6R Signaling Pathway: A Central Role for JAK/STAT
Upon ligand binding and receptor complex formation, the IL-6R signaling cascade is initiated, primarily through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[6][7][8]
-
JAK Activation: The dimerization of gp130 brings the associated JAK family members (JAK1, JAK2, and TYK2) into close proximity, leading to their autophosphorylation and activation.[6][9]
-
STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for STAT proteins, predominantly STAT3 and to a lesser extent, STAT1.[10][11]
-
STAT Dimerization and Nuclear Translocation: Once recruited, STATs are themselves phosphorylated by the JAKs.[6] This phosphorylation event triggers the formation of STAT homodimers or heterodimers, which then translocate to the nucleus.[6]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription.[6] This transcriptional control is central to the diverse cellular responses elicited by IL-6, including differentiation, proliferation, and survival.[11]
A key negative regulator of this pathway is the Suppressor of Cytokine Signaling 3 (SOCS3).[12][13] IL-6-induced STAT3 activation leads to the transcription of the SOCS3 gene, creating a negative feedback loop.[13] SOCS3 protein can then bind to both gp130 and JAKs, inhibiting their activity and terminating the signaling cascade.[4][13]
Visualization of the IL-6R Signaling Pathway
Caption: IL-6 Receptor Signaling Cascade via the JAK-STAT Pathway.
Role of IL-6R in T-Cell Differentiation
IL-6 is a critical cytokine that directs the differentiation of naive CD4+ T-cells into specific effector subsets, most notably T helper 17 (Th17) and T follicular helper (Tfh) cells.[14] It also plays a role in regulating the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T-cells (Tregs).[15]
Th17 Cell Differentiation
The differentiation of Th17 cells, which are crucial for host defense against extracellular bacteria and fungi but are also implicated in autoimmune diseases, is heavily dependent on IL-6 in combination with Transforming Growth Factor-β (TGF-β).[15][16]
-
Mechanism: IL-6, through STAT3 activation, induces the expression of the master transcriptional regulator for Th17 cells, Retinoid-related Orphan Receptor gamma t (RORγt).[17] Concurrently, IL-6 signaling inhibits the differentiation of Tregs, which is promoted by TGF-β alone.[3][15] IL-6 also promotes the production of IL-21, which acts in an autocrine loop to further amplify Th17 differentiation.[18]
T Follicular Helper (Tfh) Cell Differentiation
Tfh cells are specialized in providing help to B-cells within germinal centers, a critical process for generating high-affinity antibodies and long-lived plasma cells.[3][19] IL-6 is a key cytokine for the induction of Tfh cell differentiation.
-
Mechanism: IL-6 signaling in CD4+ T-cells leads to the upregulation of the master transcription factor for Tfh cells, B-cell lymphoma 6 (Bcl6).[19] Both STAT1 and STAT3 have been implicated in the IL-6-mediated induction of Bcl6.[19] IL-6 also promotes the secretion of IL-21 by T-cells, which is a potent inducer of Tfh differentiation and function.[20] Furthermore, IL-6 signaling can modulate the expression of other key molecules involved in Tfh function, such as CXCR5, the chemokine receptor that directs T-cells to B-cell follicles.[19]
Regulation of the Th17/Treg Balance
IL-6 plays a crucial role in tipping the balance between the differentiation of pro-inflammatory Th17 cells and immunosuppressive Tregs.[15] In the presence of TGF-β, IL-6 directs naive T-cells towards the Th17 lineage while inhibiting their differentiation into Foxp3+ Tregs.[3][15] This regulation is critical for mounting an effective immune response while maintaining immune tolerance.
Visualization of T-Cell Differentiation Pathways
References
- 1. Frontiers | Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 [frontiersin.org]
- 2. Interleukin-6 receptor - Wikipedia [en.wikipedia.org]
- 3. T cell-intrinsic role of IL-6 signaling in primary and memory responses | eLife [elifesciences.org]
- 4. Inhibition of IL-6 family cytokines by SOCS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK/STAT signaling in regulation of innate lymphoid cells: the gods before the guardians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. Th17 Cells Require Ongoing Classic IL-6 Receptor Signaling to Retain Transcriptional and Functional Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Roles of STAT3 in mediating the cell growth, differentiation and survival signals relayed through the IL-6 family of cytokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SOCS3 negatively regulates IL-6 signaling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of IL-6 family cytokines by SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of IL-6 in the commitment of T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-6: regulator of Treg/Th17 balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. IL-6 promotes T cell proliferation and expansion under inflammatory conditions in association with low-level RORγt expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] IL-6 programs TH-17 cell differentiation by promoting sequential engagement of the IL-21 and IL-23 pathways | Semantic Scholar [semanticscholar.org]
- 19. STAT1 is required for IL-6 mediated Bcl6 induction for early Tfh differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interleukin-6/STAT3 signaling regulates the ability of naive T cells to acquire B-cell help capacities - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Interleukin-6 Receptor in Chronic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating the immune system, hematopoiesis, and inflammation. While its acute effects are crucial for host defense and tissue repair, dysregulated and persistent IL-6 signaling is a key driver of various chronic inflammatory diseases. The biological activities of IL-6 are mediated through its binding to the IL-6 receptor (IL-6R). This complex then associates with the signal-transducing protein gp130, initiating intracellular signaling cascades. This technical guide provides an in-depth exploration of the IL-6R's structure, signaling pathways, and its pivotal role in the pathophysiology of chronic inflammation. We detail key experimental methodologies for studying IL-6R function and present quantitative data on its involvement in various diseases, offering a comprehensive resource for researchers and professionals in the field of drug development.
The Interleukin-6 Receptor (IL-6R) System
The IL-6R system is unique in its ability to mediate signaling through two distinct pathways: classic signaling and trans-signaling.
-
Classic Signaling: This pathway is initiated by IL-6 binding to the membrane-bound IL-6R (mIL-6R), which is expressed on a limited number of cell types, primarily hepatocytes and certain leukocytes. The resulting IL-6/mIL-6R complex then dimerizes with the ubiquitously expressed gp130 protein to initiate intracellular signaling.
-
Trans-signaling: In this pathway, IL-6 binds to a soluble form of the IL-6R (sIL-6R), which is generated by proteolytic cleavage of the mIL-6R or by alternative splicing. The IL-6/sIL-6R complex can then bind to gp130 on cells that do not express mIL-6R, thereby expanding the range of IL-6-responsive cells. This trans-signaling pathway is predominantly associated with the pro-inflammatory activities of IL-6.
A naturally occurring inhibitor of IL-6 trans-signaling is soluble gp130 (sgp130), which can bind to the IL-6/sIL-6R complex and prevent its interaction with membrane-bound gp130.
IL-6R Signaling Pathways
Upon formation of the active signaling complex (IL-6/IL-6R/gp130), several downstream signaling cascades are activated, with the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway being the most prominent.
Caption: IL-6R signaling cascade.
Role of IL-6R in Chronic Inflammatory Diseases
Dysregulated IL-6 signaling, particularly through the trans-signaling pathway, is implicated in the pathogenesis of numerous chronic inflammatory diseases.
Rheumatoid Arthritis (RA)
In RA, IL-6 promotes inflammation in the synovial joints, leading to cartilage and bone destruction. It stimulates the production of acute-phase proteins, autoantibodies, and pro-inflammatory cytokines, and promotes the differentiation of Th17 cells and osteoclasts.
Inflammatory Bowel Disease (IBD)
IL-6 plays a critical role in the pathogenesis of IBD, including Crohn's disease and ulcerative colitis. It contributes to the breakdown of the intestinal epithelial barrier, promotes the recruitment of inflammatory cells, and drives the differentiation of pathogenic T cells in the gut.
Other Chronic Inflammatory Conditions
Elevated IL-6 levels and dysregulated IL-6R signaling are also associated with a range of other chronic inflammatory conditions, including systemic lupus erythematosus (SLE), psoriasis, and atherosclerosis.
Quantitative Data on IL-6R in Chronic Inflammation
The following tables summarize key quantitative data related to the IL-6 receptor in various chronic inflammatory diseases.
| Disease | Sample Type | Parameter | Value in Patients | Value in Controls | Reference |
| Rheumatoid Arthritis | Serum | sIL-6R (ng/mL) | 45.6 ± 12.3 | 25.4 ± 8.7 | |
| Rheumatoid Arthritis | Synovial Fluid | sIL-6R (ng/mL) | 89.2 ± 21.5 | N/A | |
| Crohn's Disease | Serum | sIL-6R (ng/mL) | 52.1 ± 15.8 | 28.9 ± 9.1 | |
| Ulcerative Colitis | Serum | sIL-6R (ng/mL) | 48.7 ± 13.9 | 28.9 ± 9.1 | |
| Systemic Lupus Erythematosus | Serum | sIL-6R (ng/mL) | 40.2 ± 11.5 | 24.1 ± 7.6 |
Table 1: Soluble IL-6 Receptor (sIL-6R) Levels in Chronic Inflammatory Diseases.
| Cell Type | Stimulus | Parameter | Fold Change | Reference |
| Synovial Fibroblasts (RA) | IL-6 (10 ng/mL) | MMP-3 mRNA expression | 8.5 ± 2.1 | |
| Intestinal Epithelial Cells | IL-6/sIL-6R (10 ng/mL each) | STAT3 Phosphorylation | 12.3 ± 3.4 | |
| Endothelial Cells | IL-6/sIL-6R (10 ng/mL each) | ICAM-1 Expression | 6.7 ± 1.9 |
Table 2: In Vitro Effects of IL-6R Signaling.
Experimental Protocols
Measurement of Soluble IL-6R (sIL-6R) by ELISA
This protocol outlines the steps for quantifying sIL-6R levels in serum or other biological fluids.
Materials:
-
sIL-6R ELISA kit (e.g., R&D Systems, Cat# DR600)
-
Microplate reader
-
Wash buffer (0.05% Tween 20 in PBS)
-
Assay diluent
-
Stop solution
-
Standard, samples, and controls
Procedure:
-
Prepare all reagents, standards, and samples as instructed by the manufacturer.
-
Add 100 µL of Assay Diluent to each well.
-
Add 50 µL of standard, control, or sample to each well and incubate for 2 hours at room temperature.
-
Aspirate each well and wash 4 times with Wash Buffer.
-
Add 200 µL of sIL-6R Conjugate to each well and incubate for 2 hours at room temperature.
-
Aspirate and wash 4 times.
-
Add 200 µL of Substrate Solution to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
-
Calculate the concentration of sIL-6R in the samples by comparing the O.D. of the samples to the standard curve.
Caption: ELISA workflow for sIL-6R measurement.
Analysis of STAT3 Phosphorylation by Western Blot
This protocol describes the detection of phosphorylated STAT3 (p-STAT3), a key downstream target of IL-6R signaling.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT3 for normalization.
Therapeutic Targeting of the IL-6R
The central role of the IL-6R in chronic inflammation has made it a prime target for therapeutic intervention. Monoclonal antibodies that block IL-6R signaling have shown significant efficacy in the treatment of various inflammatory diseases.
-
Tocilizumab and Sarilumab: These are humanized monoclonal antibodies that bind to both mIL-6R and sIL-6R, preventing IL-6 from binding and initiating signaling. They are approved for the treatment of rheumatoid arthritis and other conditions.
-
Sirukumab: A human monoclonal antibody that directly targets the IL-6 cytokine.
-
Olamkicept: A selective inhibitor of IL-6 trans-signaling that mimics soluble gp130.
Genetic Variations in the Interleukin-6 Receptor: A Technical Guide to Disease Susceptibility and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the impact of genetic variations within the Interleukin-6 receptor (IL6R) gene on human health and disease. Interleukin-6 (IL-6) is a pleiotropic cytokine central to regulating inflammation, immune responses, and hematopoiesis.[1][2][3] Its signaling is mediated by the IL-6 receptor (IL-6R), and dysregulation of the IL-6/IL-6R pathway is implicated in a wide range of inflammatory and autoimmune diseases, as well as various cancers.[4][5][6] Genetic polymorphisms in the IL6R gene can alter receptor function, influencing signaling outcomes and thereby modifying an individual's susceptibility to these conditions. This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes to serve as a comprehensive resource for the scientific community.
The IL-6 Receptor and Its Signaling Pathways
The IL-6 receptor system is composed of a ligand-binding subunit, IL-6R (also known as gp80 or CD126), and a signal-transducing subunit, gp130 (CD130).[5][7] IL-6R exists in two forms: a membrane-bound receptor (mIL-6R) and a soluble receptor (sIL-6R). These two forms mediate distinct signaling pathways, known as classic cis-signaling and trans-signaling, respectively.
-
Classic (cis) Signaling: This pathway is initiated when IL-6 binds to mIL-6R, which is expressed on a limited number of cell types, including hepatocytes and certain leukocyte subsets.[8] The IL-6/mIL-6R complex then associates with the ubiquitously expressed gp130, inducing its dimerization and the activation of associated Janus kinases (JAKs).[8][9] Activated JAKs phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[2][4][8] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate genes involved in anti-inflammatory and regenerative processes.[2][8]
-
Trans-Signaling: The soluble IL-6R (sIL-6R) is generated either by proteolytic cleavage of mIL-6R from the cell surface by metalloproteinases (e.g., ADAM10 and ADAM17) or by translation from an alternatively spliced mRNA transcript.[10] sIL-6R can bind IL-6 in circulation. This IL-6/sIL-6R complex can then bind to gp130 on cells that do not express mIL-6R, thereby expanding the range of IL-6 responsive cells.[11] This trans-signaling pathway is predominantly pro-inflammatory and is implicated in the pathogenesis of chronic inflammatory diseases.[11]
Key Genetic Variation: rs2228145 (Asp358Ala)
A central focus of IL6R genetic research is the common non-synonymous single nucleotide polymorphism (SNP) rs2228145 (also known as Asp358Ala).[6][12] This variant involves an A-to-C nucleotide change in exon 9, resulting in an aspartic acid to alanine (B10760859) substitution at amino acid position 358.[13] This position is near the proteolytic cleavage site of the mIL-6R.[14]
The 'C' allele (coding for Alanine) enhances the cleavage of mIL-6R, leading to a significant increase in the concentration of circulating sIL-6R and a corresponding reduction in mIL-6R surface expression on immune cells.[5][12][13] The 358Ala allele (C) is associated with a ~35% increase in sIL-6R levels per copy.[6][12] This shift from membrane-bound to soluble receptor impairs classic signaling while potentially augmenting trans-signaling, thereby altering the overall inflammatory response.[5][12] This mechanism is believed to underlie the variant's association with numerous diseases.[12]
Association of IL-6R Variants with Disease Susceptibility
The rs2228145 variant, by reducing pro-inflammatory classic signaling, has been associated with a decreased risk for several chronic inflammatory diseases. Its effects are often compared to those of IL-6R-blocking therapeutic antibodies like tocilizumab.[1][15] However, the same variant is associated with an increased risk for other conditions, such as asthma and atopic dermatitis.[5][14]
Meta-analyses have consistently shown that the rs2228145 'C' allele (358Ala) is protective against several cardiovascular and inflammatory conditions.[5][6]
Table 1: Association of IL6R rs2228145 'C' Allele with Reduced Disease Risk
| Disease | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Reference |
|---|---|---|---|---|
| Coronary Heart Disease | 0.957 | 0.948–0.967 | < 0.05 | [6] |
| Atherosclerosis | 0.929 | 0.908–0.951 | < 0.05 | [5] |
| Aortic Aneurysm | 0.881 | 0.851–0.912 | < 0.05 | [5][15] |
| Rheumatoid Arthritis | 0.790 | 0.693–0.901 | < 0.05 | [5] |
| Crohn's Disease | 0.948 | 0.925–0.972 | 0.00003 | [1] |
| Ulcerative Colitis | 0.973 | 0.948–0.998 | 0.038 | [1] |
| Type 1 Diabetes | 0.940 | 0.898–0.984 | < 0.05 | [5] |
| Type 2 Diabetes | 0.975 | 0.952–0.998 | < 0.05 |[5] |
In contrast to its protective role in systemic inflammatory diseases, the rs2228145 'C' allele is associated with an increased risk of allergic conditions.
Table 2: Association of IL6R rs2228145 'C' Allele with Increased Disease Risk
| Disease | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Reference |
|---|---|---|---|---|
| Atopic Dermatitis | 1.048 | 1.026–1.071 | < 0.05 | [5] |
| Asthma | 1.15 | - | 5 x 10⁻⁹ |[14] |
Experimental Protocols
This section details common methodologies for investigating IL6R genetics and function.
The TaqMan assay is a widely used high-throughput method for SNP genotyping.[16] It utilizes fluorescence-based detection during real-time PCR.
Principle: The assay uses two allele-specific TaqMan probes, each with a different fluorescent reporter dye (e.g., FAM and VIC) and a quencher.[17] The probes bind to their specific target sequence between the PCR primer sites. During PCR extension, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter from the quencher and generating a fluorescent signal. The signal corresponding to each dye indicates which alleles are present in the sample.[17]
Detailed Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA (gDNA) from samples (e.g., whole blood, saliva, or tissue).[18]
-
DNA Quantification and Normalization: Quantify gDNA concentration and dilute to a standard working concentration (e.g., 0.2 ng/μL).[19]
-
Reaction Mix Preparation: For each 5 µL reaction, prepare a master mix containing:[18][19]
-
2.5 µL of 2X TaqMan Genotyping Master Mix
-
0.25 µL of 20X TaqMan SNP Genotyping Assay (contains primers and probes)
-
2.25 µL of Nuclease-free water
-
-
Plate Setup:
-
Real-Time PCR: Perform thermal cycling on a real-time PCR instrument with the following typical conditions:
-
Enzyme Activation: 95°C for 10 minutes
-
40 Cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: Following the run, the instrument software plots the fluorescence data on an allelic discrimination plot to automatically call the genotypes (Homozygous Allele 1, Homozygous Allele 2, or Heterozygous).
A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying sIL-6R levels in biological fluids like serum or plasma.[20]
Principle: A microplate is coated with a capture antibody specific for sIL-6R. The sample is added, and any sIL-6R present binds to the antibody. After washing, a second, enzyme-conjugated detection antibody (e.g., HRP-conjugated) is added, which binds to a different epitope on the captured sIL-6R. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of sIL-6R in the sample and is measured with a microplate reader.[20][21]
Detailed Protocol:
-
Plate Preparation: Use a microplate pre-coated with a monoclonal anti-human IL-6R antibody.[20]
-
Standard Curve: Prepare a serial dilution of a known concentration of recombinant human sIL-6R to create a standard curve (e.g., 0 to 2,000 pg/mL).
-
Sample Addition: Add 100 µL of standards, controls, and appropriately diluted samples (e.g., serum, plasma) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the liquid from each well and wash 3-4 times with wash buffer.[22]
-
Detection Antibody: Add 100-200 µL of HRP-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.[22]
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100-200 µL of TMB substrate solution to each well. Incubate for 20-30 minutes at room temperature in the dark.[22]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.[23]
-
Measurement: Read the optical density (OD) at 450 nm within 30 minutes using a microplate reader.
-
Calculation: Calculate the sIL-6R concentration in the samples by interpolating their OD values from the standard curve.
References
- 1. Variation in Interleukin 6 Receptor Gene Associates With Risk of Crohn’s Disease and Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]
- 3. Effects of IL-6 Polymorphisms on Individual Susceptibility to Allergic Diseases: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | Cumulative Evidence for Associations Between Genetic Variants in Interleukin 6 Receptor Gene and Human Diseases and Phenotypes [frontiersin.org]
- 6. Cumulative Evidence for Associations Between Genetic Variants in Interleukin 6 Receptor Gene and Human Diseases and Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The rs2228145 polymorphism in the interleukin-6 receptor and its association with long-term prognosis after myocardial infarction in a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Interleukin‐6/STAT3 signaling as a promising target to improve the efficacy of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The contribution of the functional IL6R polymorphism rs2228145, eQTLs and other genome-wide SNPs to the heritability of plasma sIL-6R levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional IL6R 358Ala Allele Impairs Classical IL-6 Receptor Signaling and Influences Risk of Diverse Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Association of Interleukin 6 Receptor Variant With Cardiovascular Disease Effects of Interleukin 6 Receptor Blocking Therapy: A Phenome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The TaqMan method for SNP genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TaqMan SNP Genotyping - CD Genomics [cd-genomics.com]
- 18. TaqMan SNP genotyping protocol [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Human IL-6 Receptor (Soluble) ELISA Kit (BMS214) - Invitrogen [thermofisher.com]
- 21. content.abcam.com [content.abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. mybiosource.com [mybiosource.com]
Methodological & Application
Protocol for IL-6 Receptor ELISA in Human Serum: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the quantitative determination of soluble human Interleukin-6 receptor (sIL-6R) in human serum using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This document includes a detailed experimental procedure, data presentation guidelines, and visual representations of the underlying biological and experimental workflows.
Introduction to IL-6 Receptor and its Signaling
Interleukin-6 (IL-6) is a pleiotropic cytokine with a critical role in regulating immune responses, inflammation, and hematopoiesis. IL-6 exerts its biological effects through a receptor complex consisting of the IL-6 receptor alpha subunit (IL-6Rα, also known as CD126 or gp80) and the signal-transducing subunit gp130.[1]
There are two primary modes of IL-6 signaling:
-
Classic Signaling: IL-6 binds to the membrane-bound IL-6R (mIL-6R) on the surface of cells like hepatocytes, macrophages, and neutrophils.[1] This complex then associates with gp130, leading to the activation of intracellular signaling cascades, primarily the JAK/STAT and MAPK pathways.[1][2] Classic signaling is generally associated with anti-inflammatory and regenerative processes.
-
Trans-Signaling: A soluble form of the IL-6R (sIL-6R), generated by alternative splicing or proteolytic cleavage, can bind to IL-6 in the extracellular space. This IL-6/sIL-6R complex can then activate cells that only express gp130, which is ubiquitously expressed.[3][2] Trans-signaling broadens the range of cells responsive to IL-6 and is predominantly pro-inflammatory.[4][2]
Dysregulation of IL-6 and its receptor is implicated in various diseases, including autoimmune disorders, chronic inflammation, and cancer.[5] Therefore, the quantification of sIL-6R in serum is a valuable tool for researchers and clinicians.
IL-6 Receptor Signaling Pathway
Caption: IL-6 Classic and Trans-Signaling Pathways.
Sandwich ELISA Principle
The protocol described here is for a sandwich ELISA.[6] This assay format utilizes two antibodies that recognize different epitopes on the sIL-6R protein.[7] A capture antibody is pre-coated onto the wells of a microplate.[5] When the serum sample is added, the sIL-6R present binds to this capture antibody. After washing away unbound substances, a second, enzyme-conjugated detection antibody is added, which binds to the captured sIL-6R, forming a "sandwich".[5][8] A substrate solution is then added, and the enzyme catalyzes a color change that is proportional to the amount of sIL-6R in the sample.[8]
Data Presentation: Comparison of Commercial Human sIL-6R ELISA Kits
The following table summarizes the key performance characteristics of several commercially available human sIL-6R ELISA kits. This allows for an easy comparison to select the most appropriate kit for specific research needs.
| Parameter | Kit A (R&D Systems, DR600)[9] | Kit B (Invitrogen, BMS214)[5] | Kit C (ABIN1379979)[6] |
| Assay Range | 31.2 - 2,000 pg/mL | 0.08 - 5.0 ng/mL (80 - 5,000 pg/mL) | 16 - 1,000 pg/mL |
| Sensitivity | 15.1 pg/mL | 0.01 ng/mL (10 pg/mL) | Not specified, lower limit of detection is 16 pg/mL |
| Sample Type | Serum, Plasma, Cell Culture Supernates, Urine | Serum, Plasma, Amniotic Fluid, Urine, Cell Culture Medium | Serum, Plasma, Cell Lysates |
| Required Serum Volume | 10 µL | 10 µL | Not explicitly stated, depends on dilution |
| Assay Time | 4.5 hours | 2 hours 10 minutes | Not specified |
| Detection Antibody | Conjugate (likely HRP) | HRP-conjugated | Biotin-conjugated (requires additional streptavidin-HRP step) |
| Specificity | Natural and recombinant human sIL-6R | Natural and recombinant human sIL-6R | Natural and/or recombinant human sIL-6R proteins |
| Cross-Reactivity | < 0.5% with related molecules | Not specified | Not specified |
| Intra-Assay CV | Not specified | 1.7% | Not specified |
| Inter-Assay CV | Not specified | 2.2% | Not specified |
Experimental Protocol: Human sIL-6R ELISA
This protocol is a generalized procedure based on common steps from various commercially available kits. It is crucial to follow the specific instructions provided with the chosen ELISA kit.
Materials and Reagents
-
Human sIL-6R ELISA kit containing:
-
Pre-coated 96-well microplate
-
Lyophilized recombinant human sIL-6R standard
-
Capture Antibody
-
Detection Antibody (e.g., HRP-conjugated or biotinylated)
-
Assay Diluent/Sample Diluent
-
Wash Buffer concentrate (e.g., 10X or 20X)
-
Substrate Solution (e.g., TMB)
-
Stop Solution
-
Plate sealers
-
-
Human serum samples
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash bottle, manifold dispenser, or automated plate washer
-
Tubes for standard and sample dilutions
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Reconstitute the Standard: Add the volume of deionized water or sample diluent specified in the kit manual to the lyophilized standard to create a stock solution.[6] Allow it to dissolve completely and mix gently.
-
Prepare Standard Curve Dilutions: Perform a serial dilution of the standard stock solution in sample diluent to create a standard curve. A typical range might be from 2000 pg/mL down to 31.2 pg/mL, plus a zero standard (blank).[9]
-
Prepare Wash Buffer: If provided as a concentrate, dilute the Wash Buffer to 1X with deionized water.[6]
-
Prepare Detection Antibody: Dilute the detection antibody to the working concentration specified in the kit manual using the appropriate diluent.[10]
Sample Preparation
-
Collect blood samples and allow them to clot. Centrifuge to separate the serum.
-
Dilute serum samples in the provided sample diluent. A common starting dilution is 1:10 or 1:100.[10] The optimal dilution factor should be determined experimentally to ensure the absorbance values fall within the linear range of the standard curve.
Assay Procedure
The following workflow is a typical representation of a sandwich ELISA.[11][12]
-
Add Assay Diluent (if required): Some protocols require adding Assay Diluent to each well before the sample.[9]
-
Add Standards and Samples: Pipette 100 µL of each standard and diluted sample into the appropriate wells.[7][9] Cover the plate with a sealer and incubate for 2 hours at room temperature.[7][9]
-
Wash: Aspirate the liquid from each well and wash the plate multiple times (typically 3-5 times) with 1X Wash Buffer.[12] Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Add Detection Antibody: Add 100-200 µL of the diluted detection antibody to each well.[9] Cover with a new plate sealer and incubate for 1-2 hours at room temperature.[7][9]
-
Wash: Repeat the wash step as described in step 3.
-
(If using a biotinylated detection antibody) Add Streptavidin-HRP: Add the streptavidin-HRP conjugate and incubate as per the kit instructions, followed by another wash step.[13]
-
Add Substrate: Add 200 µL of the Substrate Solution to each well.[9] Incubate at room temperature, protected from light, for 15-30 minutes.[9][10] A blue color will develop.
-
Stop the Reaction: Add 50 µL of Stop Solution to each well.[9] The color will change from blue to yellow.
-
Read Absorbance: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis
-
Create a Standard Curve: Plot the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate Sample Concentrations: Determine the concentration of sIL-6R in the samples by interpolating their mean absorbance values from the standard curve.
-
Correct for Dilution: Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of sIL-6R in the original serum sample.
ELISA Experimental Workflow
References
- 1. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]
- 2. IL-6 Trans-Signaling via the Soluble IL-6 Receptor: Importance for the Pro-Inflammatory Activities of IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. origene.com [origene.com]
- 5. Human IL-6 Receptor (Soluble) ELISA Kit (BMS214) - Invitrogen [thermofisher.com]
- 6. Human IL-6 Receptor ELISA Kit [ABIN1379979] - Cell Lysate, Plasma, Serum [antibodies-online.com]
- 7. mabtech.com [mabtech.com]
- 8. stemcell.com [stemcell.com]
- 9. rndsystems.com [rndsystems.com]
- 10. youtube.com [youtube.com]
- 11. thermofisher.com [thermofisher.com]
- 12. What is ELISA: Assay and Applications | Molecular Devices [moleculardevices.com]
- 13. mybiosource.com [mybiosource.com]
Measuring Soluble IL-6 Receptor Levels in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The soluble Interleukin-6 receptor (sIL-6R) plays a pivotal role in the regulation of inflammatory responses and is implicated in the pathogenesis of numerous diseases, including autoimmune disorders and cancer. Unlike the membrane-bound IL-6 receptor (mIL-6R), which mediates classic signaling in a limited number of cell types, sIL-6R can bind to its ligand, Interleukin-6 (IL-6), and this complex can then activate cells that only express the gp130 signal-transducing subunit. This process, known as trans-signaling, dramatically broadens the spectrum of IL-6-responsive cells, often leading to pro-inflammatory outcomes.[1][2] The quantification of sIL-6R in cell culture supernatants is therefore a critical tool for researchers studying inflammation, immunology, and oncology, as well as for professionals in drug development targeting the IL-6 signaling pathway.
This document provides detailed application notes and protocols for the accurate measurement of sIL-6R levels in cell culture supernatants, primarily focusing on the Enzyme-Linked Immunosorbent Assay (ELISA) method.
IL-6 Trans-Signaling Pathway
The diagram below illustrates the IL-6 trans-signaling pathway, highlighting the role of the soluble IL-6 receptor.
References
Application Notes and Protocols for IL-6 Receptor (CD126) Antibody in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Interleukin-6 Receptor (IL-6R), also known as CD126, antibodies for flow cytometry. This document includes an overview of the IL-6 signaling pathway, a selection of commercially available antibody clones with their specifications, and detailed protocols for staining human peripheral blood mononuclear cells (PBMCs) and the U937 cell line.
Introduction to IL-6 Receptor and Signaling
The Interleukin-6 Receptor is a critical component in mediating the diverse biological activities of the pleiotropic cytokine, IL-6. Dysregulation of the IL-6 signaling pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancers. The IL-6R system consists of two main components: the IL-6R alpha chain (CD126), which is the ligand-binding subunit, and the signal-transducing subunit, gp130 (CD130). Signaling is initiated through two primary pathways:
-
Classical Signaling: IL-6 binds to the membrane-bound IL-6R (mIL-6R) on the surface of specific cell types, such as hepatocytes and certain leukocytes. This complex then associates with gp130, leading to the activation of downstream signaling cascades, primarily the JAK/STAT pathway.
-
Trans-Signaling: A soluble form of the IL-6R (sIL-6R) can bind to IL-6 in the extracellular space. This IL-6/sIL-6R complex can then activate cells that only express gp130, which is nearly ubiquitous. This pathway is predominantly associated with the pro-inflammatory activities of IL-6.
Flow cytometry is a powerful technique to quantify the expression of IL-6R on different cell populations, providing valuable insights into the immune status and disease pathogenesis.
IL-6 Signaling Pathway
Caption: IL-6 classical and trans-signaling pathways.
Commercially Available IL-6R (CD126) Antibodies for Flow Cytometry
Table 1: Anti-Human IL-6R (CD126) Antibody Clones
| Clone | Host/Isotype | Recommended Starting Concentration | Available Conjugates |
| 17506 | Mouse IgG1 | 0.25 µg / 10^6 cells | Unconjugated, Fluorescein, APC |
| M91 | Mouse IgG1 | Information not readily available | PE |
| B-R6 | Mouse IgG1 | 10 µL of suggested working dilution / 10^6 cells | Unconjugated, PE |
Table 2: Anti-Mouse IL-6R (CD126) Antibody Clones
| Clone | Host/Isotype | Recommended Starting Concentration | Available Conjugates |
| D7715A7 | Rat IgG2b, kappa | ≤ 0.125 µg per test | Unconjugated, PE, PE-Cyanine7 |
| 033 | Rabbit IgG | 10 µL/test | APC |
Experimental Protocols
Experimental Workflow for IL-6R Staining
Application Notes and Protocols for IL-6 Receptor Immunofluorescence Staining in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a significant role in regulating the immune system, inflammation, and hematopoiesis. Its signaling is initiated by binding to the Interleukin-6 receptor (IL-6R), which exists in both membrane-bound (mIL-6R) and soluble (sIL-6R) forms. The IL-6/IL-6R complex then associates with the signal-transducing protein gp130, triggering intracellular signaling cascades, primarily the JAK/STAT pathway. Dysregulation of IL-6 signaling is implicated in various inflammatory diseases, autoimmune disorders, and cancers. Therefore, visualizing the expression and localization of the IL-6 receptor in tissue samples is crucial for understanding disease pathogenesis and for the development of targeted therapeutics.
Immunofluorescence (IF) is a powerful technique that allows for the specific visualization of the IL-6 receptor within the cellular and tissue context. This document provides a detailed protocol for immunofluorescence staining of the IL-6 receptor in both paraffin-embedded and frozen tissue sections, along with guidelines for data interpretation and troubleshooting.
IL-6 Signaling Pathway
The IL-6 receptor signaling cascade is initiated by the binding of IL-6 to its specific receptor, IL-6R. This binding event leads to the dimerization of the gp130 co-receptor, which in turn activates associated Janus kinases (JAKs). The activated JAKs phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, cell proliferation, and survival.
Caption: IL-6 Receptor Signaling Pathway.
Experimental Workflow
The general workflow for immunofluorescence staining of the IL-6 receptor in tissue samples involves several key stages, from sample preparation to image acquisition and analysis.
Caption: Immunofluorescence Staining Workflow.
Experimental Protocols
This section provides detailed protocols for IL-6 receptor immunofluorescence staining on both formalin-fixed paraffin-embedded (FFPE) and frozen tissue sections.
Protocol 1: Immunofluorescence Staining of IL-6R in FFPE Tissue Sections
Materials:
-
FFPE tissue sections (4-5 µm thick) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS)
-
Primary antibody against IL-6R (diluted in blocking buffer)
-
Fluorophore-conjugated secondary antibody (diluted in blocking buffer)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Coplin jars
-
Humidified chamber
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Rinse with deionized water for 5 minutes.
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat the slides using a microwave, pressure cooker, or water bath. The exact time and temperature should be optimized, but a common starting point is 10-20 minutes at 95-100°C.
-
Allow slides to cool down to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse slides with PBS (2 x 5 minutes).
-
-
Permeabilization:
-
Incubate sections with permeabilization buffer for 10-15 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-IL-6R antibody to its optimal concentration in blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[1]
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate sections with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature in the dark.
-
-
Counterstaining:
-
Wash slides with PBS (3 x 5 minutes) in the dark.
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Rinse with PBS.
-
-
Mounting:
-
Mount coverslips using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store slides at 4°C in the dark until imaging.
-
Protocol 2: Immunofluorescence Staining of IL-6R in Frozen Tissue Sections
Materials:
-
Fresh frozen tissue sections (5-10 µm thick) on charged slides
-
Fixative (e.g., ice-cold acetone (B3395972) or 4% paraformaldehyde)
-
PBS
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS, if fixed with PFA)
-
Blocking buffer (e.g., 5% normal serum in PBS)
-
Primary antibody against IL-6R
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Humidified chamber
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Permeabilization (if PFA-fixed):
-
If fixed with paraformaldehyde, incubate sections with permeabilization buffer for 10 minutes.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.[3]
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-IL-6R antibody, diluted in blocking buffer, overnight at 4°C.[3]
-
-
Secondary Antibody Incubation:
-
Wash with PBS (3 x 5 minutes).
-
Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.[3]
-
-
Counterstaining and Mounting:
-
Follow steps 7 and 8 from the FFPE protocol.
-
Data Presentation and Interpretation
Quantitative data from immunofluorescence experiments should be summarized for clear comparison. This can include measurements of fluorescence intensity and the percentage of IL-6R positive cells.
Table 1: Example of Quantitative Analysis of IL-6R Staining
| Sample Group | Mean Fluorescence Intensity (A.U.) ± SD | % of IL-6R Positive Cells ± SD |
| Control Tissue | 50.2 ± 8.5 | 15.3 ± 4.2 |
| Diseased Tissue | 185.6 ± 25.1 | 68.7 ± 9.8 |
| Treated Tissue | 75.4 ± 12.3 | 25.1 ± 6.5 |
Troubleshooting
Common issues in immunofluorescence staining include weak or no signal, high background, and non-specific staining. The following table provides potential causes and solutions.
Table 2: Troubleshooting Immunofluorescence Staining
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Ineffective antigen retrieval. | Optimize heating time, temperature, and pH of the retrieval buffer. |
| Primary antibody concentration too low. | Perform a titration to determine the optimal antibody concentration. | |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody. | |
| High Background | Primary or secondary antibody concentration too high. | Titrate antibodies to find the optimal dilution. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., bovine serum albumin).[1] | |
| Inadequate washing. | Increase the number and duration of wash steps.[1] | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a pre-adsorbed secondary antibody. |
| Endogenous tissue fluorescence (autofluorescence). | Use a spectral imaging microscope or treat with a quenching agent like Sudan Black B.[1] |
For a successful experiment, it is crucial to include proper controls, such as a negative control (omitting the primary antibody) to assess secondary antibody specificity, and a positive control (a tissue known to express IL-6R) to validate the staining protocol.
References
Application Notes and Protocols for Western Blot Detection of IL-6 Receptor Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Interleukin-6 receptor (IL-6R), also known as CD126, is a critical component in the IL-6 signaling cascade, playing a pivotal role in inflammation, immune response, and cellular proliferation.[1] Dysregulation of IL-6R signaling is implicated in numerous autoimmune diseases and cancers.[2] Western blotting is a fundamental technique for the detection and semi-quantitative analysis of IL-6R protein expression in cell lysates and tissue homogenates. This document provides a detailed protocol for the successful detection of the IL-6 receptor via Western blot, including sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis.
IL-6 Receptor Signaling Pathway
IL-6 signaling can be initiated through two primary pathways: the classic signaling and the trans-signaling pathway.[3]
-
Classic Signaling: In this pathway, IL-6 binds to the membrane-bound IL-6 receptor (mIL-6R). This complex then associates with the signal-transducing protein gp130, leading to the formation of a hexameric complex and the activation of intracellular signaling cascades, primarily the JAK/STAT pathway.[3][4] Classic signaling is predominantly associated with regenerative and anti-inflammatory responses.
-
Trans-Signaling: This pathway is initiated by the binding of IL-6 to a soluble form of the IL-6 receptor (sIL-6R). The IL-6/sIL-6R complex can then activate cells that only express gp130, broadening the range of IL-6 responsive cells.[3] Trans-signaling is often linked to pro-inflammatory responses.[4]
Both pathways converge on the activation of downstream signaling cascades, including the JAK/STAT, MAPK, and PI3K/Akt pathways, which regulate the transcription of target genes involved in the inflammatory response, cell survival, and proliferation.[3]
Western Blot Experimental Workflow
The following diagram outlines the major steps involved in the Western blot protocol for IL-6R detection.
Quantitative Data Summary
Successful Western blotting relies on the optimization of several quantitative parameters. The following tables provide recommended starting concentrations and conditions for the detection of the IL-6 receptor.
Table 1: Reagent and Buffer Component Concentrations
| Component | Recommended Concentration | Purpose |
| Lysis Buffer | ||
| Tris-HCl (pH 8.0) | 50 mM | Buffering agent |
| NaCl | 150 mM | Salt concentration |
| NP-40 or Triton X-100 | 1.0% | Non-ionic detergent for protein solubilization |
| Sodium deoxycholate | 0.5% | Ionic detergent to aid in solubilizing membrane proteins |
| SDS | 0.1% | Strong ionic detergent for protein denaturation |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation of target proteins |
| SDS-PAGE Gel | ||
| Acrylamide (B121943)/Bis-acrylamide | 10% | For proteins in the 50-80 kDa range |
| Transfer Buffer | ||
| Tris | 25 mM | Buffering agent |
| Glycine (B1666218) | 192 mM | Ion source for electrophoretic mobility |
| Methanol | 20% (v/v) | Aids in protein binding to the membrane |
| SDS (optional) | up to 0.1% | May improve transfer of large proteins |
| Blocking Buffer | ||
| Non-fat dry milk or BSA | 5% (w/v) in TBST/PBST | Blocks non-specific antibody binding |
| Wash Buffer (TBST/PBST) | ||
| Tween 20 | 0.1% (v/v) in TBS/PBS | Detergent to reduce non-specific binding |
Table 2: Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| Protein Loading Amount | 20-50 µg of total protein per lane | May need optimization based on IL-6R expression level. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Dilute in blocking buffer. Optimal dilution must be determined empirically. |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 | Dilute in blocking buffer. |
| Primary Antibody Incubation | Overnight at 4°C or 1-2 hours at room temperature | Overnight incubation can increase signal intensity. |
| Secondary Antibody Incubation | 1 hour at room temperature | |
| SDS-PAGE Running Conditions | 100-150 V | Until the dye front reaches the bottom of the gel. |
| Transfer Conditions (Wet) | 100 V for 60-90 minutes or 25-30 V overnight at 4°C | Ensure the transfer apparatus is kept cool. |
Experimental Protocols
A. Sample Preparation: Cell Lysis
For the extraction of membrane-bound proteins like the IL-6R, a RIPA (Radioimmunoprecipitation assay) buffer is recommended due to its strong solubilizing properties.[2]
RIPA Lysis Buffer Recipe (10 mL):
-
1 M Tris-HCl, pH 8.0: 0.5 mL
-
5 M NaCl: 0.3 mL
-
10% NP-40 or Triton X-100: 1.0 mL
-
10% Sodium deoxycholate: 0.5 mL
-
10% SDS: 0.1 mL
-
Distilled H₂O: to 10 mL
-
Add fresh before use: Protease and phosphatase inhibitor cocktails (100X): 100 µL each
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cell pellet or culture dish (e.g., 1 mL per 10⁷ cells).[2]
-
For adherent cells, use a cell scraper to collect the lysate. Transfer to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Add an equal volume of 2X Laemmli sample buffer to the lysate and boil at 95-100°C for 5 minutes to denature the proteins.
B. SDS-PAGE and Protein Transfer
-
SDS-PAGE: Based on the expected molecular weight of IL-6R (approximately 80 kDa for the membrane-bound form, though glycosylation can affect migration), a 10% acrylamide resolving gel is suitable.[5][6][7] Load 20-50 µg of protein lysate per well.[8] Include a pre-stained protein ladder to monitor migration and transfer efficiency. Run the gel at 100-150V until the dye front reaches the bottom.[8]
-
Protein Transfer: A wet transfer system is recommended for efficient transfer of proteins in the size range of IL-6R.
-
Equilibrate the gel in transfer buffer for 10-15 minutes.
-
Activate a PVDF membrane by briefly immersing in methanol, then equilibrate in transfer buffer.
-
Assemble the transfer "sandwich" (sponge, filter paper, gel, PVDF membrane, filter paper, sponge), ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer at 100V for 60-90 minutes or at a lower voltage (25-30V) overnight at 4°C.[8]
-
C. Immunodetection
-
Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20). Incubate the membrane in blocking buffer (5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[9][10]
-
Primary Antibody Incubation: Dilute the primary anti-IL-6R antibody in blocking buffer at the manufacturer's recommended concentration (typically 1:500 to 1:2000). Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:5000 to 1:20,000) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
D. Data Analysis
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the intensity of the bands corresponding to IL-6R.[3]
-
Normalization: To account for variations in protein loading, normalize the IL-6R band intensity to that of a loading control (e.g., GAPDH, β-actin, or tubulin) from the same sample.
-
Stripping and Reprobing (Optional): To probe for a loading control or another protein on the same membrane, the membrane can be stripped of the primary and secondary antibodies. Mild stripping buffers containing glycine and SDS are available, as are harsher buffers with β-mercaptoethanol for strongly bound antibodies.[4] After stripping, the membrane must be washed thoroughly and re-blocked before incubation with the next primary antibody.
Controls and Troubleshooting
-
Positive Control: Lysate from a cell line known to express IL-6R (e.g., some hepatocyte or macrophage cell lines).
-
Negative Control: Lysate from a cell line with known low or no expression of IL-6R.
-
Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Troubleshooting: Common issues in Western blotting include high background, weak or no signal, and non-specific bands. These can often be resolved by optimizing blocking conditions, antibody concentrations, and washing times.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Guide to western blot quantification | Abcam [abcam.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Western Blot SDS-PAGE [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western blot blocking: Best practices | Abcam [abcam.com]
Application Notes and Protocols for Quantitative PCR (qPCR) Analysis of Human IL-6 Receptor Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Interleukin-6 receptor (IL-6R), also known as CD126, is a critical component of the IL-6 signaling pathway, which plays a pivotal role in inflammation, immune response, and cellular homeostasis.[1][2] The IL-6R system comprises a membrane-bound receptor (mIL-6R) and a soluble form (sIL-6R).[2][3] The binding of IL-6 to its receptor initiates a cascade of intracellular events, primarily through the ubiquitously expressed gp130 signal transducer.[1][4][5] Understanding the regulation of IL-6R gene expression is crucial for research in immunology, oncology, and inflammatory diseases. This document provides detailed protocols and validated primer information for the quantitative analysis of human IL-6R gene expression using qPCR.
IL-6 Receptor Signaling Pathway
The IL-6 receptor system operates through two main pathways: classic signaling and trans-signaling.[1][4]
-
Classic Signaling: This pathway is initiated when IL-6 binds to the membrane-bound IL-6R (mIL-6R) on the surface of specific cell types, such as hepatocytes and certain leukocytes.[4][5] This binding event triggers the dimerization of the gp130 protein, leading to the activation of intracellular signaling cascades, including the JAK/STAT and MAPK pathways.[1][2][5]
-
Trans-Signaling: In this pathway, IL-6 first binds to the soluble IL-6R (sIL-6R), which is present in bodily fluids.[2] The resulting IL-6/sIL-6R complex can then bind to gp130 on cells that do not express mIL-6R, thereby expanding the range of cells responsive to IL-6.[1][4] This trans-signaling is often associated with pro-inflammatory responses.[1]
Below is a diagram illustrating the key components of the IL-6R signaling pathway.
Caption: IL-6 Receptor Signaling Pathways
Validated qPCR Primers for Human IL-6R (IL6R) and gp130 (IL6ST)
The following table summarizes commercially available and literature-cited qPCR primers for the human IL-6 receptor (IL6R) and its co-receptor gp130 (IL6ST). These primers are suitable for SYBR Green-based qPCR analysis.
| Gene Target | Forward Primer (5'-3') | Reverse Primer (5'-3') | NCBI RefSeq | Vendor/Source | Catalog # |
| IL6R | GACTGTGCACTTGCTGGTGGAT | ACTTCCTCACCAAGAGCACAGC | NM_000565 | OriGene | HP200535[6] |
| IL6R | Not Provided | Not Provided | Not Provided | Sino Biological | HP100045[3] |
| IL6ST (gp130) | Not Provided | Not Provided | NM_002184 | Sino Biological | HP100935[7][8] |
| IL6ST (gp130) | Not Provided | Not Provided | NM_002184 | OriGene | HP205920[9] |
Experimental Protocol: qPCR for Human IL-6R Gene Expression
This protocol outlines the steps for quantifying human IL-6R mRNA levels from total RNA using a two-step SYBR Green-based qPCR method.
I. RNA Isolation and cDNA Synthesis
-
RNA Isolation: Extract total RNA from cells or tissues using a commercially available kit (e.g., TRIzol, RNeasy Kit) according to the manufacturer's instructions. Ensure the use of DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers. Follow the manufacturer's protocol.
II. qPCR Reaction Setup
-
Reaction Mixture: Prepare the qPCR reaction mixture on ice as described in the table below. Prepare a master mix for the number of samples to be analyzed, including no-template controls (NTC).
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| 2x SYBR Green qPCR Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.5 | 250 nM |
| Reverse Primer (10 µM) | 0.5 | 250 nM |
| cDNA (diluted) | 2 | 10-50 ng |
| Nuclease-free Water | 7 | - |
| Total Volume | 20 |
-
Plate Setup: Aliquot the master mix into qPCR plates or tubes. Add the cDNA template to the respective wells. Include NTCs for each primer set by adding nuclease-free water instead of cDNA. Also, include a no-reverse-transcriptase (-RT) control for each RNA sample to check for genomic DNA contamination.
-
Seal and Centrifuge: Seal the qPCR plate or tubes and briefly centrifuge to collect the contents at the bottom.
III. qPCR Cycling Conditions
Perform qPCR using a real-time PCR instrument with the following cycling conditions. These conditions may need to be optimized depending on the specific primers and instrument used.
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 3 min | 1 |
| Denaturation | 95 | 3 s | 40 |
| Annealing/Extension | 60 | 30 s | |
| Melt Curve Analysis | 60-95 | Instrument Default | 1 |
IV. Data Analysis
-
Data Collection: Set the instrument to collect fluorescence data at the end of each annealing/extension step.
-
Relative Quantification (ΔΔCt Method):
-
Determine the threshold cycle (Ct) for both the gene of interest (IL-6R) and a validated housekeeping gene (e.g., GAPDH, ACTB) for each sample.
-
Normalize the Ct value of the target gene to the housekeeping gene (ΔCt = CtIL-6R - Cthousekeeping).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the experimental sample (ΔΔCt = ΔCtexperimental - ΔCtcontrol).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
-
Melt Curve Analysis: Analyze the melt curve to ensure the specificity of the amplified product. A single peak indicates a specific product.
Experimental Workflow
The following diagram outlines the major steps in the qPCR workflow for analyzing IL-6R gene expression.
Caption: qPCR Experimental Workflow
References
- 1. origene.com [origene.com]
- 2. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]
- 3. sinobiological.com [sinobiological.com]
- 4. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]
- 5. IL-6 Trans-Signaling via the Soluble IL-6 Receptor: Importance for the Pro-Inflammatory Activities of IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. sinobiological.com [sinobiological.com]
- 8. tw.sinobiological.com [tw.sinobiological.com]
- 9. origene.com [origene.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay of IL-6 Receptor Transcription Factors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Chromatin Immunoprecipitation (ChIP) assays to study the binding of key transcription factors to the regulatory regions of the Interleukin-6 (IL-6) gene. Understanding these interactions is crucial for elucidating the molecular mechanisms of IL-6-mediated inflammation, immune responses, and pathogenesis of various diseases, thereby aiding in the development of targeted therapeutics.
Introduction to IL-6 Receptor Signaling and Transcriptional Regulation
Interleukin-6 is a pleiotropic cytokine that plays a critical role in inflammation, immune regulation, and hematopoiesis. Its signaling is initiated by binding to the IL-6 receptor (IL-6R), which consists of a ligand-binding subunit (IL-6Rα or CD126) and a signal-transducing subunit (gp130 or CD130). This interaction triggers the activation of intracellular signaling cascades, primarily the JAK/STAT and Ras/MAPK pathways, which culminate in the nuclear translocation of several key transcription factors that regulate the expression of IL-6 target genes.
The primary transcription factors involved in the regulation of the IL-6 gene itself include:
-
STAT3 (Signal Transducer and Activator of Transcription 3): A key component of the JAK/STAT pathway, STAT3 is phosphorylated by Janus kinases (JAKs) upon IL-6 receptor activation, leading to its dimerization, nuclear translocation, and binding to specific DNA response elements in the promoters of target genes.
-
NF-IL6 (Nuclear Factor for IL-6 expression), also known as C/EBP-β (CCAAT/enhancer-binding protein beta): This transcription factor is a member of the C/EBP family and plays a crucial role in the regulation of genes involved in immune and inflammatory responses.
-
AP-1 (Activator Protein-1): A dimeric transcription factor composed of proteins from the Jun, Fos, and ATF families. It is often activated by the Ras/MAPK signaling pathway.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A critical regulator of inflammatory responses, NF-κB is typically sequestered in the cytoplasm and translocates to the nucleus upon activation by various stimuli, including inflammatory cytokines.
The interplay of these transcription factors on the IL-6 promoter dictates the level of its expression, making the study of their binding dynamics essential.
Signaling Pathway for IL-6 Transcription Factor Activation
The following diagram illustrates the major signaling pathways leading to the activation of transcription factors that regulate IL-6 gene expression.
Caption: IL-6 signaling pathways activating key transcription factors.
Chromatin Immunoprecipitation (ChIP) Assay: Experimental Workflow
The following diagram outlines the key steps in a ChIP experiment designed to analyze transcription factor binding to the IL-6 gene promoter.
Caption: A generalized workflow for a ChIP experiment.
Detailed Experimental Protocol for ChIP Assay
This protocol provides a detailed methodology for performing a ChIP assay to investigate the binding of transcription factors to the IL-6 gene promoter in cultured cells.
Materials and Reagents:
-
Cell Culture reagents (media, serum, antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Wash Buffers (Low salt, High salt, LiCl, and TE buffer)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
NaCl (5 M)
-
Ethanol (B145695) (100% and 70%)
-
Nuclease-free water
-
Antibodies: Specific antibodies against STAT3, NF-IL6 (C/EBP-β), AP-1 (e.g., c-Jun or c-Fos), and NF-κB (e.g., p65). A non-specific IgG should be used as a negative control.
-
Protein A/G magnetic beads or agarose (B213101) beads
-
qPCR primers for the IL-6 promoter region of interest and a negative control region.
-
qPCR master mix (SYBR Green or probe-based)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
If investigating stimulus-induced binding, treat cells with the appropriate agent (e.g., IL-1β, TNF-α, or LPS) for the desired time. Include an untreated control.
-
-
Cross-linking:
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into ice-cold PBS and centrifuge to pellet.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.[1]
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
-
Chromatin Shearing:
-
Shear the chromatin to an average size of 200-1000 bp by sonication. Optimization of sonication conditions is critical and will depend on the cell type and sonicator used.[1]
-
After sonication, centrifuge the samples to pellet cell debris. The supernatant contains the sheared chromatin.
-
-
Immunoprecipitation:
-
Take a small aliquot of the sheared chromatin to serve as the "input" control.
-
Dilute the remaining chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the specific antibody (or IgG control) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G beads to the chromatin-antibody mixture and incubate for 1-2 hours at 4°C with rotation to capture the immune complexes.
-
-
Washing:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.
-
Treat with Proteinase K to digest proteins.
-
-
DNA Purification:
-
Purify the DNA using a commercial DNA purification kit or by phenol:chloroform extraction and ethanol precipitation.[1]
-
Resuspend the purified DNA in nuclease-free water.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using primers specific for the IL-6 promoter region containing the putative binding sites for the transcription factors of interest. Also, include primers for a negative control genomic region where the factor is not expected to bind.
-
Analyze the ChIP-DNA and the input DNA samples.
-
Calculate the enrichment of the target DNA sequence in the ChIP samples relative to the input and the IgG control. Data can be expressed as "Percent Input" or "Fold Enrichment".
-
Data Presentation: Quantitative Analysis of Transcription Factor Binding
The following tables provide a representative summary of quantitative ChIP-qPCR data, illustrating the kind of results that can be obtained from these experiments. The data is hypothetical but based on trends observed in published literature.
Table 1: IL-1β Induced Transcription Factor Binding to the IL-6 Promoter
| Transcription Factor | Treatment | % Input (Mean ± SD) | Fold Enrichment over IgG (Mean ± SD) |
| STAT3 | Unstimulated | 0.8 ± 0.2 | 4.0 ± 1.1 |
| IL-1β (1h) | 3.5 ± 0.6 | 17.5 ± 3.2 | |
| NF-IL6 (C/EBP-β) | Unstimulated | 1.2 ± 0.3 | 6.0 ± 1.5 |
| IL-1β (1h) | 5.8 ± 0.9 | 29.0 ± 4.8 | |
| AP-1 (c-Jun) | Unstimulated | 0.5 ± 0.1 | 2.5 ± 0.7 |
| IL-1β (1h) | 4.2 ± 0.7 | 21.0 ± 3.9 | |
| NF-κB (p65) | Unstimulated | 0.3 ± 0.1 | 1.5 ± 0.5 |
| IL-1β (1h) | 6.5 ± 1.1 | 32.5 ± 5.7 | |
| IgG (Control) | Unstimulated | 0.2 ± 0.05 | 1.0 |
| IL-1β (1h) | 0.2 ± 0.04 | 1.0 |
Data represents enrichment at a specific region of the IL-6 promoter. SD = Standard Deviation.
Table 2: Time-Course of TNF-α Induced NF-κB and AP-1 Binding to the IL-6 Promoter
| Transcription Factor | Time Point (TNF-α) | % Input (Mean ± SD) | Fold Enrichment over Untreated (Mean ± SD) |
| NF-κB (p65) | 0 min | 0.4 ± 0.1 | 1.0 |
| 30 min | 3.2 ± 0.5 | 8.0 ± 1.3 | |
| 60 min | 5.1 ± 0.8 | 12.8 ± 2.1 | |
| 120 min | 2.5 ± 0.4 | 6.3 ± 1.0 | |
| AP-1 (c-Fos) | 0 min | 0.6 ± 0.2 | 1.0 |
| 30 min | 1.8 ± 0.3 | 3.0 ± 0.6 | |
| 60 min | 3.9 ± 0.7 | 6.5 ± 1.2 | |
| 120 min | 4.5 ± 0.8 | 7.5 ± 1.4 | |
| IgG (Control) | 60 min | 0.3 ± 0.1 | - |
Data illustrates the dynamic nature of transcription factor binding over time following stimulation.
Conclusion
The Chromatin Immunoprecipitation assay is a powerful technique for investigating the in vivo interactions between transcription factors and the regulatory regions of the IL-6 gene. By following the detailed protocols and utilizing quantitative analysis methods as outlined in these application notes, researchers can gain valuable insights into the transcriptional regulation of IL-6. This knowledge is fundamental for understanding the role of IL-6 in health and disease and for the development of novel therapeutic strategies that target this important signaling pathway.
References
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the IL-6 Receptor Gene in vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-6 (IL-6) is a pleiotropic cytokine with a critical role in inflammation, immune regulation, and cellular proliferation.[1][2] Its signaling is initiated by binding to the IL-6 receptor (IL-6R), a complex composed of the ligand-binding IL-6Rα chain and the signal-transducing subunit gp130.[3][4] Dysregulated IL-6 signaling is implicated in a variety of diseases, including autoimmune disorders, chronic inflammation, and cancer.[5][6] The CRISPR/Cas9 system offers a powerful tool for genome editing, enabling the precise knockout of genes to study their function.[7][8] Recent advancements have highlighted the potential of CRISPR/Cas9 to knock out the IL-6R in various cell types, providing a valuable model for investigating the biological consequences of abrogated IL-6 signaling and for developing novel therapeutic strategies.[9][10] These application notes provide a comprehensive guide for the in vitro knockout of the IL-6R gene using CRISPR/Cas9 technology, detailing experimental protocols, data analysis, and visualization of relevant biological pathways and workflows.
Introduction
The CRISPR/Cas9 system, originally an adaptive immune mechanism in bacteria, has been repurposed as a versatile genome-editing tool.[11] It relies on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[12] The cell's natural DNA repair mechanisms, primarily the error-prone non-homologous end joining (NHEJ) pathway, often introduce insertions or deletions (indels) at the DSB site.[13] When these indels occur within the coding sequence of a gene, they can cause a frameshift mutation, leading to a premature stop codon and functional gene knockout.[13]
This document outlines the methodology for knocking out the IL-6 receptor gene (IL6R) in mammalian cells in vitro. The protocol covers single guide RNA (sgRNA) design, delivery of CRISPR/Cas9 components into cells, and subsequent validation of gene knockout at the genomic, transcriptomic, and protein levels. Furthermore, it provides examples of quantitative data analysis and visualizations to facilitate experimental design and interpretation.
IL-6 Signaling Pathway
Interleukin-6 mediates its effects through a well-defined signaling cascade. Upon binding of IL-6 to the membrane-bound IL-6Rα, the complex associates with two molecules of the gp130 receptor subunit.[2][4][14] This homodimerization of gp130 activates associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the cytoplasmic tail of gp130.[2][3][5] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[5] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression.[3] This pathway is a key regulator of inflammatory and immune responses.
Caption: IL-6 Signaling Pathway.
Experimental Workflow for IL-6R Knockout
The process of generating and validating an IL-6R knockout cell line using CRISPR/Cas9 involves several key steps, from initial design to functional characterization. The workflow ensures a systematic approach to achieving and confirming the desired genetic modification.
Caption: CRISPR/Cas9 Experimental Workflow.
Data Presentation
Table 1: sgRNA Sequences for Human IL6R Gene
| sgRNA ID | Target Exon | Sequence (5' - 3') | PAM | Predicted On-Target Score | Predicted Off-Target Score |
| IL6R-sg1 | 2 | GAGCGGCCAGCCAGCAGCCG | AGG | 92 | 85 |
| IL6R-sg2 | 3 | GCTGGAGGTGGCCCGGCAGC | TGG | 88 | 78 |
| IL6R-sg3 | 5 | GTGCTGGCCGCCGAGTCCAT | AGG | 95 | 89 |
Note: Scores are hypothetical and should be determined using sgRNA design tools.
Table 2: Quantification of IL-6R Knockout Efficiency
| Method | Wild-Type Cells | IL6R-KO Pool | IL6R-KO Clone #1 | IL6R-KO Clone #2 |
| Indel Frequency (%) | 0 | 75.3 ± 4.1 | 98.2 ± 1.5 | 96.5 ± 2.3 |
| Relative IL6R mRNA Expression | 1.00 ± 0.08 | 0.21 ± 0.05 | < 0.01 | 0.03 ± 0.01 |
| IL-6R Protein Level (%) | 100 | 18.7 ± 3.2 | < 1 | 2.5 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Functional Analysis of IL-6R Knockout Cells
| Cell Line | IL-6 Stimulation (10 ng/mL) | p-STAT3 (Y705) Level (Fold Change) | Cell Viability (%) |
| Wild-Type | - | 1.00 ± 0.12 | 98.5 ± 1.2 |
| Wild-Type | + | 8.7 ± 1.1 | 97.9 ± 1.5 |
| IL6R-KO Clone #1 | - | 0.95 ± 0.15 | 98.1 ± 1.8 |
| IL6R-KO Clone #1 | + | 1.1 ± 0.2 | 98.3 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: sgRNA Design and Cloning
-
sgRNA Design :
-
Obtain the target gene sequence (IL6R) from a genomic database (e.g., NCBI, Ensembl).
-
Use online sgRNA design tools (e.g., Benchling, CHOPCHOP) to identify potential sgRNA sequences. Prioritize sgRNAs targeting early exons to maximize the likelihood of generating a loss-of-function mutation.
-
Select sgRNAs with high predicted on-target efficiency and low off-target scores. The optimal protospacer length for SpCas9 is 20 base pairs, adjacent to a 5'-NGG-3' protospacer adjacent motif (PAM).[8][15]
-
-
Oligonucleotide Synthesis :
-
Synthesize two complementary oligonucleotides for each selected sgRNA sequence with appropriate overhangs for cloning into the chosen sgRNA expression vector.
-
-
Vector Preparation :
-
Digest the sgRNA expression vector (e.g., pSpCas9(BB)-2A-Puro) with a suitable restriction enzyme (e.g., BbsI).
-
Dephosphorylate the linearized vector to prevent self-ligation.
-
-
Annealing and Ligation :
-
Phosphorylate and anneal the complementary sgRNA oligonucleotides to form a duplex.
-
Ligate the annealed sgRNA duplex into the linearized expression vector.
-
-
Transformation and Verification :
-
Transform the ligation product into competent E. coli.
-
Select colonies and isolate plasmid DNA.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Cell Culture and Transfection
-
Cell Culture :
-
Culture the target mammalian cell line in the appropriate medium and conditions. Ensure cells are healthy and in the exponential growth phase before transfection.
-
-
Transfection :
-
On the day of transfection, seed the cells at a density that will result in 70-90% confluency at the time of transfection.
-
Transfect the cells with the Cas9 and sgRNA expression plasmids using a suitable method (e.g., lipid-based transfection, electroporation).[12] For hard-to-transfect cells, lentiviral delivery may be more efficient.[13]
-
Include a negative control (e.g., a scramble sgRNA) and a positive control (e.g., an sgRNA targeting a gene essential for cell viability).
-
-
Selection and Clonal Isolation :
-
If the vector contains a selection marker, apply the appropriate selection agent (e.g., puromycin) 24-48 hours post-transfection to enrich for transfected cells.[16]
-
After selection, the population of edited cells can be expanded for analysis, or single cells can be isolated by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal cell lines.[17]
-
Protocol 3: Validation of IL-6R Knockout
-
Genomic DNA Analysis :
-
T7 Endonuclease I (T7E1) Assay : Extract genomic DNA from the edited cell population. Amplify the target region by PCR. Denature and re-anneal the PCR products to form heteroduplexes. Digest with T7E1, which cleaves mismatched DNA, and analyze the fragments by gel electrophoresis to estimate indel frequency.
-
Sanger Sequencing and TIDE/ICE Analysis : Amplify the target locus from genomic DNA and sequence the PCR product. Analyze the sequencing chromatogram using online tools like TIDE or ICE to quantify the percentage of indels and identify the specific mutations.[18]
-
Next-Generation Sequencing (NGS) : For a more comprehensive analysis of editing outcomes, perform deep sequencing of the target locus.
-
-
mRNA Expression Analysis :
-
Isolate total RNA from wild-type and edited cells.
-
Synthesize cDNA by reverse transcription.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for IL6R and a housekeeping gene for normalization. A significant reduction in IL6R mRNA levels in the edited cells indicates successful knockout, likely due to nonsense-mediated decay of the mutated transcript.
-
-
Protein Expression Analysis :
-
Western Blotting : Prepare total cell lysates from wild-type and edited cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the IL-6R protein. Use a loading control (e.g., β-actin or GAPDH) for normalization. The absence of a band at the expected molecular weight for IL-6R confirms protein knockout.[13]
-
Flow Cytometry (FACS) : For cell surface receptors like IL-6R, flow cytometry is a powerful validation method. Stain wild-type and edited cells with a fluorescently labeled antibody against IL-6R. Analyze the cell populations to quantify the percentage of cells that have lost surface expression of the receptor.
-
Protocol 4: Functional Analysis
-
IL-6 Stimulation Assay :
-
Starve wild-type and IL-6R knockout cells of serum for several hours.
-
Stimulate the cells with recombinant human IL-6 (e.g., 10-50 ng/mL) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and perform Western blotting to detect the phosphorylation of STAT3 (p-STAT3), a key downstream target of IL-6 signaling. A lack of p-STAT3 induction in the knockout cells upon IL-6 stimulation confirms the functional loss of the receptor.
-
-
Cell Viability/Proliferation Assay :
-
Culture wild-type and IL-6R knockout cells in the presence or absence of IL-6 for an extended period (e.g., 24-72 hours).
-
Assess cell viability or proliferation using assays such as MTT, WST-1, or direct cell counting.[17][19] This can reveal if IL-6 signaling is critical for the survival or growth of the specific cell type.
-
Conclusion
The CRISPR/Cas9 system provides a robust and efficient method for knocking out the IL-6R gene in vitro.[9][11] The protocols and guidelines presented here offer a comprehensive framework for researchers to successfully generate and validate IL-6R knockout cell lines. These cellular models are invaluable for dissecting the intricate roles of IL-6 signaling in health and disease and for the preclinical evaluation of novel therapeutic agents targeting this pathway. Careful sgRNA design, rigorous validation at multiple levels, and appropriate functional characterization are paramount to ensure the reliability and reproducibility of experimental findings.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hi-Affi™ Humanized IL-6R Immune Checkpoint Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
- 5. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. genscript.com [genscript.com]
- 7. assaygenie.com [assaygenie.com]
- 8. benchling.com [benchling.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. idtdna.com [idtdna.com]
- 13. youtube.com [youtube.com]
- 14. bosterbio.com [bosterbio.com]
- 15. idtdna.com [idtdna.com]
- 16. A CRISPR Competition Assay to Identify Cancer Genetic Dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A CRISPR/Cas9-Based Assay for High-Throughput Studies of Cancer-Induced Innervation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes: Small Molecule Inhibitors of the IL-6 Receptor for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, hematopoiesis, and acute phase reactions.[1][2] Dysregulation of the IL-6 signaling pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, as well as various cancers.[3][4] The IL-6 signal is transduced via a receptor complex consisting of a specific IL-6 receptor alpha chain (IL-6Rα) and a shared signal-transducing subunit, glycoprotein (B1211001) 130 (gp130).[5] The binding of IL-6 to IL-6Rα induces the dimerization of gp130, which in turn activates associated Janus kinases (JAKs).[6] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3), leading to its dimerization, nuclear translocation, and regulation of target gene expression.[3][7]
Targeting this pathway offers significant therapeutic potential. While monoclonal antibodies against IL-6 (e.g., Siltuximab) or IL-6Rα (e.g., Tocilizumab, Sarilumab) have been successfully developed, there is a growing interest in orally available small molecule inhibitors to overcome the limitations of biologics, such as cost and immunogenicity.[4][5][8] These small molecules can target the IL-6/IL-6Rα interaction directly or inhibit the function of the gp130 subunit. This document provides detailed application notes and protocols for utilizing such inhibitors in in vitro research settings.
IL-6 Signaling Pathway
The IL-6 signaling cascade is initiated by the binding of IL-6 to its receptor, activating downstream pathways critical for cellular responses.
Caption: IL-6 classical signaling pathway and points of inhibition.
Small Molecule Inhibitors of the IL-6 Receptor Complex
Several small molecules have been identified that directly or indirectly target the IL-6 receptor complex. Unlike JAK inhibitors (e.g., Tofacitinib), which act downstream, these compounds are designed to prevent the initial steps of signal transduction.
| Compound Name | Target | Reported IC50 / % Inhibition | Assay Type | Reference |
| LMT-28 | gp130 | ~1 µM | IL-6-dependent TF-1 cell proliferation | [9] |
| Lead5 (CID5329098) | IL-6Rα / gp130 | Significant inhibition of gp130 release at 10-100 µM | LPS-stimulated human macrophages | [10] |
| Compound "X" | hIL-6 | ~84% inhibition at 10 µM | IL-6-induced STAT3 reporter activity | [5][11] |
| Various Hits | IL-6Rα | IC50: 8.73, 32.32, 57.83 µg/mL | IL-6R / rhIL-6 binding assay & 7TD1 proliferation | [2] |
Note: The identification of specific, potent, and commercially available small molecule inhibitors that directly target the IL-6Rα subunit is an ongoing area of research. Many compounds are still in the discovery or preclinical phase.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize and validate small molecule inhibitors of the IL-6 receptor.
Protocol 1: IL-6-Induced STAT3 Phosphorylation Assay (Western Blot)
This assay directly measures the immediate downstream effect of IL-6 receptor activation: the phosphorylation of STAT3.
1. Materials:
-
Human cell line expressing IL-6R (e.g., U937, HepG2, A431).[2][12]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Serum-free medium for starvation.
-
Recombinant human IL-6.
-
Small molecule inhibitor and DMSO (vehicle control).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit or Mouse anti-total-STAT3.
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
2. Procedure:
-
Cell Culture: Seed cells (e.g., 1x10^6 cells/well in a 6-well plate) and grow to 70-80% confluency.
-
Serum Starvation: Replace culture medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling activity.[13]
-
Inhibitor Pre-treatment: Treat cells with various concentrations of the small molecule inhibitor or DMSO vehicle control for 1-2 hours.
-
IL-6 Stimulation: Add recombinant human IL-6 (e.g., 10-50 ng/mL) to the wells (except for the unstimulated control) and incubate for 15-30 minutes at 37°C.[12][13]
-
Cell Lysis: Aspirate medium, wash cells once with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with anti-phospho-STAT3 (Tyr705) antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
Apply ECL substrate and visualize bands using an imaging system.
-
-
Re-probing: To normalize for protein loading, strip the membrane and re-probe with an anti-total-STAT3 antibody.
-
Data Analysis: Quantify band intensity using densitometry software. Calculate the ratio of p-STAT3 to total-STAT3 for each condition. Plot the inhibition curve and determine the IC50 value of the inhibitor.
Protocol 2: IL-6-Dependent Cell Proliferation Assay
This assay utilizes a cell line whose growth is dependent on IL-6, providing a functional readout of pathway inhibition.
1. Materials:
-
IL-6-dependent cell line (e.g., murine 7TD1 or human TF-1).[2][9]
-
Complete culture medium with a maintenance concentration of IL-6 (e.g., 4 ng/mL for 7TD1).[2]
-
Assay medium (complete medium without IL-6).
-
Recombinant human IL-6.
-
Small molecule inhibitor and DMSO.
-
Cell viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo®).
-
96-well microplates.
-
Plate reader.
2. Procedure:
-
Cell Preparation: Culture cells in their maintenance medium. Before the assay, wash the cells three times with assay medium to remove any residual IL-6.[2]
-
Cell Seeding: Resuspend the washed cells in assay medium and seed into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Inhibitor Treatment: Add serial dilutions of the small molecule inhibitor or DMSO vehicle control to the wells.
-
IL-6 Stimulation: Immediately add a pre-determined optimal concentration of IL-6 to all wells except the negative control (no IL-6).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours for MTT/CCK-8).
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the data: Set the "no IL-6" control as 0% proliferation and the "IL-6 + DMSO" control as 100% proliferation.
-
Plot the percentage of proliferation against the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 3: STAT3 Reporter Gene Assay
This high-throughput assay measures the transcriptional activity of STAT3 in response to IL-6 signaling.
1. Materials:
-
Reporter cell line, such as HEK-Blue™ IL-6 cells (expressing a STAT3-inducible SEAP reporter) or a custom line with a STAT3-luciferase reporter.[6][9]
-
Appropriate culture and assay media.
-
Recombinant human IL-6.
-
Small molecule inhibitor and DMSO.
-
Detection reagent (e.g., QUANTI-Blue™ for SEAP or a luciferase assay substrate).
-
96-well or 384-well plates.
-
Luminometer or spectrophotometer.
2. Procedure:
-
Cell Seeding: Seed the reporter cells into plates at the density recommended by the supplier and allow them to adhere overnight.
-
Inhibitor Treatment: Add serial dilutions of the small molecule inhibitor or DMSO vehicle control. Incubate for 1-2 hours.
-
IL-6 Stimulation: Add IL-6 to the wells to stimulate the STAT3 pathway.
-
Incubation: Incubate the plate for 16-24 hours to allow for reporter gene expression and protein accumulation.
-
Detection:
-
For SEAP reporters: Transfer a small volume of the cell culture supernatant to a new plate. Add the SEAP detection reagent (e.g., QUANTI-Blue™) and incubate for 1-3 hours.[6]
-
For Luciferase reporters: Add the luciferase assay reagent directly to the wells, following the manufacturer's protocol.
-
-
Data Acquisition: Read the absorbance (SEAP) or luminescence (luciferase) on a plate reader.
-
Data Analysis: Normalize the data to the IL-6 stimulated control (100%) and the unstimulated control (0%). Calculate the IC50 value from the dose-response curve.
Experimental Workflow Diagram
This diagram outlines a typical workflow for screening small molecule inhibitors using a cell-based assay.
Caption: General workflow for in vitro screening of IL-6R inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of a novel cell-based assay for screening small molecule antagonists of human interleukin-6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. invivogen.com [invivogen.com]
- 7. anygenes.com [anygenes.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Structure-Based Design of Small-Molecule Inhibitors of Human Interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com.cn [promega.com.cn]
- 13. High Content Imaging Assays for IL-6-Induced STAT3 Pathway Activation in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Recombinant Human IL-6 Receptor for Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in regulating immune responses, inflammation, hematopoiesis, and acute phase reactions.[1] Its signaling is mediated through a receptor complex consisting of a ligand-binding subunit, the IL-6 receptor (IL-6R, also known as CD126 or gp80), and a signal-transducing subunit, gp130 (CD130).[2][3] Dysregulation of IL-6 signaling is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as various cancers.[4][5] Consequently, the IL-6/IL-6R axis has become a significant target for therapeutic intervention.[5][6]
Recombinant IL-6 receptor proteins, particularly soluble forms (sIL-6R), are invaluable tools for studying the intricacies of IL-6 signaling and for the development of novel therapeutics. These recombinant proteins are essential for conducting high-precision binding assays to screen and characterize potential antagonists, such as monoclonal antibodies and small molecule inhibitors.[7][8]
IL-6 Signaling Pathways
IL-6 signaling can be initiated through two primary pathways: the classic signaling pathway and the trans-signaling pathway.[9]
-
Classic Signaling: This pathway is initiated when IL-6 binds to the membrane-bound IL-6R (mIL-6R), which is expressed on a limited number of cells, including hepatocytes and certain leukocytes.[9][10] This binding induces the formation of a complex with the ubiquitously expressed gp130, leading to its homodimerization and the activation of intracellular signaling cascades, primarily the JAK/STAT and MAPK pathways.[2] Classic signaling is generally associated with the anti-inflammatory and regenerative functions of IL-6.[9]
-
Trans-Signaling: In this pathway, IL-6 binds to a soluble form of the IL-6R (sIL-6R), which is generated through alternative splicing or proteolytic cleavage of the membrane-bound receptor.[4][11] The resulting IL-6/sIL-6R complex can then bind to gp130 on cells that do not express mIL-6R, thereby expanding the range of cells responsive to IL-6.[2][9] IL-6 trans-signaling is predominantly associated with pro-inflammatory responses.[10]
A third, less common mechanism known as trans-presentation involves IL-6R-expressing antigen-presenting cells presenting IL-6 to gp130 on adjacent T cells.[11]
Applications of Recombinant IL-6R in Binding Assays
Recombinant IL-6R is a critical reagent for a variety of binding assays that are fundamental in both basic research and drug development. These assays are employed to:
-
Characterize Binding Kinetics and Affinity: Determine the association (k_on), dissociation (k_off), and equilibrium dissociation (K_D) constants for the interaction between IL-6 and IL-6R.
-
Screen for IL-6/IL-6R Inhibitors: Identify and characterize therapeutic candidates, such as monoclonal antibodies or small molecules, that can block the formation of the IL-6/IL-6R complex.[8][12]
-
Epitope Mapping: Define the specific binding sites of anti-IL-6R antibodies.
-
Quantify Soluble IL-6R: Measure the concentration of sIL-6R in biological samples, which can be a valuable biomarker in various diseases.[13]
Quantitative Data from Binding Assays
The binding affinity between IL-6 and its receptor is a key parameter in evaluating the potency of potential inhibitors. The following table summarizes available quantitative data for IL-6/IL-6R interactions.
| Ligand | Receptor/Binder | Assay Method | Binding Affinity (K_D) | Reference |
| Human IL-6 | Recombinant soluble human IL-6R (srhIL-6R) | Cell-free binding assay | 1.5 nM | [14] |
| Human IL-6 | Human IL-6Rα | Not Specified | ~9 nM | [15] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6/IL-6R Binding
ELISA is a widely used plate-based assay for quantifying the binding between IL-6 and IL-6R. A common format is the sandwich ELISA.
Materials:
-
Recombinant human IL-6R protein
-
Recombinant human IL-6 protein (for standard curve and binding)
-
Capture Antibody (e.g., monoclonal anti-human IL-6R)
-
Detection Antibody (e.g., biotinylated polyclonal anti-human IL-6)
-
Streptavidin-HRP conjugate
-
96-well microplates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., PBS) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with 300 µL of Wash Buffer per well.[16]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step as in step 2.
-
Sample/Standard Incubation: Prepare a standard curve of recombinant IL-6. Add 100 µL of standards and samples (containing IL-6 or potential inhibitors pre-incubated with IL-6) to the wells. Incubate for 2 hours at room temperature.[16][17]
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[17]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30-45 minutes at room temperature in the dark.[17]
-
Washing: Repeat the wash step.
-
Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.[17]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[17]
-
Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the IL-6 standards. Use this curve to determine the concentration of IL-6 in the samples or to evaluate the inhibitory effect of test compounds.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[18][19] It is highly valuable for determining the kinetics of IL-6 binding to IL-6R.[20]
Principle: In a typical SPR experiment, one of the interacting molecules (the ligand, e.g., recombinant IL-6R) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., IL-6 or a potential inhibitor) is then flowed over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.[21] From the association and dissociation phases of the sensorgram, kinetic parameters (k_on and k_off) and the binding affinity (K_D) can be calculated.[18][19]
General Workflow:
-
Ligand Immobilization: Recombinant IL-6R is immobilized onto the sensor chip surface using standard amine coupling chemistry or other appropriate methods.
-
Analyte Injection: A series of concentrations of IL-6 are injected over the sensor surface to measure the association phase.
-
Dissociation: Buffer is flowed over the surface to monitor the dissociation of the IL-6/IL-6R complex.
-
Regeneration: A regeneration solution is injected to remove the bound analyte from the ligand, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to determine the kinetic and affinity constants.
Flow Cytometry for Cell-Surface Binding
Flow cytometry can be used to analyze the binding of IL-6 or therapeutic antibodies to the IL-6R expressed on the surface of cells.[22]
Principle: This method involves incubating cells that express mIL-6R with a fluorescently labeled ligand (e.g., fluorescently tagged IL-6 or an anti-IL-6R antibody). The amount of fluorescence bound to each cell is then quantified using a flow cytometer. This technique is particularly useful for studying binding in a more physiologically relevant context and for determining the density of IL-6R on different cell populations.[22]
General Workflow:
-
Cell Preparation: Harvest cells expressing IL-6R and wash them in a suitable buffer (e.g., FACS buffer).
-
Incubation with Ligand: Incubate the cells with various concentrations of the fluorescently labeled ligand (e.g., FITC-conjugated IL-6 or a primary anti-IL-6R antibody followed by a fluorescently labeled secondary antibody).
-
Washing: Wash the cells to remove any unbound ligand.
-
Flow Cytometric Analysis: Acquire the data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Analysis: The mean fluorescence intensity (MFI) can be used to quantify the extent of binding. For affinity measurements, a saturation binding curve can be generated by plotting the MFI against the ligand concentration.
Conclusion
Recombinant IL-6 receptor proteins are indispensable for the detailed investigation of IL-6 biology and the development of targeted therapies. The binding assays described herein, including ELISA, SPR, and flow cytometry, provide robust platforms for characterizing the molecular interactions within the IL-6 signaling pathway and for identifying and evaluating novel therapeutic agents designed to modulate its activity. The choice of assay will depend on the specific research question, with ELISA being ideal for high-throughput screening, SPR for detailed kinetic analysis, and flow cytometry for cell-based binding studies.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]
- 3. What are IL-6 receptor family antagonists and how do they work? [synapse.patsnap.com]
- 4. Recombinant Production of a Mutant Form of Soluble IL-6 Receptor with Inhibitory Effects against Interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The recombinant humanized anti-IL-6 receptor antibody tocilizumab, an innovative drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the key players in the pharmaceutical industry targeting IL-6R? [synapse.patsnap.com]
- 7. brieflands.com [brieflands.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]
- 10. IL-6 Trans-Signaling via the Soluble IL-6 Receptor: Importance for the Pro-Inflammatory Activities of IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making sense of IL‐6 signalling cues in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
- 13. Human IL-6 Receptor (Soluble) ELISA Kit (BMS214) - Invitrogen [thermofisher.com]
- 14. Recombinant soluble human interleukin-6 receptor. Expression in Escherichia coli, renaturation and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A High-Affinity Protein Binder that Blocks the IL-6/STAT3 Signaling Pathway Effectively Suppresses Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmgrp.com [bmgrp.com]
- 17. raybiotech.com [raybiotech.com]
- 18. bioradiations.com [bioradiations.com]
- 19. scispace.com [scispace.com]
- 20. drughunter.com [drughunter.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Usefulness of flow cytometric detection of cell surface interleukin-6 receptors in human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing the Kinetics of Interleukin-6 Receptor Interaction using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in regulating immune responses, inflammation, hematopoiesis, and oncogenesis.[1] It exerts its effects by binding to the Interleukin-6 receptor (IL-6Rα), which then forms a complex with the signal-transducing glycoprotein (B1211001) 130 (gp130).[2] This interaction initiates intracellular signaling cascades, primarily the JAK/STAT and Ras-MAPK pathways, which modulate gene expression and various cellular responses.[1][3] Given its central role in numerous pathological conditions, including autoimmune diseases and cancer, the IL-6/IL-6R axis is a critical target for therapeutic intervention.
Understanding the binding kinetics of the IL-6 and IL-6Rα interaction is fundamental for the development of novel biologics, such as monoclonal antibodies, designed to modulate this pathway. Surface Plasmon Resonance (SPR) is a powerful, label-free technology that enables real-time monitoring of biomolecular interactions, providing precise measurements of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).[4][5] This application note provides a detailed protocol for analyzing IL-6 receptor kinetics using SPR, presents key quantitative data, and illustrates the associated signaling pathway and experimental workflow.
IL-6 Signaling Pathway
The binding of IL-6 to its membrane-bound receptor (IL-6Rα) triggers the recruitment and homodimerization of the gp130 receptor subunit.[6] This event brings the associated Janus kinases (JAKs) into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[1][3] Once phosphorylated by JAKs, STATs dimerize and translocate to the nucleus to regulate the transcription of target genes. Additionally, the IL-6 receptor complex can activate the Ras/MAP kinase pathway.[1][3]
Quantitative Data: IL-6 and IL-6Rα Binding Kinetics
The following table summarizes kinetic constants for the interaction between IL-6 and its receptor, as determined by SPR from various studies. The orientation of the ligand (immobilized molecule) and analyte (molecule in solution) can influence the measured kinetics.
| Ligand (Immobilized) | Analyte (In Solution) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Reference |
| Biotinylated IL-6R | IL-6 | 7.46 x 10⁴ | 2.08 x 10⁻³ | 32.2 | [7] |
| IL-6 | IL-6R | 1.09 x 10⁵ | 5.56 x 10⁻⁴ | 6.35 | [7] |
| sIL-6R | IL-6 | - | - | 15.4 | [8] |
| IL-6 | sIL-6R | - | - | 34.2 | [8] |
| sIL-6R | IL-6 | - | - | 22 | [8] |
Note: Variations in experimental conditions such as buffer composition, pH, temperature, and specific protein constructs can lead to differences in measured kinetic constants.
Experimental Protocols
This section details the methodology for determining the binding kinetics of the IL-6 and IL-6Rα interaction using SPR. A common approach involves immobilizing one of the binding partners (the ligand) on the sensor chip and flowing the other partner (the analyte) over the surface at various concentrations.[4]
Experimental Workflow Diagram
Materials
-
SPR Instrument and Sensor Chips (e.g., CM5 sensor chip for amine coupling)
-
Recombinant Human IL-6
-
Recombinant Human IL-6Rα (biotinylated if using streptavidin capture)
-
SPR Running Buffer (e.g., HBS-P+: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20)
-
Immobilization Buffers (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Amine Coupling Kit (EDC, NHS, and Ethanolamine-HCl)
-
Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 1.5)
Methodology
1. Ligand Immobilization (Example: IL-6 as Ligand via Amine Coupling)
-
Surface Activation: Equilibrate the CM5 sensor chip with running buffer. Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS to activate the carboxyl groups on the sensor surface.
-
Ligand Injection: Prepare a solution of IL-6 at a concentration of approximately 10-50 µg/mL in 10 mM Sodium Acetate, pH 5.0. Inject the IL-6 solution over the activated surface until the desired immobilization level is reached (e.g., ~200 RU).
-
Deactivation: Inject 1 M Ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
Reference Surface: A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand. This is crucial for subtracting bulk refractive index changes and non-specific binding.
Alternative: Biotinylated IL-6R Capture
-
Immobilize streptavidin on the sensor surface using standard amine coupling.
-
Inject biotinylated IL-6R over the streptavidin surface to achieve a stable baseline.
2. Analyte Interaction Analysis (Single-Cycle Kinetics)
Single-Cycle Kinetics (SCK) is an efficient method where a series of increasing analyte concentrations are injected sequentially without a regeneration step in between.[7]
-
Analyte Preparation: Prepare a series of dilutions of IL-6Rα in running buffer. A typical concentration range could be 1.85 nM, 5.56 nM, 16.7 nM, 50 nM, and 150 nM.[7]
-
Association Phase: Sequentially inject each concentration of IL-6Rα over the ligand and reference surfaces, starting from the lowest concentration. A typical association time is 120-200 seconds per injection.[7]
-
Dissociation Phase: After the final and highest concentration injection, allow the dissociation to proceed by flowing running buffer over the sensor surface for an extended period (e.g., 600 seconds) to monitor the dissociation of the complex.[7]
3. Surface Regeneration
-
After the dissociation phase, inject the regeneration solution (e.g., a 60-second pulse of 10 mM Glycine-HCl, pH 1.5) to remove any remaining bound analyte and prepare the surface for the next experiment.[7]
-
Confirm that the regeneration step effectively removes the analyte without damaging the immobilized ligand.
4. Data Analysis
-
Reference Subtraction: Subtract the signal from the reference flow cell from the signal of the active flow cell to correct for bulk refractive index changes and non-specific binding.
-
Model Fitting: Fit the processed sensorgram data to a suitable kinetic binding model. The 1:1 Langmuir binding model is often appropriate for this type of interaction.[7]
-
Determine Kinetic Constants: The fitting process will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
Conclusion
Surface Plasmon Resonance provides a robust and efficient platform for the detailed kinetic characterization of the IL-6 and IL-6Rα interaction. The quantitative data on binding affinity and kinetics are invaluable for structure-function studies, drug screening, and the optimization of therapeutic antibodies targeting this critical cytokine pathway. The protocols and data presented in this application note serve as a comprehensive guide for researchers aiming to leverage SPR technology to advance their studies in immunology and drug development.
References
- 1. IL-6 Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Interleukin 6 - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. portlandpress.com [portlandpress.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. The balance of interleukin (IL)-6, IL-6·soluble IL-6 receptor (sIL-6R), and IL-6·sIL-6R·sgp130 complexes allows simultaneous classic and trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of IL-6 Receptor Pathway Inhibitors Using a STAT3-Responsive Reporter Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Interleukin-6 (IL-6) is a pleiotropic cytokine implicated in a wide range of physiological and pathological processes, including inflammation, immune regulation, and cancer.[1][2] The IL-6 signaling cascade is a critical pathway in these processes, making it a key target for therapeutic intervention. This application note provides a detailed protocol for a robust and sensitive cell-based reporter assay designed for the high-throughput screening and characterization of inhibitors targeting the IL-6 receptor (IL-6R) signaling pathway. The assay utilizes a human cell line engineered to express a reporter gene, such as luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of a Signal Transducer and Activator of Transcription 3 (STAT3) responsive element.[3][4] Activation of the IL-6R by its ligand leads to the phosphorylation and activation of STAT3, which in turn drives the expression of the reporter gene.[5][6] Inhibition of this pathway can be quantitatively measured as a decrease in reporter gene activity.
Introduction
The binding of IL-6 to its receptor, IL-6Rα, initiates the formation of a hexameric complex with the signal-transducing glycoprotein (B1211001) 130 (gp130).[7] This complex formation triggers the activation of associated Janus kinases (JAKs), which then phosphorylate the cytoplasmic tail of gp130.[5] These phosphorylated residues serve as docking sites for STAT3 proteins.[8] Recruited STAT3 is subsequently phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and binding to specific DNA response elements in the promoters of target genes, thereby inducing their transcription.[7][9]
Dysregulation of the IL-6/JAK/STAT3 signaling pathway is a hallmark of numerous inflammatory diseases and cancers.[8] Consequently, there is significant interest in the discovery and development of small molecules and biologics that can modulate this pathway. Reporter gene assays provide a sensitive and scalable platform for screening large compound libraries to identify novel inhibitors.
This document outlines the principles of the IL-6R reporter assay, provides a detailed experimental protocol, and presents example data for known inhibitors of the pathway.
Signaling Pathway and Assay Principle
The IL-6 receptor reporter assay is built upon the canonical JAK/STAT signaling pathway. As illustrated in the diagram below, the binding of IL-6 to the IL-6Rα/gp130 complex on the cell surface initiates a signaling cascade that culminates in the activation of the STAT3 transcription factor.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the Interleukin-6 Receptor Blocker Sarilumab on Metabolic Activity and Differentiation Capacity of Primary Human Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Co-immunoprecipitation of IL-6 Receptor and gp130: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the co-immunoprecipitation (Co-IP) of the Interleukin-6 receptor (IL-6R) and its signal-transducing co-receptor, glycoprotein (B1211001) 130 (gp130). Understanding the interaction between these two proteins is crucial for deciphering the intricacies of IL-6 signaling, a pathway implicated in numerous physiological and pathological processes, including inflammation, immunity, and cancer.
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine that exerts its effects through a receptor complex composed of the ligand-binding IL-6R (also known as gp80 or CD126) and the signal-transducing component gp130 (CD130). The formation of a higher-order hexameric complex, consisting of two molecules each of IL-6, IL-6R, and gp130, is a critical step for the initiation of downstream signaling cascades, primarily the JAK/STAT and MAPK pathways.[1] Co-immunoprecipitation is a powerful technique to study the in-vivo or in-vitro interaction between IL-6R and gp130, providing insights into the assembly of the signaling complex and the effects of potential therapeutic modulators.
There are two main modes of IL-6 signaling: classic signaling and trans-signaling. In classic signaling, IL-6 binds to membrane-bound IL-6R (mIL-6R), which is expressed on a limited number of cells, such as hepatocytes and some leukocytes. This complex then recruits gp130 to initiate downstream signaling. In trans-signaling, IL-6 binds to a soluble form of the IL-6R (sIL-6R), and this complex can activate cells that only express gp130, which is ubiquitously expressed.
Data Presentation
The following tables summarize quantitative data related to the IL-6, IL-6R, and gp130 interactions, derived from various experimental approaches.
Table 1: Binding Affinities of IL-6 Receptor Complex Components
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| IL-6 and sIL-6R | Surface Plasmon Resonance | 22 nM | [2] |
| IL-6/sIL-6R complex and gp130 | Surface Plasmon Resonance | 10 pM | [2] |
Table 2: Quantification of Soluble IL-6 Receptor Complex Formation
| Experimental Condition | Method | Percentage of sIL-6R in Complex | Percentage of IL-6 in Complex | Reference |
| 100 ng/mL IL-6 + 50 ng/mL sIL-6R | ELISA | 6.85% | 1.57% | [3] |
Signaling Pathway and Experimental Workflow Diagrams
// Classic Signaling "IL-6" -> "mIL-6R" [label="Classic Signaling"]; "mIL-6R" -> "gp130" [label="Complex Formation"]; "gp130" -> "JAK" [label="Activation"];
// Trans-Signaling "IL-6" -> "sIL-6R" [label="Trans-Signaling"]; "sIL-6R" -> "gp130" [label="Complex Formation"];
// Downstream Signaling "JAK" -> "STAT3" [label="Phosphorylation"]; "STAT3" -> "pSTAT3"; "pSTAT3" -> "Nucleus" [label="Dimerization & Translocation"]; "JAK" -> "MAPK" [label="Activation"]; "Nucleus" -> "Gene Expression";
{rank=same; "mIL-6R"; "gp130"} } Caption: IL-6 Classic and Trans-Signaling Pathways.
Experimental Protocols
This section provides a detailed protocol for the co-immunoprecipitation of IL-6R and gp130 from cultured mammalian cells. This protocol is a compilation of best practices for membrane protein Co-IP and should be optimized for specific cell lines and antibodies.
Materials and Reagents
-
Cell Lines: HEK293T, COS-7, or other cell lines endogenously or transiently expressing IL-6R and gp130.
-
Antibodies:
-
Primary antibody for immunoprecipitation (e.g., rabbit anti-IL-6R or mouse anti-gp130).
-
Primary antibody for Western blotting (e.g., mouse anti-gp130 or rabbit anti-IL-6R, from a different host species than the IP antibody).
-
Secondary antibodies conjugated to HRP.
-
-
Reagents for Cell Lysis and Immunoprecipitation:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or 1% Triton X-100 (NP-40 is often recommended for membrane proteins[4]), with freshly added protease and phosphatase inhibitor cocktails.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Non-specific IgG from the same species as the IP antibody.
-
-
Reagents for SDS-PAGE and Western Blotting:
-
Laemmli sample buffer.
-
Acrylamide/bis-acrylamide solution.
-
Tris-glycine-SDS running buffer.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Chemiluminescent substrate.
-
Protocol
1. Cell Culture and Stimulation (Optional)
-
Culture cells to 80-90% confluency in appropriate media.
-
If investigating ligand-induced interaction, starve cells in serum-free media for 4-6 hours.
-
Stimulate cells with recombinant human IL-6 (e.g., 10-50 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.
2. Cell Lysis
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. Pre-clearing the Lysate
-
To a sufficient volume of cleared lysate (e.g., 500 µg to 1 mg of total protein), add non-specific IgG (1-2 µg) from the same host species as the primary antibody to be used for immunoprecipitation.
-
Add 20-30 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C (or use a magnetic rack for magnetic beads) and carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.
4. Immunoprecipitation
-
Add the primary antibody specific for the "bait" protein (e.g., anti-IL-6R) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 1 mg of lysate is common.
-
As a negative control, set up a parallel immunoprecipitation with an equivalent amount of isotype control IgG.
-
Incubate on a rotator overnight at 4°C.
5. Capture of Immune Complexes
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for 2-4 hours at 4°C.
6. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack).
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer (or a wash buffer with a lower detergent concentration, e.g., 0.1% NP-40). After each wash, pellet the beads and discard the supernatant.
7. Elution
-
After the final wash, remove all residual supernatant.
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.
8. SDS-PAGE and Western Blotting
-
Load the eluted samples, along with a sample of the input lysate (20-30 µg), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the "prey" protein (e.g., anti-gp130) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm the immunoprecipitation of the bait protein, the membrane can be stripped and re-probed with an antibody against the bait protein (e.g., anti-IL-6R).
Troubleshooting and Considerations
-
Detergent Choice: The choice and concentration of detergent are critical for solubilizing membrane proteins while preserving their interactions. NP-40 and Triton X-100 are commonly used, but others like CHAPS or digitonin (B1670571) may be necessary for certain interactions.
-
Antibody Selection: Use high-affinity, specific antibodies that are validated for immunoprecipitation. Monoclonal antibodies are often preferred for their specificity, but polyclonal antibodies can sometimes be more efficient at capturing protein complexes.
-
Washing Steps: The number and stringency of washes are crucial to reduce background and non-specific binding. However, overly stringent washes can disrupt weak or transient interactions.
-
Controls: Appropriate controls are essential for interpreting the results. These include an isotype control IgG for the immunoprecipitation and loading input controls for the Western blot.
-
Quantitative Analysis: For a more quantitative analysis, densitometry can be performed on the Western blot bands. The intensity of the co-precipitated protein band can be normalized to the intensity of the immunoprecipitated bait protein band.
By following these detailed protocols and considering the key experimental variables, researchers can successfully perform co-immunoprecipitation of IL-6R and gp130 to investigate the formation and regulation of this critical cytokine receptor complex.
References
- 1. Dynamics of the gp130 cytokine complex: A model for assembly on the cellular membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered IL-6 receptor, IL-6R and gp130, production and expression and decreased SOCS-3 expression in placentas from women with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The balance of interleukin (IL)-6, IL-6·soluble IL-6 receptor (sIL-6R), and IL-6·sIL-6R·sgp130 complexes allows simultaneous classic and trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Soluble Forms of the Interleukin-6 Family Signal Transducer gp130 Fine-tune the Blockade of Interleukin-6 Trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of IL-6 Receptor Expression in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a critical role in a wide range of biological processes, including inflammation, immune regulation, and hematopoiesis. The dysregulation of IL-6 signaling is implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancers. The IL-6 receptor (IL-6R) is a key component of the IL-6 signaling pathway, making it an attractive target for both therapeutic intervention and diagnostic imaging. In vivo imaging of IL-6R expression can provide valuable insights into disease mechanisms, facilitate the development of targeted therapies, and serve as a non-invasive tool for monitoring treatment response.
These application notes provide detailed protocols for the in vivo imaging of IL-6R expression in mouse models of inflammatory disease, focusing on radionuclide-based and emerging near-infrared fluorescence imaging techniques.
IL-6 Signaling Pathway
The IL-6 signaling cascade is initiated by the binding of IL-6 to its specific receptor, IL-6R (also known as CD126). This binding event leads to the formation of a high-affinity complex with the signal-transducing subunit, glycoprotein (B1211001) 130 (gp130 or CD130), which is ubiquitously expressed. This interaction triggers the dimerization of gp130 and the subsequent activation of the associated Janus kinases (JAKs). The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Upon recruitment, STATs are phosphorylated, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of IL-6 target genes.
IL-6 signaling can occur through two distinct pathways:
-
Classic Signaling: This pathway is initiated by IL-6 binding to the membrane-bound IL-6R (mIL-6R), which is primarily expressed on hepatocytes and certain immune cells.
-
Trans-Signaling: In this pathway, IL-6 first binds to a soluble form of the IL-6R (sIL-6R), which is generated by proteolytic cleavage of the membrane-bound form. The IL-6/sIL-6R complex can then activate cells that only express gp130, thereby broadening the range of IL-6 responsive cells.
Figure 1. IL-6 Classic and Trans-Signaling Pathways.
I. Radionuclide Imaging of IL-6R Expression
Radionuclide-based imaging, such as Single Photon Emission Computed Tomography (SPECT), is a highly sensitive and quantitative method for in vivo imaging. By labeling a high-affinity ligand for IL-6R, such as a monoclonal antibody, with a radionuclide, it is possible to visualize and quantify the distribution of the receptor in vivo.
Imaging Agent:99mTc-HYNIC-anti-IL-6R Antibody
A commonly used approach involves the radiolabeling of a humanized anti-IL-6R monoclonal antibody with Technetium-99m (99mTc) using hydrazinonicotinamide (HYNIC) as a bifunctional chelating agent.[1]
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| Binding Affinity (Kd) | ~10 nmol/L | Mouse soluble IL-6R | [1](--INVALID-LINK--) |
| Radiochemical Purity | >95% | N/A | [1] |
| Specific Activity | High (exact value not specified) | N/A | [1] |
Biodistribution Data
| Organ | Percent Injected Dose per Gram (%ID/g) |
| Blood | 5.0 ± 1.2 |
| Heart | 1.5 ± 0.4 |
| Lungs | 3.0 ± 0.8 |
| Liver | 8.0 ± 2.1 |
| Spleen | 4.5 ± 1.0 |
| Kidneys | 10.0 ± 2.5 |
| Muscle | 1.0 ± 0.3 |
| Bone | 2.0 ± 0.5 |
| Arthritic Paw | 12.0 ± 3.0 |
| Non-arthritic Paw | 2.5 ± 0.7 |
Note: The data in the biodistribution table is hypothetical and for illustrative purposes only. Actual values may vary depending on the specific antibody, radiolabeling method, and animal model used.
Experimental Protocols
1. Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used and well-characterized animal model of rheumatoid arthritis.
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Materials:
-
Bovine type II collagen (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
-
Procedure:
-
Primary Immunization (Day 0): Emulsify the bovine type II collagen solution with an equal volume of CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify the bovine type II collagen solution with an equal volume of IFA. Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
Monitoring: Monitor the mice for signs of arthritis (paw swelling, erythema, and joint rigidity) starting from day 21. Clinical scoring can be performed to quantify disease severity.
-
2. Radiolabeling of Anti-IL-6R Antibody with 99mTc
This protocol is based on the use of HYNIC as a bifunctional chelator.[1]
-
Materials:
-
Anti-mouse IL-6R monoclonal antibody (e.g., MR16-1)
-
Succinimidyl-HYNIC
-
99mTc-pertechnetate
-
Stannous chloride
-
PD-10 desalting columns
-
-
Procedure:
-
Conjugation of HYNIC to Antibody:
-
Dissolve the anti-IL-6R antibody in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Add a molar excess of succinimidyl-HYNIC (dissolved in DMSO) to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove unconjugated HYNIC using a PD-10 desalting column.
-
-
Radiolabeling with 99mTc:
-
To a vial containing the HYNIC-conjugated antibody, add a solution of tricine and stannous chloride.
-
Add the 99mTc-pertechnetate solution.
-
Incubate for 20-30 minutes at room temperature.
-
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC).
-
-
3. In Vivo SPECT/CT Imaging
-
Animal Preparation: Anesthetize the CIA mice with isoflurane.
-
Injection: Inject approximately 18.5 MBq (500 µCi) of the 99mTc-HYNIC-anti-IL-6R antibody intravenously via the tail vein.
-
Imaging:
-
At desired time points (e.g., 4, 24, and 48 hours post-injection), acquire whole-body SPECT images.
-
A low-energy, high-resolution collimator is recommended.
-
Acquire a CT scan for anatomical co-registration.
-
-
Data Analysis:
-
Reconstruct the SPECT and CT images.
-
Fuse the SPECT and CT images to localize the radiotracer uptake.
-
Draw regions of interest (ROIs) over the arthritic joints and other organs to quantify the radioactivity concentration (expressed as %ID/g).
-
4. Biodistribution Study
-
Procedure:
-
At the end of the imaging study (or at pre-determined time points in separate cohorts of animals), euthanize the mice.
-
Dissect the major organs and tissues of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and arthritic/non-arthritic paws).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g for each tissue.
-
II. Near-Infrared (NIR) Fluorescence Imaging of IL-6R Expression
NIR fluorescence imaging is a promising alternative to radionuclide-based methods, offering advantages such as non-ionizing radiation, high sensitivity, and the potential for real-time imaging. The development of targeted NIR probes for IL-6R is an active area of research. While specific, commercially available IL-6R targeted NIR probes are not yet widely established, the general principles and a hypothetical workflow are presented below.
A targeted NIR probe for IL-6R would typically consist of a high-affinity ligand for IL-6R (e.g., a small molecule, peptide, or antibody fragment) conjugated to a NIR fluorophore.
Experimental Workflow
Figure 2. General workflow for in vivo NIR fluorescence imaging of IL-6R.
Hypothetical Experimental Protocol
1. Probe Administration and Imaging
-
Animal Model: Collagen-induced arthritis (CIA) mice.
-
Probe: A hypothetical IL-6R targeted NIR probe (e.g., anti-IL-6R Fab fragment conjugated to a NIR fluorophore like IRDye 800CW).
-
Procedure:
-
Anesthetize the CIA mice.
-
Inject the IL-6R targeted NIR probe intravenously.
-
At various time points post-injection (e.g., 1, 4, 8, 24 hours), acquire whole-body NIR fluorescence images using an in vivo imaging system equipped with the appropriate excitation and emission filters.
-
Quantify the fluorescence intensity in the regions of interest (arthritic joints vs. contralateral non-arthritic joints).
-
2. Ex Vivo Validation
-
Procedure:
-
Following the final imaging session, euthanize the mice.
-
Dissect the arthritic and non-arthritic joints, as well as major organs.
-
Image the dissected tissues ex vivo to confirm the in vivo signal localization.
-
Perform histological analysis (e.g., immunohistochemistry for IL-6R) on tissue sections to correlate the fluorescence signal with receptor expression at the cellular level.
-
Conclusion
In vivo imaging of IL-6R expression in mouse models is a powerful tool for studying the role of IL-6 signaling in health and disease. Radionuclide-based techniques like SPECT/CT provide sensitive and quantitative data on receptor distribution. Emerging near-infrared fluorescence imaging offers a non-ionizing alternative with the potential for real-time visualization. The protocols and data presented here provide a framework for researchers to implement these imaging strategies in their preclinical studies, ultimately contributing to the development of novel diagnostics and therapeutics targeting the IL-6/IL-6R pathway.
References
Application Notes and Protocols: Monoclonal Antibodies for Blocking IL-6 Receptor Function In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis.[1][2][3] Dysregulated IL-6 signaling is implicated in the pathophysiology of various autoimmune diseases and cancers, making it a key therapeutic target.[4][5][6] The IL-6 signaling cascade is initiated by the binding of IL-6 to its specific receptor, the IL-6 receptor (IL-6R), which exists in both membrane-bound (mIL-6R) and soluble (sIL-6R) forms.[3][7] This binding leads to the formation of a hexameric complex with the signal-transducing protein gp130, triggering downstream intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways.[1][2][8] Monoclonal antibodies that block the function of the IL-6 receptor are a cornerstone in the treatment of several inflammatory conditions. This document provides detailed application notes and protocols for the in vivo use of monoclonal antibodies designed to inhibit IL-6 receptor function.
IL-6 Signaling Pathway
The IL-6 receptor system operates through two main pathways: classic signaling and trans-signaling.
-
Classic Signaling: This pathway is initiated when IL-6 binds to the membrane-bound IL-6R (mIL-6R) on the surface of specific cells, such as hepatocytes and certain leukocytes.[7][9] The resulting IL-6/mIL-6R complex then associates with two gp130 molecules, leading to the activation of the intracellular JAK/STAT pathway, particularly STAT3.[1][8]
-
Trans-Signaling: In this pathway, IL-6 binds to the soluble IL-6 receptor (sIL-6R), which is generated by proteolytic cleavage of the mIL-6R.[7] The IL-6/sIL-6R complex can then bind to gp130, which is ubiquitously expressed on various cell types that may not express mIL-6R, thereby expanding the range of IL-6-responsive cells.[7] This pathway is predominantly associated with pro-inflammatory responses.[7]
Blocking the IL-6 receptor with monoclonal antibodies can inhibit both classic and trans-signaling pathways, making it an effective therapeutic strategy.
Caption: IL-6 classic and trans-signaling pathways leading to gene transcription.
Monoclonal Antibodies Targeting the IL-6 Receptor Pathway
Several monoclonal antibodies have been developed to target either IL-6 or its receptor, IL-6R. These antibodies have different binding affinities and characteristics.
| Antibody | Target | Binding Affinity (Kd) | Description |
| Tocilizumab | IL-6R | ~2.5 nM[8] / 293 pM[4] | A humanized monoclonal antibody that binds to both soluble and membrane-bound IL-6R, preventing IL-6 from binding.[4][8] |
| Sarilumab | IL-6R | ~12.8 pM (dimeric hIL-6Rα)[2][3][7] | A fully human monoclonal antibody with a higher binding affinity for IL-6Rα compared to tocilizumab.[2][3][7] |
| Siltuximab | IL-6 | High Affinity | A chimeric monoclonal antibody that specifically binds to human IL-6, neutralizing its activity.[10][11] |
| Clazakizumab | IL-6 | High Affinity | A humanized monoclonal antibody that binds to the IL-6 cytokine with high affinity.[12] |
| Olokizumab | IL-6 | ~10 pM[1][13] | A humanized monoclonal antibody that targets IL-6.[1][13] |
Experimental Protocols for In Vivo Evaluation
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for rheumatoid arthritis that is dependent on IL-6 signaling.
Workflow Diagram
Caption: Workflow for evaluating anti-IL-6R antibodies in a CIA mouse model.
Detailed Protocol:
-
Animals: DBA/1 mice are commonly used as they are highly susceptible to CIA.
-
Induction of Arthritis:
-
Antibody Administration:
-
Prophylactic Treatment: Begin administration of the anti-IL-6R antibody or a control IgG on day 0 or shortly after the primary immunization. A typical dose for a rat anti-mouse IL-6R antibody (like MR16-1) can range from 0.1 to 1 mg per mouse, administered intraperitoneally once.[6] For anti-IL-6 antibodies, doses of 1 mg/week or 5 mg/week have been used.[14]
-
Therapeutic Treatment: Initiate antibody administration after the onset of clinical signs of arthritis (typically around day 24-28).
-
-
Clinical Assessment:
-
Monitor the mice daily for signs of arthritis starting from day 21.
-
Score the severity of arthritis in each paw on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling with limited joint movement, 4 = ankylosis). The maximum score per mouse is 16.[15]
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42-56), collect blood for serum analysis and harvest joints for histology.
-
Serum Biomarkers:
-
Serum Amyloid A (SAA): Measure SAA levels using a commercially available ELISA kit as a marker of systemic inflammation.[16][17] Follow the manufacturer's protocol for sample dilution and assay procedure.
-
Anti-Collagen Antibodies: Determine the levels of anti-type II collagen antibodies in the serum by ELISA to assess the humoral immune response.
-
-
Histopathology:
-
Fix the joints in formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to evaluate inflammation, pannus formation, and bone/cartilage erosion.
-
-
Analysis of Intracellular Signaling:
-
Human Tumor Xenograft Model in Immunodeficient Mice
This model is used to evaluate the anti-tumor efficacy of IL-6R blockade in cancers where IL-6 signaling is a known driver of growth and survival.
Workflow Diagram
References
- 1. Discovery and characterization of olokizumab: A humanized antibody targeting interleukin-6 and neutralizing gp130-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Pharmacokinetic study of anti-interleukin-6 (IL-6) therapy with monoclonal antibodies: enhancement of IL-6 clearance by cocktails of anti-IL-6 antibodies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Blockage of interleukin-6 receptor ameliorates joint disease in murine collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Evaluation: Room for more IL-6 blockade? Sarilumab for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tocilizumab, a humanized anti-interleukin-6 receptor antibody, for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. aacrjournals.org [aacrjournals.org]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of anti-IL-6 monoclonal antibody therapy using murine type II collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-IL-6 Receptor Antibody Is Effective In Arthritis Regardless Of Obesity In Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 16. file.elabscience.com [file.elabscience.com]
- 17. abcam.com [abcam.com]
- 18. Ex vivo STAT3 phosphorylation in circulating immune cells: a novel biomarker for early cancer diagnosis and response to anti‐PD‐1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: IL-6 Receptor (IL-6R) Western Blot
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the Western blot analysis of the Interleukin-6 Receptor (IL-6R), specifically focusing on low or no signal.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I getting a weak or no signal for my IL-6R Western blot?
A weak or absent signal for the IL-6 Receptor can stem from multiple factors throughout the Western blot workflow, from sample preparation to signal detection. Key areas to investigate include the quality of the cell lysate, antibody performance, efficiency of protein transfer, and the sensitivity of the detection method. The IL-6R is a transmembrane glycoprotein, which can present unique challenges compared to soluble cytosolic proteins.
Q2: How can I ensure my sample preparation is optimal for IL-6R detection?
Proper sample preparation is critical for detecting membrane-bound and glycosylated proteins like IL-6R.
-
Lysis Buffer Selection: Standard lysis buffers may not be sufficient. Use a buffer formulated for membrane proteins, such as RIPA buffer or a buffer containing strong detergents like SDS, to ensure complete solubilization. Incomplete lysis can result in the loss of IL-6R in the insoluble pellet after centrifugation.[1][2]
-
Protease and Phosphatase Inhibitors: Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use.[1][3][4] This prevents the degradation of your target protein by endogenous enzymes released during cell lysis.
-
Protein Quantification: Accurately determine the protein concentration in your lysates using an assay like the BCA assay to ensure equal loading across all lanes.[3][5] Uneven loading can lead to misleading results when comparing expression levels.
-
Sample Denaturation: Ensure complete denaturation by boiling samples in Laemmli buffer for 5-10 minutes at 95-100°C before loading. This helps to linearize the protein for proper migration during SDS-PAGE.
Q3: My signal is still weak. Could the primary antibody be the issue?
Yes, the primary antibody is a frequent source of poor signal. Consider the following:
-
Antibody Validation and Specificity: Confirm that the antibody is validated for Western blot applications and recognizes the endogenous levels of total IL-6R.[6] Check the manufacturer's datasheet for recommended species reactivity and positive control lysates.[7]
-
Concentration and Incubation: The antibody concentration may be too low. Perform a titration to find the optimal concentration.[8] If the signal is weak, try increasing the concentration or extending the incubation time, for example, overnight at 4°C.[8]
-
Antibody Activity: Ensure the antibody has been stored correctly according to the manufacturer's instructions and has not expired.[8] Avoid repeated freeze-thaw cycles. You can test its activity with a dot blot.[9]
Q4: How can I optimize protein transfer for a glycosylated protein like IL-6R?
The IL-6R is a transmembrane protein with a predicted molecular weight of around 52 kDa, but glycosylation can cause it to migrate at a higher apparent molecular weight, approximately 80-90 kDa.[6] Efficient transfer of larger, modified proteins requires optimization.
-
Transfer Method: Wet (tank) transfer is generally more efficient than semi-dry transfer for higher molecular weight proteins and is recommended.[1][4][10]
-
Membrane Choice: PVDF membranes are often preferred for their higher binding capacity and mechanical strength.[2][3] For proteins smaller than 30 kDa, a 0.2 µm pore size is recommended, but for IL-6R, a 0.45 µm pore size is standard.[1][10]
-
Transfer Buffer Composition: For larger proteins, reducing the methanol (B129727) concentration in the transfer buffer (e.g., to 10-15%) can improve transfer efficiency.[10] Adding a low concentration of SDS (up to 0.1%) to the transfer buffer can also aid in the elution of the protein from the gel.[2][10]
-
Transfer Time and Conditions: Larger proteins may require longer transfer times or higher voltage.[2][10] However, be cautious of over-transferring ("blow-through"), where the protein passes through the membrane. You can check for this by placing a second membrane behind the first during transfer.[1] Always verify transfer efficiency by staining the membrane with Ponceau S after transfer.[4]
Q5: Could my blocking or washing steps be the cause of the low signal?
Over-blocking or excessive washing can lead to a diminished signal.
-
Blocking Agent: While 5% non-fat dry milk is common, it can sometimes mask certain epitopes.[8] If you suspect this, try switching to a different blocking agent like 3-5% Bovine Serum Albumin (BSA) or using a commercial blocking buffer.[1][4]
-
Blocking Duration: Blocking for longer than necessary (e.g., >1 hour at room temperature) can sometimes reduce signal.[8]
-
Washing Steps: Excessive washing, particularly with buffers containing high concentrations of detergents like Tween 20, can strip the antibody from the membrane.[8][9] Reduce the number or duration of washes if you suspect this is an issue.
Q6: How do post-translational modifications (PTMs) affect IL-6R detection?
PTMs, especially glycosylation, are crucial considerations for IL-6R.
-
Apparent Molecular Weight: IL-6R is N- and O-glycosylated, which increases its molecular weight.[11] This means the observed band on the Western blot will be significantly higher than the predicted molecular weight based on its amino acid sequence (approx. 80-90 kDa vs. 52 kDa).[12] Always check the literature and manufacturer datasheets for the expected apparent molecular weight.
-
Multiple Bands: The heterogeneity of glycosylation can sometimes result in a broad or diffuse band rather than a sharp, distinct one.[13]
-
Antibody Epitope: Ensure the antibody's epitope is not masked by glycosylation. Information on the immunogen sequence can sometimes provide clues.[7]
Quantitative Data Summary: Recommended Starting Conditions
The following table provides recommended starting parameters for an IL-6R Western blot. These should be optimized for your specific experimental conditions.
| Parameter | Recommended Range/Value | Notes | Source(s) |
| Protein Loading | 20 - 50 µg of total cell lysate per lane | May need to increase for cells with low IL-6R expression. | [3][7] |
| Primary Antibody | 1:500 - 1:1,000 dilution or 0.1 - 2.0 µg/mL | Titrate to find the optimal concentration for signal vs. background. | [7] |
| Secondary Antibody | 1:5,000 - 1:20,000 dilution (for HRP-conjugated) | Dilution depends on the specific antibody and detection reagent. | [7] |
| Blocking Buffer | 3-5% non-fat dry milk or BSA in TBST/PBST | Block for 1 hour at room temperature. | [3][7] |
| Wet Transfer | 80-100 V for 1 - 2.5 hours at 4°C | Conditions depend on gel percentage and equipment. | [2][3][5] |
| Detection | ECL Substrate | Use a high-sensitivity substrate (e.g., femto) for low-abundance targets. | [7][8] |
Experimental Protocols
Protocol 1: Cell Lysis for Membrane Proteins
-
Place the cell culture dish on ice and wash cells once with ice-cold PBS.[5]
-
Aspirate the PBS and add ice-cold RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA) supplemented with fresh protease and phosphatase inhibitors.[4][5]
-
For adherent cells, use a cold plastic cell scraper to collect the cells into the lysis buffer.[5] For suspension cells, pellet them by centrifugation before adding lysis buffer.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled tube.
-
Determine the protein concentration using a BCA assay.[3][5]
-
Add 4X or 6X Laemmli sample buffer to the desired amount of protein, and boil at 95-100°C for 5-10 minutes. Samples can now be loaded onto a gel or stored at -20°C.
Protocol 2: SDS-PAGE and Western Blot
-
Gel Electrophoresis: Load 20-50 µg of your prepared protein samples into the wells of an 8-10% SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.[3]
-
Protein Transfer:
-
Pre-soak a PVDF membrane (0.45 µm) in 100% methanol for 1 minute, followed by equilibration in cold transfer buffer (25 mM Tris, 192 mM Glycine, 10-20% Methanol).[3][10]
-
Assemble the transfer sandwich (sponge > filter paper > gel > PVDF membrane > filter paper > sponge), ensuring no air bubbles are trapped between the gel and the membrane.[4][9]
-
Perform a wet transfer at 100 V for 1-2 hours or 30 V overnight, keeping the apparatus at 4°C.
-
-
Blocking: After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20). Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature with gentle agitation.[3]
-
Primary Antibody Incubation: Dilute the primary anti-IL-6R antibody in blocking buffer to its optimal concentration. Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature with agitation.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with agitation.
-
Final Washes: Repeat the washing step (Step 5) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.[7] Use a substrate with high sensitivity if the target protein is of low abundance.[8]
-
Imaging: Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.[5] Adjust exposure times as needed to achieve a clear signal with low background.[8][9]
Visualizations
Caption: Simplified IL-6 classical signaling pathway.
Caption: General workflow for a Western blot experiment.
Caption: Troubleshooting decision tree for low Western blot signal.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. researchgate.net [researchgate.net]
- 3. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. origene.com [origene.com]
- 6. IL6R Antibody | Affinity Biosciences [affbiotech.com]
- 7. Anti-IL-6R Antibody (A8941) | Antibodies.com [antibodies.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Western blot transfer techniques | Abcam [abcam.com]
- 11. Post-translational modifications of human interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IL-6 Receptor Immunofluorescence Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background in Interleukin-6 Receptor (IL-6R) immunofluorescence staining.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in immunofluorescence staining?
High background can obscure your specific signal and make data interpretation difficult. The most frequent causes include:
-
Antibody Concentration: The primary or secondary antibody concentration may be too high, leading to non-specific binding.[1][2][3]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the sample can result in antibodies adhering to unintended targets.[1][3]
-
Problems with Secondary Antibodies: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue or bind non-specifically.
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[1][3]
-
Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for a positive signal.[4][5] Old or improperly prepared fixatives can also cause autofluorescence.[4]
-
Fixation Issues: Over-fixation can alter protein epitopes, leading to non-specific antibody binding.[1][3]
Q2: How can I determine the source of the high background in my IL-6R staining?
A systematic approach with proper controls is the best way to identify the source of high background. Here are key controls to include:
-
Unstained Control: A sample that has not been incubated with any antibodies. This will reveal the level of autofluorescence in your cells or tissue.[4]
-
Secondary Antibody Only Control: A sample incubated only with the secondary antibody (no primary antibody). Staining in this control indicates non-specific binding of the secondary antibody.[6]
-
Isotype Control: A sample incubated with an antibody of the same isotype and concentration as the primary antibody but raised against a molecule not present in the sample. This helps to determine if the observed staining is due to non-specific binding of the primary antibody.[4]
Troubleshooting Guide: High Background Staining
This guide provides a step-by-step approach to resolving high background issues in your IL-6R immunofluorescence experiments.
Problem 1: High Background in All Samples, Including Controls
If you observe high background even in your unstained or secondary-only controls, the issue is likely related to autofluorescence, the secondary antibody, or the blocking/washing steps.
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining for IL-6 Receptor
This protocol provides a baseline for staining IL-6R in cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibody: Anti-IL-6R antibody
-
Secondary Antibody: Fluorophore-conjugated antibody against the host species of the primary antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Preparation: Rinse cells grown on coverslips twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-IL-6R primary antibody in the blocking buffer to the recommended concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Protocol 2: Troubleshooting - Primary Antibody Titration
This protocol helps determine the optimal concentration of your primary anti-IL-6R antibody to maximize the signal-to-noise ratio.
Procedure:
-
Prepare multiple coverslips of your cells (including a known positive and a known negative control if available).
-
Follow the Standard Immunofluorescence Protocol (Protocol 1) up to the primary antibody incubation step.
-
Prepare a series of dilutions of your primary antibody in blocking buffer (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Incubate one coverslip with each dilution overnight at 4°C. Include a "no primary antibody" control.
-
Proceed with the remaining steps of the standard protocol, ensuring that the secondary antibody concentration is kept constant for all samples.
-
Image all samples using the exact same microscope settings (e.g., exposure time, gain).
-
Quantify the mean fluorescence intensity of the specific signal and the background for each dilution.
-
Calculate the signal-to-noise ratio for each concentration and select the dilution that provides the highest ratio.[5]
Quantitative Data
Table 1: Example of Primary Antibody Titration for Anti-IL-6R
| Primary Antibody Dilution | Mean Signal Intensity (Positive Cells) | Mean Background Intensity (Negative Cells) | Signal-to-Noise Ratio (Signal/Background) |
| 1:50 | 1850 | 450 | 4.1 |
| 1:100 | 1700 | 250 | 6.8 |
| 1:200 | 1550 | 150 | 10.3 |
| 1:400 | 900 | 120 | 7.5 |
| 1:800 | 500 | 110 | 4.5 |
In this example, a 1:200 dilution provides the optimal signal-to-noise ratio.
Table 2: Comparison of Different Blocking Buffers
| Blocking Buffer | Mean Signal Intensity | Mean Background Intensity | Signal-to-Noise Ratio (Signal/Background) |
| 10% Normal Goat Serum in PBS-T | 1550 | 150 | 10.3 |
| 5% Bovine Serum Albumin (BSA) in PBS-T | 1480 | 280 | 5.3 |
| 5% Non-fat Dry Milk in PBS-T | 1300 | 400 | 3.3 |
| Commercial Protein-Free Block | 1500 | 130 | 11.5 |
This table illustrates how different blocking buffers can affect the signal and background. The choice of blocking buffer can be critical for achieving a good signal-to-noise ratio.[7][8]
Visualizations
IL-6 Receptor Signaling Pathway
Caption: IL-6R signaling occurs via classical and trans-signaling pathways.
Troubleshooting Workflow for High Background
Caption: A logical workflow to diagnose and resolve high background.
References
- 1. ibidi.com [ibidi.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 8. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing IL-6 Receptor Flow Cytometry: A Technical Support Guide
Welcome to the technical support center for optimizing your Interleukin-6 Receptor (IL-6R, CD126) flow cytometry experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Which antibody clone is recommended for detecting human IL-6R?
A1: Several clones are available and validated for flow cytometry. Clone #17506 and B-R6 are commonly cited options.[1] It is crucial to use an antibody validated for flow cytometry and specific to the species you are studying.
Q2: What are the typical cell types that express IL-6R?
A2: IL-6R is expressed on a variety of immune cells, including monocytes, granulocytes, and CD4+ T lymphocytes.[2] Its expression is generally higher on CD4+ T cells compared to CD8+ T cells.[2][3] It is also found on hematopoietic precursor cells, such as CD34+ bone marrow blast cells.[2]
Q3: Why is it important to include an isotype control in my IL-6R staining panel?
A3: An isotype control is a primary antibody of the same immunoglobulin class (e.g., IgG1), clonality, and conjugation as your specific anti-IL-6R antibody, but it lacks specificity for the target protein. It is essential for determining the level of non-specific background staining, which can arise from the antibody binding to Fc receptors on the cell surface.[4][5] This helps in setting a more accurate gate for your IL-6R positive population.
Q4: Can I detect the soluble form of IL-6R (sIL-6R) by flow cytometry?
A4: Standard flow cytometry is designed to detect cell-surface markers. While sIL-6R is an important biological molecule, it is not typically measured on the cell surface.[6] The soluble form arises from proteolytic cleavage of the membrane-bound receptor.[6] To quantify sIL-6R in biological fluids, an ELISA is the more appropriate method.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | 1. Low IL-6R Expression: The target cell population may have low or no expression of IL-6R.[4][5] 2. Improper Antibody Titration: The antibody concentration may be too low for detection.[5] 3. Degraded Antibody: Improper storage or expiration of the antibody can lead to loss of function.[4][5] 4. Fluorochrome Fading: Exposure to light can cause photobleaching of the fluorescent dye.[5] | 1. Confirm Expression: Review literature to confirm expected IL-6R expression on your cell type and include a known positive control cell line (e.g., U937).[8] 2. Titrate Antibody: Perform an antibody titration experiment to determine the optimal staining concentration.[4] 3. Check Antibody Quality: Ensure the antibody is stored correctly (typically at 4°C, protected from light) and is within its expiration date.[4][5] 4. Protect from Light: Minimize exposure of stained samples and antibodies to light.[5] |
| High Background/ Non-specific Staining | 1. Fc Receptor Binding: The antibody may be binding non-specifically to Fc receptors on cells like monocytes and macrophages.[4][5] 2. Excess Antibody: Using too high a concentration of the antibody can increase non-specific binding.[4] 3. Dead Cells: Dead cells can non-specifically bind antibodies, leading to false positives.[9][10] 4. Inadequate Washing: Insufficient washing steps can leave unbound antibody in the sample.[4] | 1. Use Fc Block: Pre-incubate cells with an Fc receptor blocking solution.[5] 2. Titrate Antibody: Use the optimal, pre-determined concentration of your antibody.[4] 3. Include a Viability Dye: Use a viability dye to exclude dead cells from your analysis.[9] 4. Optimize Wash Steps: Ensure sufficient washing steps are included in your protocol.[4] |
| Poor Resolution Between Positive and Negative Populations | 1. Suboptimal Gating Strategy: Incorrectly set gates can lead to misinterpretation of the data.[9] 2. Instrument Settings: Photomultiplier tube (PMT) voltages may not be optimized. 3. Spectral Overlap: Fluorescence from other fluorochromes in a multicolor panel may be spilling into the IL-6R channel. | 1. Use FMO Controls: A Fluorescence Minus One (FMO) control is critical for setting an accurate gate, especially in multicolor panels.[9] 2. Optimize Instrument Settings: Use unstained and single-stained controls to set appropriate voltages. 3. Perform Compensation: Use single-stained compensation controls to correct for spectral overlap. |
Experimental Protocols
Standard Protocol for Staining Cell Surface IL-6R
This protocol provides a general framework. Optimization may be required for specific cell types and experimental conditions.
-
Cell Preparation:
-
Start with a single-cell suspension. For adherent cells, use a gentle detachment method to preserve cell surface proteins.
-
Wash the cells with an appropriate buffer (e.g., PBS with 2% FBS).
-
Adjust the cell concentration to 1 x 10^6 cells per sample.
-
-
Fc Receptor Blockade (Recommended):
-
Incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.[5]
-
-
Staining with Primary Antibody:
-
Add the predetermined optimal amount of anti-IL-6R antibody to the cell suspension.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Also, prepare an isotype control tube with the corresponding isotype control antibody.
-
-
Washing:
-
Wash the cells twice with cold staining buffer to remove unbound antibodies.[4] Centrifuge at a low speed to avoid cell damage.
-
-
(Optional) Secondary Antibody Staining:
-
If using an unconjugated primary antibody, resuspend the cells in the staining buffer and add a fluorochrome-conjugated secondary antibody.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice as described in step 4.
-
-
Viability Staining:
-
Resuspend cells in an appropriate buffer for the chosen viability dye.
-
Add the viability dye and incubate according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS).
-
Acquire data on a flow cytometer as soon as possible, keeping the samples on ice and protected from light.[10]
-
Visualizing Workflows and Pathways
IL-6 Signaling Pathway
Caption: Classical IL-6 signaling pathway initiation.
General Flow Cytometry Gating Strategy Workflow
Caption: A stepwise gating strategy for identifying IL-6R+ cells.
This technical support guide is intended to be a starting point. Successful flow cytometry requires careful planning, optimization, and the use of appropriate controls.
References
- 1. IL-6 Receptor Monoclonal Antibody (B-R6) (AHR0061) [thermofisher.com]
- 2. Flow cytometric detection of receptors for interleukin-6 on bone marrow and peripheral blood cells of humans and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic strategies for the clinical blockade of IL-6/gp130 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bosterbio.com [bosterbio.com]
- 6. IL-6R alpha Antibody (17506) [Unconjugated] (MAB227): Novus Biologicals [novusbio.com]
- 7. Soluble IL-6R is produced by IL-6R ectodomain shedding in activated CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. biocompare.com [biocompare.com]
Non-specific binding in IL-6 receptor ELISA assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to non-specific binding in Interleukin-6 Receptor (IL-6R) ELISA assays.
Troubleshooting Guide: High Background and Non-Specific Binding
High background signal is a common issue in ELISA assays, which can mask the specific signal and compromise the sensitivity and accuracy of the results.[1] Non-specific binding of assay components, such as detection antibodies or enzymes, to the microplate surface is a primary cause of high background.[1][2] This guide provides a systematic approach to troubleshooting and resolving these issues.
Initial Troubleshooting Workflow
High background signals can often be traced back to several key experimental steps. The following workflow helps to systematically identify and address the root cause.
Caption: A logical workflow for troubleshooting high background in ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in IL-6R ELISA?
Non-specific binding refers to the attachment of assay components (like detection antibodies and enzymes) to the surfaces of the microplate wells where the target antigen (IL-6R) is not present.[1][2] This unwanted binding leads to a high background signal, which can obscure the specific signal from the IL-6R analyte.[1] Consequently, this reduces the assay's sensitivity, making it difficult to accurately quantify low concentrations of the analyte and leading to unreliable results.[1][3]
Q2: How does a blocking buffer prevent non-specific binding?
After the capture antibody is immobilized on the microplate, unoccupied sites remain on the plastic surface.[1] A blocking buffer contains a solution of proteins or other molecules that bind to these vacant spots.[2][3] By saturating the surface, the blocking agent prevents subsequent assay components from non-specifically adhering to the plate, thereby minimizing background noise and improving the signal-to-noise ratio.[1][3]
Caption: The role of blocking agents in preventing non-specific binding.
Q3: What are the common types of blocking agents, and how do I choose the right one?
There is no universal blocking agent, and the ideal choice depends on the specific assay components.[3][4] Empirical testing is often necessary to find the most effective blocker for your IL-6R ELISA.[4]
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1% - 5% | Widely used, generally effective.[4] | Lot-to-lot variability, potential for cross-reactivity.[4] |
| Non-fat Dry Milk | 0.1% - 0.5% | Inexpensive, effective for many systems.[4] | Can contain endogenous biotin (B1667282) and enzymes that interfere with some assays.[4] |
| Normal Serum | 5% - 10% | Good molecular diversity for blocking various sites.[4] | May contain antibodies that cross-react with assay components.[4] |
| Commercial Blockers | Varies | Optimized formulations, consistent performance.[5] | More expensive. |
| Detergents (e.g., Tween-20) | 0.01% - 0.1% | Inexpensive, useful as a secondary blocking agent in wash buffers.[3][6] | Not effective as a sole blocking agent as it can be stripped from the plate.[3] |
Q4: Can the concentration of the blocking agent affect my results?
Yes, the concentration of the blocking agent is critical.[2] Insufficient concentration will lead to incomplete blocking and high background.[2] Conversely, an excessively high concentration can sometimes mask the capture antibody, hindering its binding to the IL-6R analyte and reducing the specific signal.[2] Optimization of the blocking agent concentration is therefore a crucial step in assay development.[7]
Q5: Besides blocking, what other factors can cause high background?
Several other factors can contribute to high background signals:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, leading to a high background.[8] Increasing the number of washes or the soaking time can help.[6][9]
-
High Antibody Concentration: Using too much detection antibody or enzyme conjugate can result in non-specific binding.[6] Titrating these reagents to their optimal concentrations is essential.[5]
-
Cross-Reactivity: The detection antibody may cross-react with the blocking agent or other components of the sample matrix.[4]
-
Substrate Issues: If the substrate solution is prepared too early or becomes contaminated, it can lead to a high background signal.[6]
Experimental Protocols
Protocol 1: Optimizing the Blocking Buffer
This protocol outlines a method for testing different blocking agents to find the most effective one for your IL-6R ELISA.
Objective: To identify the blocking buffer that provides the lowest background signal without compromising the specific signal.
Methodology:
-
Plate Coating: Coat a 96-well microplate with the IL-6R capture antibody according to your standard protocol.
-
Blocking: After washing the coated plate, divide the wells into groups to test different blocking agents (e.g., 1% BSA, 0.5% Non-fat Dry Milk, a commercial blocker, and a no-blocking control).
-
Add 200 µL of each blocking solution to the respective wells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[2]
-
-
Assay Procedure: Proceed with the rest of your standard ELISA protocol, adding a known concentration of IL-6R standard and a zero-analyte control (blank) to wells for each blocking condition.
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the signal-to-noise ratio for each blocking agent (Signal of standard / Signal of blank).
-
The optimal blocking agent will yield the highest signal-to-noise ratio.
-
Protocol 2: Checkerboard Titration for Antibody Optimization
This protocol is used to determine the optimal concentrations of both the capture and detection antibodies to maximize the specific signal while minimizing background.
Objective: To find the antibody concentrations that result in the best assay sensitivity and dynamic range.
Methodology:
-
Prepare Capture Antibody Dilutions: Prepare several dilutions of the capture antibody in coating buffer (e.g., 0.5, 1, 2, 5 µg/mL).[5] Coat different rows of a 96-well plate with each dilution.
-
Blocking: Block the entire plate with your optimized blocking buffer.
-
Add Analyte: Add a high and a low concentration of the IL-6R standard, as well as a blank (zero analyte), to different columns across all capture antibody concentrations.
-
Prepare Detection Antibody Dilutions: Prepare several dilutions of the detection antibody. Add each dilution to the appropriate wells, creating a grid of capture and detection antibody concentrations.
-
Complete Assay: Proceed with the remaining steps of your ELISA protocol (e.g., adding enzyme conjugate, substrate, and stop solution).
-
Data Analysis:
-
Measure the absorbance values for all wells.
-
Identify the combination of capture and detection antibody concentrations that provides the maximum signal-to-noise ratio (difference between the high and low analyte concentrations) with a low background reading in the blank wells (ideally an absorbance < 0.2).[5]
-
References
- 1. hiyka.com [hiyka.com]
- 2. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 3. bosterbio.com [bosterbio.com]
- 4. corning.com [corning.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
How to improve the efficiency of IL-6 receptor gene knockdown
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the efficiency of Interleukin-6 Receptor (IL-6R) gene knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for IL-6R gene knockdown?
Q2: How do I choose between siRNA and shRNA for my IL-6R knockdown experiment?
Q3: What are the key steps in a typical RNAi workflow for IL-6R knockdown?
A3: A standard RNAi workflow includes:
-
Delivery into Cells: Transfecting cells with siRNA or transducing them with a viral vector carrying the shRNA.
-
Validation of Knockdown: Assessing the reduction in IL-6R mRNA and protein levels.
Q4: How should I design my shRNA for optimal IL-6R knockdown?
A4: The potency of an shRNA is influenced by several factors. Studies suggest that an shRNA with a 19-nucleotide stem and a 9-nucleotide loop can be a highly effective configuration.[6] The specific sequence of the shRNA is also critical, and it is advisable to use design algorithms or validated sequences when possible. Testing multiple shRNA sequences is recommended to find the most potent one for IL-6R knockdown.[7]
Troubleshooting Guide
Problem 1: Low IL-6R mRNA Knockdown Efficiency
| Potential Cause | Recommended Solution |
| Ineffective siRNA/shRNA Sequence | - Test 2-3 different siRNA or shRNA sequences targeting different regions of the IL-6R mRNA.[1]- Use a validated positive control siRNA targeting a housekeeping gene to confirm transfection efficiency.[4] |
| Suboptimal Transfection/Transduction | - Optimize the siRNA concentration. A starting point of 10-30 nM is often recommended.[8]- Optimize the amount of transfection reagent.[9]- Ensure cells are 60-80% confluent at the time of transfection.[10][11]- For viral transduction, perform a titration to determine the optimal multiplicity of infection (MOI).[12] |
| Difficult-to-Transfect Cell Line | - Try a different transfection reagent specifically designed for your cell type (e.g., for suspension or primary cells).[5]- Consider electroporation as an alternative delivery method.- For stable knockdown in these cell lines, lentiviral transduction is often more effective. |
| Incorrect qPCR Primer Design | - Design qPCR primers that span an exon-exon junction to avoid amplifying genomic DNA.- Ensure your primers amplify a region within the target sequence of the siRNA/shRNA. For more accurate results, use primers that amplify the 5' mRNA cleavage product when using purified polyadenylated mRNA.[13] |
Problem 2: Significant IL-6R mRNA Knockdown but Little or No Reduction in Protein Levels
| Potential Cause | Recommended Solution |
| High Stability of IL-6R Protein | - Increase the incubation time after transfection/transduction before assessing protein levels. It can take 72 hours or longer for a stable protein to be cleared from the cell.- Perform a time-course experiment to determine the optimal time point for protein analysis. |
| Antibody Issues in Western Blot | - Use a validated antibody specific for IL-6R.[14]- Run a positive control (e.g., lysate from a cell line known to express high levels of IL-6R) and a negative control. |
| Inefficient shRNA Processing | - If using an shRNA, ensure the design of the hairpin and loop is optimal for processing by the cellular machinery. A 9-nucleotide loop has been shown to be effective.[6] |
Problem 3: High Cell Death After Transfection/Transduction
| Potential Cause | Recommended Solution |
| Toxicity of Transfection Reagent | - Reduce the concentration of the transfection reagent.- Decrease the incubation time of the cells with the transfection complex.- Change to a less toxic transfection reagent. |
| High siRNA Concentration | - Lower the concentration of siRNA used. High concentrations can induce off-target effects and cellular stress.[9] |
| Viral Vector Toxicity | - Decrease the MOI used for transduction.- Purify the viral particles to remove contaminants from the production process. |
| IL-6R is Essential for Cell Survival | - If IL-6R is critical for the survival of your cell line, consider using an inducible knockdown system to control the timing of gene silencing. |
Problem 4: Off-Target Effects
| Potential Cause | Recommended Solution |
| siRNA/shRNA Sequence Homology to Other Genes | - Perform a BLAST search of your siRNA/shRNA sequence to ensure it does not have significant homology to other genes.- Use the lowest effective concentration of siRNA to minimize off-target effects.[9] |
| Activation of Innate Immune Response | - Use chemically modified siRNAs to reduce immune stimulation.- Ensure that your transfection reagent does not induce an interferon response. Some reagents have been shown to up-regulate interferon-response genes.[15] |
| Unintended Consequences of Gene Knockdown | - Confirm your phenotype with at least two different siRNAs/shRNAs targeting different sequences of the IL-6R gene.[1]- Include a non-targeting siRNA/shRNA control in all experiments.[4] |
Quantitative Data Summary
Table 1: Examples of IL-6/IL-6R Knockdown Efficiency
| Method | Target | Cell Line/System | Knockdown Efficiency | Reference |
| siRNA | IL-6 | J774 cells | 50-66% mRNA reduction | |
| siRNA | IL-6 | Psoriasis skin model | 3.3-fold reduction in extracellular IL-6 | Not found |
| shRNA | IL-6R | Glioma cells | Significant reduction in protein levels | |
| Accell siRNA | GAPD | Jurkat cells | 93% mRNA reduction | [5] |
| Accell siRNA | PPIB | Jurkat cells | 60% mRNA reduction | [5] |
Table 2: Comparison of Transfection Reagents for siRNA Delivery (General)
| Transfection Reagent | Key Features | Recommended for | Reference |
| Lipofectamine™ RNAiMAX | High efficiency, low toxicity | Wide range of cell types, including primary and stem cells | [16] |
| DharmaFECT™ | Optimized for minimal off-target effects, available in multiple formulations | Specific cell types, sensitive cells | [15] |
| jetPRIME® | Rapid and efficient delivery | Difficult-to-transfect cell lines | Not found |
| X-tremeGENE | High efficiency | Various cell lines | [15] |
Experimental Protocols
Protocol 1: siRNA Transfection for IL-6R Knockdown
This is a general protocol that should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells to be transfected
-
Complete growth medium
-
siRNA targeting IL-6R (and a non-targeting control)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Multi-well plates
Procedure:
-
Day 1: Cell Seeding: Seed cells in a multi-well plate so that they will be 60-80% confluent at the time of transfection.[10][11]
-
Day 2: Transfection: a. For each well to be transfected, prepare two tubes. b. In tube 1, dilute the desired amount of siRNA (e.g., 10-30 nM final concentration) in reduced-serum medium.[8] c. In tube 2, dilute the optimized amount of transfection reagent in reduced-serum medium. d. Combine the contents of the two tubes, mix gently, and incubate at room temperature for 5-20 minutes to allow complexes to form.[11] e. Add the siRNA-transfection reagent complexes dropwise to the cells. f. Incubate the cells at 37°C for 24-72 hours.
-
Day 3-4: Analysis: Harvest cells for analysis of IL-6R knockdown at the mRNA (24-48 hours post-transfection) and protein (48-72 hours post-transfection) levels.
Protocol 2: Lentiviral shRNA Transduction for Stable IL-6R Knockdown
This protocol provides a general overview. Always follow appropriate biosafety procedures when working with lentivirus.
Materials:
-
Lentiviral particles carrying shRNA targeting IL-6R (and a non-targeting control)
-
Target cells
-
Complete growth medium
-
Polybrene® (hexadimethrine bromide)
-
Puromycin (B1679871) (or other selection antibiotic)
Procedure:
-
Day 1: Cell Seeding: Seed target cells in a multi-well plate. They should be approximately 50-70% confluent on the day of transduction.[17][18]
-
Day 2: Transduction: a. Remove the growth medium from the cells. b. Add fresh medium containing Polybrene® (typically 4-8 µg/mL) to the cells.[18] c. Add the lentiviral particles at the desired MOI. d. Incubate the cells overnight at 37°C.[17]
-
Day 3: Medium Change: Remove the medium containing the virus and replace it with fresh complete growth medium.
-
Day 4 onwards: Selection: a. After 24-48 hours, begin selection by adding the appropriate concentration of puromycin to the medium. b. Replace the medium with fresh puromycin-containing medium every 3-4 days.[12] c. Continue selection until resistant colonies are formed.
-
Expansion and Validation: Expand the resistant colonies and validate IL-6R knockdown using qPCR and Western blot.
Protocol 3: Validation of IL-6R Knockdown by qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IL-6R and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from both control and knockdown cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: a. Set up the qPCR reaction with your cDNA, primers for IL-6R and the housekeeping gene, and the qPCR master mix. b. Run the reaction on a real-time PCR machine.
-
Data Analysis: Calculate the relative expression of IL-6R mRNA using the ΔΔCt method, normalizing to the housekeeping gene.[19]
Protocol 4: Validation of IL-6R Knockdown by Western Blot
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against IL-6R and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the control and knockdown cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C, followed by incubation with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the IL-6R signal to the loading control.
Protocol 5: ELISA for Secreted IL-6
This protocol can be used to assess the functional consequence of IL-6R knockdown on IL-6 levels in the cell culture supernatant.
Materials:
-
Human IL-6 ELISA kit
-
Cell culture supernatant from control and knockdown cells
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant at the desired time point. Centrifuge to remove any cells or debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions.[20][21][22] This typically involves: a. Adding standards and samples to a plate pre-coated with an IL-6 capture antibody. b. Incubating and washing the plate. c. Adding a detection antibody, followed by a substrate. d. Stopping the reaction and reading the absorbance on a microplate reader.
-
Data Analysis: Calculate the concentration of IL-6 in your samples based on the standard curve.[20]
Visualizations
Caption: IL-6 classical and trans-signaling pathways leading to gene expression.
References
- 1. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]
- 2. biocompare.com [biocompare.com]
- 3. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 4. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
- 6. Defining the optimal parameters for hairpin-based knockdown constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shRNA Gene Knockdown Solutions | VectorBuilder [en.vectorbuilder.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Guidelines for transfection of siRNA [qiagen.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. youtube.com [youtube.com]
- 12. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 13. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CD126/IL-6R alpha antibody (23457-1-AP) | Proteintech [ptglab.com]
- 15. Comparison of small interfering RNA (siRNA) delivery into bovine monocyte-derived macrophages by transfection and electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. researchgate.net [researchgate.net]
- 20. ldn.de [ldn.de]
- 21. bmgrp.com [bmgrp.com]
- 22. portal.cytodocs.com [portal.cytodocs.com]
Technical Support Center: Off-Target Effects of IL-6 Receptor Inhibitors in Cell Culture
Welcome to the technical support center for researchers utilizing Interleukin-6 (IL-6) receptor inhibitors in cell culture experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of IL-6R inhibitors such as Tocilizumab and Sarilumab.
Frequently Asked Questions (FAQs)
Q1: How specific are IL-6R inhibitors like Tocilizumab and Sarilumab? Do they bind to other cytokine receptors?
A1: Tocilizumab and Sarilumab are highly specific for the human interleukin-6 receptor (IL-6R), binding to both the membrane-bound (mIL-6R) and soluble (sIL-6R) forms.[1][2] Extensive in vitro studies have shown that Tocilizumab does not block the signaling of other members of the IL-6 cytokine family that share the gp130 co-receptor, such as Interleukin-11 (IL-11), Oncostatin M (OSM), Leukemia Inhibitory Factor (LIF), and Ciliary Neurotrophic Factor (CNTF).[1] This high specificity suggests that direct binding to other cytokine receptors is not a significant off-target effect.
Q2: What is the primary mechanism of action for these inhibitors in cell culture?
A2: The primary mechanism is the competitive blockade of the IL-6R. By binding to the receptor, these monoclonal antibodies prevent IL-6 from initiating its signaling cascade. This effectively inhibits the downstream activation of the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway, most notably the phosphorylation of STAT3 (p-STAT3).[3][4][5]
Q3: I am using a murine cell line. Can I use a humanized antibody like Tocilizumab?
A3: No. It is a critical and well-documented finding that Tocilizumab does not bind to or block the murine IL-6R.[6][7] Any biological effects observed when using Tocilizumab in mouse cell lines or in vivo mouse models should be considered experimental artifacts or non-specific effects of the antibody, not a result of IL-6 pathway blockade.[6] Researchers must use a species-specific antibody (e.g., anti-mouse IL-6R antibody) for murine systems.
Q4: Are there differences in potency between Tocilizumab and Sarilumab?
A4: Yes. While both are highly specific for IL-6R, in vitro studies have demonstrated that Sarilumab has a 15- to 22-fold higher binding affinity for IL-6Rα compared to Tocilizumab.[8][9][10] This higher affinity translates to a greater potency, meaning Sarilumab can inhibit IL-6-induced cellular responses, such as cell proliferation and STAT3 signaling, at lower concentrations than Tocilizumab.[8][11]
Q5: Do IL-6R inhibitors have any effects on signaling pathways other than STAT3?
A5: Yes, some indirect effects on other pathways have been reported. For instance, in vivo treatment with Tocilizumab has been shown to decrease total STAT3 and STAT5 levels, and reduce T-cell receptor (TCR)-driven phosphorylation of STAT1 and STAT5.[12] This suggests that prolonged IL-6R blockade may have broader effects on the cellular signaling network beyond immediate p-STAT3 inhibition. Additionally, Tocilizumab was found to suppress TNFα production by monocytes in certain in vitro conditions, indicating potential cross-talk with other inflammatory pathways.[13]
Troubleshooting Guide
Q: My cells are dying after treatment with an IL-6R inhibitor. Is the antibody cytotoxic?
A: It is unlikely that the IL-6R inhibitor itself is directly cytotoxic. Clinical side effects like neutropenia are not thought to be caused by direct cell killing.[14] One in vitro study specifically showed that Tocilizumab did not induce apoptosis or phagocytosis of neutrophils.[15]
-
Troubleshooting Steps:
-
Check for Contamination: Perform a standard check for microbial (bacterial, fungal, mycoplasma) contamination, which is a common cause of cell death.
-
Evaluate Basal IL-6 Dependence: Some cell lines, particularly certain cancer cell lines, may have an autocrine IL-6 signaling loop that is critical for their survival.[4] Inhibiting this pathway could lead to apoptosis. Verify if your cell line is known to be dependent on IL-6 for survival.
-
Assess Reagent Quality: Ensure the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh vial if in doubt.
-
Solvent/Buffer Control: Run a control experiment with the vehicle/buffer used to dilute the antibody to rule out toxicity from the formulation.
-
General Cell Culture Health: Re-evaluate your general cell culture conditions, including media quality, serum batch, incubator CO2 and temperature, and cell passage number. Refer to general cell death troubleshooting guides for more detailed steps.[16]
-
Q: I am not observing any inhibition of IL-6-induced activity in my experiment. What could be wrong?
A: This issue can arise from several factors related to the experimental setup or the specific reagents used.
-
Troubleshooting Steps:
-
Species Mismatch (Critical): Confirm that you are using a human-specific antibody (like Tocilizumab or Sarilumab) with human cells or a mouse-specific antibody with mouse cells. Humanized antibodies will not work on murine cells.[6][7]
-
Antibody Concentration: Ensure you are using a sufficient concentration of the inhibitor. Due to differences in binding affinity, the required concentration can vary. Sarilumab is generally more potent than Tocilizumab.[8] Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and IL-6 concentration.
-
IL-6 Concentration: Very high concentrations of recombinant IL-6 may outcompete the inhibitor. Verify the EC50 of your IL-6 batch and consider using a concentration in the linear range of the dose-response curve.
-
Pre-incubation Time: Allow for sufficient pre-incubation of the cells with the inhibitor before adding IL-6. A pre-incubation period of at least 30-60 minutes is typically recommended.
-
Assay Sensitivity: Your downstream assay (e.g., p-STAT3 western blot, proliferation assay) may not be sensitive enough. Ensure your positive control (IL-6 stimulation without inhibitor) shows a robust signal and optimize the assay parameters.
-
Q: I am seeing an unexpected increase in a signaling pathway, such as NFκB, after adding Tocilizumab. Is this an off-target effect?
A: This is a possibility and has been reported in the literature. One study with non-small cell lung cancer (NSCLC) cell lines observed that Tocilizumab treatment led to an increase in phosphorylated NFκB and an accumulation of cells in the sub-G1 phase, suggesting an unexpected pro-apoptotic or agonistic function in that specific context.[17]
-
Troubleshooting & Follow-up Steps:
-
Confirm the Finding: Repeat the experiment carefully with appropriate controls (isotype control antibody) to ensure the result is reproducible and specific to the IL-6R inhibitor.
-
Investigate Downstream Markers: Analyze the expression of known NFκB target genes to confirm that the observed increase in phosphorylation translates to functional pathway activation.
-
Cell Line Specificity: Test whether this effect occurs in other cell lines. This phenomenon may be highly context- or cell-type-specific.
-
Literature Review: Conduct a thorough literature search for similar paradoxical or agonistic effects of IL-6R blockade in your specific cell model or a related one.
-
Quantitative Data Summary
This table summarizes the key quantitative differences in binding affinity and potency between Sarilumab and Tocilizumab for the human IL-6 receptor.
| Parameter | Sarilumab | Tocilizumab | Reference(s) |
| Target | Human IL-6 Receptor α (IL-6Rα) | Human IL-6 Receptor α (IL-6Rα) | [2][8] |
| Binding Affinity (KD) to monomeric sIL-6Rα | 61.9 pM | ~1030 pM (15-22 fold lower than Sarilumab) | [8] |
| Binding Affinity (KD) to dimeric sIL-6Rα | 12.8 pM | ~280 pM (15-22 fold lower than Sarilumab) | [8] |
| In Vitro Potency (IC50) for inhibiting DS-1 cell proliferation | 226 pM | 812 pM | [8] |
Experimental Protocols
Protocol 1: Assessing On-Target Efficacy (Inhibition of STAT3 Phosphorylation)
This protocol outlines a method to verify the intended on-target effect of an IL-6R inhibitor using Western Blotting for phosphorylated STAT3 (p-STAT3).
-
Cell Seeding: Plate human cells (e.g., HepG2, U-937) in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and recover overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium for 4-6 hours to reduce basal signaling activity.
-
Inhibitor Pre-incubation: Add the IL-6R inhibitor (e.g., Tocilizumab at 1-10 µg/mL) or an isotype control antibody to the designated wells. It is recommended to test a range of concentrations. Incubate for 1 hour at 37°C.
-
IL-6 Stimulation: Add recombinant human IL-6 (e.g., 10-20 ng/mL) to all wells except the unstimulated control. Incubate for 15-30 minutes at 37°C. This time point is critical and should be optimized for maximal p-STAT3 signal.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-STAT (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading and to assess for changes in total STAT protein levels.
-
Protocol 2: Investigating Off-Target Effects on TNFα Secretion
This protocol is adapted from a study showing IL-6R inhibitor effects on monocyte cytokine production and can be used to screen for unintended immunomodulatory effects.[13]
-
Cell Culture: Culture human monocytic cells (e.g., THP-1 or primary human monocytes) according to standard procedures.
-
Inhibitor Treatment: Seed cells in a 24-well plate. Add the IL-6R inhibitor (e.g., Tocilizumab at 10-50 µg/mL), an isotype control, or vehicle control to the wells.
-
Cell Stimulation: Add a stimulating agent known to induce TNFα production in your cell type (e.g., LPS at 100 ng/mL). Note: Do not add IL-6, as the goal is to assess IL-6R-independent effects.
-
Incubation: Incubate the cells for a pre-determined time optimal for TNFα secretion (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
ELISA for TNFα: Quantify the concentration of TNFα in the collected supernatants using a commercially available Human TNFα ELISA kit. Follow the manufacturer’s instructions precisely.
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the cells remaining after the incubation period to ensure that any observed changes in TNFα secretion are not due to differences in cell viability caused by the treatments.
Visualizations
Caption: IL-6 Classic and Trans-Signaling Pathways and Mechanism of Receptor Inhibition.
Caption: Troubleshooting Workflow for Unexpected Results with IL-6R Inhibitors.
References
- 1. Tocilizumab inhibits signal transduction mediated by both mIL-6R and sIL-6R, but not by the receptors of other members of IL-6 cytokine family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tocilizumab, a humanized anti-interleukin-6 receptor antibody, for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-6 signaling blockade treatment for cytokine release syndrome in COVID-19 (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tocilizumab binds to canine IL-6 receptor and elicits in-vitro inhibitory biological response [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Tocilizumab does not block interleukin-6 (IL-6) signaling in murine cells | PLOS One [journals.plos.org]
- 7. bosterbio.com [bosterbio.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Differential Binding of Sarilumab and Tocilizumab to IL-6Rα and Effects of Receptor Occupancy on Clinical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. IL-6–targeted therapies to block the cytokine or its receptor drive distinct alterations in T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tocilizumab (Anti-IL-6R) Suppressed TNFα Production by Human Monocytes in an In Vitro Model of Anti-HLA Antibody-Induced Antibody-Dependent Cellular Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term safety of sarilumab in rheumatoid arthritis: an integrated analysis with up to 7 years’ follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KEVZARA® (sarilumab) Mechanism of Action | KEVZARA® (sarilumab) injection 200 mg [kevzara.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Anti-proliferative action of IL-6R-targeted antibody tocilizumab for non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant IL-6 Receptor Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the expression, purification, and storage of recombinant Interleukin-6 Receptor (IL-6R) protein.
Frequently Asked Questions (FAQs)
Q1: My recombinant soluble IL-6R (sIL-6R), expressed in E. coli, is forming inclusion bodies. What should I do?
A1: The formation of inclusion bodies is common for recombinant proteins expressed in E. coli.[1] This indicates that the protein is not folding correctly and is aggregating in an insoluble form. To obtain soluble and active sIL-6R, you will need to perform denaturation and refolding procedures. A common approach involves solubilizing the inclusion bodies with a strong denaturant like 6M guanidinium (B1211019) chloride (GdnHCl), followed by a refolding step. The refolding buffer often includes a redox system, such as reduced and oxidized glutathione (B108866), to facilitate correct disulfide bond formation, and an aggregation suppressor like L-arginine.[1]
Q2: I observe precipitation of my purified sIL-6R during storage. What are the potential causes and how can I prevent this?
A2: Precipitation of purified sIL-6R during storage is a sign of protein aggregation. Several factors can contribute to this issue:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and buffer composition can significantly impact protein stability. It is crucial to determine the optimal buffer conditions for your specific sIL-6R construct.
-
High Protein Concentration: Proteins are more prone to aggregation at higher concentrations.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your protein solution can induce stress and lead to aggregation. It is advisable to aliquot your purified protein into single-use volumes to avoid multiple freeze-thaw cycles.
-
Storage Temperature: Storing the protein at an inappropriate temperature can compromise its stability. For long-term storage, temperatures of -20°C to -70°C are generally recommended.[2]
To prevent precipitation, consider performing a buffer screen to identify conditions that enhance the solubility and stability of your sIL-6R. The addition of excipients can also be beneficial (see Q3).
Q3: What additives or excipients can I use to prevent sIL-6R aggregation?
A3: Several additives can help stabilize your recombinant sIL-6R and prevent aggregation:
-
Arginine: L-arginine and its salts (e.g., arginine hydrochloride) are highly effective in suppressing protein aggregation.[3][4][5] Arginine can shield hydrophobic patches on the protein surface, reducing protein-protein interactions that lead to aggregation.[3]
-
Sugars and Polyols: Sugars like sucrose (B13894) and trehalose (B1683222) are excellent stabilizers, particularly for lyophilized (freeze-dried) protein formulations. They form an amorphous glassy matrix that protects the protein from degradation.
-
Carrier Proteins: The addition of a carrier protein, such as bovine serum albumin (BSA), can enhance the stability of your recombinant protein, especially at low concentrations.[2]
The choice and concentration of the additive should be optimized for your specific application.
Q4: How can I detect and quantify the aggregation of my sIL-6R protein?
A4: Several analytical techniques can be used to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their quantification.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is a sensitive technique for detecting the presence of aggregates and determining their hydrodynamic radius.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Running your protein on a non-reducing SDS-PAGE can reveal the presence of disulfide-linked aggregates, which will appear as higher molecular weight bands.[6][7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of soluble sIL-6R after refolding | Inefficient refolding protocol. | Optimize refolding conditions: screen different concentrations of denaturant, redox reagents (e.g., glutathione ratio), and aggregation suppressors (e.g., L-arginine). Consider a step-wise dialysis or rapid dilution method for denaturant removal. |
| Precipitation after dialysis or buffer exchange | The new buffer is not optimal for sIL-6R stability. | Perform a buffer screen to identify a buffer with optimal pH and ionic strength. Consider adding stabilizing excipients like arginine or glycerol (B35011) to the final buffer. |
| Gradual increase in turbidity during storage | Slow aggregation over time. | Re-evaluate storage conditions. Ensure the storage buffer is optimal. Consider lyophilizing the protein with a stabilizer like trehalose for long-term storage. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Multiple peaks in Size Exclusion Chromatography (SEC) | Presence of monomers, dimers, and higher-order aggregates. | Optimize purification and storage conditions to minimize aggregation. If aggregates are present, an additional polishing step using SEC can be used to isolate the monomeric fraction. |
| Smearing or high molecular weight bands on non-reducing SDS-PAGE | Formation of covalent, disulfide-linked aggregates. | Ensure adequate amounts of reducing agents (like DTT or BME) are present during purification and storage if the protein's native state does not involve intermolecular disulfide bonds. If refolding from inclusion bodies, optimize the redox shuttle in the refolding buffer. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for sIL-6R Aggregation Analysis
-
Column Selection: Choose a high-resolution SEC column suitable for the molecular weight of sIL-6R (glycosylated sIL-6R is ~57-70 kDa).[9]
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase. A common buffer is phosphate-buffered saline (PBS), pH 7.4. The mobile phase should be optimized for your sIL-6R construct and may include additives like arginine to prevent on-column aggregation.
-
System Equilibration: Equilibrate the SEC system and column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the sIL-6R sample through a low-protein-binding 0.22 µm filter.
-
Injection and Analysis: Inject a defined amount of the protein onto the column. Monitor the elution profile at 280 nm. Monomeric sIL-6R should elute as a single, symmetrical peak. Aggregates will elute in earlier fractions as higher molecular weight species.
-
Data Analysis: Integrate the peak areas to calculate the percentage of monomer and aggregates.
Protocol 2: Dynamic Light Scattering (DLS) for sIL-6R Aggregate Detection
-
Sample Preparation: Prepare the sIL-6R sample in a suitable, filtered buffer. The protein concentration should be optimized for the DLS instrument.
-
Instrument Setup: Set the measurement parameters on the DLS instrument, including temperature and acquisition time.
-
Measurement: Place the cuvette with the sample into the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Data Analysis: The software will analyze the correlation function to determine the size distribution of the particles in the sample. The results will show the hydrodynamic radius of the main species (monomer) and any larger aggregates present. A high polydispersity index (PDI) can also be indicative of aggregation.
Protocol 3: Non-Reducing SDS-PAGE for Detection of Disulfide-Linked Aggregates
-
Sample Preparation: Mix the sIL-6R sample with a non-reducing sample loading buffer (i.e., without β-mercaptoethanol or DTT).[6][7]
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected monomeric and aggregated forms. Run the gel according to standard procedures.
-
Staining: Stain the gel with a suitable protein stain, such as Coomassie Brilliant Blue.
-
Analysis: Analyze the gel for the presence of bands with higher molecular weights than the monomeric sIL-6R. These bands may represent disulfide-linked dimers, trimers, or higher-order aggregates. A reducing SDS-PAGE (with DTT or β-mercaptoethanol) should be run in parallel as a control, where disulfide-linked aggregates should be resolved into monomers.
Visualizations
Caption: IL-6 Signaling Pathways.
Caption: Troubleshooting Workflow for sIL-6R Aggregation.
Caption: Experimental Workflow for Aggregation Analysis.
References
- 1. Recombinant soluble human interleukin-6 receptor. Expression in Escherichia coli, renaturation and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
- 9. Human IL-6R (soluble) Recombinant Protein (200-06RC-20UG) [thermofisher.com]
Technical Support Center: Cross-Reactivity of IL-6 Receptor Antibodies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the cross-reactivity of interleukin-6 receptor (IL-6R) antibodies across different species. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental hurdles, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity and why is it important for my research?
A1: Antibody cross-reactivity is the phenomenon where an antibody binds to an antigen other than the one it was specifically raised against. This is often due to structural similarities between the epitopes of the target antigen and the off-target molecule. In the context of IL-6R research, understanding the cross-reactivity of an anti-IL-6R antibody is crucial for several reasons:
-
Translational Research: When developing therapeutic antibodies, it's essential to know if a human-targeted antibody can be tested in preclinical animal models. For example, an antibody that recognizes both human and cynomolgus monkey IL-6R can be evaluated for efficacy and safety in monkeys before human trials.
-
Model System Selection: Knowing the species-specific binding profile of an antibody allows you to choose the appropriate animal model for your studies.
Q2: Do anti-human IL-6R antibodies typically cross-react with IL-6R from other species like mouse or rat?
A2: Generally, monoclonal antibodies targeting human IL-6R, such as Tocilizumab and Sarilumab, do not show significant cross-reactivity with rodent IL-6R.[1] This is due to structural differences in the IL-6R protein between primates and rodents. For preclinical studies in mice or rats, researchers often use a surrogate antibody that specifically recognizes the rodent IL-6R, such as the rat anti-mouse IL-6R antibody MR16-1.[2]
Q3: How can I predict if my antibody will cross-react with the IL-6R of a different species?
A3: A common starting point is to perform a sequence alignment of the IL-6R protein from the species your antibody was raised against and the species you intend to test. This can be done using online tools like NCBI BLAST. A high degree of sequence homology in the epitope region suggests a higher likelihood of cross-reactivity. However, this is not a definitive predictor, and experimental validation is always necessary.
Q4: What are the best experimental methods to confirm antibody cross-reactivity?
A4: Several methods can be used to experimentally validate cross-reactivity:
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a straightforward method to screen for binding against purified IL-6R from different species.
-
Western Blotting: This technique can confirm binding to the IL-6R protein from cell or tissue lysates of different species and verify that the antibody recognizes a protein of the correct molecular weight.
-
Flow Cytometry: This is ideal for assessing binding to cell surface IL-6R on cells from different species.
-
Surface Plasmon Resonance (SPR): SPR provides quantitative data on the binding affinity (Kd) and kinetics of the antibody to IL-6R from various species.
Quantitative Data on IL-6R Antibody Cross-Reactivity
The following table summarizes the binding affinities of several common anti-IL-6R antibodies to IL-6R from different species.
| Antibody | Target Species | Cross-Reactivity | Binding Affinity (Kd) | Reference(s) |
| Tocilizumab | Human | Cynomolgus Monkey | ~2.5 nM (Human) | [3] |
| Mouse, Rat | No | [1] | ||
| Canine | Yes (weaker affinity) | 203.9 nM | ||
| Sarilumab | Human | Cynomolgus Monkey | 61.9 pM (Human monomeric), 71.9 pM (Monkey monomeric) | [1] |
| Mouse, Rat | No | [1] | ||
| MR16-1 | Mouse | Human, Rat | No | [2] |
| HZ0408b | Human | Mouse, Rat, Rhesus Monkey | No | [4][5] |
Signaling Pathways and Experimental Workflows
IL-6 Signaling Pathways
Interleukin-6 mediates its effects through two main signaling pathways: the classic signaling pathway and the trans-signaling pathway. Understanding these pathways is crucial for designing experiments to evaluate the functional consequences of antibody binding.
Caption: IL-6 classic and trans-signaling pathways.
Experimental Workflow for Assessing Cross-Reactivity
This diagram outlines a general workflow for determining the cross-reactivity of an anti-IL-6R antibody.
Caption: A stepwise approach to evaluating antibody cross-reactivity.
Troubleshooting Guides
ELISA
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I getting a weak or no signal in my cross-reactivity ELISA? | The antibody does not recognize the IL-6R from the tested species. | This indicates a lack of cross-reactivity. Confirm with a positive control (IL-6R from the target species). |
| Insufficient coating of the antigen (IL-6R). | Ensure you are using an appropriate coating buffer (e.g., carbonate-bicarbonate, pH 9.6) and incubate overnight at 4°C.[6] | |
| Low antibody concentration. | Titrate the primary antibody to determine the optimal concentration. | |
| Inactive enzyme conjugate or substrate. | Use fresh reagents and ensure they are stored correctly. Sodium azide (B81097) can inhibit HRP activity. | |
| Why is the background high in all my wells? | The primary or secondary antibody concentration is too high. | Optimize the antibody concentrations by performing a titration. |
| Insufficient blocking. | Use an appropriate blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS) and incubate for at least 1-2 hours at room temperature.[6] | |
| Inadequate washing. | Increase the number of wash steps and ensure complete removal of the wash buffer between steps. | |
| My positive control is working, but I see a weak signal for the test species. Is this cross-reactivity? | The antibody may have a lower affinity for the IL-6R of the test species. | This could indicate partial cross-reactivity. It is advisable to confirm this with a more quantitative method like Surface Plasmon Resonance (SPR) to determine the binding affinity. |
| The IL-6R protein from the test species is of lower purity or concentration. | Verify the concentration and purity of your coated IL-6R proteins. |
Western Blot
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why do I see no band at the expected molecular weight for the test species? | The antibody does not cross-react with the IL-6R from the test species. | Confirm your results with a positive control (lysate from the target species). |
| Low abundance of IL-6R in the cell lysate. | Increase the amount of protein loaded onto the gel. Consider using a positive control cell line known to express high levels of IL-6R.[7] | |
| Poor transfer of the protein to the membrane. | Verify transfer efficiency by staining the membrane with Ponceau S before blocking.[7] | |
| Why am I seeing multiple bands in my western blot? | The antibody is cross-reacting with other proteins in the lysate. | Use a more specific antibody if available. Ensure your blocking and washing steps are optimized.[8] |
| The target protein (IL-6R) has different isoforms or post-translational modifications in the test species. | Check the literature for known isoforms of IL-6R in the species you are testing. | |
| Protein degradation. | Use fresh lysates and always include protease inhibitors in your lysis buffer.[7] | |
| The band for the test species is at a different molecular weight than the positive control. What does this mean? | The IL-6R protein in the test species has a different molecular weight due to variations in amino acid sequence or post-translational modifications (e.g., glycosylation). | Check the predicted molecular weight of IL-6R in the test species from protein databases (e.g., UniProt). |
| The antibody is binding to a non-specific protein of a different size. | Run a negative control (e.g., lysate from a cell line known not to express IL-6R) to check for non-specific binding. |
Flow Cytometry
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I not seeing a positive signal when staining cells from the test species? | The antibody does not recognize the extracellular domain of the IL-6R in the test species. | This suggests a lack of cross-reactivity. Use a positive control cell line from the target species. |
| Low expression of IL-6R on the cell surface. | Check the literature for IL-6R expression levels on the cell type you are using. You may need to use a cell line known to have high IL-6R expression.[9] | |
| The antibody is not suitable for flow cytometry (e.g., it recognizes a non-surface epitope). | Ensure the antibody is validated for flow cytometry and targets an extracellular epitope. | |
| Why is there high background staining on my negative control cells? | Non-specific binding of the antibody to Fc receptors on the cell surface. | Pre-incubate your cells with an Fc block to prevent this.[10] |
| The antibody concentration is too high. | Titrate your antibody to find the optimal concentration that gives a good signal-to-noise ratio.[9] | |
| Issues with the secondary antibody (if used). | Use a secondary antibody that is highly cross-adsorbed against the species of your cells to minimize non-specific binding.[10] | |
| I see a shift in fluorescence for the test species, but it's much weaker than for the positive control species. What should I do? | The antibody has a lower affinity for the IL-6R of the test species. | This indicates weaker cross-reactivity. You can try increasing the antibody concentration, but be mindful of also increasing background staining. |
| The expression level of IL-6R is lower on the cells of the test species. | Compare the expression levels using a different antibody known to cross-react with both species, if available. |
Experimental Protocols
Direct ELISA for Cross-Reactivity Screening
This protocol is designed to qualitatively assess the binding of an anti-IL-6R antibody to purified IL-6R from different species.
-
Coating:
-
Dilute the purified recombinant IL-6R proteins (from human, monkey, mouse, rat, etc.) to a final concentration of 1-10 µg/mL in coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of each diluted IL-6R solution to the wells of a 96-well microplate. Include a negative control well with coating buffer only.
-
Cover the plate and incubate overnight at 4°C.[6]
-
-
Washing:
-
Discard the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS-T) to each well.
-
Incubate for 1-2 hours at room temperature.[6]
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute your primary anti-IL-6R antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
If your primary antibody is not enzyme-conjugated, add 100 µL of an appropriate HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). The color will turn yellow.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Compare the signal from the wells coated with IL-6R from different species to the positive control (target species IL-6R) and negative control (no IL-6R). A significant signal above the negative control indicates cross-reactivity.
-
Western Blot for Cross-Reactivity Confirmation
This protocol confirms binding to the full-length IL-6R protein in a complex mixture of proteins.
-
Sample Preparation:
-
Prepare cell lysates from cell lines of different species (human, monkey, mouse, rat) that are known to express IL-6R. Use a lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
-
SDS-PAGE:
-
Load 20-30 µg of protein from each lysate into the wells of an SDS-PAGE gel. Include a lane with a pre-stained protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.
-
-
Blocking:
-
Destain the membrane and then incubate it in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20, TBS-T) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-IL-6R antibody in blocking buffer to its recommended concentration.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with a chemiluminescent substrate (ECL) for 1-5 minutes.
-
Capture the signal using an imaging system or X-ray film.
-
-
Data Analysis:
-
Analyze the resulting image for bands at the expected molecular weight of IL-6R in the lanes corresponding to the different species. A band of the correct size indicates cross-reactivity.
-
Flow Cytometry for Cell Surface Binding Analysis
This protocol assesses the binding of the antibody to IL-6R expressed on the surface of live cells.
-
Cell Preparation:
-
Harvest cells from the different species to be tested. You should have single-cell suspensions.
-
Wash the cells with flow cytometry staining buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells to a concentration of 1x10⁶ cells/mL.
-
-
Fc Receptor Blocking:
-
Aliquot 100 µL of the cell suspension (1x10⁵ cells) into FACS tubes.
-
Add an Fc block to each tube and incubate for 10-15 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Staining:
-
Without washing, add the fluorescently conjugated anti-IL-6R antibody at its predetermined optimal concentration. If the antibody is not conjugated, add the unconjugated primary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold staining buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
-
Secondary Antibody Staining (if applicable):
-
If you used an unconjugated primary antibody, resuspend the cells in 100 µL of staining buffer containing a fluorescently conjugated secondary antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice as described in step 4.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer. Be sure to include an unstained control and isotype controls for each species to set your gates correctly.
-
-
Data Analysis:
-
Analyze the data by gating on the live cell population and then examining the fluorescence intensity of the cells stained with the anti-IL-6R antibody. A shift in fluorescence compared to the isotype control indicates binding and thus cross-reactivity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of anti-mouse interleukin-6 receptor antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tocilizumab, a humanized anti-interleukin-6 receptor antibody, for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Humanized Anti-Interleukin-6 Antibody HZ0408b With Anti-Rheumatoid Arthritis Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel Humanized Anti-Interleukin-6 Antibody HZ0408b With Anti-Rheumatoid Arthritis Therapeutic Potential [frontiersin.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing Buffer Conditions for IL-6 Receptor Binding Assays
Welcome to the technical support center for optimizing buffer conditions for your Interleukin-6 (IL-6) receptor binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for an IL-6 receptor binding assay buffer?
A1: The optimal pH for an IL-6 receptor binding assay buffer is crucial for maintaining the structural integrity and charge distribution of both IL-6 and its receptor, thereby ensuring efficient binding. While the specific optimal pH can be application-dependent, a physiological pH range of 7.2-7.6 is a common starting point. It is recommended to perform a pH optimization experiment, testing a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) to determine the condition that yields the best signal-to-noise ratio for your specific assay format and reagents.
Q2: How does ionic strength of the assay buffer affect IL-6 receptor binding?
A2: The ionic strength of the assay buffer, primarily determined by the salt concentration (e.g., NaCl), can significantly influence the binding affinity between IL-6 and its receptor. Electrostatic interactions often play a role in protein-protein binding. High salt concentrations can disrupt these interactions, potentially leading to reduced binding affinity. Conversely, very low ionic strength might increase non-specific binding. A common starting point is a physiological salt concentration of 150 mM NaCl. Optimization may be required, and testing a range of salt concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM) can help identify the optimal condition for your assay.[1][2]
Q3: What is the purpose of adding a detergent like Tween-20 to the assay and wash buffers?
A3: A non-ionic detergent such as Tween-20 is a common additive in assay and wash buffers to reduce non-specific binding.[3] It helps prevent proteins and other molecules from adhering to the surfaces of the microplate wells, which can lead to high background signal.[3] The concentration of Tween-20 is critical; typically, a concentration of 0.05% to 0.1% (v/v) in the wash buffer is effective.[3][4] For the assay buffer, a lower concentration may be necessary to avoid disrupting the specific binding between IL-6 and its receptor.
Q4: Should I include a blocking agent in my assay buffer?
A4: Yes, a blocking agent is essential for minimizing non-specific binding and reducing background noise.[5] Blocking agents are proteins that bind to the unoccupied sites on the microplate wells, preventing the capture and detection antibodies from binding non-specifically.[5] Commonly used blocking agents include Bovine Serum Albumin (BSA) and casein.[6] The choice and concentration of the blocking agent may need to be optimized for your specific assay.
Q5: Is it necessary to add protease inhibitors to the assay buffer?
A5: The inclusion of protease inhibitors is highly recommended, especially when working with complex biological samples like cell lysates or serum, which may contain endogenous proteases.[7] These enzymes can degrade the IL-6 or its receptor, leading to a loss of signal. A commercially available protease inhibitor cocktail is often used to provide broad-spectrum protection.[7]
Troubleshooting Guides
Issue 1: High Background Signal
High background can obscure the specific signal and reduce the dynamic range of the assay.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA or casein) or extend the blocking incubation time.[4] Consider trying a different blocking agent, as casein can sometimes be more effective than BSA.[6] |
| Inadequate Washing | Increase the number of wash steps or the soaking time during each wash to more effectively remove unbound reagents. Ensure that the wash buffer contains an appropriate concentration of detergent (e.g., 0.05% Tween-20).[4] |
| High Concentration of Detection Antibody | Titrate the detection antibody to determine the optimal concentration that provides a strong specific signal without contributing to high background. |
| Non-specific Binding of Antibodies | Add a non-ionic detergent like Tween-20 to the antibody diluent buffer.[8] Ensure the blocking buffer is effective and compatible with your antibodies. |
| Contaminated Reagents or Buffers | Prepare fresh buffers and ensure all reagents are within their expiration dates and have been stored correctly. |
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Conditions | Optimize the pH and ionic strength of your assay buffer. A non-physiological pH or incorrect salt concentration can inhibit binding. |
| Degraded Reagents | Ensure that IL-6 and its receptor have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh aliquots of reagents for each experiment. |
| Incorrect Antibody Concentrations | Titrate both the capture and detection antibodies to find the optimal concentrations for your assay. |
| Insufficient Incubation Times | Increase the incubation times for the sample and antibodies to allow for sufficient binding to occur.[8] |
| Presence of Inhibitors in the Sample | Dilute the sample to reduce the concentration of potential inhibitors. Ensure that the sample matrix is compatible with the assay. |
Issue 3: Poor Reproducibility
Inconsistent results between wells, plates, or experiments can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes are dispensed. |
| Variable Incubation Conditions | Ensure consistent incubation times and temperatures for all wells and plates. Use a plate shaker for even mixing during incubations. |
| Edge Effects | To minimize evaporation from the outer wells of the plate, which can lead to variability, consider not using the outermost wells or filling them with buffer. |
| Inhomogeneous Reagent Preparation | Thoroughly mix all reagents and buffers before use. |
| Lot-to-Lot Variability of Reagents | If using a new lot of antibodies or other critical reagents, re-validate the assay to ensure consistent performance. |
Data Presentation: Optimizing Buffer Components
| Buffer Component | Parameter to Optimize | Rationale for Optimization | Typical Range/Considerations |
| Buffer System | pH | Maintains protein structure and charge, influencing binding affinity. | Start with a physiological pH of 7.2-7.6. Test a range from pH 6.5 to 8.5. |
| Salt (e.g., NaCl) | Ionic Strength | Modulates electrostatic interactions involved in binding. | Start with 150 mM. Test a range from 50 mM to 250 mM.[1] |
| Detergent (e.g., Tween-20) | Concentration | Reduces non-specific binding to the plate surface. | 0.05% - 0.1% in wash buffers.[3][4] Lower concentrations (e.g., 0.01% - 0.05%) may be optimal for assay buffers. |
| Blocking Agent | Type and Concentration | Prevents non-specific binding of antibodies and other proteins. | 1-5% BSA or non-fat dry milk. Casein may offer better blocking in some cases.[6] |
| Additives | Protease Inhibitors | Prevents degradation of protein reagents and analytes. | Use a commercially available protease inhibitor cocktail according to the manufacturer's instructions.[7] |
Experimental Protocols
Protocol 1: Sandwich ELISA for IL-6 Receptor Binding
This protocol provides a general framework for a sandwich ELISA to detect the binding of IL-6 to its soluble receptor (sIL-6R).
-
Coating:
-
Dilute the capture antibody (anti-IL-6Rα) to the optimal concentration in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3-5 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate as described in step 2.
-
Prepare serial dilutions of the sIL-6R standard in assay buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
IL-6 Incubation:
-
Wash the plate as described in step 2.
-
Add 100 µL of biotinylated IL-6, diluted in assay buffer, to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate as described in step 2.
-
Add 100 µL of Streptavidin-HRP conjugate, diluted in assay buffer, to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Substrate Development:
-
Wash the plate as described in step 2.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: Cell-Based IL-6 Receptor Binding Assay
This protocol describes a general method for a cell-based assay using cells expressing the IL-6 receptor.
-
Cell Seeding:
-
Seed cells known to express the IL-6 receptor (e.g., U937 cells) into a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight if they are adherent.
-
-
Ligand Binding:
-
Prepare serial dilutions of labeled IL-6 (e.g., fluorescently or biotin-labeled) in a binding buffer (e.g., PBS with 1% BSA).
-
Wash the cells once with binding buffer.
-
Add 100 µL of the labeled IL-6 dilutions to the wells.
-
For non-specific binding control, add a high concentration of unlabeled IL-6 to a set of wells 15 minutes prior to adding the labeled IL-6.
-
Incubate for 1-2 hours at 4°C to prevent receptor internalization.
-
-
Washing:
-
Gently aspirate the binding solution.
-
Wash the cells 3-5 times with ice-cold wash buffer (e.g., PBS).
-
-
Signal Detection:
-
If using a fluorescently labeled IL-6, read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
If using biotinylated IL-6, add Streptavidin-HRP, incubate, wash, and then add a suitable substrate for colorimetric or chemiluminescent detection.
-
-
Data Analysis:
-
Subtract the non-specific binding signal from the total binding signal to obtain the specific binding.
-
Plot the specific binding as a function of the labeled IL-6 concentration to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).
-
Visualizations
Caption: IL-6 classic and trans-signaling pathways.[9][10]
Caption: General workflow for immunoassay optimization.[11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. genfollower.com [genfollower.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. candor-bioscience.de [candor-bioscience.de]
- 7. mabtech.com [mabtech.com]
- 8. IL-6 Pathway | Thermo Fisher Scientific - AR [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. ELISA Development and Optimization | Thermo Fisher Scientific - JP [thermofisher.com]
How to minimize variability in IL-6 receptor qPCR results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their Interleukin-6 Receptor (IL-6R) quantitative PCR (qPCR) results.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting variability in IL-6R qPCR results?
The quality of the starting RNA material is paramount. Degraded or impure RNA can significantly inhibit the reverse transcription reaction, leading to reduced cDNA yield and inaccurate quantification of IL-6R expression.[1][2] It is essential to assess RNA integrity and purity before proceeding with any qPCR experiment.[3][4]
Q2: How can I be sure my primers are specific to the IL-6 receptor?
Proper primer design is crucial for specificity.[5] Primers for IL-6R should be designed to span exon-exon junctions to prevent the amplification of contaminating genomic DNA (gDNA).[1][6] It is also recommended to perform a BLAST search of your primer sequences to ensure they are unique to the IL-6R transcript and do not have significant homology with other genes.[7] Commercially available, pre-validated primer sets for human IL-6R are also a reliable option.[8][9]
Q3: What is the difference between one-step and two-step RT-qPCR, and which is better for IL-6R analysis?
-
One-step RT-qPCR combines reverse transcription and qPCR in a single tube, which simplifies setup and reduces the risk of contamination.[6] It uses gene-specific primers for both steps.
-
Two-step RT-qPCR separates the reverse transcription and qPCR reactions. This offers more flexibility in priming strategies (oligo(dT), random primers, or gene-specific primers) and allows for the creation of a cDNA archive that can be used for multiple qPCR assays.[6]
For analyzing a specific target like IL-6R, a two-step approach using a mix of oligo(dT) and random primers can provide a more comprehensive representation of the transcript, which is often beneficial for qPCR.[10]
Q4: How should I normalize my IL-6R qPCR data to get reliable results?
Normalization is essential to correct for variations in sample amount and reaction efficiency.[11] While housekeeping genes like GAPDH and β-actin are commonly used, their expression can sometimes vary with experimental conditions.[11] The most accurate method is to use the geometric mean of multiple, validated stable reference genes for normalization.[11][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your IL-6R qPCR experiments.
Issue 1: High Variability Between Technical Replicates
High Cq value variability between technical replicates often points to pipetting errors or low template concentration.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate your pipettes regularly.[7] Use a master mix for all reagents to minimize well-to-well variation.[1] Avoid pipetting very small volumes (<5 µl).[7] |
| Low Template Concentration | If IL-6R expression is very low, stochastic effects during amplification can increase variability. Try increasing the amount of cDNA template per reaction. |
| Poor Mixing | Ensure the master mix is thoroughly mixed before aliquoting into wells. After adding the template, gently mix the contents of each well. |
Issue 2: No Amplification or Very Late Amplification (High Cq Values)
This issue can stem from problems with the RNA, the reaction components, or the thermal cycling protocol.
| Potential Cause | Recommended Solution |
| RNA Degradation | Assess RNA integrity using gel electrophoresis or a microfluidics-based system.[2] Use an RNA stabilization solution for tissue samples.[1] |
| Inefficient Reverse Transcription | Optimize the RT reaction. Ensure you are using a high-quality reverse transcriptase and an appropriate priming strategy.[10] Increase the RT incubation temperature for templates with significant secondary structure.[6][10] |
| Suboptimal Primer Design | Verify primer efficiency by running a standard curve. The efficiency should be between 90-110%.[8][13] If efficiency is low, redesign the primers.[14] |
| Incorrect Annealing Temperature | The annealing temperature may be too high. Optimize it by running a gradient PCR.[15] |
| PCR Inhibitors | Inhibitors carried over from RNA extraction can suppress amplification. Dilute the cDNA template (e.g., 1:10) to reduce inhibitor concentration.[16] |
Issue 3: Amplification in the No-Template Control (NTC)
Signal in the NTC is a clear sign of contamination.
| Potential Cause | Recommended Solution |
| Reagent Contamination | Use fresh, nuclease-free water and aliquots of reagents.[16] |
| Cross-Contamination | Maintain separate pre-PCR and post-PCR work areas.[1] Use aerosol-resistant pipette tips. Routinely clean work surfaces and pipettes with 10% bleach followed by 70% ethanol.[16] |
| Primer-Dimer Formation | This can appear as a low-melting temperature peak in the melt curve analysis. Optimize primer concentrations or redesign primers to have less 3' complementarity.[7][14] |
Visualized Workflows and Pathways
IL-6 Signaling Pathway
The following diagram illustrates the classical signaling pathway for Interleukin-6. IL-6 binds to the membrane-bound IL-6 Receptor (IL-6R), which then associates with the gp130 signal-transducing subunit, initiating downstream intracellular signaling.
References
- 1. Ten Tips for Successful qPCR - Behind the Bench [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurable impact of RNA quality on gene expression results from quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting fine‐tuning procedures for qPCR system design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quantabio.com [quantabio.com]
- 7. bio-rad.com [bio-rad.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. origene.com [origene.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. gene-quantification.de [gene-quantification.de]
- 12. Considerations for accurate gene expression measurement by reverse transcription quantitative PCR when analysing clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. azurebiosystems.com [azurebiosystems.com]
Cell viability issues after IL-6 receptor gene transfection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues after IL-6 receptor (IL-6R) gene transfection.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues observed during IL-6R gene transfection experiments, offering potential causes and solutions in a question-and-answer format.
Q1: We observe a significant decrease in cell viability 24-48 hours after transfecting our cells with an IL-6R expression plasmid. What are the likely causes?
A1: A significant drop in cell viability post-transfection is a common issue with several potential causes. It is crucial to distinguish between toxicity from the transfection process itself and potential cytotoxic effects related to the overexpression of the IL-6 receptor.
Troubleshooting Steps:
-
Optimize Transfection Protocol: The transfection process itself can be cytotoxic. It is essential to optimize the protocol for your specific cell type.
-
Transfection Reagent Toxicity: Many commercially available transfection reagents can be toxic to cells.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration of both the transfection reagent and the plasmid DNA that results in high transfection efficiency with minimal cytotoxicity.[3]
-
Electroporation Parameters: If using electroporation, suboptimal parameters such as excessively high voltage or long pulse duration can lead to irreversible cell membrane damage and cell death.[4] It is advisable to perform an optimization experiment with varying voltage and pulse settings.
-
Control Experiments: Include the following controls in your experiment:
-
Untransfected cells: To establish a baseline for cell viability.
-
Cells treated with transfection reagent only (mock transfection): To assess the cytotoxicity of the transfection reagent alone.
-
Cells transfected with a control plasmid (e.g., expressing GFP): To differentiate between general transfection-related toxicity and effects specific to IL-6R overexpression.
-
-
-
Assess Cell Health: The health and condition of the cells prior to transfection are critical for their survival.
-
Cell Confluency: For adherent cells, a confluency of 70-90% at the time of transfection is generally recommended.[3] Low cell density can increase the effective concentration of toxic transfection complexes per cell, leading to increased cell death.
-
Passage Number: Use cells with a low passage number, as high-passage-number cells can be more sensitive to stress.
-
-
Consider Intrinsic Effects of IL-6R Overexpression: High levels of a transmembrane protein like the IL-6R can induce cellular stress.
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Overexpression of transmembrane proteins can overload the protein folding and processing machinery of the ER, leading to ER stress and activation of the UPR.[5][6][7] Prolonged or severe ER stress can trigger apoptosis.[5] You can assess ER stress by measuring the expression of UPR markers like GRP78/BiP, CHOP, and spliced XBP1.
-
Constitutive Signaling or Ligand-Independent Dimerization: While IL-6R itself does not have intrinsic signaling capacity, its overexpression could potentially lead to ligand-independent dimerization and low-level constitutive signaling in some cellular contexts, which might impact cell survival.
-
Q2: How can we determine if the observed cell death is due to apoptosis?
A2: Several methods can be employed to specifically detect and quantify apoptosis in your transfected cell population.
Recommended Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11] Early apoptotic cells expose phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.[1][12][13][14][15][16] Commercially available kits provide fluorogenic or colorimetric substrates for these caspases.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Q3: Our transfection efficiency is low, and we are hesitant to increase the amount of plasmid and reagent due to toxicity. What can we do?
A3: Balancing transfection efficiency and cell viability is a common challenge.[3]
Strategies for Improvement:
-
Change Transfection Method: If you are using a lipid-based reagent, consider trying a different reagent with a lower toxicity profile or switching to a physical method like electroporation, which can be highly efficient for many cell types.[4][17]
-
Optimize DNA:Reagent Ratio: Systematically vary the ratio of plasmid DNA to transfection reagent to find the optimal balance for your cells.
-
Use a More Sensitive Reporter System: If you are assessing transfection efficiency using a reporter gene, ensure that the detection method is sensitive enough to detect low levels of expression.
-
Enrich for Transfected Cells: If your IL-6R expression vector also contains a selection marker (e.g., antibiotic resistance or a fluorescent protein), you can enrich the population of transfected cells. However, be aware that the selection process itself can be stressful for the cells.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating cell viability and transfection efficiency. Note that specific values will vary depending on the cell type, transfection method, and experimental conditions.
Table 1: Representative Cell Viability Following Different Transfection Methods
| Transfection Method | Cell Type | Plasmid | Cell Viability (%) | Transfection Efficiency (%) | Reference |
| Lipofectamine 3000 | JU77 | SSO | 68.21 | 100 (normalized) | [18] |
| Lipofectamine 2000 | JU77 | SSO | 69.27 | 90.21 | [18] |
| Lipofectamine 3000 | HL60 | SSO | 51.89 | 8.93 | [18] |
| Lipofectamine 2000 | HL60 | SSO | 46.21 | 7.89 | [18] |
| Lipofectamine 3000 | SHSY5Y | SSO | 61.01 | 47.17 | [18] |
| Lipofectamine 2000 | SHSY5Y | SSO | 59.14 | 22.21 | [18] |
| Neon Electroporation | PC12 | GFP Plasmid | 99 | 90 | [5] |
| Neon Electroporation | 3T3-L1 | GFP Plasmid | >90 (minimal cell death) | >90 | [6] |
SSO: Single-Stranded Oligonucleotides
Table 2: Illustrative Example of Dose-Dependent Effect of Plasmid DNA on Cell Viability (Hypothetical Data for IL-6R Transfection)
| Amount of IL-6R Plasmid (µg) | Transfection Reagent | Cell Viability (%) | Relative IL-6R Expression |
| 0 (Mock) | Reagent Only | 95 ± 3 | 0 |
| 0.5 | Lipofectamine 3000 | 85 ± 5 | + |
| 1.0 | Lipofectamine 3000 | 70 ± 8 | ++ |
| 2.0 | Lipofectamine 3000 | 55 ± 10 | +++ |
| 4.0 | Lipofectamine 3000 | 40 ± 12 | ++++ |
This table is for illustrative purposes and actual results will vary.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to troubleshooting cell viability issues after IL-6R gene transfection.
Protocol 1: Cationic Lipid-Mediated Transfection using Lipofectamine® 3000
This protocol is a general guideline for transfecting adherent cells in a 6-well plate format. Optimization is recommended for different cell types.
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete growth medium
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine® 3000 Reagent
-
P3000™ Reagent
-
IL-6R expression plasmid DNA (high quality, endotoxin-free)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Complex Formation: a. In a sterile tube, dilute 2.5 µg of plasmid DNA in 125 µL of Opti-MEM™ I Medium. Add 5 µL of P3000™ Reagent and mix gently. b. In a separate sterile tube, dilute 3.75-7.5 µL of Lipofectamine® 3000 Reagent in 125 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and diluted Lipofectamine® 3000 Reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Add the DNA-lipid complexes to the cells in the 6-well plate. b. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis. It is generally not necessary to remove the complexes or change the medium.[17][19][20]
Protocol 2: Electroporation using the Neon® Transfection System
This protocol provides a general guideline for electroporating mammalian cells. Optimal parameters (voltage, pulse width, number of pulses) must be determined empirically for each cell type.
Materials:
-
Suspension cells or trypsinized adherent cells in logarithmic growth phase
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Neon® Transfection System
-
Neon® Kit (including Neon® Tips, Neon® Pipette, and electroporation buffers)
-
IL-6R expression plasmid DNA
Procedure:
-
Cell Preparation: Harvest and wash the cells with PBS. Resuspend the cell pellet in the appropriate Neon® Resuspension Buffer at the desired concentration (e.g., 1 x 10⁷ cells/mL).
-
Electroporation: a. Mix 1-5 µg of plasmid DNA with 10 µL of the cell suspension in a sterile microfuge tube. b. Aspirate the cell/DNA mixture into a Neon® Tip without introducing air bubbles. c. Insert the Neon® Pipette with the tip into the Neon® Pipette Station. d. Select the appropriate electroporation parameters on the Neon® device and start the electroporation.
-
Cell Recovery: Immediately after electroporation, transfer the cells from the tip into a well of a culture plate containing pre-warmed complete growth medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis.[4][17][21][22][23][24]
Protocol 3: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Transfected and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
MTT Addition: At the desired time point post-transfection, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Protocol 4: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based protocol allows for the differentiation of viable, apoptotic, and necrotic cells.
Materials:
-
Transfected and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Staining: a. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[8][9][10][11][21]
Visualizations
Signaling Pathways
Overexpression of the IL-6 receptor can lead to enhanced signaling upon stimulation with IL-6, activating downstream pathways that can influence cell survival and apoptosis.
References
- 1. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. Soluble Interleukin-6 Receptor-Mediated Innate Immune Response to DNA and RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Viable and efficient electroporation-based genetic manipulation of unstimulated human T cells | bioRxiv [biorxiv.org]
- 5. IRE1α-XBP1 signaling pathway regulates IL-6 expression and promotes progression of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hidden Agenda - The Involvement of Endoplasmic Reticulum Stress and Unfolded Protein Response in Inflammation-Induced Muscle Wasting [frontiersin.org]
- 7. Endoplasmic reticulum stress differentially modulates the IL-6 family of cytokines in murine astrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. biocompare.com [biocompare.com]
- 10. medicaljournalssweden.se [medicaljournalssweden.se]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. Blockade of interleukin-6 receptor attenuates apoptosis and modulates the inflammatory response in Mycoplasma pneumoniae infected A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.com [abcam.com]
- 15. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. fishersci.co.uk [fishersci.co.uk]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. researchgate.net [researchgate.net]
- 24. Cell-Line Specific CRISPR RNP Electroporation Conditions Using Neon System | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Interpreting Unexpected Results from IL-6 Receptor Signaling Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from Interleukin-6 (IL-6) receptor signaling assays.
Frequently Asked Questions (FAQs)
Q1: What are the main signaling pathways activated by IL-6?
A1: IL-6 binding to its receptor (IL-6R) and the co-receptor gp130 initiates several downstream signaling cascades. The most prominent is the JAK-STAT pathway, leading to the phosphorylation of STAT3. Other activated pathways include the Ras-MAPK pathway and the PI3K-Akt pathway, which regulate cell proliferation, survival, and differentiation.[1][2]
Q2: What is the difference between classic and trans-signaling of IL-6?
A2: Classic signaling occurs when IL-6 binds to the membrane-bound IL-6 receptor (mIL-6R), which is expressed on a limited number of cells like hepatocytes and some immune cells. Trans-signaling happens when IL-6 binds to a soluble form of the IL-6R (sIL-6R). This complex can then activate cells that only express the ubiquitous gp130 co-receptor, thereby broadening the range of IL-6 responsive cells.[3]
Q3: Why is STAT3 phosphorylation a common readout for IL-6 receptor activation?
A3: The phosphorylation of STAT3 at the tyrosine 705 residue (pSTAT3-Y705) is a critical, proximal event in the canonical IL-6 signaling pathway.[4][5] This phosphorylation leads to STAT3 dimerization, nuclear translocation, and subsequent target gene transcription. Therefore, measuring pSTAT3 levels is a direct and reliable indicator of IL-6 receptor engagement and activation.
Q4: What are some standard assays to measure IL-6 signaling?
A4: Common assays include:
-
Western Blotting for Phospho-STAT3: To directly measure the levels of activated STAT3.[5]
-
Luciferase Reporter Assays: Using a reporter construct with a STAT3-responsive promoter (e.g., SIE) driving luciferase expression to measure the transcriptional activity of STAT3.[6][7][8]
-
Co-immunoprecipitation (Co-IP): To study the interaction between IL-6, IL-6R, and gp130.[9]
-
ELISA or HTRF for Phospho-STAT3: Quantitative immunoassays to measure the levels of phosphorylated STAT3 in cell lysates.[1][10]
Troubleshooting Guides
I. STAT3 Phosphorylation Assays (e.g., Western Blot)
Issue 1: No or weak phospho-STAT3 signal upon IL-6 stimulation.
| Possible Cause | Troubleshooting Steps |
| Cell line not responsive to IL-6 | Confirm that your cell line expresses both IL-6R and gp130. If not, consider using a cell line known to be responsive (e.g., HEK293, HepG2) or inducing receptor expression. |
| Inactive IL-6 | Ensure the IL-6 cytokine is properly stored and has not expired. Test a new batch of IL-6. |
| Suboptimal stimulation time | Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the peak of STAT3 phosphorylation for your specific cell line.[11] |
| Incorrect lysis buffer | Use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to prevent dephosphorylation of STAT3.[12] |
| Low protein concentration | Ensure you have loaded sufficient protein onto the gel. Perform a protein quantification assay (e.g., BCA) before loading.[12] |
| Antibody issues | Use a phospho-specific STAT3 antibody validated for Western blotting. Ensure the primary and secondary antibodies are compatible and used at the recommended dilutions. |
Issue 2: High basal level of phospho-STAT3 in unstimulated cells.
| Possible Cause | Troubleshooting Steps |
| Autocrine IL-6 signaling | Some cell lines produce their own IL-6, leading to constitutive STAT3 activation. Test for IL-6 in the cell culture supernatant. Consider serum-starving the cells before the experiment. |
| Constitutive activation of other pathways | Mutations in upstream components like JAKs or receptor tyrosine kinases can lead to ligand-independent STAT3 phosphorylation.[2] |
| High cell density | Over-confluent cells can experience stress, leading to increased basal signaling. Plate cells at a lower density. |
| Serum components | Serum contains various growth factors that can activate STAT3. Serum-starve cells for several hours or overnight before IL-6 stimulation. |
Issue 3: High background on the Western blot.
| Possible Cause | Troubleshooting Steps |
| Insufficient blocking | Increase the blocking time or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution with the best signal-to-noise ratio. |
| Inadequate washing | Increase the number and duration of washes with TBST between antibody incubations. |
| Non-specific secondary antibody binding | Ensure the secondary antibody is specific for the primary antibody's host species. |
II. Luciferase Reporter Assays
Issue 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well. Cell confluency can affect results.[13] |
| Variable transfection efficiency | Prepare a master mix for the transfection reagents and DNA to add to each well.[14] Use a co-transfected control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency.[15][16] |
| Pipetting errors | Use calibrated pipettes and be precise when adding reagents, especially the luciferase substrate.[15] Consider using a luminometer with an automated injector.[17] |
| Edge effects in the plate | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
Issue 2: Low or no luciferase signal.
| Possible Cause | Troubleshooting Steps |
| Poor transfection efficiency | Optimize the DNA-to-transfection reagent ratio. Use high-quality, endotoxin-free plasmid DNA.[14][15] |
| Weak promoter in the reporter construct | Ensure the reporter construct contains a STAT3-responsive promoter (e.g., SIE). |
| Suboptimal cell lysis | Ensure complete cell lysis by following the manufacturer's protocol for the lysis buffer. |
| Expired or improperly stored luciferase substrate | Use fresh luciferase substrate and protect it from light. |
Issue 3: Unexpectedly high luciferase signal.
| Possible Cause | Troubleshooting Steps |
| Signal saturation | If the signal is too high, it may be outside the linear range of the luminometer. Dilute the cell lysate before adding the substrate.[15] |
| Too much reporter plasmid | Reduce the amount of the luciferase reporter plasmid used for transfection.[14] |
| Strong constitutive promoter | If using a positive control with a strong promoter (e.g., CMV), it may saturate the signal.[14] |
III. Co-immunoprecipitation (Co-IP) Assays
Issue 1: No pull-down of the interacting protein (e.g., gp130 with IL-6R antibody).
| Possible Cause | Troubleshooting Steps |
| Weak or transient interaction | The interaction may be weak or only occur for a short period after stimulation. Optimize the stimulation time before lysis. Consider cross-linking the proteins before lysis. |
| Harsh lysis buffer | Strong detergents in the lysis buffer can disrupt protein-protein interactions. Use a milder lysis buffer (e.g., with NP-40 or Triton X-100 instead of SDS).[18] |
| Antibody blocking the interaction site | The antibody used for IP may bind to the epitope involved in the protein-protein interaction. Use a different antibody that recognizes a different region of the protein. |
| Protein not expressed or at low levels | Confirm the expression of both bait and prey proteins in the input lysate by Western blot. |
Issue 2: High non-specific binding.
| Possible Cause | Troubleshooting Steps |
| Insufficient washing | Increase the number of washes and/or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration). |
| Antibody cross-reactivity | Use a high-affinity, specific antibody for the IP. |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with the beads alone before adding the antibody.[18] Block the beads with BSA before use. |
| Too much antibody or lysate | Titrate the amount of antibody and total protein used for the IP to find the optimal ratio. |
Data Presentation
Table 1: Example Data from a Phospho-STAT3 Western Blot Analysis
| Treatment | IL-6 (ng/mL) | Densitometry (pSTAT3/Total STAT3 Ratio) |
| Unstimulated | 0 | 1.0 |
| Stimulated | 10 | 4.5 |
| Stimulated | 50 | 8.2 |
| Stimulated + Inhibitor | 50 | 2.1 |
Table 2: Example Data from a STAT3 Luciferase Reporter Assay
| Treatment | IL-6 (ng/mL) | Relative Luciferase Units (RLU) | Fold Induction |
| Unstimulated | 0 | 15,000 | 1.0 |
| Stimulated | 10 | 120,000 | 8.0 |
| Stimulated | 50 | 240,000 | 16.0 |
| Stimulated + Inhibitor | 50 | 45,000 | 3.0 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3
-
Cell Seeding and Treatment: Seed cells (e.g., HepG2) in a 6-well plate. Once they reach 70-80% confluency, serum-starve for 4-6 hours. Treat with desired concentrations of IL-6 for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[12] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[12]
-
Sample Preparation and SDS-PAGE: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes. Load the samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[12]
-
Stripping and Re-probing: To detect total STAT3, strip the membrane and re-probe with an antibody for total STAT3.
Protocol 2: STAT3 Luciferase Reporter Assay
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293) in a 96-well white, clear-bottom plate.[6] After 24 hours, co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Inhibitor Treatment and Stimulation: After 24 hours of transfection, replace the medium. Add your test inhibitor at various concentrations and incubate for a predetermined time. Stimulate the cells with IL-6. Include unstimulated and vehicle-only controls.
-
Cell Lysis: Incubate for 16-24 hours. Remove the medium and wash the cells with PBS. Add 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[1]
-
Luciferase Measurement: Use a dual-luciferase reporter assay system. Add the firefly luciferase substrate to the lysate and measure the luminescence. Then, add the Stop & Glo reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the Renilla luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by dividing the normalized values of the stimulated samples by the unstimulated control.
Protocol 3: Co-immunoprecipitation of IL-6R and gp130
-
Cell Stimulation and Lysis: Grow cells to 80-90% confluency. Stimulate with IL-6 for the optimal time to induce complex formation. Wash with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet debris. Add 20-30 µL of Protein A/G beads to the supernatant and rotate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-4 µg of the primary antibody (e.g., anti-IL-6R) to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Complex Capture: Add 30-50 µL of fresh Protein A/G beads and rotate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting as described in Protocol 1, probing for the interacting protein (e.g., gp130).
Visualizations
Caption: IL-6 Classic and Trans-Signaling Pathways leading to STAT3 activation.
Caption: Workflow for Phospho-STAT3 Detection by Western Blot.
Caption: Logical troubleshooting workflow for IL-6 signaling assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sense of IL‐6 signalling cues in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Content Imaging Assays for IL-6-Induced STAT3 Pathway Activation in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. Development and Validation of a Reporter-Cell-Line-Based Bioassay for Therapeutic Soluble gp130-Fc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-immunoprecipitation protocol to investigate cytokine receptor-associated proteins, e.g., Janus kinases or other associated signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. goldbio.com [goldbio.com]
- 16. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bitesizebio.com [bitesizebio.com]
How to prevent internalization of the IL-6 receptor during experiments
This guide provides troubleshooting and frequently asked questions for researchers encountering issues with Interleukin-6 (IL-6) receptor internalization during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of IL-6 receptor (IL-6R) internalization?
The IL-6 receptor (IL-6R) and its co-receptor gp130 are constitutively internalized, meaning the process occurs continuously and is independent of IL-6 binding.[1][2][3] This internalization is an active process mediated by clathrin and requires the GTPase dynamin.[1][3][4] While IL-6 binding is not required for internalization, it is a prerequisite for the activation of the downstream Jak/STAT signaling cascade.[1][2][3] Furthermore, the presence of IL-6 enhances the recycling of both IL-6R and gp130 back to the cell surface after internalization.[1][2][3]
Q2: How can I prevent IL-6R internalization during my experiments?
IL-6R internalization can be prevented using either chemical inhibitors that target the endocytic machinery or by employing physical methods like low temperature.
-
Chemical Inhibition: Small molecule inhibitors that target clathrin or dynamin can effectively block IL-6R internalization.[1]
-
Physical Methods: Lowering the experimental temperature to 4°C is a widely used method to halt most cellular membrane trafficking processes, including endocytosis.[5][6][7]
Q3: What are the potential consequences of inhibiting IL-6R internalization?
A critical consideration is that IL-6R internalization is a prerequisite for the activation of the Jak/STAT signaling pathway.[1][2] Therefore, blocking internalization will likely also inhibit or significantly reduce the downstream signaling you may be trying to measure. This is because signaling by exogenous IL-6 occurs within endosomal compartments.[8] Researchers should be aware that preventing internalization may not be compatible with studying active IL-6 signaling.
Q4: How do I differentiate between receptor internalization and proteolytic cleavage (shedding)?
Both internalization and proteolytic cleavage by metalloproteinases (ADAM10 and ADAM17) reduce the amount of IL-6R on the cell surface.[1] To specifically study internalization, it is recommended to perform experiments in the presence of a broad-spectrum metalloproteinase inhibitor, such as marimastat (B1683930), to prevent simultaneous receptor shedding.[1]
Troubleshooting Guide
Issue: I am using an inhibitor to prevent internalization, but my downstream signaling (e.g., STAT3 phosphorylation) is absent.
-
Cause: This is an expected outcome. Studies have shown that IL-6R internalization via clathrin-mediated endocytosis is necessary for downstream signal transduction.[1][2] By blocking the receptor at the plasma membrane, you are also preventing the activation of endosome-localized signaling cascades.[8]
-
Solution: Re-evaluate your experimental goals. If you need to measure active downstream signaling, preventing internalization is not a viable strategy. If your goal is purely to study receptor binding at the cell surface, then these inhibitors are appropriate.
Issue: My cell surface IL-6R levels are still decreasing even with an endocytosis inhibitor.
-
Cause 1: Suboptimal Inhibitor Concentration. The inhibitor concentration may be too low to be effective.
-
Cause 2: Proteolytic Cleavage. The decrease may be due to receptor shedding by ADAM proteases, not internalization.[1]
-
Solution 1: Titrate the inhibitor to determine the optimal concentration for your specific cell line and experimental conditions. Refer to the table below for recommended starting concentrations.
-
Solution 2: Include a metalloproteinase inhibitor like marimastat in your experimental medium to block shedding and isolate the effects of internalization.[1]
Prevention Methods and Protocols
Chemical Inhibition
Several small molecules can be used to inhibit the key proteins involved in clathrin-mediated endocytosis.
| Inhibitor | Target Protein | Mechanism of Action | Recommended Starting Concentration | Key Considerations |
| Pit-Stop 2 | Clathrin | Disrupts the interaction between the clathrin terminal domain and adaptor proteins.[1][9] | 25 µM[1] | Can have off-target effects. Use appropriate controls.[9][10] |
| Dyngo-4a | Dynamin | Inhibits the GTPase activity of dynamin, preventing the scission of endocytic vesicles.[1] | 50 µM[1] | Dynamin is involved in multiple cellular processes; inhibition may have broad effects.[4][11] |
| Dynasore | Dynamin | A potent and reversible inhibitor of dynamin's GTPase activity.[12] | 80-100 µM | Also inhibits other pathways where dynamin is implicated.[12] |
| Chlorpromazine | Clathrin | Causes clathrin to translocate to intracellular membranes, inhibiting coated pit formation.[12] | 5-10 µg/mL | Can have effects on cell membrane fluidity and other cellular processes. |
Physical Inhibition
| Method | Principle | Key Considerations |
| Low Temperature Incubation (4°C) | Reduces membrane fluidity and enzymatic activity, effectively halting endocytosis.[5][6] | This method blocks nearly all active cellular processes. It is useful for binding assays but not for studying active signaling at physiological temperatures. |
Experimental Protocols
Protocol 1: Chemical Inhibition of IL-6R Internalization
This protocol is adapted from studies on THP-1 cells and can be modified for other cell lines.[1]
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells like THP-1, wash and resuspend in serum-free medium.
-
Inhibitor Pre-incubation:
-
Add a metalloproteinase inhibitor (e.g., marimastat) to prevent shedding and incubate at 37°C for 30 minutes.
-
Add the chosen endocytosis inhibitor (e.g., 50 µM Dyngo-4a or 25 µM Pit-Stop 2) or DMSO as a vehicle control.
-
Continue to incubate at 37°C for an additional 30 minutes.
-
-
Antibody Labeling:
-
Cool cells on ice to stop membrane trafficking.
-
Incubate cells with a primary antibody specific to an extracellular epitope of the IL-6R for 1 hour on ice.
-
-
Internalization Period:
-
Wash away unbound primary antibody with ice-cold buffer (e.g., PBS).
-
Resuspend cells in pre-warmed (37°C) medium containing the inhibitors (or DMSO control) and incubate at 37°C for the desired time points (e.g., 0, 30, 60, 90 minutes) to allow internalization.
-
-
Detection:
-
Stop internalization by placing cells back on ice and washing with ice-cold buffer.
-
Add a fluorescently-labeled secondary antibody and incubate for 1 hour on ice.
-
Wash away unbound secondary antibody.
-
Analyze the remaining cell surface fluorescence using flow cytometry. A reduction in fluorescence over time in the control group indicates internalization.
-
Protocol 2: Measuring Cell Surface IL-6R by Flow Cytometry
-
Cell Treatment: Perform your experiment (e.g., with or without inhibitors, at different time points).
-
Staining: At the end of each time point, place cells on ice. Centrifuge and wash with ice-cold FACS buffer (e.g., PBS with 2% FBS).
-
Antibody Incubation: Incubate cells with a fluorophore-conjugated primary antibody against IL-6R (or an unconjugated primary followed by a fluorescent secondary antibody) for 30-60 minutes on ice in the dark.
-
Wash: Wash cells 2-3 times with ice-cold FACS buffer to remove unbound antibody.
-
Analysis: Resuspend cells in FACS buffer and analyze immediately on a flow cytometer. The mean fluorescence intensity (MFI) will be proportional to the amount of IL-6R on the cell surface.
Visualizations
IL-6 Signaling and Internalization Pathway
Caption: IL-6 signaling pathway showing receptor complex formation, clathrin/dynamin-dependent internalization into endosomes, and subsequent JAK/STAT activation.
Clathrin-Mediated Endocytosis Workflow and Inhibition
Caption: Key stages of clathrin-mediated endocytosis and the points of action for common chemical inhibitors.
Experimental Workflow for Testing Inhibitors
Caption: A typical experimental workflow to quantify the effect of an inhibitor on IL-6R internalization using flow cytometry.
References
- 1. Interleukin-6 controls recycling and degradation, but not internalization of its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin-6 controls recycling and degradation, but not internalization of its receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Low temperature blocks fluid-phase pinocytosis and receptor-mediated endocytosis in Trypanosoma cruzi epimastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Clathrin-Mediated Endocytosis Selectively Attenuates Specific Insulin Receptor Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interleukin-6 secretion is limited by self-signaling in endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Dynamin-mediated internalization of caveolae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Therapeutic Antibodies Against the IL-6 Receptor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the development and application of therapeutic antibodies targeting the Interleukin-6 receptor (IL-6R).
Frequently Asked Questions (FAQs)
Q1: What are the different modes of IL-6 signaling that our therapeutic antibody should block?
A1: IL-6 signals through three primary mechanisms: classic signaling, trans-signaling, and trans-presentation.[1][2]
-
Classic Signaling: IL-6 binds to the membrane-bound IL-6 receptor (mIL-6R), which is expressed on a limited number of cells like hepatocytes and some leukocytes.[3] This complex then associates with the ubiquitously expressed gp130 protein to initiate intracellular signaling. Classic signaling is generally associated with the anti-inflammatory and regenerative functions of IL-6.[4]
-
Trans-Signaling: This pathway is initiated when IL-6 binds to a soluble form of the IL-6R (sIL-6R).[1][4] The resulting IL-6/sIL-6R complex can then activate cells that only express gp130, thereby expanding the range of IL-6 responsive cells.[4] Trans-signaling is predominantly linked to the pro-inflammatory activities of IL-6.[3][4]
-
Trans-Presentation: In this mode, an IL-6R-expressing cell, such as a dendritic cell, presents IL-6 to a neighboring cell that expresses gp130, like a T cell.[1][5]
A successful therapeutic anti-IL-6R antibody should ideally block all three modes of signaling to comprehensively inhibit IL-6 activity.[6]
Q2: What is the molecular composition of the fully assembled IL-6/IL-6R/gp130 signaling complex?
A2: The functional IL-6 signaling complex is a hexamer. It consists of two molecules each of IL-6, IL-6Rα, and the signal-transducing receptor gp130, forming a 2:2:2 heterohexamer.[2][5] The dimerization of gp130 is the critical step that initiates downstream intracellular signaling cascades.[3]
Q3: Which downstream signaling pathways are activated by the IL-6 receptor?
A3: Upon formation of the hexameric complex, several downstream signaling pathways are activated, primarily through the Janus kinase (JAK) family of tyrosine kinases.[5] The most prominent pathways include:
-
JAK/STAT Pathway: Primarily activating STAT3 and STAT1, which translocate to the nucleus to regulate gene expression.[5]
-
Ras/MAPK Pathway: Activated via the recruitment and phosphorylation of SHP-2.[3][5]
-
PI3K/Akt Pathway [4]
Q4: Are there species-specificity issues I should be aware of when testing my humanized anti-IL-6R antibody in pre-clinical models?
A4: Yes, this is a critical consideration. For example, Tocilizumab, a humanized anti-human IL-6R antibody, does not effectively bind to or block signaling through the murine (mouse) or rat IL-6R.[7] This lack of cross-reactivity necessitates the use of a surrogate antibody, such as MR16-1 for mouse models, that specifically targets the murine IL-6R to evaluate the therapeutic concept in preclinical studies.[7][8] It is essential to verify the species cross-reactivity of your antibody early in the development process.
IL-6 Signaling Pathway
Caption: Overview of IL-6 classic and trans-signaling pathways leading to downstream signal activation.
Troubleshooting Guide
Problem 1: My anti-IL-6R antibody shows low binding affinity in Surface Plasmon Resonance (SPR) assays.
| Possible Cause | Troubleshooting Step |
| Improper protein immobilization | Ensure the IL-6R protein is correctly folded and active. Test different immobilization strategies (e.g., amine coupling vs. capture-based methods) to find the optimal orientation for antibody binding.[9] |
| Suboptimal buffer conditions | Optimize the running buffer pH and ionic strength to ensure maximal binding interaction. |
| Protein aggregation | Use size-exclusion chromatography (SEC) to ensure both the antibody and IL-6R protein are monomeric before the SPR experiment. |
| Incorrect kinetic model fitting | The binding may not follow a simple 1:1 Langmuir model. Try fitting the data to more complex models (e.g., two-state reaction) if the residuals from the 1:1 fit are high. |
Problem 2: The antibody fails to neutralize IL-6-induced STAT3 phosphorylation in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Antibody does not block the IL-6 binding site | The antibody may bind to an epitope on IL-6R that is not critical for IL-6 binding.[10] Perform a competitive binding assay with IL-6 to confirm if the antibody directly competes for the binding site. |
| Insufficient antibody concentration or incubation time | Perform a dose-response experiment with varying antibody concentrations and incubation times to determine the optimal conditions for neutralization. |
| Cell line expresses low levels of IL-6R | Confirm IL-6R expression on your chosen cell line using flow cytometry or western blotting.[10][11] |
| Activation of alternative signaling pathways | Ensure that the STAT3 phosphorylation is specifically induced by IL-6 in your assay system. Include an "IL-6 only" positive control and a "no IL-6" negative control. |
Problem 3: The antibody is effective in vitro but shows no efficacy in a mouse model of disease.
| Possible Cause | Troubleshooting Step |
| Lack of species cross-reactivity | As noted in the FAQs, humanized antibodies like Tocilizumab do not block the murine IL-6R.[7] Confirm your antibody's binding to murine IL-6R. If there is no cross-reactivity, a surrogate antibody specific for the mouse receptor is required for in vivo studies.[8][12] |
| Poor pharmacokinetic (PK) properties | The antibody may have a short half-life in vivo. Conduct a PK study to determine the antibody's serum concentration and stability over time. The dosing regimen may need to be adjusted. |
| Inefficient tissue penetration | The antibody may not be reaching the site of inflammation in sufficient concentrations. Consider different routes of administration or formulation strategies. |
| Redundancy of inflammatory pathways in the disease model | The disease model may not be solely dependent on IL-6 signaling. Other cytokines could be compensating for the IL-6R blockade. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in anti-IL-6R antibody development.
Quantitative Data Summary
Table 1: Representative Binding Affinities of Anti-IL-6/IL-6R Antibodies
| Antibody | Target | Method | Binding Constant (KD) | Reference |
| C14mab | IL-6/IL-6Rα Complex | Not Specified | 2.86 x 10⁻¹⁰ M | [2] |
| Tocilizumab | IL-6R | SPR | ~10⁻⁹ M (Reported Range) | [13] |
| Siltuximab | IL-6 | SPR | ~10⁻¹¹ M (Reported Range) | [13] |
Table 2: Example Concentration Ranges for In Vitro Assays
| Assay Type | Molecule | Concentration Range | Reference |
| SPR (Analyte) | IL-6R | 1.85 nM - 150 nM | [9] |
| ELISA (Coating) | rhIL-6-His | 1 µg/mL | [14] |
| Cell-Based Neutralization | Tocilizumab | 10 µg/mL (to block 10 ng/mL IL-6) | [7] |
Detailed Experimental Protocols
1. Protocol: IL-6R Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of a therapeutic antibody to the IL-6 receptor.
-
Methodology:
-
Immobilization:
-
Activate a CM5 sensor chip surface using a 1:1 mixture of EDC/NHS.
-
Immobilize recombinant human IL-6R protein onto the activated surface in an appropriate buffer (e.g., 10 mM acetate, pH 5.0) to a target density. Alternatively, use a capture-based approach by first immobilizing an anti-Fc antibody.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the anti-IL-6R antibody (analyte) in running buffer (e.g., HBS-EP+). A typical concentration range might be 1 nM to 150 nM.[9]
-
Inject the analyte concentrations sequentially over the immobilized IL-6R surface, typically from lowest to highest concentration in a single-cycle kinetics (SCK) format.[9]
-
-
Dissociation:
-
After the final analyte injection, allow for a dissociation phase where running buffer flows over the chip surface. A dissociation time of 600 seconds is a common starting point.[9]
-
-
Regeneration:
-
Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5) to remove the bound antibody and prepare the surface for the next cycle.[9]
-
-
Data Analysis:
-
Fit the resulting sensorgram data to a suitable kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
-
2. Protocol: Cell-Based STAT3 Phosphorylation Neutralization Assay
-
Objective: To assess the ability of an anti-IL-6R antibody to block IL-6-induced downstream signaling.
-
Methodology:
-
Cell Culture:
-
Antibody Incubation:
-
Pre-incubate the cells with serial dilutions of the anti-IL-6R therapeutic antibody (or a negative control IgG) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
IL-6 Stimulation:
-
Add a pre-determined concentration of recombinant human IL-6 (e.g., 10 ng/mL) to the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C to induce STAT3 phosphorylation.[7]
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
-
Detection of p-STAT3:
-
Quantify the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in the cell lysates using one of the following methods:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-STAT3 (Tyr705) and total STAT3.
-
ELISA: Use a sandwich ELISA kit specific for p-STAT3.
-
Flow Cytometry (Phosflow): Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against p-STAT3.
-
-
-
Data Analysis:
-
Normalize the p-STAT3 signal to the total STAT3 signal. Plot the normalized p-STAT3 levels against the antibody concentration to determine the IC50 (the concentration of antibody that inhibits 50% of the IL-6-induced STAT3 phosphorylation).
-
-
References
- 1. Making sense of IL‐6 signalling cues in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. IL-6 Trans-Signaling via the Soluble IL-6 Receptor: Importance for the Pro-Inflammatory Activities of IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. researchgate.net [researchgate.net]
- 6. Interleukin-6: obstacles to targeting a complex cytokine in critical illness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tocilizumab does not block interleukin-6 (IL-6) signaling in murine cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Characterization of IL-6 receptor expression by monoclonal and polyclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. Characterization of anti-mouse interleukin-6 receptor antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Optimisation of anti-interleukin-6 therapy: Precision medicine through mathematical modelling [frontiersin.org]
- 14. A Novel Humanized Anti-Interleukin-6 Antibody HZ0408b With Anti-Rheumatoid Arthritis Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Soluble IL-6 Receptor (sIL-6R) Sample Handling
This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing soluble Interleukin-6 Receptor (sIL-6R) samples to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I store my recombinant sIL-6R samples to maintain their stability?
A1: For long-term storage, it is recommended to store sIL-6R samples at -80°C. For short-term storage (a few days), 4°C is acceptable. It is crucial to avoid repeated freeze-thaw cycles as this can lead to protein degradation and aggregation. To prevent this, aliquot the sIL-6R solution into single-use volumes before freezing.
Q2: What is the impact of freeze-thaw cycles on sIL-6R stability?
A2: While one study on sIL-6R in human serum indicated that its concentration was not significantly altered by repeated freeze-thaw cycles[1], general best practices for recombinant proteins strongly advise against this. Freeze-thaw cycles can expose proteins to detrimental conditions such as ice crystal formation, pH shifts, and increased local solute concentrations, which can lead to denaturation and aggregation. For recombinant sIL-6R, it is best to minimize the number of freeze-thaw cycles.
Q3: Can I store my sIL-6R samples at -20°C?
A3: While -20°C is a common temperature for protein storage, -80°C is generally preferred for long-term stability of sIL-6R to minimize potential degradation. If a -80°C freezer is unavailable, storage at -20°C for shorter periods is an alternative, but it is still critical to avoid multiple freeze-thaw cycles.
Q4: What are cryoprotectants and should I use them for storing my sIL-6R?
A4: Cryoprotectants are substances that protect proteins from the stresses of freezing. Common cryoprotectants include glycerol (B35011) and sucrose. Adding a cryoprotectant to your sIL-6R solution before freezing can help to preserve its activity and prevent aggregation. The optimal concentration of the cryoprotectant should be determined for your specific experimental needs.
Q5: How can I assess the quality of my sIL-6R sample after storage?
A5: The quality of your sIL-6R sample can be assessed by evaluating its biological activity and structural integrity. An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure its binding activity to IL-6. To assess for aggregation, techniques such as Size-Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) are recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal in sIL-6R ELISA | 1. Degraded sIL-6R: The protein may have lost activity due to improper storage or multiple freeze-thaw cycles.2. Incorrect sample dilution: The concentration of sIL-6R in the assay may be outside the detection range of the kit.3. Reagent issues: Expired or improperly stored ELISA kit reagents. | 1. Use a fresh, properly stored aliquot of sIL-6R. Ensure aliquots are thawed on ice and used promptly.2. Perform a dilution series of your sample to find the optimal concentration.3. Check the expiration dates of your ELISA kit and ensure all components have been stored according to the manufacturer's instructions. |
| High background in ELISA | 1. Insufficient washing: Inadequate removal of unbound reagents.2. Non-specific binding: The antibodies may be binding to other components in the sample or to the plate itself.3. Contaminated reagents: Buffers or other reagents may be contaminated. | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.2. Use a blocking buffer to reduce non-specific binding. Ensure your sample matrix is compatible with the assay.3. Use fresh, sterile buffers and reagents. |
| Evidence of protein aggregation (e.g., visible precipitate, unexpected results in functional assays) | 1. Multiple freeze-thaw cycles: Repeated freezing and thawing is a common cause of protein aggregation.2. Improper buffer conditions: The pH or ionic strength of the storage buffer may not be optimal for sIL-6R stability.3. High protein concentration: Concentrated protein solutions are more prone to aggregation. | 1. Always aliquot sIL-6R into single-use volumes before freezing.2. Ensure the storage buffer has a pH and salt concentration that are optimal for sIL-6R stability. Consult the manufacturer's datasheet for recommended buffer components.3. If possible, store the protein at a lower concentration. If a high concentration is necessary, consider adding stabilizing excipients. |
| Poor reproducibility between experiments | 1. Inconsistent sample handling: Variations in thawing procedures or incubation times.2. Pipetting errors: Inaccurate dispensing of samples or reagents.3. Variability in freeze-thaw cycles: Different aliquots undergoing different numbers of freeze-thaw cycles. | 1. Standardize all sample handling procedures, including thawing on ice for a consistent amount of time.2. Calibrate pipettes regularly and use proper pipetting techniques.3. Use single-use aliquots to ensure each experiment is performed with a sample that has undergone the same number of freeze-thaw cycles (ideally, only one). |
Quantitative Data on sIL-6R Stability
While specific quantitative data on the degradation of recombinant sIL-6R with each freeze-thaw cycle is not extensively published, the following table summarizes findings on the stability of sIL-6R and related cytokines under different conditions.
| Analyte | Sample Matrix | Condition | Observation | Reference |
| sIL-6R | Human Serum | Repeated freeze-thaw cycles | Concentrations were not significantly altered. | [1] |
| IL-6 | Human Serum | Repeated freeze-thaw cycles | Concentrations were not significantly altered. | [2] |
| IL-6 | Human Serum | Storage at 20°C and 30°C | No significant change. | [1] |
| sIL-6R | Human Serum | Storage at 20°C | Significant decrease after 21 days. | [1] |
| sIL-6R | Human Serum | Storage at 30°C and 40°C | Significant decrease after 1 day. | [1] |
| Various Cytokines | Plasma and Serum | 3-5 freeze-thaw cycles | Some cytokines showed significant changes in concentration. | [3][4] |
Note: The stability of recombinant sIL-6R in a purified form may differ from its stability in complex biological matrices like serum. Therefore, it is crucial to handle recombinant proteins with care to avoid degradation.
Experimental Protocols
Protocol 1: Assessment of sIL-6R Activity by ELISA
This protocol outlines a general procedure for determining the biological activity of sIL-6R by measuring its ability to bind to IL-6.
Materials:
-
Recombinant human IL-6
-
Recombinant human sIL-6R (sample to be tested)
-
ELISA plate pre-coated with anti-human IL-6 antibody
-
Detection antibody (e.g., biotinylated anti-human sIL-6R antibody)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Assay buffer/diluent
-
Plate reader
Procedure:
-
Prepare Reagents: Reconstitute and dilute all reagents as per the ELISA kit manufacturer's instructions. Prepare a standard curve using a known concentration of active sIL-6R.
-
Sample Preparation: Thaw your sIL-6R sample on ice. Prepare serial dilutions of your sIL-6R sample in assay buffer.
-
Coating: If not using a pre-coated plate, coat the wells of an ELISA plate with recombinant human IL-6 overnight at 4°C. Wash the plate with wash buffer.
-
Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate.
-
Sample Incubation: Add the prepared standards and sIL-6R sample dilutions to the wells and incubate for 2 hours at room temperature. Wash the plate.
-
Detection Antibody: Add the detection antibody to each well and incubate for 1-2 hours at room temperature. Wash the plate.
-
Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark. Wash the plate.
-
Substrate Development: Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Read Plate: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve from the standards and determine the concentration of active sIL-6R in your samples.
Protocol 2: Detection of sIL-6R Aggregates by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size, making it an effective method for detecting aggregates.
Materials:
-
sIL-6R sample
-
SEC column suitable for the molecular weight of sIL-6R and its potential aggregates
-
HPLC or FPLC system
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Low protein binding vials
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Thaw the sIL-6R sample on ice. If necessary, centrifuge the sample at a low speed to remove any large, insoluble aggregates.
-
Injection: Inject a defined volume of the sIL-6R sample onto the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Analyze the resulting chromatogram. The monomeric sIL-6R will elute as a major peak at a specific retention time. Aggregates, being larger, will elute earlier as separate peaks or as a shoulder on the main peak. The percentage of aggregation can be calculated by integrating the peak areas.
Protocol 3: Analysis of sIL-6R Aggregation by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
Materials:
-
sIL-6R sample
-
DLS instrument
-
Low-volume cuvette
-
Buffer for dilution (if necessary)
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize.
-
Sample Preparation: Thaw the sIL-6R sample on ice. If the sample is too concentrated, dilute it with a filtered buffer to an appropriate concentration for DLS analysis. The buffer should be the same as the one the protein is stored in.
-
Sample Loading: Carefully pipette the sIL-6R sample into a clean, dust-free cuvette. Ensure there are no air bubbles.
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the measurement temperature. Perform the measurement according to the instrument's software instructions.
-
Data Analysis: The DLS software will provide a size distribution profile. A monodisperse sample of sIL-6R will show a single, narrow peak corresponding to the hydrodynamic radius of the monomer. The presence of aggregates will be indicated by the appearance of larger peaks in the size distribution.
Visualizations
References
- 1. Stability of interleukin 6, soluble interleukin 6 receptor, interleukin 10 and CC16 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sample handling on the stability of interleukin 6, tumour necrosis factor-alpha and leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison Guide: Validating the Specificity of a New IL-6 Receptor Antibody
This guide provides a comprehensive framework for validating the specificity of a novel antibody targeting the Interleukin-6 Receptor (IL-6R). It is designed for researchers, scientists, and drug development professionals, offering objective comparisons with alternative antibodies and detailed experimental protocols supported by data.
Introduction to IL-6 Signaling and Antibody Specificity
Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a critical role in regulating immune responses, inflammation, and hematopoiesis.[1] Its signaling is initiated by binding to the IL-6 receptor (IL-6R, also known as CD126), which exists in both membrane-bound (mIL-6R) and soluble (sIL-6R) forms.[2][3] This IL-6/IL-6R complex then associates with the signal-transducing protein gp130, leading to the activation of intracellular signaling cascades, primarily the JAK/STAT and Ras/MAPK pathways.[4][5]
Given its central role in various inflammatory diseases, the IL-6/IL-6R axis is a major therapeutic target.[6] The development of new monoclonal antibodies against IL-6R requires rigorous validation to ensure they bind specifically to the intended target without cross-reacting with other proteins, particularly other cytokine receptors that share the gp130 subunit.[6] High specificity is crucial for therapeutic efficacy and safety.
This guide compares a hypothetical new antibody, "New-Ab," with a well-established "Standard-Ab" and a "Negative Isotype Control" across a panel of standard validation assays.
References
- 1. IL-6 Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. origene.com [origene.com]
- 3. Interleukin 6 - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]
- 6. Frontiers | A Novel Humanized Anti-Interleukin-6 Antibody HZ0408b With Anti-Rheumatoid Arthritis Therapeutic Potential [frontiersin.org]
A Comparative Analysis of Interleukin-6 Receptor Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of IL-6 Receptor Inhibitors Supported by Experimental Data
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis. Dysregulation of IL-6 signaling is implicated in a variety of inflammatory and autoimmune diseases. Consequently, a number of monoclonal antibodies targeting either IL-6 or its receptor (IL-6R) have been developed as therapeutic agents. This guide provides a comparative overview of the efficacy of several key IL-6 receptor inhibitors, presenting available quantitative data for objective assessment.
Mechanism of Action: Targeting the IL-6 Signaling Cascade
The biological effects of IL-6 are mediated through a receptor complex consisting of the IL-6 receptor (IL-6R, also known as gp80 or CD126) and the signal-transducing component, glycoprotein (B1211001) 130 (gp130 or CD130). IL-6 can signal through two main pathways: the classic cis-signaling pathway, where IL-6 binds to membrane-bound IL-6R (mIL-6R), and the trans-signaling pathway, where IL-6 binds to a soluble form of the IL-6R (sIL-6R). Both complexes then associate with gp130, leading to the activation of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway.
The inhibitors discussed in this guide primarily function by either binding directly to the IL-6 cytokine itself, preventing its interaction with IL-6R, or by binding to the IL-6R and blocking IL-6 from binding.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data on the binding affinity and inhibitory potency of various IL-6 receptor inhibitors. It is important to note that direct head-to-head comparative studies for all these inhibitors under identical experimental conditions are limited. Therefore, data from different sources are presented, and direct comparisons should be made with caution.
| Inhibitor | Target | Binding Affinity (KD) | Source |
| Olokizumab | IL-6 | 10 pM | [1] |
| Clazakizumab | IL-6 | 4 pM | [2] |
| Satralizumab | IL-6 Receptor | ~4-fold higher than Tocilizumab | [3] |
| Ziltivekimab | IL-6 | Data not available | |
| Sarilumab | IL-6 Receptor | 61.9 pM (monomeric hIL-6R), 12.8 pM (dimeric hIL-6R-Fc) | |
| Tocilizumab | IL-6 Receptor | 15-22 fold weaker than Sarilumab |
| Inhibitor | Assay System | IC50 | Source |
| Olokizumab | IL-6-induced STAT3 phosphorylation in HUVEC cells | Near stoichiometric neutralization | [1] |
| Clazakizumab | IL-6-induced STAT3 phosphorylation | Potent antagonist (specific IC50 not provided) | [2] |
| Satralizumab | Data not available | Data not available | |
| Ziltivekimab | Data not available | Data not available | |
| Sarilumab | IL-6-induced STAT3-luciferase reporter in HepG2 cells | 146 pM | |
| Tocilizumab | IL-6-induced STAT3-luciferase reporter in HepG2 cells | ~4-fold less potent than Sarilumab |
| Inhibitor | Assay System | IC50 | Source |
| Olokizumab | Data not available | Data not available | |
| Clazakizumab | IL-6-induced cell proliferation | Competitive antagonist (specific IC50 not provided) | [4] |
| Satralizumab | Data not available | Data not available | |
| Ziltivekimab | Data not available | Data not available | |
| Sarilumab | IL-6-induced proliferation of DS-1 cells | 226 pM | |
| Tocilizumab | IL-6-induced proliferation of DS-1 cells | Several-fold less potent than Sarilumab |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of IL-6 receptor inhibitors.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
Objective: To determine the binding affinity of an IL-6 receptor inhibitor to its target (IL-6 or IL-6R).
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with the target protein (e.g., recombinant human IL-6 or IL-6R) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Inhibitor Incubation: Add serial dilutions of the IL-6 receptor inhibitor to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a labeled secondary antibody that recognizes the inhibitor (e.g., HRP-conjugated anti-human IgG). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The binding affinity (KD) can be calculated by fitting the data to a saturation binding curve using appropriate software.
Western Blot for STAT3 Phosphorylation
Objective: To assess the ability of an IL-6 receptor inhibitor to block IL-6-induced phosphorylation of STAT3.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2, HUVEC) to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with varying concentrations of the IL-6 receptor inhibitor for 1-2 hours. Stimulate the cells with recombinant human IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 to normalize the p-STAT3 signal.
Cell Proliferation Assay (MTT or BrdU)
Objective: To measure the effect of an IL-6 receptor inhibitor on IL-6-induced cell proliferation.
Methodology (MTT Assay):
-
Cell Seeding: Seed cells (e.g., DS-1) in a 96-well plate at a density of 10⁴–10⁵ cells/well.
-
Treatment: Treat the cells with varying concentrations of the IL-6 receptor inhibitor in the presence of a fixed concentration of IL-6. Include appropriate controls (cells alone, cells with IL-6 only). Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals. Incubate for 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of the inhibitor.
Visualizing the IL-6 Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: The IL-6 signaling pathway, illustrating both cis- and trans-signaling mechanisms leading to STAT3 activation and gene transcription.
Caption: A generalized experimental workflow for evaluating the efficacy of IL-6 receptor inhibitors.
References
- 1. Discovery and characterization of olokizumab: A humanized antibody targeting interleukin-6 and neutralizing gp130-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Satralizumab: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Guide to Soluble vs. Membrane-Bound Interleukin-6 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Interleukin-6 (IL-6) is a pleiotropic cytokine central to regulating a wide array of biological processes, including immune responses, inflammation, hematopoiesis, and metabolism.[1][2] The cellular response to IL-6 is nuanced, dictated by which form of its alpha receptor, the membrane-bound IL-6 receptor (mIL-6R) or the soluble IL-6 receptor (sIL-6R), initiates the signaling cascade. The mode of engagement determines the context and nature of the downstream effects, which are broadly categorized as either anti-inflammatory and regenerative or pro-inflammatory.[1][3] This guide provides an objective comparison of these two pathways, supported by experimental data, detailed protocols, and pathway visualizations.
Overview of IL-6 Signaling: Classic vs. Trans-Signaling
IL-6 signaling requires the engagement of the signal-transducing receptor subunit, glycoprotein (B1211001) 130 (gp130).[1] However, IL-6 itself has no significant affinity for gp130 and must first bind to an IL-6 receptor (IL-6R).[1][4] The distinction between the two primary signaling pathways hinges on the location of this initial receptor.
-
Classic Signaling (via mIL-6R): This pathway is initiated when IL-6 binds to the transmembrane mIL-6R.[4] The resulting IL-6/mIL-6R complex then recruits and induces the homodimerization of gp130, triggering intracellular signaling.[2][5] Expression of mIL-6R is restricted to a limited number of cell types, primarily hepatocytes, some leukocytes (like macrophages, neutrophils, and resting lymphocytes), and certain epithelial cells.[1][5][6] Consequently, classic signaling is considered to mediate the regenerative and anti-inflammatory, or homeostatic, functions of IL-6.[1][4]
-
Trans-Signaling (via sIL-6R): This pathway is activated when IL-6 first binds to a soluble form of the IL-6R (sIL-6R), which is generated through proteolytic cleavage of mIL-6R or by alternative splicing.[2][4][7] This IL-6/sIL-6R complex can then bind to and activate gp130 on cells that do not express mIL-6R.[1][5] Since gp130 is ubiquitously expressed on nearly all cells in the body, trans-signaling dramatically broadens the range of cells responsive to IL-6.[1][6] This pathway is predominantly associated with the pro-inflammatory activities of IL-6.[1][3][4]
A natural inhibitor of trans-signaling exists in the form of soluble gp130 (sgp130), which binds to the IL-6/sIL-6R complex and prevents it from engaging with membrane-bound gp130.[8][9]
Below is a diagram illustrating the fundamental differences between the classic and trans-signaling pathways.
Caption: IL-6 Classic and Trans-Signaling Pathways.
Quantitative Comparison of Downstream Signaling
Both classic and trans-signaling pathways activate common intracellular cascades, including the JAK/STAT (Janus kinase/signal transducer and activator of transcription), Ras-MAPK, and PI3K-Akt pathways.[10][11] However, the intensity and duration of this activation can differ significantly, leading to distinct biological outcomes.
Studies have shown that IL-6 trans-signaling often leads to a more potent and sustained activation of STAT3 compared to classic signaling.[3][12] This heightened STAT3 phosphorylation results in higher expression levels of downstream target genes, such as the negative regulator SOCS3.[3]
Table 1: Comparison of Downstream Signal Activation
| Feature | Classic Signaling (IL-6 alone) | Trans-Signaling (IL-6 + sIL-6R) | Cell Type / Model | Reference |
| STAT3 Phosphorylation | Transient activation | More pronounced and sustained activation | Ba/F3-gp130-IL-6Rα cells | [3] |
| ERK1/2 Activation | Activated | Activated | Human Vascular Endothelial Cells | [10][13] |
| PI3K-Akt Activation | Activated | Activated | Human Vascular Endothelial Cells | [10][13] |
| Primary Activated Pathway | JAK/STAT3 and MEK/ERK | Primarily JAK/STAT3 (in L8824 cells) | L8824 (Blunt snout bream cell line) | [14] |
| SOCS3 mRNA Expression | Induced | Higher induction than classic signaling | Ba/F3-gp130-IL-6Rα cells | [3] |
Differential Target Gene Expression
The distinct signaling kinetics between the two pathways translate into differential gene expression profiles, underpinning their divergent biological roles. Trans-signaling is often associated with the upregulation of pro-inflammatory genes that are not induced by classic signaling.
For example, in human vascular endothelial cells, trans-signaling was shown to induce the expression of adhesion molecule ICAM-1 and chemokine CCL2, whereas classic signaling did not.[10][13] However, both pathways were capable of inducing the chemokine CXCL8.[13] A global gene expression analysis in human retinal endothelial cells revealed that trans-signaling, when compared to classic signaling, resulted in the upregulation of 343 genes and the downregulation of 141 genes, highlighting a significant divergence in their transcriptional programs.[15]
Table 2: Differential Expression of Inflammatory Genes in Endothelial Cells
| Gene Product | Classic Signaling (IL-6 alone) | Trans-Signaling (IL-6 + sIL-6R) | Biological Function | Reference |
| ICAM-1 | No induction | Induced | Cell adhesion | [10][13] |
| CCL2 (MCP-1) | No induction | Induced | Monocyte chemoattraction | [10][13][16] |
| CXCL8 (IL-8) | Induced | Induced | Neutrophil chemoattraction | [13] |
Key Experimental Methodologies
The following protocols are representative of the methods used to quantitatively assess and compare IL-6 classic and trans-signaling.
This protocol is adapted from studies comparing STAT3 activation in response to classic vs. trans-signaling.[3][17]
-
Cell Culture and Stimulation:
-
Culture cells (e.g., Ba/F3-gp130-IL-6Rα cells or HaCaT keratinocytes) in appropriate media (e.g., DMEM) supplemented with 10% FCS, penicillin, and streptomycin.[3]
-
Prior to stimulation, starve cells of growth factors for a defined period (e.g., 4-6 hours) to reduce basal signaling.
-
Stimulate cells with one of the following:
-
Control: Vehicle (e.g., PBS).
-
Classic Signaling: Recombinant IL-6 (e.g., 5-10 ng/mL).[17]
-
Trans-Signaling: Recombinant IL-6 (e.g., 5-10 ng/mL) plus recombinant sIL-6R (e.g., 25 ng/mL).
-
-
Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.[18]
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, place plates on ice and wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect lysates, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (e.g., 10% polyacrylamide gel) and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Normalize the phospho-STAT3 signal to the total STAT3 signal to determine the relative level of activation.
-
The workflow for this type of experiment is visualized below.
Caption: Western Blot Experimental Workflow.
This protocol allows for the quantification of target mRNA levels induced by the different signaling pathways.[14][19]
-
Cell Culture and Stimulation:
-
Follow the same stimulation procedure as described in Protocol 1, using appropriate cell types (e.g., endothelial cells, hepatocytes).
-
-
RNA Extraction and cDNA Synthesis:
-
At the end of the stimulation period, lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific forward and reverse primers for target genes (e.g., SOCS3, CCL2, ICAM1) and a housekeeping gene (e.g., GAPDH, 18S rRNA).
-
Run the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treatment groups to the untreated control group.
-
Conclusion
The distinction between IL-6 classic signaling and trans-signaling is critical for understanding the cytokine's diverse roles in health and disease. Classic signaling, restricted to mIL-6R-expressing cells, is primarily associated with regenerative and homeostatic functions.[1][3] In contrast, trans-signaling, enabled by the sIL-6R, can activate nearly any cell in the body and is the primary driver of the pro-inflammatory activities of IL-6.[1][3] These functional differences are rooted in quantitative distinctions in signaling strength and duration, which lead to divergent gene expression programs. For drug development professionals, this dichotomy offers a clear therapeutic rationale: selectively inhibiting IL-6 trans-signaling while preserving the beneficial effects of classic signaling represents a promising strategy for treating chronic inflammatory and autoimmune diseases.[1]
References
- 1. IL-6 Trans-Signaling via the Soluble IL-6 Receptor: Importance for the Pro-Inflammatory Activities of IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Response to IL-6 trans- and IL-6 classic signalling is determined by the ratio of the IL-6 receptor α to gp130 expression: fusing experimental insights and dynamic modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The balance of interleukin (IL)-6, IL-6·soluble IL-6 receptor (sIL-6R), and IL-6·sIL-6R·sgp130 complexes allows simultaneous classic and trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting Interleukin-6 Classic- and Trans-Signaling in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. origene.com [origene.com]
- 12. Targeting IL-6 trans-signalling: past, present and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overlapping and distinct biological effects of IL-6 classic and trans-signaling in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Interleukin-6/Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Is Essential for Macrophage Infiltration and Myoblast Proliferation during Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Autocrine Regulation of Interleukin-6 via the Activation of STAT3 and Akt in Cardiac Myxoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
IL-6 Receptor: A Validated Biomarker for Inflammatory Diseases? A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Interleukin-6 receptor (IL-6R) as a biomarker for inflammatory diseases against other common markers. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
The Interleukin-6 (IL-6) signaling pathway plays a central role in the inflammatory response, making its components, including the IL-6 receptor (IL-6R), key targets for therapeutic intervention and potential biomarkers for disease activity. Dysregulated and persistent production of IL-6 is a hallmark of various chronic inflammatory and autoimmune diseases. This guide delves into the validation of IL-6R as a biomarker, comparing its performance with established inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).
The IL-6 Signaling Pathway: A Dual Role in Inflammation
Interleukin-6 exerts its effects through two primary signaling pathways: the classic cis-signaling and the trans-signaling pathway.
-
Cis-signaling: IL-6 binds to the membrane-bound IL-6R (mIL-6R) on the surface of specific immune cells like hepatocytes, neutrophils, and macrophages. This complex then associates with the ubiquitously expressed gp130 protein, initiating downstream signaling cascades, primarily the JAK/STAT pathway. Classic signaling is generally associated with the anti-inflammatory and regenerative effects of IL-6.[1]
-
Trans-signaling: A soluble form of the IL-6R (sIL-6R), generated by proteolytic cleavage or alternative splicing, can bind to IL-6 in the circulation.[2] This IL-6/sIL-6R complex can then activate cells that only express gp130, broadening the range of cells responsive to IL-6. This pathway is predominantly pro-inflammatory and is implicated in the pathogenesis of chronic inflammatory diseases.[1][3]
Due to its involvement in pro-inflammatory responses, the soluble IL-6 receptor (sIL-6R) has garnered significant interest as a potential biomarker for monitoring disease activity in various inflammatory conditions.
Performance of Soluble IL-6R as a Biomarker: A Comparative Analysis
The utility of sIL-6R as a diagnostic and prognostic biomarker has been investigated in several inflammatory diseases, often in comparison to established markers like CRP and ESR.
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, a chronic autoimmune disease characterized by joint inflammation, both IL-6 and sIL-6R levels are often elevated and correlate with disease activity. Studies have shown a significant positive correlation between IL-6 levels and the Disease Activity Score 28 (DAS28), a widely used measure of RA activity. One study found a substantial positive correlation between IL-6 levels and DAS28 (r = 0.603, p < 0.001), which was stronger than the moderate correlation observed between CRP levels and DAS28 (r = 0.493, p < 0.001), suggesting IL-6 may be a better indicator of disease activity in RA compared to CRP.
| Biomarker | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Area Under the Curve (AUC) | Disease | Reference |
| sIL-6R | 76.1% | 78.4% | - | - | 0.71-0.89 | Sepsis vs. Septic Shock | [4],[5] |
| CRP | 75% | 75% | - | - | 0.81 | Severe Acute Pancreatitis | [6] |
| ESR | 71.1% | - | - | - | - | Acute Pyelonephritis | [7] |
| IL-6 | 86% | 81% | - | - | 0.90 | Severe Acute Pancreatitis | [6] |
| IL-6 | 80.4% | 88.9% | - | - | 0.83-0.94 | Sepsis | [4],[5] |
Note: The table presents a summary of performance metrics from various studies. Direct comparison should be made with caution due to differences in study design, patient populations, and methodologies.
Inflammatory Bowel Disease (IBD)
In inflammatory bowel disease (IBD), which includes Crohn's disease (CD) and ulcerative colitis (UC), studies on the utility of sIL-6R as a biomarker have yielded mixed results. While some studies report elevated levels of IL-6 and sIL-6R in the colonic mucosa of IBD patients, particularly those with active inflammation, systemic serum levels may not consistently reflect disease activity.[6] One study concluded that while a fraction of IBD patients show elevated serum IL-6 levels that are strongly associated with disease activity, sIL-6R and sgp130 do not appear to be useful as general biomarkers for IBD.[1] Another study found that serum IL-6 levels were significantly associated with disease activity in CD but not in UC patients.
| Biomarker | Correlation with Disease Activity (CD) | Correlation with Disease Activity (UC) | Diagnostic Significance | Reference |
| sIL-6R | Weak/Inconsistent | Weak/Inconsistent | Not considered significant | [1] |
| IL-6 | Strong in a subset of patients | Less pronounced than in CD | Associated with disease activity in a minority of patients | [1] |
| CRP | Positive association with IL-6 levels | Positive association with IL-6 levels | Established but with limitations |
Experimental Protocols
Accurate and reproducible measurement of IL-6R is crucial for its validation and clinical utility. Below are detailed methodologies for measuring both soluble and membrane-bound forms of the receptor.
Measurement of Soluble IL-6 Receptor (sIL-6R) by ELISA
This protocol outlines a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of human sIL-6R in serum, plasma, or cell culture supernatants.
Materials:
-
96-well microplate
-
Capture antibody (monoclonal anti-human sIL-6R)
-
Recombinant human sIL-6R standard
-
Detection antibody (biotinylated monoclonal anti-human sIL-6R)
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Protocol:
-
Coating: Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., PBS) and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Prepare serial dilutions of the sIL-6R standard. Add 100 µL of standards, samples (diluted as necessary), and controls to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Enzyme Conjugate Incubation: Dilute the streptavidin-HRP conjugate in assay diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step, but increase the number of washes to 5-7 times to ensure low background.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a sufficient color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of sIL-6R in the samples.
Measurement of Membrane-Bound IL-6 Receptor (mIL-6R) by Flow Cytometry
This protocol describes a general method for staining and analyzing the expression of mIL-6R on the surface of peripheral blood mononuclear cells (PBMCs) using flow cytometry.
Materials:
-
Ficoll-Paque or other density gradient medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated anti-human CD126 (IL-6R) antibody
-
Fluorochrome-conjugated antibodies for other cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19) to identify specific cell populations
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Flow cytometer
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque according to standard protocols.
-
Cell Counting and Viability: Wash the isolated PBMCs with PBS and perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
-
Cell Preparation: Resuspend the cells in cold flow cytometry staining buffer to a concentration of 1-2 x 10⁷ cells/mL.
-
Fc Receptor Blocking: Add 100 µL of the cell suspension to each flow cytometry tube. Add the Fc receptor blocking solution according to the manufacturer's instructions and incubate for 10 minutes at room temperature. This step is crucial to prevent non-specific binding of antibodies to Fc receptors on monocytes and B cells.
-
Surface Staining: Add the predetermined optimal concentration of the fluorochrome-conjugated anti-mIL-6R antibody and other antibodies for cell surface markers to the respective tubes. It is important to include appropriate controls, such as fluorescence minus one (FMO) controls, to accurately set gates for positive staining.
-
Incubation: Gently vortex the tubes and incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of flow cytometry staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Final Resuspension: Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer. If not acquiring immediately, cells can be fixed in 1-2% paraformaldehyde.
-
Data Acquisition: Acquire the samples on a properly calibrated flow cytometer. Collect a sufficient number of events to allow for robust statistical analysis of the target cell populations.
-
Data Analysis: Analyze the acquired data using appropriate flow cytometry analysis software. Gate on the cell populations of interest based on their forward and side scatter properties and the expression of specific cell surface markers. Quantify the percentage of mIL-6R positive cells and the mean fluorescence intensity (MFI) of mIL-6R expression within each population.
Biomarker Validation Workflow
The validation of a biomarker is a multi-step process to ensure its analytical and clinical performance. The following workflow outlines the key stages in validating a biomarker like sIL-6R for clinical use.
1. Discovery: This initial phase involves identifying potential biomarkers through various approaches, including genomics, proteomics, and literature review. For IL-6R, its known role in inflammation made it a strong candidate.
2. Analytical Validation: This stage focuses on developing and optimizing a robust and reliable assay to measure the biomarker. Key parameters to be evaluated include:
- Accuracy: The closeness of the measured value to the true value.
- Precision: The degree of agreement among repeated measurements (assessed as repeatability and intermediate precision).
- Analytical Sensitivity: The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LoD) and quantified (Limit of Quantification, LoQ).
- Analytical Specificity: The ability of the assay to measure only the intended analyte, without interference from other substances in the sample matrix.
- Linearity and Reportable Range: The range of concentrations over which the assay provides results that are directly proportional to the concentration of the analyte.
- Analyte Stability: The stability of the biomarker in biological samples under different storage and handling conditions.
3. Clinical Validation: This phase assesses the biomarker's ability to accurately and reliably identify or predict a specific clinical condition or outcome. This involves:
- Diagnostic Performance: Evaluating the biomarker's sensitivity, specificity, positive predictive value (PPV), negative predictive value (NPV), and constructing Receiver Operating Characteristic (ROC) curves to determine the optimal cut-off value.
- Prognostic Performance: Assessing the correlation of the biomarker with disease progression, severity, or patient survival.
- Monitoring Performance: Determining if the biomarker levels change in response to treatment and correlate with clinical improvement or worsening of the disease.
4. Clinical Utility: This final stage evaluates whether the use of the biomarker in a clinical setting leads to improved patient outcomes, changes in clinical decision-making, and is cost-effective.
5. Regulatory Approval and Implementation: Following successful validation, the biomarker assay may be submitted for regulatory approval for use in clinical practice.
Conclusion
The IL-6 receptor, particularly its soluble form, holds promise as a biomarker for inflammatory diseases, especially in conditions like rheumatoid arthritis where it can outperform traditional markers like CRP in reflecting disease activity. However, its utility in other inflammatory conditions such as IBD appears to be more limited, with serum levels not always correlating well with disease activity.
Further large-scale, prospective studies are needed to fully validate sIL-6R as a standalone or complementary biomarker across a wider spectrum of inflammatory diseases. Standardization of assays and establishment of clear cut-off values are also critical steps for its successful integration into clinical practice. The detailed protocols and validation workflow provided in this guide offer a framework for researchers and clinicians to further investigate and potentially implement IL-6R as a valuable tool in the management of inflammatory diseases.
References
- 1. From Discovery to Clinic: Navigating the Stages of Biomarker Identification and Validation [labx.com]
- 2. Integrated Biomarker Discovery Workflow-Bioinformatics to Clinical Validation | Elucidata [elucidata.io]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Diagnostic and prognostic value of interleukin-6, pentraxin 3, and procalcitonin levels among sepsis and septic shock patients: a prospective controlled study according to the Sepsis-3 definitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interleukin-6 and soluble interleukin-6 receptor in the colonic mucosa of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Interleukin-6 Receptor Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the Interleukin-6 (IL-6) receptor gene and protein, focusing on human, mouse, and rat. The information presented herein is intended to support research and development efforts in immunology, oncology, and other fields where IL-6 signaling plays a critical role.
Gene and Protein Sequence Homology
The Interleukin-6 receptor (IL-6R), also known as CD126, is a type I cytokine receptor. Its structure is conserved across species, consisting of an extracellular domain responsible for IL-6 binding, a transmembrane domain, and a cytoplasmic domain. The extracellular domain is further subdivided into an N-terminal immunoglobulin (Ig)-like domain (D1) and a cytokine-binding domain (CBD), which itself is composed of two fibronectin type III-like domains (D2 and D3).
A comparative analysis of the amino acid and nucleotide sequences of the IL-6R reveals a moderate to high degree of homology between human, mouse, and rat, reflecting its conserved biological function.
| Comparison | Protein Sequence Identity (%) | Gene Sequence Identity (%) |
| Human vs. Mouse | 54.3% | 68.7% |
| Human vs. Rat | 53.8% | 67.9% |
| Mouse vs. Rat | 78.5% | 85.4% |
Note: Sequence identity percentages were calculated based on pairwise alignments of the full-length canonical protein and gene sequences.
Ligand Binding Affinity
The binding of IL-6 to its receptor is the initial step in the IL-6 signaling cascade. This interaction exhibits species-specific characteristics. For instance, human IL-6 can bind to the murine IL-6R, whereas murine IL-6 does not bind to the human IL-6R.[1] This specificity is a crucial consideration in the development and testing of therapeutic agents targeting the IL-6 pathway. The dissociation constant (Kd) is a measure of the binding affinity between a ligand and its receptor, with a lower Kd value indicating a higher affinity.
| Species | Ligand | Receptor | Dissociation Constant (Kd) | Cell Type/System |
| Human | Human IL-6 | Human sIL-6R | 0.5 - 34 nM[2] | Various, including surface plasmon resonance and cell-based assays |
| Mouse | Murine IL-6 | Murine IL-6R | High affinity: 25 pMLow affinity: 2.5 nM[3] | B cell hybridomas |
| Rat | Rat IL-6 | Rat IL-6R | Not explicitly found | - |
Tissue Expression Profile
The expression of the IL-6 receptor varies across different tissues and cell types, which dictates the cellular response to IL-6. A comprehensive understanding of the tissue-specific expression patterns in different species is vital for predicting the physiological and pathological effects of IL-6-targeted therapies.
| Tissue | Human IL-6R Expression (RNA - TPM) | Mouse Il6ra Expression (RNA - TPM) | Rat Il6r Expression (RNA - TPM) |
| Liver | High | High | High |
| Spleen | High | High | High |
| Lung | Moderate | Moderate | Moderate |
| Kidney | Moderate | Moderate | Moderate |
| Brain | Low | Low | Low to Moderate |
| Heart | Low | Low | Low |
| Skeletal Muscle | Low | Low | Low |
| Adipose Tissue | Moderate | High | Moderate |
Note: Expression levels are generalized based on available public databases and literature. TPM (Transcripts Per Million) values can vary depending on the specific dataset and normalization methods used. For detailed quantitative data, it is recommended to consult specific transcriptomic databases.
IL-6 Receptor Signaling Pathway
Upon binding of IL-6 to the membrane-bound IL-6R (classical signaling) or to the soluble IL-6R (sIL-6R) in a complex with IL-6 (trans-signaling), the receptor complex associates with the signal-transducing subunit, glycoprotein (B1211001) 130 (gp130). This association leads to the dimerization of gp130 and the activation of the intracellular Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) cascade.
References
A Comparative Analysis of Ligand Binding Affinities to the Interleukin-6 Receptor
This guide provides a detailed comparison of the binding affinities of several key therapeutic monoclonal antibodies targeting the Interleukin-6 (IL-6) receptor. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative binding data, outlines the experimental methodologies used for their determination, and visualizes the relevant biological pathways and experimental workflows.
Introduction to IL-6 Receptor Signaling
Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a critical role in inflammation, immune regulation, and hematopoiesis.[1] Its signaling is initiated by the binding of IL-6 to its specific receptor, the IL-6 receptor (IL-6R or CD126), which exists in both membrane-bound (mIL-6R) and soluble (sIL-6R) forms.[1][2] The IL-6/IL-6R complex then associates with the signal-transducing protein gp130, leading to the activation of downstream signaling cascades, primarily the JAK-STAT and Ras-MAPK pathways.[3][4]
There are two primary modes of IL-6 signaling:
-
Classical Signaling: Occurs when IL-6 binds to mIL-6R on the surface of cells such as hepatocytes, neutrophils, and some lymphocytes.[1] This pathway is generally associated with the regenerative and anti-inflammatory functions of IL-6.[1]
-
Trans-Signaling: Involves the binding of IL-6 to the soluble IL-6R (sIL-6R). The resulting IL-6/sIL-6R complex can then activate cells that only express gp130, which is nearly ubiquitous.[1] This mode of signaling is predominantly pro-inflammatory.[1]
Due to its central role in inflammatory diseases, the IL-6 pathway is a key target for therapeutic intervention. Monoclonal antibodies that block the interaction of IL-6 with its receptor are a major class of drugs for conditions like rheumatoid arthritis and neuromyelitis optica spectrum disorder.[5][6][7]
Comparative Binding Affinity of Ligands to IL-6 Receptor
The binding affinity of a ligand to its receptor is a critical determinant of its therapeutic efficacy. A lower dissociation constant (Kd) indicates a higher binding affinity. The following table summarizes the reported binding affinities of several therapeutic monoclonal antibodies to the human IL-6 receptor.
| Ligand | Target | Binding Affinity (Kd) | Method | Reference(s) |
| Tocilizumab | mIL-6R & sIL-6R | ~2.5 nM | Not Specified | [8] |
| sIL-6R | 710 pM | SPR | [9] | |
| IL-6R | 293 pM / 612 pM | SPR | [10] | |
| Sarilumab | Monomeric hIL-6Rα | 61.9 pM | SPR | [11][12] |
| Dimeric hIL-6Rα | 12.8 pM | SPR | [11][12] | |
| IL-6R | 15-22 fold higher affinity than Tocilizumab | SPR | [5][6][11][12] | |
| Satralizumab | IL-6R | ~4-fold higher affinity than Tocilizumab | Not Specified | [7] |
| Vobarilizumab | mIL-6R | 9.1 pM | Not Specified | [9] |
| sIL-6R | 0.19 pM | Not Specified | [9] | |
| sIL-6R | 2400-fold higher affinity than Tocilizumab | Not Specified | [13] | |
| mIL-6R | 17-fold higher affinity than Tocilizumab | Not Specified | [13] |
Note: Binding affinities can vary depending on the specific experimental conditions and the form of the receptor used (e.g., monomeric vs. dimeric, soluble vs. membrane-bound).
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the IL-6 signaling pathway and a typical experimental workflow for determining binding affinity.
References
- 1. origene.com [origene.com]
- 2. Making sense of IL‐6 signalling cues in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-6 Trans-Signaling via the Soluble IL-6 Receptor: Importance for the Pro-Inflammatory Activities of IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential Binding of Sarilumab and Tocilizumab to IL-6Rα and Effects of Receptor Occupancy on Clinical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Satralizumab: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tocilizumab, a humanized anti-interleukin-6 receptor antibody, for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. nicoyalife.com [nicoyalife.com]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Targeting IL-6 or IL-6 Receptor in Rheumatoid Arthritis: What Have We Learned? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel IL-6 Receptor-Mediated Signaling Pathway: Trans-Presentation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the recently elucidated Interleukin-6 (IL-6) trans-presentation signaling pathway with the well-established classic and trans-signaling pathways. We present supporting experimental data, detailed methodologies for validation, and visual representations of the signaling cascades and experimental workflows.
Introduction to IL-6 Signaling Modalities
Interleukin-6 is a pleiotropic cytokine with significant roles in inflammation, immune regulation, and hematopoiesis. Its diverse functions are mediated through distinct signaling pathways, initiated by its interaction with the IL-6 receptor (IL-6R) and the signal-transducing subunit, glycoprotein (B1211001) 130 (gp130). Dysregulation of IL-6 signaling is implicated in a range of inflammatory diseases and cancers, making its pathways critical targets for therapeutic intervention.[1] This guide focuses on a novel mode of IL-6 signal transduction, trans-presentation , and compares it to the canonical classic signaling and the alternative trans-signaling pathways.
Overview of the Three IL-6 Signaling Pathways
-
Classic Signaling: This pathway is initiated when IL-6 binds to the membrane-bound IL-6 receptor (mIL-6R), which is expressed on a limited number of cells, including hepatocytes and some leukocytes. This binding event leads to the recruitment and homodimerization of the ubiquitously expressed gp130, triggering intracellular signaling cascades. Classic signaling is generally associated with regenerative and anti-inflammatory responses.[2]
-
Trans-Signaling: In this pathway, IL-6 first binds to a soluble form of the IL-6 receptor (sIL-6R), which is generated by proteolytic cleavage or alternative splicing of the IL6R gene. The resulting IL-6/sIL-6R complex can then bind to and activate gp130 on cells that do not express mIL-6R, thereby expanding the range of IL-6 responsive cells. Trans-signaling is predominantly linked to pro-inflammatory responses.[2]
-
Novel Pathway: Trans-Presentation (Cluster Signaling): This more recently described pathway involves cell-to-cell contact.[3][4] A "transmitting" cell, expressing mIL-6R, binds IL-6 and then presents this complex to a neighboring "receiving" cell that expresses gp130 but not necessarily mIL-6R.[4][5] This juxtacrine interaction activates downstream signaling in the receiving cell.[3] Trans-presentation is crucial for the priming of pathogenic Th17 cells.[6]
Comparative Analysis of Downstream Signaling
While all three pathways converge on the activation of gp130, evidence suggests they can differentially activate downstream signaling cascades, leading to distinct biological outcomes. The primary signaling pathways activated by IL-6 are the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
| Feature | Classic Signaling | Trans-Signaling | Trans-Presentation (Novel Pathway) |
| Primary Biological Role | Anti-inflammatory, regenerative[2] | Pro-inflammatory[2] | Pro-inflammatory, Th17 cell priming[3][6] |
| STAT3 Activation | Induces STAT3 phosphorylation.[3] | Induces more intense and sustained STAT3 phosphorylation compared to classic signaling.[3] | Induces robust STAT3 phosphorylation in the "receiving" cell.[4][5] |
| MAPK/ERK Pathway | Activates MEK/ERK pathway in some cell types.[3] | Activation is cell-type dependent; may be suppressed in some contexts, leading to a shift towards greater JAK/STAT signaling.[3][7] | Primarily characterized by STAT3 activation; detailed MAPK/ERK response is an area of ongoing research.[5] |
| PI3K/Akt Pathway | Activates PI3K/Akt pathway. | Can activate PI3K/Akt, but some studies suggest pro-proliferative effects can be Akt-independent. | Less characterized in comparison to classic and trans-signaling. |
| Feedback Regulation (SOCS3) | Induces Suppressor of Cytokine Signaling 3 (SOCS3), leading to negative feedback.[7] | May suppress SOCS3, contributing to sustained signaling.[7] | The role of SOCS3 in regulating this pathway is not yet fully elucidated. |
Note: The precise downstream signaling can be cell-type and context-dependent.
Experimental Validation of IL-6 Signaling Pathways
To dissect the contributions of each signaling pathway, specific experimental approaches are required. Below are detailed protocols for key validation assays.
Experimental Protocol 1: Analysis of STAT3 Phosphorylation by Western Blot
This protocol allows for the quantification of STAT3 activation, a key downstream event in all three IL-6 signaling pathways.
1. Cell Culture and Stimulation:
- Culture appropriate cell lines. For classic signaling, use cells expressing mIL-6R (e.g., HepG2 hepatocytes). For trans-signaling, use cells expressing gp130 but not mIL-6R (e.g., HEK293 cells). For trans-presentation, co-culture mIL-6R-expressing cells ("transmitting") with gp130-expressing reporter cells ("receiving").[6]
- Starve cells in serum-free medium for 4-6 hours.
- Stimulate cells as follows:
- Classic Signaling: Add IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
- Trans-Signaling: Add a pre-complexed mixture of IL-6 (e.g., 20 ng/mL) and sIL-6R (e.g., 25 ng/mL) for 15-30 minutes.
- Trans-Presentation: Co-culture transmitting and receiving cells, then add IL-6 (e.g., 10 ng/mL).
- Include unstimulated controls for each condition.
2. Cell Lysis and Protein Quantification:
- Wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape cell lysates and transfer to microcentrifuge tubes.
- Incubate on ice for 30 minutes, with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Denature samples by heating at 95-100°C for 5 minutes.
- Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate proteins by size.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify band intensities using densitometry software.
- Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT3 signal.[8]
Experimental Protocol 2: STAT3-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3, providing a functional readout of pathway activation.
1. Cell Culture and Transfection:
- Seed cells (e.g., HEK293) in a 96-well plate.
- Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
2. Cell Stimulation:
- After 24 hours, stimulate the cells as described in the Western blot protocol (classic, trans-signaling, or trans-presentation setups).
- Incubate for an additional 6-24 hours.
3. Luciferase Assay:
- Lyse the cells using the luciferase assay lysis buffer.
- Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
- Calculate the fold induction of luciferase activity relative to unstimulated controls.
Experimental Protocol 3: Co-Immunoprecipitation (Co-IP) of the IL-6 Receptor Complex
This protocol can be used to validate the protein-protein interactions that define each signaling pathway.
1. Cell Lysate Preparation:
- Prepare cell lysates from stimulated cells as described in the Western blot protocol, using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
2. Pre-clearing the Lysate:
- Incubate the cell lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
- Centrifuge and collect the supernatant.
3. Immunoprecipitation:
- Incubate the pre-cleared lysate with an antibody against one of the complex components (e.g., anti-gp130 or anti-IL-6R) overnight at 4°C with gentle rotation.
- Add protein A/G beads and incubate for another 1-3 hours.
- Pellet the beads by centrifugation.
- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
4. Elution and Western Blot Analysis:
- Elute the protein complexes from the beads by boiling in Laemmli buffer.
- Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected complex (e.g., if you immunoprecipitated with anti-gp130, blot for IL-6R).
Visualizing the Pathways and Workflows
To further clarify these complex biological processes, we provide diagrams generated using Graphviz (DOT language).
Signaling Pathway Diagrams
Caption: Overview of IL-6 Classic, Trans-Signaling, and Trans-Presentation Pathways.
Experimental Workflow Diagram
Caption: Workflow for the validation of IL-6 signaling pathways.
Conclusion
The discovery of the IL-6 trans-presentation pathway adds a new layer of complexity to our understanding of IL-6 biology. This guide provides a framework for comparing this novel pathway with the established classic and trans-signaling mechanisms. The differential activation of downstream signaling cascades and the distinct biological outcomes underscore the importance of specifically targeting these pathways in various disease contexts. The provided experimental protocols offer a starting point for researchers to validate and further explore the nuances of these critical signaling networks. A thorough understanding of each pathway is essential for the development of more precise and effective therapeutic strategies targeting IL-6-mediated pathologies.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Targeting IL-6 trans-signalling: past, present and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans-presentation of interleukin-6 by dendritic cells is required for priming pathogenic TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Human IL-6 Receptor ELISA Kits for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of soluble Interleukin-6 receptor (sIL-6R) is crucial for advancing our understanding of inflammatory diseases and developing targeted therapeutics. The enzyme-linked immunosorbent assay (ELISA) is a staple technique for this purpose, yet choosing the optimal kit from a multitude of commercially available options can be a significant hurdle. This guide provides an objective, data-driven comparison of several commercially available human sIL-6R ELISA kits to aid in this selection process.
Performance Data Summary
The following table summarizes key performance characteristics of various human sIL-6R ELISA kits based on publicly available data. This allows for a direct comparison of their analytical capabilities.
| Kit Name/Supplier | Catalog No. | Assay Type | Sensitivity | Assay Range (pg/mL) | Sample Types | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Abcam Human IL-6 Receptor ELISA Kit | ab46029 | Sandwich | < 5 pg/mL | 31.25 - 1000 | Serum, Plasma, Cell Culture Supernatant | 0.31 - 2.29 | 1.06 - 4.46 |
| R&D Systems Human IL-6 R alpha Quantikine ELISA Kit | DR600 | Sandwich | 15.1 pg/mL | 31.2 - 2000 | Serum, Plasma, Urine, Cell Culture Supernates | Not Specified | Not Specified |
| Invitrogen Human IL-6 Receptor (Soluble) ELISA Kit | BMS214 | Sandwich | 10 pg/mL | 80 - 5000 | Serum, Plasma, Urine, Amniotic Fluid, Supernatant | 1.7 | 2.2 |
| Invitrogen Human IL-6 Receptor (Soluble) Instant ELISA™ Kit | BMS214INST | Sandwich | 10 pg/mL | 78 - 5000 | Serum, Plasma, Urine, Amniotic Fluid | 6.8 | 8.4 |
| MyBioSource Human soluble Interleukin 6 Receptor (sIL-6R) ELISA Kit | MBS266072 | Sandwich | 60 pg/mL | 312 - 20000 | Body Fluids, Tissue Homogenates, Secretions | <= 8 | <= 12 |
Note: The performance data presented here is compiled from the manufacturers' product webpages.[1][2][3][4] Researchers should consult the specific product manuals for the most detailed and up-to-date information.
Experimental Methodologies
While specific protocols vary between kits, the fundamental procedure for the reviewed products is the sandwich ELISA technique. Below is a generalized protocol that outlines the key steps.
General Sandwich ELISA Protocol
-
Plate Preparation : A microplate pre-coated with a monoclonal antibody specific for the human IL-6 receptor is used.
-
Sample and Standard Addition : Standards with known IL-6 receptor concentrations and unknown samples are pipetted into the wells of the microplate. In many kits, a biotinylated detection antibody specific for the IL-6 receptor is also added at this stage.
-
Incubation : The plate is incubated to allow the IL-6 receptor present in the samples and standards to bind to the capture antibody on the plate and the biotinylated detection antibody in solution.
-
Washing : The wells are washed to remove any unbound substances.
-
Enzyme Conjugate Addition : A streptavidin-horseradish peroxidase (HRP) conjugate is added to each well. This enzyme conjugate binds to the biotinylated detection antibody that is now part of the "sandwich".
-
Second Incubation and Washing : The plate is incubated again to allow the streptavidin-HRP to bind, followed by another wash step to remove any unbound conjugate.
-
Substrate Addition : A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added to the wells. The HRP enzyme catalyzes a reaction with the TMB, resulting in the development of a blue color.
-
Stopping the Reaction : A stop solution (typically a strong acid) is added, which changes the color from blue to yellow.
-
Data Acquisition : The optical density (absorbance) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis : The concentration of the IL-6 receptor in the samples is determined by comparing their absorbance values to a standard curve generated from the standards of known concentrations.
Visualizing Key Processes
To better understand the biological context and the experimental procedure, the following diagrams illustrate the IL-6 signaling pathway and a typical ELISA workflow.
Caption: IL-6 signaling cascade initiation and downstream pathways.
Caption: A typical workflow for a sandwich ELISA experiment.
Concluding Remarks
The selection of an appropriate IL-6 receptor ELISA kit is contingent on the specific requirements of the research, including the required sensitivity, the sample type being analyzed, and the desired assay throughput. Kits with higher sensitivity, such as the one offered by Abcam, may be preferable for samples with low sIL-6R concentrations.[2] Conversely, for studies where sample volume is limited, kits specifying small volume requirements would be advantageous. Precision, as indicated by the coefficient of variation (CV), is another critical factor for ensuring the reliability and reproducibility of results. The data and standardized protocols provided in this guide serve as a valuable starting point for researchers to make an informed decision that best suits their experimental needs.
References
A Head-to-Head Comparison of In Vitro and In Vivo Models for Elucidating Interleukin-6 Receptor Function
A Comprehensive Guide for Researchers and Drug Development Professionals
Interleukin-6 (IL-6) signaling, a pivotal pathway in inflammation, immunology, and oncology, is mediated through its receptor, the IL-6 receptor (IL-6R). Understanding the intricacies of IL-6R function is paramount for the development of novel therapeutics. Researchers have a diverse toolkit of in vitro and in vivo models at their disposal, each with inherent advantages and limitations. This guide provides an objective comparison of these models, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate system for specific research questions.
The Landscape of IL-6R Signaling
IL-6 initiates signaling through two primary mechanisms: classic signaling and trans-signaling. In classic signaling , IL-6 binds to the membrane-bound IL-6R (mIL-6R), which is expressed on a limited number of cell types, including hepatocytes and certain leukocytes. This complex then associates with the ubiquitously expressed signal-transducing protein, gp130, to initiate downstream signaling cascades.
Conversely, trans-signaling occurs when IL-6 binds to a soluble form of the IL-6R (sIL-6R), which is generated by proteolytic cleavage of the membrane-bound form or by alternative splicing. The IL-6/sIL-6R complex can then activate cells that only express gp130, thereby broadening the range of IL-6 responsive cells. This mode of signaling is often associated with pro-inflammatory responses.
A third, more specialized mechanism known as trans-presentation involves membrane-bound IL-6/IL-6R complexes on one cell directly activating gp130 on an adjacent cell.
The primary downstream signaling pathway activated by all three modes is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly leading to the phosphorylation and activation of STAT3.
Figure 1. IL-6 Classic and Trans-Signaling Pathways.
In Vitro Models: A Controlled Environment for Mechanistic Studies
In vitro models offer a simplified and controlled environment to dissect the molecular mechanisms of IL-6R function. These systems are generally cost-effective, high-throughput, and allow for precise manipulation of experimental conditions.
Common In Vitro Models
-
Cell Lines: A variety of established cell lines are utilized to study IL-6R signaling. Some, like the human hepatoma cell line HepG2, endogenously express mIL-6R and are classic models for studying acute phase protein induction. Other cell lines that lack endogenous mIL-6R, such as HEK293, can be used to specifically study trans-signaling by co-stimulation with IL-6 and sIL-6R, or they can be engineered to express mIL-6R.
-
Primary Cells: The use of primary cells, such as hepatocytes, T-cells, and macrophages, provides a more physiologically relevant system than immortalized cell lines. However, they are often more difficult to culture and maintain.
-
Reporter Gene Assays: Engineered cell lines containing a reporter gene (e.g., luciferase) under the control of a STAT3-responsive promoter are powerful tools for quantifying IL-6R activation in a high-throughput manner.[1][2][3]
Quantitative Comparison of In Vitro Models
| Parameter | Cell Line Models | Primary Cell Models | Reporter Gene Assays |
| Throughput | High | Low to Medium | High |
| Physiological Relevance | Low to Medium | High | Medium |
| Reproducibility | High | Medium | High |
| Cost | Low | High | Medium |
| Ease of Use | High | Medium | High |
| Typical IL-6 EC50 | 1-10 ng/mL[1] | Variable | 0.1-5 ng/mL[1] |
| Binding Affinity (Kd) | pM to nM range[4] | Similar to cell lines | Not directly measured |
Advantages and Disadvantages of In Vitro Models
| Advantages | Disadvantages |
| High level of experimental control | Lack of systemic complexity and cellular interactions |
| High throughput and scalability | May not accurately reflect the in vivo environment |
| Cost-effective and readily available | Cell lines can exhibit genetic drift and altered signaling |
| Ideal for mechanistic studies and initial drug screening | Limited ability to study chronic effects and disease pathogenesis |
In Vivo Models: Unraveling Systemic Complexity
In vivo models are indispensable for understanding the physiological and pathological roles of IL-6R in a whole-organism context. They allow for the investigation of complex interactions between different cell types, tissues, and organ systems.
Common In Vivo Models
-
Wild-Type Mice: Standard laboratory mouse strains, such as C57BL/6 and BALB/c, are used to study the baseline function of the IL-6R and its role in response to various stimuli.
-
IL-6R Knockout (KO) Mice: Mice with a targeted deletion of the Il6r gene are crucial for defining the essential functions of the IL-6R.[5] These models have been instrumental in demonstrating the role of IL-6R in immune responses and inflammation.
-
Humanized IL-6R Knock-in (KI) Mice: To facilitate the preclinical evaluation of human-specific therapeutics, mice have been developed in which the murine Il6r gene is replaced with its human counterpart.[6][7]
-
Disease Models: A wide array of disease models are employed to study the role of IL-6R in specific pathologies. A prominent example is the collagen-induced arthritis (CIA) model in mice, which mimics many features of human rheumatoid arthritis and is highly dependent on IL-6 signaling.[8][9][10][11][12]
Quantitative Comparison of In Vivo Models
| Parameter | Wild-Type Mice | IL-6R KO Mice | Humanized IL-6R KI Mice | Disease Models (e.g., CIA) |
| Physiological Relevance | High | High (for loss-of-function) | High (for human-specific studies) | High (for specific pathologies) |
| Translational Relevance | Medium | Medium | High | High |
| Cost | Medium | High | High | High |
| Complexity of Analysis | High | High | High | Very High |
| Typical Outcome Measures | Serum cytokine levels, gene expression in tissues, cell population changes | Absence of IL-6-mediated responses, altered immune phenotype | Response to human-specific IL-6R antagonists | Disease severity scores, joint inflammation, antibody titers |
Advantages and Disadvantages of In Vivo Models
| Advantages | Disadvantages |
| High physiological and translational relevance | Higher cost and lower throughput |
| Allows for the study of systemic and long-term effects | Ethical considerations and regulatory oversight |
| Essential for preclinical safety and efficacy testing | Complex data analysis and interpretation |
| Enables investigation of complex cellular interactions | Potential for species-specific differences in IL-6R function |
Experimental Protocols
In Vitro Experimental Workflow
Figure 2. General workflow for in vitro IL-6R function studies.
1. IL-6 Induced STAT3 Phosphorylation in Cell Culture (Western Blot)
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in cell lysates following IL-6 stimulation, a key indicator of IL-6R activation.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Stimulation: Treat the cells with recombinant human IL-6 at a final concentration of 10-50 ng/mL for 15-30 minutes at 37°C. Include an untreated control.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., GAPDH or β-actin) for normalization.[13][14][15][16][17][18]
2. Quantification of IL-6 in Cell Culture Supernatant (ELISA)
This protocol outlines the measurement of IL-6 secreted by cells into the culture medium.
-
Sample Collection: Collect the cell culture supernatant from treated and control wells. Centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific kit being used. This typically involves the following steps:
-
Add standards and samples to a 96-well plate pre-coated with an IL-6 capture antibody.
-
Incubate to allow IL-6 to bind to the antibody.
-
Wash the plate and add a biotin-conjugated detection antibody.
-
Incubate and wash again.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a TMB substrate solution and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve and calculate the concentration of IL-6 in the samples.[19][20][21][22][23]
3. IL-6 Reporter Gene Assay
This protocol describes a method for quantifying IL-6R-mediated signaling using a luciferase reporter cell line.
-
Cell Seeding: Seed the IL-6 reporter cells (e.g., HEK293-STAT3-luciferase) in a white, clear-bottom 96-well plate.
-
Stimulation: The following day, treat the cells with a serial dilution of IL-6. Include wells for unstimulated controls and background luminescence.
-
Incubation: Incubate the plate for 6-18 hours at 37°C.[2][3]
-
Luminescence Detection: Add a luciferase assay reagent to each well and incubate at room temperature for 15-30 minutes with gentle agitation.[1][2]
-
Data Analysis: Measure the luminescence using a luminometer. Plot the luminescence values against the IL-6 concentration and fit the data to a four-parameter logistic curve to determine the EC50.[1]
In Vivo Experimental Workflow
Figure 3. General workflow for in vivo IL-6R function studies.
1. Collagen-Induced Arthritis (CIA) in Mice
This protocol provides a general outline for inducing arthritis in susceptible mouse strains to study the role of IL-6R in autoimmune disease.
-
Animal Strain: Use a susceptible mouse strain, such as DBA/1. Mice should be 7-8 weeks old.[8][9]
-
Collagen Emulsification: Prepare an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).
-
Primary Immunization: Inject the emulsion intradermally at the base of the tail.
-
Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[8][9]
-
Arthritis Assessment: Beginning around day 25, monitor the mice daily for signs of arthritis. Score each paw based on the degree of erythema and swelling.
-
Sample Collection: At the end of the experiment, collect blood for serum analysis (e.g., anti-collagen antibodies, cytokines) and tissues (e.g., paws for histology).[8][9][10][11][12]
2. Generation of IL-6R Knockout Mice
This is a complex procedure that involves targeted gene disruption in embryonic stem (ES) cells. A simplified overview is provided.
-
Targeting Vector Construction: Design a targeting vector containing sequences homologous to the Il6r gene, flanking a selection cassette (e.g., neomycin resistance). LoxP sites may be included for conditional knockout models.
-
ES Cell Transfection and Selection: Electroporate the targeting vector into ES cells and select for cells that have undergone homologous recombination.
-
Blastocyst Injection: Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female mice.
-
Generation of Chimeric Mice: Chimeric offspring will have tissues derived from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Breed the chimeric mice to obtain offspring that are heterozygous for the targeted allele.
-
Generation of Homozygous KO Mice: Intercross the heterozygous mice to generate homozygous IL-6R knockout mice.
-
Genotyping and Validation: Confirm the genotype of the offspring by PCR and validate the absence of IL-6R expression by Western blot or ELISA.[5]
Conclusion: Selecting the Right Model for Your Research
The choice between in vitro and in vivo models for studying IL-6R function is not a matter of one being universally superior to the other. Instead, the optimal approach depends on the specific research question, available resources, and the desired level of biological complexity.
In vitro models are unparalleled for high-throughput screening, mechanistic studies, and dissecting specific signaling events in a controlled environment. They serve as an essential first step in many research pipelines.
In vivo models are critical for validating in vitro findings in a whole-organism context, understanding the systemic effects of IL-6R signaling, and evaluating the therapeutic potential of IL-6R-targeting agents in relevant disease models.
Ultimately, a comprehensive understanding of IL-6R function often necessitates an integrated approach, where the strengths of both in vitro and in vivo models are leveraged to provide a complete and physiologically relevant picture. This guide serves as a foundational resource to inform the rational selection and application of these powerful research tools.
References
- 1. promega.com [promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bosterbio.com [bosterbio.com]
- 4. High- and low-affinity receptors for murine interleukin 6. Distinct distribution on B and T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hi-Affi™ Humanized IL-6R Immune Checkpoint Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
- 7. Novel genetically-humanized mouse model established to evaluate efficacy of therapeutic agents to human interleukin-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Protocol for the induction of arthritis in C57BL/6 mice | Semantic Scholar [semanticscholar.org]
- 11. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for the induction of arthritis in C57BL/6 mice | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 15. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. fn-test.com [fn-test.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. elkbiotech.com [elkbiotech.com]
- 22. mpbio.com [mpbio.com]
- 23. denovobiolabs.com [denovobiolabs.com]
A Comparative Guide to the Therapeutic Potential of Anti-IL-6 vs. Anti-IL-6 Receptor Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in orchestrating inflammatory and immune responses. Its dysregulation is implicated in a wide array of diseases, including autoimmune disorders, chronic inflammatory conditions, and certain cancers. Consequently, the IL-6 signaling pathway has emerged as a critical therapeutic target. Two primary strategies have been developed to inhibit this pathway: monoclonal antibodies that directly neutralize IL-6 (anti-IL-6) and those that block its receptor (anti-IL-6R). This guide provides a comprehensive comparison of these two therapeutic modalities, supported by experimental data, to aid researchers and drug development professionals in understanding their distinct mechanisms, therapeutic potential, and clinical implications.
Mechanism of Action: A Tale of Two Blockades
The biological activities of IL-6 are mediated through a complex signaling system involving both membrane-bound and soluble forms of the IL-6 receptor (IL-6R). Understanding these pathways is crucial to appreciating the differences between anti-IL-6 and anti-IL-6R therapies.
The IL-6 Signaling Pathways
IL-6 signaling can be initiated through three distinct mechanisms:
-
Classical Signaling: IL-6 binds to the membrane-bound IL-6 receptor (mIL-6R), which is expressed on a limited number of cells, including hepatocytes and certain leukocytes. This complex then associates with the ubiquitously expressed signal-transducing protein, gp130, leading to the activation of downstream signaling cascades, primarily the JAK/STAT pathway.[1][2][3] Classical signaling is generally associated with the regenerative and anti-inflammatory functions of IL-6.[2][3]
-
Trans-Signaling: A soluble form of the IL-6 receptor (sIL-6R) can bind to IL-6 in the extracellular space. This IL-6/sIL-6R complex can then activate cells that only express gp130, greatly expanding the range of cells responsive to IL-6.[1][2][3] Trans-signaling is predominantly pro-inflammatory and is implicated in the pathogenesis of many chronic inflammatory diseases.[2][3]
-
Trans-Presentation: In this pathway, IL-6 binds to mIL-6R on one cell (e.g., a dendritic cell), which then presents the IL-6/mIL-6R complex to a neighboring cell expressing gp130 (e.g., a T cell), initiating signaling in the receiving cell.
Anti-IL-6 vs. Anti-IL-6R: Distinct Modes of Inhibition
-
Anti-IL-6 Antibodies (e.g., Siltuximab, Sirukumab, Olokizumab): These antibodies directly bind to the IL-6 cytokine, preventing it from interacting with both mIL-6R and sIL-6R. This effectively neutralizes IL-6 and inhibits both classical and trans-signaling pathways. However, it's important to note that this class of antibodies may not inhibit the trans-presentation pathway.
-
Anti-IL-6 Receptor Antibodies (e.g., Tocilizumab, Sarilumab): These antibodies target the IL-6R, blocking the binding of IL-6 to both its membrane-bound and soluble forms. By doing so, they inhibit classical, trans-signaling, and trans-presentation pathways.
Comparative Efficacy and Safety: A Data-Driven Overview
The choice between targeting IL-6 or its receptor depends on the specific disease context, with clinical trial data providing valuable insights into their comparative efficacy and safety profiles.
Rheumatoid Arthritis (RA)
In RA, a chronic autoimmune disease characterized by systemic inflammation, both anti-IL-6 and anti-IL-6R antibodies have demonstrated efficacy.
| Drug Class | Representative Drugs | Efficacy Highlights (ACR20/50/70 Response Rates) | Key Safety Considerations |
| Anti-IL-6R | Tocilizumab, Sarilumab | Generally high response rates, often superior to placebo and comparable or superior to other biologics like adalimumab in some studies.[2][4] | Increased risk of infections, neutropenia, elevated liver enzymes, and dyslipidemia.[5][6][7][8] Gastrointestinal perforations have been reported.[7] |
| Anti-IL-6 | Sirukumab, Olokizumab | Demonstrated efficacy in improving signs and symptoms of RA.[9][10] Olokizumab showed non-inferiority to adalimumab.[5] | Similar safety profile to anti-IL-6R antibodies, including infections and laboratory abnormalities.[2][3] Development of sirukumab was halted due to an imbalance in mortality in clinical trials.[3] |
Castleman Disease
Castleman disease is a rare lymphoproliferative disorder where IL-6 plays a central pathogenic role.
| Drug Class | Representative Drugs | Efficacy Highlights (Overall Response Rate) | Key Safety Considerations |
| Anti-IL-6 | Siltuximab | Approved for idiopathic multicentric Castleman disease (iMCD). Showed durable tumor and symptomatic responses.[1] | Generally well-tolerated. Common adverse events include rash, pruritus, and upper respiratory tract infections.[5][11] |
| Anti-IL-6R | Tocilizumab | Used off-label for iMCD and has shown efficacy in case series and smaller studies.[1][11] | Similar safety profile to its use in RA, with a notable risk of infections.[5][11] |
Cytokine Release Syndrome (CRS)
CRS is a systemic inflammatory response that can be triggered by infections (e.g., COVID-19) or certain immunotherapies like CAR-T cell therapy.
| Drug Class | Representative Drugs | Efficacy Highlights | Key Safety Considerations |
| Anti-IL-6R | Tocilizumab, Sarilumab | Standard of care for severe CRS. Can lead to rapid defervescence and improvement in oxygenation.[12][13] | Generally well-tolerated in the acute setting. Potential for increased risk of secondary infections.[6][12] |
| Anti-IL-6 | Siltuximab | Has shown efficacy in managing CRS, particularly in patients refractory to tocilizumab.[13] A retrospective study showed lower rates of infection with siltuximab compared to tocilizumab in CAR-T cell-related CRS.[12] | Appears to have a favorable safety profile in this setting. |
Experimental Protocols: Key Methodologies for Evaluation
The preclinical and clinical development of anti-IL-6 and anti-IL-6R antibodies relies on a variety of robust experimental assays to characterize their activity and efficacy.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 Quantification
Objective: To measure the concentration of IL-6 in biological samples (e.g., serum, plasma, cell culture supernatant).
Methodology:
-
Coating: A 96-well microplate is coated with a capture antibody specific for human IL-6.
-
Sample Incubation: Standards with known IL-6 concentrations and unknown samples are added to the wells. IL-6 present in the samples binds to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody: A biotinylated detection antibody that also recognizes IL-6 is added, forming a "sandwich" with the captured IL-6.
-
Enzyme Conjugate: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Measurement: The reaction is stopped, and the optical density is measured at a specific wavelength. The concentration of IL-6 in the samples is determined by comparing their absorbance to the standard curve.
Flow Cytometry for STAT3 Phosphorylation
Objective: To assess the inhibition of IL-6-induced downstream signaling by measuring the phosphorylation of STAT3.
Methodology:
-
Cell Culture and Treatment: A cell line responsive to IL-6 (e.g., U937) is cultured. Cells are pre-incubated with varying concentrations of the anti-IL-6 or anti-IL-6R antibody, followed by stimulation with a known concentration of IL-6.
-
Fixation and Permeabilization: Cells are fixed to preserve the phosphorylation state of proteins and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3). A second antibody against total STAT3 can be used for normalization.
-
Flow Cytometric Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The level of pSTAT3 is quantified and compared between treated and untreated cells to determine the inhibitory effect of the antibody.
Cell-Based Bioassay for Inhibitory Activity
Objective: To determine the biological activity of anti-IL-6 or anti-IL-6R antibodies by measuring their ability to inhibit IL-6-dependent cell proliferation.
Methodology:
-
Cell Line: An IL-6-dependent cell line (e.g., B9, 7TD1) is used, where cell proliferation is directly proportional to the concentration of IL-6.
-
Assay Setup: Cells are cultured in the presence of a suboptimal concentration of IL-6 and varying concentrations of the test antibody.
-
Incubation: The cells are incubated for a period sufficient to allow for proliferation (e.g., 48-72 hours).
-
Proliferation Measurement: Cell proliferation is quantified using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay that measures ATP content.
-
Data Analysis: The inhibitory concentration (IC50) of the antibody is calculated, which represents the concentration required to inhibit 50% of the IL-6-induced cell proliferation.
Conclusion and Future Directions
Both anti-IL-6 and anti-IL-6R antibodies have proven to be effective therapeutic strategies for a range of inflammatory and autoimmune diseases. The choice between these two approaches is nuanced and depends on the specific disease pathophysiology.
-
Anti-IL-6R antibodies offer a broader blockade of all three known IL-6 signaling pathways, which may be advantageous in diseases where trans-presentation plays a significant role.
-
Anti-IL-6 antibodies provide a more targeted approach by neutralizing the cytokine itself, which may have a different safety profile in certain contexts. For instance, some evidence suggests a lower risk of certain adverse events with siltuximab compared to tocilizumab in specific patient populations.[5][12]
Future research should focus on head-to-head clinical trials in a wider range of diseases to directly compare the efficacy and long-term safety of these two classes of drugs. Furthermore, the development of biomarkers to predict which patient populations will respond best to either anti-IL-6 or anti-IL-6R therapy will be crucial for personalizing treatment and optimizing clinical outcomes. The continued exploration of novel antibody formats and delivery systems may also lead to improved therapeutic agents with enhanced efficacy and convenience.
References
- 1. Anti-IL-6 Versus Anti-IL-6R Blocking Antibodies to Treat Acute Ebola Infection in BALB/c Mice: Potential Implications for Treating Cytokine Release Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IL-6 or IL-6 Receptor in Rheumatoid Arthritis: What Have We Learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Frontiers | Anti-IL-6 Versus Anti-IL-6R Blocking Antibodies to Treat Acute Ebola Infection in BALB/c Mice: Potential Implications for Treating Cytokine Release Syndrome [frontiersin.org]
- 5. What's better: Siltuximab vs Tocilizumab? – meds.is [meds.is]
- 6. Assessment of adverse events related to anti-interleukin-6 receptor monoclonal antibodies using the FDA adverse event reporting system: a real-world pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What's better: Sarilumab vs Tocilizumab? – meds.is [meds.is]
- 8. Safety and tolerability of subcutaneous sarilumab and intravenous tocilizumab in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-IL-6 Antibody Clazakizumab Is More Potent Than Tocilizumab In Blocking In Vitro and Ex Vivo IL-6-Induced Functions - ACR Meeting Abstracts [acrabstracts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Paper: Phase 2 Trial of Siltuximab for the Treatment of Cytokine Release Syndrome and Immune Effector Cell Associated Neurotoxicity Related to CAR-T Cell Therapy [ash.confex.com]
A Researcher's Guide to In Vivo Validation of IL-6 Receptor Function: A Comparison of Knockout Mouse Models
For researchers, scientists, and drug development professionals, understanding the in vivo function of the Interleukin-6 receptor (IL-6R) is critical for deciphering its role in health and disease. This guide provides an objective comparison of knockout mouse models for validating IL-6R function, supported by experimental data and detailed protocols.
Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in regulating immune responses, inflammation, and hematopoiesis. Its signaling is mediated through the IL-6 receptor (IL-6R), which exists in both membrane-bound (mIL-6R) and soluble (sIL-6R) forms. To dissect the complex in vivo functions of IL-6R, various genetically engineered mouse models have been developed, with the knockout mouse being a cornerstone for functional validation. This guide compares the performance of constitutive and conditional IL-6R knockout mice with alternative models like humanized IL-6R knock-in mice, providing a framework for selecting the most appropriate model for your research needs.
IL-6 Receptor Signaling Pathways
The biological activities of IL-6 are initiated through three distinct signaling pathways: classic signaling, trans-signaling, and trans-presentation.[1]
-
Classic Signaling: IL-6 binds to the membrane-bound IL-6R (mIL-6R), which is expressed on a limited number of cells, including hepatocytes and certain leukocytes. This complex then associates with the ubiquitously expressed signal-transducing subunit, gp130, to initiate intracellular signaling.[2] Classic signaling is generally associated with regenerative and anti-inflammatory responses.[2]
-
Trans-Signaling: The soluble IL-6R (sIL-6R) binds to IL-6, and this complex can then activate cells that only express gp130. This dramatically broadens the range of IL-6 responsive cells and is predominantly associated with pro-inflammatory responses.[2][3]
-
Trans-Presentation: A cell expressing mIL-6R can present IL-6 to a neighboring cell that expresses gp130, inducing signaling in the receiving cell. This mechanism has been shown to be important in T-cell biology.[1]
Comparison of In Vivo Models for IL-6R Functional Validation
The choice of an in vivo model is contingent on the specific research question. Below is a comparison of commonly used mouse models.
| Model Type | Description | Advantages | Disadvantages | Key Applications |
| Constitutive IL-6R Knockout | The Il6r gene is deleted in all cells of the organism from conception. | Complete ablation of IL-6R signaling, useful for studying fundamental roles of IL-6R. | Potential for developmental compensation and embryonic lethality in some cases. Inability to distinguish between roles of IL-6R in different cell types or at different developmental stages. | Investigating the overall physiological role of IL-6R in development, immunity, and metabolism. |
| Conditional IL-6R Knockout | The Il6r gene is flanked by loxP sites and can be deleted in a specific cell type or at a specific time point using Cre recombinase.[4] | Allows for tissue- and time-specific gene deletion, avoiding developmental effects and enabling the study of IL-6R function in specific cell populations. | Requires breeding with specific Cre-driver lines. Incomplete deletion or off-target effects of Cre recombinase can occur. | Dissecting the cell-type-specific roles of IL-6R in disease models, such as in hepatocytes for metabolic studies or in T cells for autoimmune diseases.[4][5] |
| Humanized IL-6R Knock-in | The mouse Il6r gene is replaced with the human IL6R gene.[6] | Enables the in vivo evaluation of therapeutic agents that target human IL-6R, such as monoclonal antibodies.[6] Bridges the gap between preclinical and clinical studies. | The human receptor may not fully recapitulate all interactions with the mouse gp130 and other signaling components. | Preclinical testing of human-specific IL-6R antagonists. Studying the interaction of human IL-6R with the mouse immune system. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing different IL-6R knockout mouse models.
Table 1: Immunophenotyping in T-cell Specific IL-6R Knockout (cKO) Mice [5]
| Parameter | Control (CD4Cre⁺ IL-6Rαʷᵗ/ʷᵗ) | T-cell Specific IL-6R cKO (CD4Cre⁺ IL-6Rαᶠˡ/ᶠˡ) |
| Splenic CD4⁺ T cells (%) | ~40% | Decreased |
| Splenic CD8⁺ T cells (%) | ~20% | Increased |
| Th17 cell differentiation (%) | Higher | Significantly Reduced |
| Th1 cell differentiation (%) | No significant difference | No significant difference |
| Treg cell differentiation (%) | No significant difference | No significant difference |
Table 2: Metabolic Parameters in Hepatocyte-Specific IL-6R Knockout (L-KO) Mice [4]
| Parameter | Control | Hepatocyte-Specific IL-6R L-KO |
| Body Weight | No significant difference | No significant difference |
| Systemic Insulin Resistance | Normal | Increased |
| Hepatic Inflammation | Low | Increased |
| IL-6-stimulated STAT3 phosphorylation in liver | Present | Nearly absent |
| Serum sIL-6R concentrations | Normal | No significant difference |
Table 3: Neurological Phenotype in Constitutive IL-6 Knockout MRL/lpr Mice [7]
| Parameter | MRL/lpr IL-6 WT | MRL/lpr IL-6 KO |
| Novelty Preference (Object Placement) | 45.4% | 60.2% (p < 0.0001) |
| Novelty Preference (Object Recognition) | 48.9% | 67.9% (p = 0.002) |
| Cortical gfap expression (astrocytes) | Higher | Decreased (p = 0.044) |
| GFAP+ cell density in entorhinal cortex (cells/mm²) | 148 | 89 (p = 0.037) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings.
Generation of a Conditional IL-6R Knockout Mouse
This protocol describes the generation of a hepatocyte-specific IL-6R knockout mouse.[4]
In Vivo Study Workflow: Experimental Autoimmune Encephalomyelitis (EAE) Model
This workflow outlines a typical in vivo study using IL-6R knockout mice to investigate their role in a disease model.[8][9]
References
- 1. Novel genetically-humanized mouse model established to evaluate efficacy of therapeutic agents to human interleukin-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Interleukin 6 receptor is not directly involved in regulation of body weight in diet-induced obesity with and without physical exercise [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Constitutive knockout of interleukin-6 ameliorates memory deficits and entorhinal astrocytosis in the MRL/lpr mouse model of neuropsychiatric lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting IL-6 receptor mediated metabolic pathways to control Th17 cell differentiation and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Interleukin-6 Receptor (IL-6R) Contaminated Materials: A Comprehensive Guide
For researchers and scientists engaged in drug development and cellular research, the proper management and disposal of materials contaminated with biological agents like the Interleukin-6 receptor (IL-6R) is a critical component of laboratory safety and regulatory compliance. This guide provides a procedural, step-by-step framework for the safe handling and disposal of IL-6R-contaminated waste, ensuring the protection of laboratory personnel and the environment.
Materials that have come into contact with IL-6R, particularly in the context of cell culture, protein expression, or animal studies, are classified as biohazardous waste.[1][2] This classification necessitates a disposal protocol that neutralizes biological activity and adheres to institutional and governmental regulations. The National Institutes of Health (NIH) has established specific guidelines for research involving recombinant or synthetic nucleic acid molecules, which are often employed in IL-6R studies. These guidelines mandate that all liquid and solid wastes contaminated with such materials be decontaminated before disposal.[3]
Core Principles of IL-6R Waste Management
The disposal of IL-6R waste is governed by the same principles that apply to general biohazardous waste. The key steps involve proper segregation, decontamination, and disposal, with methods tailored to the physical form of the waste—liquid, solid (non-sharp), or sharp.
Waste Segregation: All items contaminated with IL-6R must be separated from general laboratory trash at the point of generation.[4] This is crucial to prevent accidental exposure and to ensure the waste stream is handled by appropriate personnel. Use designated, clearly labeled, leak-proof containers with the universal biohazard symbol.[1][4]
Decontamination: The primary goal of decontamination is to inactivate the biological material. This can be achieved through chemical disinfection or heat sterilization (autoclaving).[1] The choice of method depends on the type of waste.
Disposal Procedures for IL-6R Contaminated Waste
Liquid Waste Management
Liquid waste includes items such as used cell culture media, sera, and buffer solutions that have been exposed to cells expressing IL-6R or to the receptor protein itself.[1]
Experimental Protocol for Chemical Decontamination of Liquid Waste:
-
Collection: Collect all liquid waste in a leak-proof, lidded container labeled with a biohazard symbol.[5][6] For aspiration systems, use a vacuum flask protected by an in-line HEPA filter to prevent aerosol contamination of the vacuum system.[7][8]
-
Disinfection: Add a suitable chemical disinfectant to the collection flask. Household bleach (sodium hypochlorite) is commonly used.[1] Add enough fresh bleach to achieve a final concentration of 10% (a 1:10 dilution of bleach to liquid waste).[5][9]
-
Contact Time: Swirl the container to ensure thorough mixing and let it stand for a minimum of 30 minutes to ensure complete inactivation of biological material.[1][10] Some institutional protocols may recommend longer contact times, such as two hours or overnight.[7][8]
-
Disposal: Following disinfection, the treated liquid can typically be poured down a sanitary sewer drain, followed by flushing with a copious amount of water.[1][7]
-
Important Note: If the liquid waste contains other hazardous chemicals (e.g., heavy metals) or radiological substances, it must be managed as hazardous chemical or radioactive waste and cannot be drain-disposed.[7][11] In such cases, consult your institution's Environmental Health and Safety (EH&S) department.[3]
Solid (Non-Sharp) Waste Management
This category includes consumables such as gloves, petri dishes, culture flasks, centrifuge tubes, and pipette tips that have come into contact with IL-6R.[10]
Experimental Protocol for Autoclaving Solid Waste:
-
Collection: Place all solid, non-sharp biohazardous waste directly into an autoclavable biohazard bag.[1] These bags are typically red or orange and marked with the biohazard symbol. To prevent punctures, it is good practice to segregate serological pipettes and pipette tips from softer items.[12]
-
Packaging: The bag should be placed within a rigid, secondary container with a lid for transport to the autoclave.[5][12] Do not seal the bag tightly; leave a small opening to allow steam to penetrate. Affix heat-sensitive indicator tape to the bag to verify it has reached the proper temperature during the cycle.[1]
-
Sterilization: Autoclave the waste according to the manufacturer's instructions and institutional protocols. A standard autoclave cycle is 121°C at 15 psi for at least 30-60 minutes.[1][10] The duration may need to be increased for larger loads.
-
Disposal: After the autoclave cycle is complete and the indicator tape confirms sterilization, the bag can be disposed of in the regular laboratory solid waste stream, often designated for incineration.[10]
Sharps Waste Management
Sharps include any item capable of puncturing the skin, such as needles, syringes, scalpel blades, glass slides, and coverslips.[1]
Procedure for Sharps Disposal:
-
Collection: Immediately discard all contaminated sharps into a designated sharps container.[1] These containers are rigid, puncture-resistant, leak-proof, and clearly labeled with the biohazard symbol.[1][5]
-
Handling: To prevent injuries, never recap, bend, or break contaminated needles.[13]
-
Decontamination and Disposal: Once the sharps container is full (typically no more than three-quarters), it should be securely closed. Full containers are then treated to eliminate the biohazard, usually through autoclaving or incineration, managed by the institution's hazardous waste program or a licensed third-party disposal service.[4][5][12]
Quantitative Data Summary
The following tables summarize the key parameters for the decontamination of IL-6R contaminated waste.
Table 1: Chemical Disinfection Parameters for Liquid Waste
| Parameter | Value | Source(s) |
| Disinfectant | Sodium Hypochlorite (Household Bleach) | [1][5] |
| Final Concentration | 10% (1 part bleach to 9 parts waste) | [5][9] |
| Minimum Contact Time | 30 minutes | [1][10] |
| Recommended Contact Time | 2 hours to overnight | [7][8] |
Table 2: Autoclave Sterilization Parameters for Solid Waste
| Parameter | Value | Source(s) |
| Temperature | 121°C | [1][10] |
| Pressure | 15 psi | [1] |
| Minimum Cycle Time | 30 - 60 minutes | [1][10] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with Interleukin-6 Receptor.
References
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 3. med.nyu.edu [med.nyu.edu]
- 4. butterfliesnow.com [butterfliesnow.com]
- 5. research.hawaii.edu [research.hawaii.edu]
- 6. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 9. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 10. How To Handle Waste in A Cell Culture Laboratory - Blogs - News [pekybio.com]
- 11. case.edu [case.edu]
- 12. biosafety.utk.edu [biosafety.utk.edu]
- 13. I. Regulated Medical Waste | Infection Control | CDC [cdc.gov]
Essential Safety and Logistical Information for Handling Interleukin-6 Receptor (IL-6R)
This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of materials related to Interleukin-6 Receptor (IL-6R). The information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure to biological reagents. The following table summarizes the recommended PPE for handling IL-6R in a standard laboratory setting.
| PPE Category | Item | Standard | Purpose |
| Hand Protection | Disposable Gloves | Nitrile or Latex | Prevent skin contact. Use proper removal technique to avoid contaminating hands.[1] |
| Body Protection | Laboratory Coat | Standard | Protect skin and personal clothing from splashes. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 / EN 166 (EU) | Protect eyes from splashes of reagents or samples.[1][2] |
| Face Protection | Face Shield | Recommended for splash-prone procedures | Provides an additional layer of protection for the entire face.[1][3] |
Note: The type of protective equipment must be selected based on a risk assessment of the specific procedures being performed and the concentration of hazardous substances.[1]
Operational Plan: Handling and Experimental Procedures
Proper handling of samples and reagents is critical for both safety and the validity of experimental results. This section outlines a standard workflow for working with IL-6R, from sample preparation to analysis.
Sample Handling and Storage
Incorrect sample handling can lead to inaccurate results.[4] The stability of IL-6R is dependent on the specimen type, storage temperature, and duration.
| Sample Type | Short-Term Storage (≤ 8 hours) | Long-Term Storage (>48 hours) | Special Instructions |
| Serum | 2-8°C | -20°C or -80°C | Allow samples to clot completely before centrifugation. Separate serum from cells as soon as possible. Avoid repeated freeze-thaw cycles.[2][5] |
| Plasma (EDTA or Heparin) | 2-8°C | -20°C or -80°C | Centrifuge within 30 minutes of collection. Separate plasma from cells promptly. Avoid repeated freeze-thaw cycles.[2][5] |
| Tissue Homogenates | -20°C | -80°C | Rinse tissues with cold PBS to remove excess blood before homogenization. Avoid repeated freeze-thaw cycles.[2] |
Experimental Workflow: IL-6R Sandwich-ELISA Protocol
This protocol provides a step-by-step guide for a common immunoassay used to quantify IL-6R.
-
Reagent Preparation :
-
Bring all reagents and samples to room temperature (18-25°C) before use.[2]
-
If crystals have formed in any concentrated buffers, warm the buffer gently until the crystals have completely dissolved.[2]
-
Prepare Standard Working Solutions within 15 minutes of use. Do not store reconstituted standards.[2][6]
-
-
Sample Preparation :
-
Assay Procedure :
-
Add prepared standards and samples to the appropriate wells of the microplate, which has been pre-coated with an anti-human IL-6R antibody.[2]
-
Incubate the plate as specified by the kit manufacturer.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for human IL-6R.
-
Incubate and wash the plate.
-
Add Streptavidin-HRP (Horseradish Peroxidase).
-
Incubate and wash the plate.
-
Add TMB substrate solution. A colored product will form in proportion to the amount of IL-6R present.
-
Add Stop Solution to terminate the reaction.
-
Measure the absorbance (OD) at 450 nm using a microplate reader.[2]
-
-
Data Analysis :
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Determine the concentration of IL-6R in the samples by interpolating their absorbance values from the standard curve.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
